Mycorradicin
Beschreibung
Structure
3D Structure
Eigenschaften
CAS-Nummer |
160162-46-9 |
|---|---|
Molekularformel |
C14H16O4 |
Molekulargewicht |
248.27 g/mol |
IUPAC-Name |
(2E,4E,6E,8E,10E)-4,9-dimethyldodeca-2,4,6,8,10-pentaenedioic acid |
InChI |
InChI=1S/C14H16O4/c1-11(7-9-13(15)16)5-3-4-6-12(2)8-10-14(17)18/h3-10H,1-2H3,(H,15,16)(H,17,18)/b4-3+,9-7+,10-8+,11-5+,12-6+ |
InChI-Schlüssel |
UXBCAWHJMZPSBQ-HBPHNZTASA-N |
SMILES |
CC(=CC=CC=C(C)C=CC(=O)O)C=CC(=O)O |
Isomerische SMILES |
C/C(=C\C=C\C=C(\C=C\C(=O)O)/C)/C=C/C(=O)O |
Kanonische SMILES |
CC(=CC=CC=C(C)C=CC(=O)O)C=CC(=O)O |
Synonyme |
mycorradicin |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Chemical Biology of Mycorradicin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, biosynthesis, and biological significance of Mycorradicin. It is intended to serve as a valuable resource for researchers in the fields of natural product chemistry, plant biology, and drug discovery who are interested in the roles of apocarotenoids in symbiotic relationships.
Chemical Structure and Properties
This compound is a C14 apocarotenoid, a class of organic compounds derived from the oxidative cleavage of carotenoids. It is characterized by a polyene backbone, making it a yellow pigment. This coloration is a key indicator of its accumulation in plant roots colonized by arbuscular mycorrhizal (AM) fungi.
| Property | Value |
| Chemical Formula | C₁₄H₁₆O₄ |
| IUPAC Name | (2E,4E,6E,8E,10E)-4,9-dimethyldodeca-2,4,6,8,10-pentaenedioic acid |
| Alternative Name | 10,10'-Diapocarotene-10,10'-dioic acid |
| Molecular Weight | 248.27 g/mol |
| Appearance | Yellow Pigment |
| SMILES | C\C(=C\C=C\C=C(/C)\C=C\C(=O)O)\C=C\C(=O)O |
| InChI Key | UXBCAWHJMZPSBQ-HBPHNZTASA-N |
Biosynthesis of this compound
This compound is synthesized in plants through the methylerythritol phosphate (B84403) (MEP) pathway, which is responsible for the production of isoprenoids, the precursors to carotenoids. The biosynthesis of this compound involves the enzymatic cleavage of a C40 carotenoid precursor.
The proposed biosynthetic pathway is a two-step process initiated by the action of Carotenoid Cleavage Dioxygenases (CCDs):
-
A C40 carotenoid is first cleaved by a CCD enzyme, such as CCD7 or CCD4 , to produce a C27 apocarotenoid .
-
The resulting C27 apocarotenoid is then further cleaved by CCD1 to yield the C14 precursor of this compound, rosafluene-dialdehyde , which is subsequently oxidized to form this compound.
Quantitative Data of this compound in Plant Roots
The accumulation of this compound is strongly correlated with the colonization of plant roots by arbuscular mycorrhizal (AM) fungi. The table below summarizes the concentrations of this compound found in various plant species with and without AM fungal inoculation. The data clearly indicates a significant increase in this compound levels in mycorrhizal roots.[1]
| Plant Species | Fungal Partner | This compound Concentration (µg/g fresh weight) |
| Liliopsida | ||
| Allium porrum (Leek) | Glomus intraradices | 1.8 |
| Triticum aestivum (Wheat) | Glomus intraradices | 2.5 |
| Zea mays (Maize) | Glomus intraradices | 4.2 |
| Zea mays (Maize) | Glomus mosseae | 1.5 |
| Rosopsida | ||
| Daucus carota (Carrot) | Glomus intraradices | 0.5 |
| Helianthus annuus (Sunflower) | Glomus intraradices | Not detectable |
| Linum usitatissimum (Flax) | Glomus intraradices | 1.2 |
| Medicago truncatula | Glomus intraradices | 3.1 |
| Medicago truncatula | Glomus mosseae | 1.1 |
| Nicotiana tabacum (Tobacco) | Glomus intraradices | 0.8 |
| Petunia hybrida | Glomus intraradices | 0.9 |
| Solanum lycopersicum (Tomato) | Glomus intraradices | 0.7 |
| Non-mycorrhizal Controls | ||
| Zea mays (Maize) | None | Trace amounts |
| Triticum aestivum (Wheat) | None | Not detectable |
Experimental Protocols
Extraction and Quantification of this compound from Plant Roots
This protocol describes the extraction and quantification of this compound from root samples using High-Performance Liquid Chromatography (HPLC).
4.1.1. Materials and Reagents
-
Fresh or frozen root samples
-
Liquid nitrogen
-
Mortar and pestle
-
Methanol (B129727) (HPLC grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or Acetic acid)
-
Centrifuge
-
Rotary evaporator
-
HPLC system with a Diode Array Detector (DAD) or UV-Vis detector
-
C18 reversed-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
-
This compound standard (if available for absolute quantification)
4.1.2. Extraction Procedure
-
Harvest fresh root samples and wash them thoroughly with deionized water to remove any soil particles.
-
Blot the roots dry with paper towels and determine the fresh weight.
-
Immediately freeze the root samples in liquid nitrogen to quench metabolic activity.
-
Grind the frozen roots to a fine powder using a pre-chilled mortar and pestle.
-
Transfer the powdered root tissue to a centrifuge tube and add methanol (e.g., 10 mL per 1 g of fresh weight).
-
Vortex the mixture vigorously for 1 minute and then sonicate for 15 minutes in a sonication bath.
-
Centrifuge the mixture at 4,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant.
-
Repeat the extraction process (steps 5-8) two more times with the remaining pellet to ensure complete extraction.
-
Pool the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
Re-dissolve the dried extract in a known volume of methanol (e.g., 1 mL) and filter through a 0.22 µm syringe filter into an HPLC vial.
4.1.3. HPLC Analysis
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of solvent A (water with 0.1% formic acid) and solvent B (methanol with 0.1% formic acid).
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 5% A, 95% B
-
25-30 min: Hold at 5% A, 95% B
-
30-35 min: Linear gradient back to 95% A, 5% B
-
35-40 min: Hold at 95% A, 5% B for column re-equilibration
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10-20 µL
-
Detection: Diode Array Detector (DAD) set to scan from 200-600 nm, with a specific monitoring wavelength around 400-440 nm for this compound.
-
Quantification: For relative quantification, the peak area of this compound can be integrated and normalized to the sample's fresh weight. For absolute quantification, a calibration curve should be prepared using a pure this compound standard.
In Vitro Hyphal Branching Assay with AM Fungi
This assay is designed to evaluate the effect of this compound on the hyphal branching of AM fungi.
4.2.1. Materials and Reagents
-
Spores of an AM fungus (e.g., Rhizophagus irregularis)
-
Petri dishes (9 cm)
-
Strigolactone analog GR24 (positive control)
-
This compound (test compound)
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds
-
M-medium or other suitable fungal growth medium
-
Sterile water
-
Microscope
4.2.2. Assay Procedure
-
Surface sterilize the AM fungal spores.
-
Prepare stock solutions of GR24 and this compound in DMSO.
-
Prepare the fungal growth medium and pour it into Petri dishes.
-
Place a small filter paper disc in the center of each agar (B569324) plate.
-
Inoculate the plates with a single, surface-sterilized spore near the filter paper disc.
-
Apply a small volume (e.g., 10 µL) of the test solution (this compound at different concentrations), positive control (GR24), or a solvent control (DMSO) to the filter paper disc.
-
Seal the Petri dishes with parafilm and incubate them in the dark at 28-30°C for 7-14 days.
-
After the incubation period, observe the fungal hyphae growing from the spore under a microscope.
-
Count the number of hyphal branches within a defined area around the spore.
-
Compare the number of branches in the this compound-treated plates to the control plates to determine its effect on hyphal branching.
Analysis of this compound's Effect on Plant Gene Expression via RT-qPCR
This protocol outlines the steps to investigate how this compound influences the expression of symbiosis-related genes in plants.
4.3.1. Materials and Reagents
-
Plant seedlings (e.g., Medicago truncatula)
-
This compound solution
-
Liquid nitrogen
-
RNA extraction kit
-
DNase I
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., symbiosis-specific phosphate transporters) and reference genes (e.g., actin or ubiquitin)
-
RT-qPCR instrument
4.3.2. Experimental Procedure
-
Grow plant seedlings under sterile conditions.
-
Treat the seedlings with a solution containing this compound at a specific concentration. Use a solvent control for comparison.
-
Harvest root tissues at different time points after treatment (e.g., 0, 6, 12, 24 hours).
-
Immediately freeze the harvested root tissue in liquid nitrogen.
-
Extract total RNA from the root samples using a commercial RNA extraction kit, following the manufacturer's instructions.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand cDNA from the purified RNA using a cDNA synthesis kit.
-
Perform RT-qPCR using the synthesized cDNA as a template, specific primers for the target and reference genes, and a qPCR master mix.
-
Analyze the RT-qPCR data using the comparative Cq (ΔΔCq) method to determine the relative expression levels of the target genes in this compound-treated plants compared to the control plants.
Logical Workflow for this compound Research
The following diagram illustrates a logical workflow for the investigation of this compound, from its identification to the elucidation of its biological function.
References
The Mycorradicin Biosynthesis Pathway: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of the Core Biosynthetic Pathway of a Mycorrhiza-Specific Apocarotenoid
Mycorradicin, a C14 apocarotenoid, is a distinctive yellow pigment that accumulates in the roots of many plant species upon colonization by arbuscular mycorrhizal (AM) fungi. Its presence is considered a hallmark of a mature and functional symbiosis. The biosynthesis of this compound is intricately linked to the broader carotenoid pathway and is of significant interest to researchers studying plant-microbe interactions, as well as to professionals in drug development exploring novel bioactive compounds. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, presenting key quantitative data, detailed experimental protocols, and visual representations of the involved signaling cascades and workflows.
The Core Biosynthetic Pathway
The synthesis of this compound originates from the methylerythritol phosphate (B84403) (MEP) pathway, which produces the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[1] These precursors are utilized in the general carotenoid biosynthesis pathway to produce C40 carotenoids, which serve as the foundational substrates for this compound synthesis.[2][3][4][5]
The biosynthesis of this compound is a multi-step process involving the enzymatic cleavage of a C40 carotenoid precursor.[3][4] The current model suggests a two-step cleavage mechanism mediated by a class of enzymes known as carotenoid cleavage dioxygenases (CCDs).[3][4]
Step 1: Initial Cleavage of a C40 Carotenoid
The first committed step in this compound biosynthesis is the cleavage of a C40 carotenoid, such as β-carotene or zeaxanthin.[3][6] This initial cleavage is catalyzed by a CCD enzyme, with evidence pointing towards the involvement of CCD7 or possibly CCD4.[3][7] This reaction yields a C27 apocarotenoid intermediate and a C13 cyclohexenone derivative, such as blumenol.[3][4]
Step 2: Secondary Cleavage of the C27 Intermediate
The resulting C27 apocarotenoid is then further cleaved by another CCD enzyme, primarily believed to be CCD1.[3][4] This second cleavage event generates the C14 dialdehyde (B1249045) precursor of this compound, rosafluene-dialdehyde, and another molecule of a C13 cyclohexenone.[3] The involvement of CCD1 is supported by studies showing a significant reduction in this compound derivatives in Medicago truncatula lines with silenced CCD1 expression.[3]
The this compound biosynthesis pathway is thus intricately linked with the production of C13 cyclohexenone derivatives, with both types of apocarotenoids accumulating in arbuscule-containing cells.[3]
Quantitative Data
The accumulation of this compound and the expression of the associated biosynthetic genes are tightly regulated and induced upon successful mycorrhizal colonization. While comprehensive quantitative data remains an active area of research, the following tables summarize available information on metabolite accumulation and gene expression.
Table 1: this compound Accumulation in Mycorrhizal Roots
| Plant Species | Fungal Partner | This compound Content (nmol/g fresh weight) | Reference |
| Zea mays (dwarf1 mutant) | Glomus intraradices | 0.6 | [8] |
| Medicago truncatula | Glomus intraradices | Higher than with G. mosseae | [9] |
| Medicago truncatula | Glomus mosseae | Lower than with G. intraradices | [9] |
Table 2: Gene Expression Analysis of CCDs in Mycorrhizal Roots
| Gene | Plant Species | Fungal Partner | Fold Change (Mycorrhizal vs. Non-mycorrhizal) | Experimental Method | Reference |
| SlGRAS18 | Solanum lycopersicum | Rhizophagus irregularis | Upregulated | qPCR | [10] |
| SlGRAS38 | Solanum lycopersicum | Rhizophagus irregularis | Upregulated | qPCR | [10] |
| SlGRAS43 | Solanum lycopersicum | Rhizophagus irregularis | Upregulated | qPCR | [10] |
| PmCCD1 | Prunus mume | Not Applicable (tissue specific) | Lower in yellow petals | Transcriptome analysis | [11] |
| PmCCD4 | Prunus mume | Not Applicable (tissue specific) | Lower in yellow petals | Transcriptome analysis | [11] |
Experimental Protocols
Elucidating the this compound biosynthesis pathway has relied on a combination of molecular, genetic, and analytical techniques. Below are detailed methodologies for key experiments cited in this guide.
RNA Interference (RNAi) in Medicago truncatula Roots
This protocol, adapted from Floss et al. (2013), is used to silence the expression of target genes, such as CCD1, to assess their function in this compound biosynthesis.[6]
Logical Workflow for RNAi Experiment
Materials:
-
Medicago truncatula seeds
-
Agrobacterium rhizogenes (e.g., strain ARqua1)
-
RNAi vector (e.g., pK7GWIWG2D(II))
-
Appropriate antibiotics for selection
-
Growth media (e.g., Fahraeus medium)
-
AM fungal inoculum (e.g., Rhizophagus irregularis)
Procedure:
-
Construct Design and Cloning:
-
Select a 200-400 bp target sequence from the gene of interest.
-
Amplify the sequence using PCR with primers containing attB sites.
-
Perform a BP clonase reaction to insert the PCR product into a donor vector (e.g., pDONR221).
-
Perform an LR clonase reaction to transfer the fragment into the destination RNAi vector.
-
-
Agrobacterium Transformation:
-
Transform the resulting RNAi construct into competent A. rhizogenes cells via electroporation.
-
Select for transformed colonies on media containing appropriate antibiotics.
-
-
Plant Transformation:
-
Sterilize and germinate M. truncatula seeds.
-
Co-cultivate the seedlings with the transformed A. rhizogenes for a specified period.
-
Transfer seedlings to a medium containing antibiotics to select for transgenic hairy roots.
-
-
Mycorrhization and Analysis:
-
Transfer composite plants with transgenic roots to a suitable growth substrate.
-
Inoculate with AM fungi and grow for several weeks.
-
Harvest roots and perform quantitative PCR (qPCR) to confirm gene silencing and HPLC analysis to quantify this compound and other apocarotenoids.
-
Immunolocalization of Proteins in Plant Roots
This protocol allows for the in situ visualization of proteins within plant tissues, providing insights into their subcellular localization. This is crucial for understanding where the enzymes of the this compound pathway are active.[1][2][3][4]
Procedure:
-
Tissue Fixation: Fix root samples in a formaldehyde-based fixative solution.
-
Permeabilization: Treat the fixed tissues with enzymes (e.g., cellulase, pectinase) to allow for antibody penetration.
-
Blocking: Incubate the samples in a blocking solution (e.g., bovine serum albumin in phosphate-buffered saline) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the samples with the primary antibody specific to the protein of interest.
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody that binds to the primary antibody.
-
Microscopy: Mount the samples and visualize using a confocal or fluorescence microscope.
HPLC Analysis of Apocarotenoids
High-Performance Liquid Chromatography (HPLC) is a key analytical technique for the separation and quantification of this compound and related apocarotenoids from root extracts.[5][12][13][14]
Procedure:
-
Extraction:
-
Homogenize freeze-dried root tissue in a suitable solvent (e.g., methanol (B129727) or acetone).
-
Perform a liquid-liquid extraction with a non-polar solvent (e.g., hexane (B92381) or diethyl ether) to partition the apocarotenoids.
-
-
Saponification (Optional): To remove interfering lipids, the extract can be saponified with methanolic potassium hydroxide.
-
HPLC Separation:
-
Inject the concentrated extract onto a reverse-phase HPLC column (e.g., C18 or C30).
-
Elute the compounds using a gradient of polar and non-polar solvents.
-
-
Detection and Quantification:
-
Detect the eluting compounds using a diode-array detector (DAD) or a mass spectrometer (MS).
-
Quantify the compounds by comparing their peak areas to those of authentic standards.
-
Conclusion
The biosynthesis of this compound is a specialized branch of the carotenoid pathway that is specifically induced in response to arbuscular mycorrhizal symbiosis. The pathway involves the sequential cleavage of a C40 carotenoid precursor by a series of carotenoid cleavage dioxygenases, leading to the formation of the C14 this compound molecule and C13 cyclohexenone derivatives. Understanding this pathway not only provides insights into the intricate molecular dialogue between plants and mycorrhizal fungi but also opens up avenues for the potential biotechnological production of these bioactive apocarotenoids. Further research is needed to fully elucidate the regulatory networks governing this pathway and the precise biological functions of this compound in the context of the symbiosis. The experimental protocols outlined in this guide provide a robust framework for researchers to continue to unravel the complexities of this compound biosynthesis.
References
- 1. Immunolocalization of Proteins in Plants | Springer Nature Experiments [experiments.springernature.com]
- 2. Immunocytochemical techniques for whole-mount in situ protein localization in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Immunolocalization of proteins in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolite profiling of mycorrhizal roots of Medicago truncatula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gene silencing in Medicago truncatula roots using RNAi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Frontiers | Identification and Expression Analysis of GRAS Transcription Factor Genes Involved in the Control of Arbuscular Mycorrhizal Development in Tomato [frontiersin.org]
- 11. Phylogeny of PmCCD Gene Family and Expression Analysis of Flower Coloration and Stress Response in Prunus mume - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ultra-high performance liquid chromatography-mass spectrometry analysis of plant apocarotenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. HPLC Analysis and Determination of Carotenoid Pigments in Commercially Available Plant Extracts [foodandnutritionjournal.org]
- 14. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Role of Mycorradicin in Arbuscular Mycorrhizal Symbiosis
Audience: Researchers, scientists, and drug development professionals.
Abstract
Arbuscular mycorrhizal (AM) symbiosis is a fundamental interaction for most terrestrial plants, facilitating nutrient uptake. This process is orchestrated by a complex chemical dialogue, with apocarotenoids—oxidative cleavage products of carotenoids—playing a central role. While strigolactones are well-studied initiators of this dialogue in the pre-symbiotic phase, another class of C14 apocarotenoids, known as mycorradicins, accumulates within the roots during the later stages of fungal colonization. Mycorradicin is the primary chromophore responsible for the yellow pigmentation observed in colonized roots, a phenomenon recognized for over a century.[1][2] Its accumulation is considered a metabolic signature of a functional symbiosis.[3] This technical guide provides a comprehensive overview of the current understanding of this compound, detailing its structure, biosynthesis, and putative role in the regulation of AM symbiosis. We present quantitative data from key genetic studies, detailed experimental protocols for its analysis, and visual diagrams of the core biochemical and experimental pathways to serve as a resource for researchers in plant science, microbiology, and natural product development.
This compound: Structure and Localization
This compound is an acyclic C14 polyene dicarboxylic acid, specifically 10,10'-diapocarotene-10,10'-dioic acid.[1][2] It is the chromophore of the "yellow pigment" that accumulates in the roots of numerous plant species upon successful colonization by AM fungi.[4] In planta, this compound typically exists as part of a mixture of different esterification products.[2][5]
Physically, the pigment is insoluble in water and less polar organic solvents but soluble in polar solvents like methanol (B129727).[2] Microscopically, this compound and its derivatives are localized as hydrophobic, globular droplets within the vacuoles of root cortical cells, specifically those containing fungal arbuscules.[2][5][6] This accumulation within arbusculated cells is a key indicator that this compound's role is linked to the functional or transitional stages of these nutrient-exchange structures.
The this compound Biosynthesis Pathway
This compound originates from the oxidative cleavage of C40 carotenoids, which are synthesized via the plastidial 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.[4] The biosynthesis of apocarotenoids in mycorrhizal roots is significantly stimulated, with specific isogenes like DXS2 (1-deoxy-D-xylulose 5-phosphate synthase 2) being strongly upregulated in arbuscule-containing cells.[4][7]
The currently accepted model for this compound biosynthesis involves a sequential, two-step cleavage of a C40 carotenoid precursor, such as β-carotene.[3][6]
-
First Cleavage (CCD7): The strigolactone biosynthesis enzyme, Carotenoid Cleavage Dioxygenase 7 (CCD7), is proposed to catalyze the initial cleavage of a 9-cis-β-carotene molecule. This reaction yields a C27 apocarotenoid (9-cis-β-apo-10'-carotenal) and a C13 compound (β-ionone).[6]
-
Second Cleavage (CCD1): The resulting C27 apocarotenoid serves as the substrate for Carotenoid Cleavage Dioxygenase 1 (CCD1). CCD1 cleaves this intermediate to produce the direct C14 precursor of this compound (rosafluene-dialdehyde) and a second C13 cyclohexenone derivative, which can be converted to blumenols.[3][6]
This stepwise mechanism explains the concurrent accumulation of both C14 this compound and C13 blumenol derivatives in mycorrhizal roots.
Role and Signaling Context in AM Symbiosis
The accumulation of this compound is temporally and spatially distinct from that of strigolactones, indicating a different functional role. Strigolactones are exuded by the plant root into the rhizosphere to signal AM fungi in the pre-symbiotic stage, stimulating spore germination and hyphal branching.[6] In contrast, this compound is synthesized endogenously within root cells only after colonization is established and arbuscules are formed.
Current evidence suggests this compound is not essential for the initial establishment of symbiosis but plays a regulatory role in the maintenance and turnover of arbuscules.[6] Studies using RNA interference (RNAi) to silence key biosynthetic genes provide the strongest functional clues:
-
Knockdown of DXS2: Silencing the upstream gene DXS2 in Medicago truncatula leads to a strong reduction in both C13 blumenols and C14 this compound. This is correlated with a higher ratio of degenerating to mature arbuscules, suggesting a role for these apocarotenoids in maintaining arbuscule functionality or lifespan.[6]
-
Knockdown of CCD1: Repression of MtCCD1 results in a drastic reduction of this compound but only a moderate decrease in blumenols.[3][6] This genetic manipulation also leads to an increase in degenerating arbuscules, reinforcing the link between this compound and the regulation of the arbuscular life cycle.[3][5]
This has led to the "apocarotenoid flux" hypothesis, where the plant shifts carotenoid cleavage activity from primarily CCD7/CCD8-mediated strigolactone production during the initial interaction to CCD7/CCD1-mediated this compound and blumenol production to manage the established symbiosis.
Quantitative Data Analysis
The accumulation of this compound varies significantly across plant species and is dramatically affected by genetic manipulation of the biosynthetic pathway.
Table 1: Effect of MtCCD1 RNAi on Apocarotenoid Levels in Mycorrhizal Medicago truncatula Roots
This table summarizes data from RNAi experiments targeting the MtCCD1 gene. The results demonstrate that CCD1 is the critical enzyme for C14 this compound biosynthesis but suggest other enzymes contribute to the C13 blumenol pool.
| Compound Class | Genetic Line | Relative Abundance (% of Control) | Reference |
| C14 this compound Derivatives | MtCCD1 RNAi line | 3 - 6 % | Floss et al.[3][5] |
| C13 Cyclohexenone Derivatives | MtCCD1 RNAi line | 30 - 47 % | Floss et al.[3][5] |
Table 2: Ratio of C13 to C14 Apocarotenoids in Various Mycorrhizal Plant Species
The balance between C13 and C14 apocarotenoid end-products is species-dependent, suggesting different regulatory mechanisms or metabolic priorities across the plant kingdom.
| Plant Species | C13:C14 Apocarotenoid Ratio | Reference |
| Medicago truncatula (hairy roots) | 0.4 - 0.5 | Floss et al.[5] |
| Cereal Species (general) | 1.0 - 2.0 | Floss et al.[5] |
| Allium porrum (Leek) | ~27 | Floss et al.[5] |
Key Experimental Protocols
Protocol 1: Extraction and Quantification of this compound
This protocol outlines a standard method for analyzing this compound and its derivatives from root tissue using High-Performance Liquid Chromatography (HPLC).
Methodology:
-
Sample Preparation: Harvest mycorrhizal and non-mycorrhizal control roots. Wash thoroughly to remove soil, blot dry, and record fresh weight. Immediately freeze in liquid nitrogen and grind to a fine powder.
-
Extraction: Extract homogenized root samples (e.g., 200 mg) three times with 80% aqueous methanol (e.g., 400 µL per extraction) with vigorous vortexing.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 16,000 x g) for 10 minutes to pellet cell debris. Pool the supernatants.
-
Hydrolysis (for total this compound): To quantify total this compound by liberating it from its esters, adjust an aliquot of the methanolic extract with potassium hydroxide (B78521) (KOH) to a final concentration of 0.5 M. Incubate at room temperature for 1 hour.[8]
-
HPLC Analysis:
-
Inject the supernatant (or the hydrolyzed sample) into a reverse-phase HPLC system equipped with a C18 column.
-
Use a gradient elution program with a mobile phase consisting of acidified water (e.g., 0.1% acetic acid) and methanol.
-
Detect this compound using a photodiode array (PDA) detector at its characteristic absorption maximum (approx. 377 nm).
-
-
Quantification: Quantify peak areas against an external standard curve prepared with a purified this compound standard (e.g., this compound dimethyl ester).
Protocol 2: Gene Function Analysis via RNAi in Hairy Roots
Methodology:
-
RNAi Construct Design: Design an inverted repeat (hairpin) construct targeting a specific sequence of the gene of interest (e.g., MtCCD1). Clone this construct into a binary vector suitable for Agrobacterium-mediated transformation. The vector should contain a selectable or screenable marker (e.g., a fluorescent protein like DsRED1).
-
Agrobacterium Transformation: Introduce the binary vector into a competent strain of A. rhizogenes (e.g., ARqua1) via electroporation or heat shock.
-
Plant Transformation: Inject hypocotyls of young sterile seedlings (e.g., 7-day-old M. truncatula) with the transformed A. rhizogenes culture.
-
Hairy Root Development: Co-cultivate the seedlings for several weeks until hairy roots emerge from the infection sites.
-
Selection of Transgenic Roots: Screen the emerging roots using a fluorescence stereomicroscope. Excise all non-fluorescent (non-transgenic) roots as well as the original wild-type root system to create a composite plant with an entirely transgenic root system.
-
Mycorrhizal Inoculation: Inoculate the composite plants with an AM fungus (e.g., Rhizophagus irregularis) and cultivate under controlled conditions for 6-8 weeks.
-
Analysis: Harvest the transgenic roots for analysis, including:
-
RT-qPCR to confirm the knockdown of the target gene's transcript.
-
HPLC analysis to quantify changes in apocarotenoid profiles (Protocol 1).
-
Microscopic analysis to assess AM colonization and arbuscule morphology (Protocol 3).
-
Protocol 3: Quantification of AM Fungal Colonization by Microscopy
This widely-used method allows for the visualization and quantification of fungal structures within the root.
Methodology:
-
Root Clearing: Sub-sample fresh roots and clear them by heating in 10% KOH at 90°C for 15-60 minutes, depending on root thickness.
-
Rinsing: Thoroughly rinse the cleared roots with water to remove all KOH.
-
Acidification: Acidify the roots by soaking in 1% HCl for at least 30 minutes.
-
Staining: Discard the HCl and stain the roots with a staining solution (e.g., 0.05% Trypan Blue in lactoglycerol) by heating at 90°C for 10-15 minutes or incubating at room temperature overnight.
-
Destaining: Destain the roots in a solution of acidic glycerol (B35011) to remove excess stain from the plant tissue, leaving the fungal structures clearly visible.
-
Slide Preparation: Mount 20-30 root segments (each ~1 cm long) parallel on a microscope slide in a drop of glycerol.
-
Microscopic Quantification (Grid-Line Intersect Method):
-
Observe the slide under a compound microscope at 100-200x magnification.
-
At each intersection of the eyepiece crosshairs with a root segment, score for the presence or absence of fungal structures (hyphae, arbuscules, vesicles).
-
Examine at least 100 intersections per sample.
-
Calculate colonization percentage: (Number of positive intersections / Total number of intersections) x 100.
-
Conclusion and Future Perspectives
This compound is a key metabolite in established AM symbiosis, acting as a visible marker of colonization and playing a regulatory role in the lifecycle of arbuscules. While its biosynthesis is increasingly understood, its precise molecular function remains an active area of research. Key unanswered questions include:
-
Mechanism of Action: How does this compound regulate arbuscule turnover? Does it act directly, or is it a precursor to another bioactive molecule? Is there a specific plant or fungal receptor that perceives it?
-
Interaction with other Pathways: What is the full extent of the crosstalk between the this compound, blumenol, and strigolactone pathways? How does the plant's nutrient status (e.g., phosphate) regulate this metabolic flux?
-
Bioactivity: Does this compound or its derivatives possess other biological activities, such as antimicrobial or signaling functions outside of the symbiotic context?
Answering these questions will deepen our fundamental understanding of plant-microbe interactions. For drug development and agricultural professionals, manipulating the this compound pathway could offer novel strategies to enhance the efficiency and longevity of beneficial symbiotic relationships, ultimately leading to more resilient and productive cropping systems.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Quantitative and Qualitative HPLC Analysis of Mycosporine-Like Amino Acids Extracted in Distilled Water for Cosmetical Uses in Four Rhodophyta - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of carotenoid cleavage dioxygenase 1 (CCD1) in apocarotenoid biogenesis revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolite profiling of mycorrhizal roots of Medicago truncatula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Apocarotenoids: Old and New Mediators of the Arbuscular Mycorrhizal Symbiosis [frontiersin.org]
- 7. Apocarotenoid biosynthesis in arbuscular mycorrhizal roots: contributions from methylerythritol phosphate pathway isogenes and tools for its manipulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. RNA Interference-Mediated Repression of MtCCD1 in Mycorrhizal Roots of Medicago truncatula Causes Accumulation of C27 Apocarotenoids, Shedding Light on the Functional Role of CCD1 - PMC [pmc.ncbi.nlm.nih.gov]
Mycorradicin: A Technical Guide to its Discovery, Biosynthesis, and Analysis
Mycorradicin is a C14 apocarotenoid that has garnered significant interest within the scientific community, particularly for its role as a biomarker for arbuscular mycorrhizal (AM) symbiosis. This guide provides an in-depth overview of the discovery, history, chemical properties, biosynthetic pathway, and analytical methodologies related to this compound, tailored for researchers, scientists, and drug development professionals.
Discovery and History
The presence of a yellow pigment in the roots of plants colonized by AM fungi has been a long-observed phenomenon, first documented by Jones in 1924. For decades, the chemical nature of this pigment remained elusive. It was not until 1995 that the chromophore responsible for this distinct coloration was isolated from mycorrhizal maize roots by Klingner et al. and identified as an acyclic C14 polyene dicarboxylic acid.[1] This compound was subsequently named this compound.
This discovery was a pivotal moment in the study of AM symbiosis, providing a specific molecular marker to investigate the complex biochemical interactions between plants and fungi. Subsequent research has confirmed the widespread occurrence of this compound in the roots of numerous plant species following colonization by AM fungi.[2]
Chemical and Physical Properties
This compound is classified as a C14 apocarotenoid, a product of the oxidative cleavage of a larger C40 carotenoid precursor. Its chemical structure and properties are summarized in the table below. The core structure is a dicarboxylic acid, and it is often found in roots as a mixture of different esterification products.[2] It is soluble in polar organic solvents like methanol (B129727) but insoluble in water.[2]
| Property | Value | Reference |
| IUPAC Name | (2E,4E,6E,8E,10E)-4,9-dimethyldodeca-2,4,6,8,10-pentaenedioic acid | [3][4] |
| Chemical Formula | C₁₄H₁₆O₄ | [3][4] |
| Molecular Weight | 248.27 g/mol | [3] |
| Monoisotopic Weight | 248.104859 Da | [4][5] |
| Classification | Apocarotenoid, Dicarboxylic Acid, Medium-Chain Fatty Acid | [3][4][5] |
| Appearance | Chromophore of the "yellow pigment" in AM roots | [6] |
| Solubility | Insoluble in water; Soluble in polar organic solvents (e.g., methanol) | [2] |
| CAS Number | 160162-46-9 | [3] |
Biosynthesis of this compound
This compound originates from the plastidial methylerythritol phosphate (B84403) (MEP) pathway, which is responsible for the synthesis of isoprenoid precursors.[6] The biosynthesis of the C14 this compound backbone is a multi-step process involving the oxidative cleavage of a C40 carotenoid.
The currently accepted model proposes a sequential, two-step cleavage mechanism mediated by Carotenoid Cleavage Dioxygenase (CCD) enzymes.[1][7]
-
First Cleavage: A C40 carotenoid precursor (e.g., β-carotene) is cleaved by a CCD enzyme, potentially CCD7 or CCD4, to yield a C27 apocarotenoid intermediate.[1][7]
-
Second Cleavage: The resulting C27 apocarotenoid is then cleaved by CCD1, which acts on the 9,10 and 9',10' positions, to produce the C14 precursor of this compound, known as rosafluene-dialdehyde, along with a C13 cyclohexenone derivative.[1][7]
The dialdehyde (B1249045) precursor is then likely oxidized to form the final dicarboxylic acid structure of this compound. The entire pathway is intricately linked with the biosynthesis of other important apocarotenoids, such as strigolactones and blumenols.
Biological Role and Localization
This compound accumulation is considered a hallmark of a developed arbuscular mycorrhizal symbiosis.[7] It is not typically found in significant amounts in non-mycorrhizal roots or in roots engaged in other symbiotic or pathogenic interactions.[1]
-
Localization: this compound and its derivatives accumulate as hydrophobic, yellow-orange droplets within the vacuoles of root cortical cells that contain arbuscules.[2]
-
Timing: Its accumulation is specifically correlated with the later stages of the symbiosis, particularly during the degeneration and breakdown of arbuscules.[2][6]
-
Function: The precise biological function of this compound is still under investigation. While a direct role in the symbiotic interaction has not been fully elucidated, studies have shown that a reduction in this compound and related apocarotenoids, due to deficiencies in the MEP pathway, leads to an increased number of senescent and degenerating arbuscules.[8] This suggests a potential role in regulating the lifespan or turnover of arbuscules. However, a reduced C14 this compound content alone does not seem to prevent the establishment of the symbiosis.[7]
Quantitative Data
The concentration of this compound in colonized roots can vary significantly depending on the plant species and the fungal partner involved. While specific absolute quantification is rarely reported, comparative studies provide valuable insights.
| Host Plant Species | Fungal Partner | Relative this compound Accumulation | Key Observation | Reference |
| Zea mays (Maize) | Glomus intraradices | High | Higher accumulation compared to colonization with G. mosseae. | |
| Zea mays (Maize) | Glomus mosseae | Moderate | Lower accumulation compared to colonization with G. intraradices. | |
| Medicago truncatula | Glomus intraradices | High | Higher accumulation compared to colonization with G. mosseae. | |
| Medicago truncatula | Glomus mosseae | Moderate | Lower accumulation compared to colonization with G. intraradices. | |
| Carotenoid-deficient maize mutants | AM Fungi (general) | None | Absence of this compound was correlated with markedly reduced numbers of arbuscules. | [9] |
Experimental Protocols
The analysis of this compound involves extraction from root tissue, potential hydrolysis of esters, and chromatographic separation and detection.
Extraction and Sample Preparation
-
Harvesting: Collect fresh root material from mycorrhizal and non-mycorrhizal (control) plants. Rinse thoroughly with water to remove soil and debris.
-
Homogenization: Lyophilize (freeze-dry) the root tissue to determine dry weight and then grind it into a fine powder.
-
Extraction: Extract the powdered root tissue with a polar organic solvent, typically 80% methanol, often using sonication to improve efficiency. Centrifuge the mixture to pellet the solid material.
-
Saponification (Optional but Recommended): this compound exists as a mixture of esters in vivo. To quantify the total amount of the core structure, the supernatant from the extraction is subjected to alkaline hydrolysis. This is typically achieved by adding potassium hydroxide (B78521) (KOH) and incubating at room temperature to hydrolyze the esters, yielding the free dicarboxylic acid form of this compound.
HPLC Analysis
-
Chromatography System: A High-Performance Liquid Chromatography (HPLC) system equipped with a photodiode array (PDA) or UV detector is used.
-
Column: A C18 reversed-phase column is typically employed for separation.
-
Mobile Phase: A gradient elution is commonly used, often involving a mixture of an acidified aqueous solvent (e.g., water with formic acid) and an organic solvent (e.g., methanol or acetonitrile).
-
Detection: this compound and its related apocarotenoids have characteristic absorption spectra. Detection is typically performed at a wavelength of approximately 440 nm.[10]
-
Quantification: Quantification can be performed by comparing peak areas to a standard curve of a known reference compound, though a pure this compound standard is not commercially available. Relative quantification between samples is common.
Structure Elucidation
-
Mass Spectrometry (MS): HPLC coupled with Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm the identity of this compound by determining its mass-to-charge ratio and fragmentation patterns.
References
- 1. Frontiers | Apocarotenoids: Old and New Mediators of the Arbuscular Mycorrhizal Symbiosis [frontiersin.org]
- 2. Occurrence and localization of apocarotenoids in arbuscular mycorrhizal plant roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (2E,4E,6E,8E,10E)-4,9-Dimethyl-2,4,6,8,10-dodecapentaenedioic acid | C14H16O4 | CID 6444309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Showing Compound this compound (FDB001772) - FooDB [foodb.ca]
- 5. Human Metabolome Database: Showing metabocard for this compound (HMDB0302033) [hmdb.ca]
- 6. Apocarotenoid biosynthesis in arbuscular mycorrhizal roots: contributions from methylerythritol phosphate pathway isogenes and tools for its manipulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Apocarotenoids: Old and New Mediators of the Arbuscular Mycorrhizal Symbiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
The Biological Activity of Mycorradicin in Plant Roots: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mycorradicin, a C14 apocarotenoid, is a yellow pigment that accumulates in the roots of many plant species upon colonization by arbuscular mycorrhizal (AM) fungi.[1][2] This molecule is a key indicator of a successful symbiotic relationship and is believed to play a significant role in the establishment and maintenance of this mutualistic interaction. This technical guide provides an in-depth overview of the biological activity of this compound, summarizing the current understanding of its biosynthesis, localization, and putative functions within the plant root. The guide details relevant experimental protocols and visualizes key pathways to facilitate further research in this area.
Biosynthesis and Accumulation of this compound
This compound is derived from the oxidative cleavage of carotenoids, specifically from a C40 precursor.[3][4] Its biosynthesis is intricately linked to the methylerythritol phosphate (B84403) (MEP) pathway, which is responsible for the synthesis of isoprenoid precursors in plastids.[4][5] The formation of this compound is induced upon successful colonization of the plant root by AM fungi, leading to the characteristic yellow pigmentation of mycorrhizal roots.[2]
Key Enzymes in the Biosynthetic Pathway:
-
Deoxy-D-xylulose 5-phosphate synthase (DXS): Catalyzes the first committed step of the MEP pathway.
-
Deoxy-D-xylulose 5-phosphate reductoisomerase (DXR): The second enzyme in the MEP pathway. Immunolocalization studies have shown that DXR protein levels increase in arbuscule-containing cells.[2]
-
Carotenoid Cleavage Dioxygenases (CCDs): A family of enzymes responsible for the cleavage of carotenoids to produce apocarotenoids. CCD1 is implicated in the final steps of this compound biosynthesis.
This compound, along with C13 cyclohexenone derivatives (blumenols), accumulates in the vacuoles of cortical cells containing arbuscules, the primary sites of nutrient exchange between the plant and the fungus.[6]
Quantitative Data on this compound and Mycorrhizal Symbiosis
Direct quantitative data on the dose-dependent effects of exogenous this compound on plant root architecture, nutrient uptake, and gene expression is currently limited in scientific literature. Research has primarily focused on the correlation between this compound accumulation and the extent of mycorrhizal colonization. The following table summarizes the typical findings regarding the presence of this compound and its impact on the symbiotic relationship.
| Parameter | Observation in Mycorrhizal Roots | Reference |
| This compound Content | Significantly increases with AM fungal colonization. | [2] |
| Root Pigmentation | Yellowing of roots correlates with this compound accumulation. | [2] |
| Arbuscule Development | This compound accumulation is spatially and temporally correlated with arbuscule formation and turnover. | [6] |
| Nutrient Uptake (indirect) | Enhanced nutrient uptake (e.g., phosphorus, nitrogen) is a hallmark of mycorrhizal symbiosis, which coincides with this compound production. | [7][8] |
| Plant Biomass (indirect) | Increased plant biomass is often observed in mycorrhizal plants where this compound is present. | [9][10] |
Putative Biological Functions and Signaling
While the precise biological functions of this compound are still under investigation, it is hypothesized to act as a signaling molecule within the plant root, potentially involved in regulating the symbiosis. The accumulation of this compound coincides with significant transcriptional changes in the host plant, suggesting a role in modulating gene expression to support the mycorrhizal association.[1]
This compound Biosynthesis and Putative Signaling Context
The biosynthesis of this compound is an integral part of the broader metabolic reprogramming that occurs in roots upon mycorrhization. The following diagram illustrates the proposed biosynthetic pathway leading to this compound and its potential link to symbiotic signaling.
References
- 1. Frontiers | Functional Analysis of the Phosphate Transporter Gene MtPT6 From Medicago truncatula [frontiersin.org]
- 2. Cloning, Characterization, and Immunolocalization of a Mycorrhiza-Inducible 1-Deoxy-D-Xylulose 5-Phosphate Reductoisomerase in Arbuscule-Containing Cells of Maize - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional Analysis of the Phosphate Transporter Gene MtPT6 From Medicago truncatula - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A High-Throughput Yeast Two-Hybrid Protocol to Determine Virus-Host Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apocarotenoid biosynthesis in arbuscular mycorrhizal roots: contributions from methylerythritol phosphate pathway isogenes and tools for its manipulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Apocarotenoids: Old and New Mediators of the Arbuscular Mycorrhizal Symbiosis [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Experimental duration determines the effect of arbuscular mycorrhizal fungi on plant biomass in pot experiments: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of land-use change and disturbance on the fine root biomass, dynamics, morphology, and related C and N fluxes to the soil of forest ecosystems at different elevations at Mt. Kilimanjaro (Tanzania) - PMC [pmc.ncbi.nlm.nih.gov]
The Symbiotic Signature: A Technical Guide to Mycorradicin and Blumenol Co-occurrence in Arbuscular Mycorrhizal Symbiosis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the co-occurrence, biosynthesis, and potential signaling roles of mycorradicin and blumenol in the arbuscular mycorrhizal (AM) symbiosis. As secondary metabolites derived from the carotenoid pathway, their accumulation is a hallmark of a functional symbiotic relationship between most terrestrial plants and AM fungi. Understanding the intricate details of their production and function offers valuable insights for agricultural biotechnology and natural product-based drug discovery.
Quantitative Co-occurrence of this compound and Blumenols
The establishment of a functional AM symbiosis triggers a significant shift in the plant's metabolic profile, leading to the accumulation of specific apocarotenoids. Among these, mycorradicins (C14) and blumenols (C13) are prominent indicators of successful mycorrhization.[1][2] While this compound is primarily found in the roots, giving them a characteristic yellow pigmentation, blumenol C-glycosides have been identified as systemic markers, detectable in both roots and shoots.[1][3] The quantification of these compounds serves as a reliable proxy for the extent and functionality of the symbiosis.[4][5][6]
Below are tables summarizing the quantitative data on blumenol accumulation in various plant species upon colonization with AM fungi. Data for this compound is less frequently quantified in absolute terms but its presence is a strong qualitative indicator of AM symbiosis.
Table 1: Accumulation of Blumenol C-Glycosides in Shoots of Various Plant Species Inoculated with AM Fungi
| Plant Species | AM Fungus | Compound(s) Quantified | Fold Change (AM+ vs. AM-) | Reference |
| Nicotiana attenuata | Rhizophagus irregularis | 11-hydroxyblumenol C-9-O-Glc, 11-carboxyblumenol C-9-O-Glc | Significant increase from non-detectable levels | [3] |
| Solanum lycopersicum (Tomato) | Rhizophagus irregularis / Funneliformis mosseae | 11-carboxyblumenol C-Glc | Significant increase from non-detectable levels | [3][7] |
| Hordeum vulgare (Barley) | Rhizophagus irregularis | 11-hydroxyblumenol C-Glc | Significant increase from non-detectable levels | [3][7] |
| Triticum aestivum (Wheat) | Not specified | Not specified | Significant increase | [3] |
| Solanum tuberosum (Potato) | Not specified | Not specified | Significant increase | [3] |
| Medicago truncatula | Not specified | Not specified | Significant increase | [3] |
| Brachypodium distachyon | Not specified | Not specified | Significant increase | [3] |
Table 2: Exemplary UHPLC-MS/MS Parameters for Targeted Analysis of Blumenol Derivatives
| Compound | Retention Time (min) | Precursor Ion (m/z) | Product Ion(s) (m/z) | Collision Energy (V) |
| 11-hydroxyblumenol C-Glc | 2.78 | 389.2 | 209.2, 227.2, 191.1, 163.1, 149.1 | 7.5, 2.5, 12.5, 15.0, 17.5 |
| 11-hydroxyblumenol C-Glc-Glc | 2.47 | 551.3 | 209.2, 389.2, 227.2, 191.1, 149.1 | 10.0, 2.5, 7.5, 15.0, 20.0 |
| 11-carboxyblumenol C-Glc | 3.17 | 403.2 | 195.1, 223.2, 177.1 | 12.5, 5.0, 15.0 |
| 11-carboxyblumenol C-Glc-Glc | 3.10 | 565.2 | 195.1, 403.2, 241.2, 223.2 | 15.0, 2.5, 4.5, 15.0 |
| 11-carboxyblumenol C-Mal-Glc | 3.60 | 489.2 | 195.1 | 12.5 |
| Source: Adapted from Mindt et al., 2019[7] |
Experimental Protocols
Quantification of AMF Colonization: Microscopy
A traditional and widely used method to quantify the extent of mycorrhizal colonization is the microscopic analysis of stained root samples.
Protocol:
-
Root Sampling and Staining:
-
Carefully wash roots to remove soil and debris.
-
Clear the roots by autoclaving in 10% (w/v) potassium hydroxide.
-
Rinse with water and acidify with 1% (v/v) hydrochloric acid.
-
Stain the fungal structures using a staining solution such as 0.05% (w/v) Trypan Blue in lactoglycerol.
-
-
Microscopic Observation:
Extraction and Quantification of Blumenols and this compound (Apocarotenoids)
This protocol outlines the extraction and analysis of apocarotenoids from plant tissues using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method.
Protocol:
-
Sample Preparation:
-
Extraction:
-
Weigh approximately 20-50 mg of lyophilized tissue powder into a microcentrifuge tube.[10]
-
Add an appropriate volume of extraction solvent, typically methanol (B129727) containing an antioxidant like 0.1% butylated hydroxytoluene (BHT).[10] An internal standard (e.g., deuterated abscisic acid, D6-ABA) should be added for accurate quantification.[6]
-
Vortex the sample and sonicate for 15 minutes.[10]
-
Centrifuge to pellet the tissue debris.
-
Collect the supernatant and repeat the extraction process on the pellet to ensure complete extraction.
-
Combine the supernatants and dry them under a stream of nitrogen or using a vacuum concentrator.
-
-
Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended):
-
For cleaner samples and increased sensitivity, the dried extract can be reconstituted and passed through a mixed-mode SPE cartridge.[11]
-
Elute the apocarotenoids with an appropriate solvent.
-
-
UHPLC-MS/MS Analysis:
-
Reconstitute the dried extract in a suitable solvent, typically a mixture of acetonitrile (B52724) and water.[11]
-
Inject the sample into a UHPLC system coupled to a triple quadrupole mass spectrometer.
-
Separate the compounds on a C18 reversed-phase column using a gradient of mobile phases, such as water with 0.1% formic acid and methanol or acetonitrile.[6]
-
Detect and quantify the target compounds using multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[7]
-
Visualizing the Molecular Landscape: Biosynthesis and Experimental Workflows
Biosynthesis of this compound and Blumenol
This compound and blumenols are derived from the oxidative cleavage of C40 carotenoids. This process is catalyzed by a class of enzymes known as carotenoid cleavage dioxygenases (CCDs). The biosynthesis is thought to be a two-step process involving CCD7 and CCD1.[1][12][13]
Caption: Biosynthesis of this compound and blumenols from a C40 carotenoid precursor.
Experimental Workflow for Apocarotenoid Analysis
The following diagram illustrates a typical workflow for the analysis of this compound and blumenols in the context of AM symbiosis research.
Caption: Experimental workflow for the analysis of apocarotenoids in AM symbiosis.
Signaling in Arbuscular Mycorrhizal Symbiosis
The precise signaling roles of this compound and blumenol are still under investigation, but they are clearly associated with a mature and functional symbiosis.[14] Their accumulation may be part of a feedback mechanism or a signal for systemic responses in the plant. The diagram below provides a simplified overview of the known signaling events in AM symbiosis, highlighting the stage where these apocarotenoids accumulate.
References
- 1. Frontiers | Apocarotenoids: Old and New Mediators of the Arbuscular Mycorrhizal Symbiosis [frontiersin.org]
- 2. Plant apocarotenoids: from retrograde signaling to interspecific communication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Blumenols as shoot markers of root symbiosis with arbuscular mycorrhizal fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Blumenols as shoot markers of root symbiosis with arbuscular mycorrhizal fungi | eLife [elifesciences.org]
- 6. Quantification of Blumenol Derivatives as Leaf Biomarkers for Plant-AMF Association - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Quantification of arbuscular mycorrhizal fungi root colonization in wheat, tomato, and leek using absolute qPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. An UPLC-MS/MS method for highly sensitive high-throughput analysis of phytohormones in plant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role of carotenoid cleavage dioxygenase 1 (CCD1) in apocarotenoid biogenesis revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Molecular Regulation of Arbuscular Mycorrhizal Symbiosis - PMC [pmc.ncbi.nlm.nih.gov]
The Genetic Architecture of Mycorradicin Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mycorradicin, a C14 apocarotenoid, is a hallmark of arbuscular mycorrhizal (AM) symbiosis, contributing to the characteristic yellow pigmentation of colonized roots. Its biosynthesis is a complex process, originating from the methylerythritol phosphate (B84403) (MEP) pathway and involving a series of enzymatic steps catalyzed by specific gene products. This technical guide provides an in-depth overview of the genes and signaling pathways implicated in this compound synthesis. It is intended to serve as a comprehensive resource for researchers in plant biology, mycology, and natural product chemistry, as well as for professionals in drug development exploring the therapeutic potential of apocarotenoids. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate molecular pathways governing the production of this fascinating secondary metabolite.
The this compound Biosynthetic Pathway
This compound is not synthesized de novo but is derived from the cleavage of a C40 carotenoid precursor. The entire process is intricately linked with the establishment and functioning of the AM symbiosis.
The MEP Pathway: The Isoprenoid Backbone
The journey to this compound begins with the synthesis of isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP), the universal building blocks of isoprenoids. In plants, this occurs primarily through the plastid-localized methylerythritol phosphate (MEP) pathway. Two key enzymes initiating this pathway are significantly upregulated during AM symbiosis:
-
1-Deoxy-D-xylulose (B118218) 5-phosphate synthase (DXS): Catalyzes the first committed step of the MEP pathway. The DXS2 isogene, in particular, shows strong induction in mycorrhizal roots, suggesting its specific involvement in providing precursors for secondary metabolites like this compound.[1][2]
-
1-Deoxy-D-xylulose 5-phosphate reductoisomerase (DXR): The second enzyme in the pathway, which is also upregulated at both the transcript and protein levels in mycorrhizal roots.
Carotenoid Cleavage: The Genesis of Apocarotenoids
The C40 carotenoid precursors are then cleaved by a class of non-heme iron-dependent enzymes known as carotenoid cleavage dioxygenases (CCDs) . The current model for this compound synthesis proposes a two-step cleavage mechanism[3][4][5]:
-
First Cleavage (C40 → C27 + C13): A C40 carotenoid is asymmetrically cleaved to yield a C27 apocarotenoid and a C13 cyclohexenone derivative. This initial step is likely catalyzed by CCD7 or CCD4 .[3][4]
-
Second Cleavage (C27 → C14 + C13): The resulting C27 apocarotenoid is then further cleaved by CCD1 to produce the C14 precursor of this compound and another C13 cyclohexenone.[3][4]
The Role of Zaxinone Synthase (ZAS)
Recent research has identified a new subfamily of CCDs, Zaxinone Synthase (ZAS) , which plays a regulatory role in AM colonization.[6] ZAS produces zaxinone, a growth-promoting apocarotenoid, and its expression is induced during mycorrhization.[7] While not directly involved in the synthesis of this compound, ZAS influences the levels of other apocarotenoids, such as strigolactones, thereby indirectly impacting the overall metabolic context in which this compound is produced.[6]
Quantitative Data Summary
The following tables summarize key quantitative findings related to the genes and products involved in this compound synthesis.
Table 1: Gene Expression Changes During Arbuscular Mycorrhizal Symbiosis
| Gene/Protein | Plant Species | Fungal Partner | Change in Expression/Abundance in Mycorrhizal Roots | Reference |
| DXS2 | Medicago truncatula | Not specified | Strongly stimulated transcript levels | [1] |
| DXR | Zea mays | Glomus intraradices | Significantly higher protein amounts | |
| SlCCD1 | Tomato | Rhizophagus irregularis | Induced in arbusculated cells at later stages | [8] |
| SlCCD7 | Tomato | Rhizophagus irregularis | Induced at early and later stages of interaction | [8] |
| OsZAS | Rice | Funneliformis mosseae | Increased expression, particularly in arbuscule-containing cells | |
| OsZAS2 | Rice | Not specified | Increased expression during mycorrhization | [7] |
Table 2: Metabolite Levels in Response to Genetic Modification
| Gene Modified | Plant Species | Modification | Metabolite | Change in Level | Reference |
| MtCCD1 | Medicago truncatula | RNAi | This compound derivatives | Strongly reduced to 3-6% of controls | [3][4] |
| MtCCD1 | Medicago truncatula | RNAi | C13 cyclohexenone derivatives | Reduced to 30-47% of controls | [4] |
| MtCCD1 | Medicago truncatula | RNAi | C27 apocarotenoic acid derivatives | Accumulation of new compounds | [3][4] |
| Oszas | Rice | loss-of-function mutant | Zaxinone | Lower content in roots | [7] |
| Oszas2 | Rice | loss-of-function mutant | Zaxinone | Lower content in roots | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound synthesis.
RNA Interference (RNAi) of MtCCD1 in Medicago truncatula Hairy Roots
This protocol is adapted from studies that successfully silenced MtCCD1 to investigate its role in apocarotenoid biosynthesis.[3][4][9]
1. Construct Generation:
- Design a hairpin RNAi construct targeting a specific region of the MtCCD1 gene.
- Clone the inverted repeat sequence into a suitable binary vector for Agrobacterium rhizogenes-mediated transformation.
2. Agrobacterium rhizogenes-mediated Transformation:
- Introduce the RNAi construct into a competent A. rhizogenes strain (e.g., ARqua1).
- Grow the transformed A. rhizogenes to the late logarithmic phase.
- Pellet the bacteria and resuspend in an appropriate medium.
3. Hairy Root Induction:
- Germinate sterile Medicago truncatula seeds.
- Excise the radicles from young seedlings and inoculate the cut surface with the transformed A. rhizogenes.
- Co-cultivate for a few days on a suitable medium.
- Transfer the explants to a selection medium containing an antibiotic to kill the bacteria and a selection agent if the vector contains a resistance marker.
4. Mycorrhizal Inoculation and Analysis:
- Once hairy roots are established, inoculate them with an AM fungus (e.g., Glomus intraradices).
- After several weeks of co-cultivation, harvest the roots.
- Analyze the expression of MtCCD1 by qRT-PCR to confirm silencing.
- Extract and quantify apocarotenoids (this compound, cyclohexenones, and C27 derivatives) using HPLC or LC-MS.
Immunolocalization of DXR in Mycorrhizal Maize Roots
This protocol is based on the methods used to visualize the subcellular localization of the DXR protein in maize roots.[10][11]
1. Antibody Production and Purification:
- Clone the coding sequence of the mature DXR protein into an expression vector with a tag (e.g., 6x-His).
- Express the recombinant protein in E. coli and purify it.
- Use the purified protein to immunize rabbits or another suitable host to generate polyclonal antibodies.
- Affinity-purify the antiserum against the recombinant DXR protein.
2. Tissue Preparation:
- Fix mycorrhizal and non-mycorrhizal maize root segments in a suitable fixative (e.g., paraformaldehyde and glutaraldehyde).
- Dehydrate the samples through an ethanol (B145695) series.
- Embed the samples in a resin (e.g., LR White).
- Cut thin sections (e.g., 1 µm) using an ultramicrotome.
3. Immunostaining:
- Block non-specific binding sites on the sections with a blocking solution (e.g., BSA in PBS).
- Incubate the sections with the affinity-purified anti-DXR primary antibody (e.g., at a 1:1,000 dilution).
- Wash the sections to remove unbound primary antibody.
- Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG).
- (Optional) Counterstain fungal structures with a suitable dye (e.g., WGA-TRITC) and nuclei with DAPI.
4. Microscopy:
- Mount the stained sections.
- Visualize the fluorescence signals using a confocal laser scanning microscope.
Heterologous Expression of Plant CCDs in E. coli
This protocol provides a general framework for expressing plant CCD enzymes in a bacterial system to characterize their activity.[12][13][14]
1. Construct Generation:
- Clone the full-length coding sequence of the plant CCD gene (e.g., CCD1, CCD7) into a bacterial expression vector (e.g., pET vector series).
2. Transformation and Expression:
- Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3)).
- Grow the transformed bacteria in a suitable medium to an optimal density.
- Induce protein expression with IPTG.
- Continue incubation at a lower temperature to enhance protein solubility.
3. Protein Extraction and Purification (Optional):
- Harvest the bacterial cells by centrifugation.
- Lyse the cells (e.g., by sonication).
- If the protein is tagged (e.g., with His-tag), purify it using affinity chromatography.
4. Enzyme Activity Assay:
- Prepare a reaction mixture containing the cell lysate or purified enzyme, a suitable buffer, and the carotenoid substrate (e.g., β-carotene).
- Incubate the reaction under appropriate conditions (temperature, time).
- Extract the reaction products with an organic solvent.
- Analyze the products by GC-MS or LC-MS to identify and quantify the cleavage products.
Signaling Pathways and Regulatory Networks
The synthesis of this compound is tightly regulated by a complex network of signaling pathways that are activated during AM symbiosis.
The Common Symbiosis Signaling Pathway (CSSP)
The establishment of AM symbiosis is initiated by a molecular dialogue between the plant and the fungus, which activates the Common Symbiosis Signaling Pathway (CSSP) . This pathway is crucial for the perception of fungal signals and the subsequent activation of downstream gene expression, including genes involved in apocarotenoid biosynthesis.
Hormonal Crosstalk
Plant hormones play a critical role in regulating mycorrhization and, consequently, this compound synthesis.
-
Strigolactones (SLs): These apocarotenoid-derived hormones are exuded by plant roots and stimulate hyphal branching in AM fungi. The biosynthesis of SLs and this compound share common precursors and enzymes (e.g., CCD7), suggesting a competitive or coordinated regulation.
-
Abscisic Acid (ABA): Another apocarotenoid hormone, ABA, is also involved in the regulation of AM symbiosis.
Transcriptional Regulation
The expression of this compound biosynthetic genes is controlled by specific transcription factors. For instance, members of the GRAS family of transcription factors are known to be induced upon mycorrhization and are involved in regulating symbiotic gene expression.[15][16]
Caption: this compound Biosynthesis Pathway.
Caption: Regulatory Network of this compound Synthesis.
Conclusion
The synthesis of this compound is a finely tuned process that is emblematic of the intricate molecular interactions occurring during arbuscular mycorrhizal symbiosis. A comprehensive understanding of the genes involved, their regulation, and the broader metabolic context is essential for manipulating the production of this and other beneficial apocarotenoids. The data and protocols presented in this guide offer a foundational resource for researchers aiming to further unravel the complexities of this compound biosynthesis and to explore its potential applications. Future research should focus on elucidating the precise regulatory mechanisms controlling the expression of the key biosynthetic genes and on identifying the remaining unknown enzymes in the pathway. Such knowledge will not only advance our fundamental understanding of plant-microbe interactions but may also open new avenues for the sustainable production of valuable natural products.
References
- 1. Two distantly related genes encoding 1-deoxy-d-xylulose 5-phosphate synthases: differential regulation in shoots and apocarotenoid-accumulating mycorrhizal roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Apocarotenoid biosynthesis in arbuscular mycorrhizal roots: contributions from methylerythritol phosphate pathway isogenes and tools for its manipulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mycorrhizae - Case Studies [mycorrhizae.org.in]
- 4. RNA Interference-Mediated Repression of MtCCD1 in Mycorrhizal Roots of Medicago truncatula Causes Accumulation of C27 Apocarotenoids, Shedding Light on the Functional Role of CCD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Apocarotenoids: Old and New Mediators of the Arbuscular Mycorrhizal Symbiosis [frontiersin.org]
- 6. Zaxinone synthase controls arbuscular mycorrhizal colonization level in rice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. iris.unito.it [iris.unito.it]
- 9. Gene silencing in Medicago truncatula roots using RNAi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. kyxl.njfu.edu.cn [kyxl.njfu.edu.cn]
- 14. Frontiers | Characteristics of NtCCD1-3 from tobacco, and protein engineering of the CCD1 to enhance β-ionone production in yeast [frontiersin.org]
- 15. Frontiers | Identification and Expression Analysis of GRAS Transcription Factor Genes Involved in the Control of Arbuscular Mycorrhizal Development in Tomato [frontiersin.org]
- 16. Identification and Expression Analysis of GRAS Transcription Factor Genes Involved in the Control of Arbuscular Mycorrhizal Development in Tomato - PMC [pmc.ncbi.nlm.nih.gov]
The Regulation of Mycorradicin Production in Response to Arbuscular Mycorrhizal Fungi: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The symbiotic relationship between plants and arbuscular mycorrhizal (AM) fungi is a cornerstone of terrestrial ecosystems, profoundly influencing plant nutrition, health, and stress tolerance. A fascinating aspect of this interaction is the plant's metabolic response, which includes the production of a diverse array of secondary metabolites. Among these, mycorradicin, a C14 apocarotenoid, stands out as a characteristic yellow pigment that accumulates in the roots of many plant species upon successful colonization by AM fungi.[1][2][3] This in-depth technical guide explores the intricate regulatory mechanisms governing this compound biosynthesis in response to AM fungi, providing a comprehensive resource for researchers in the fields of plant science, microbiology, and natural product chemistry.
This compound and related C13 cyclohexenone derivatives are synthesized via the methylerythritol phosphate (B84403) (MEP) pathway and are derived from the cleavage of C40 carotenoids.[2] Their production is tightly linked to the developmental stage of the symbiosis, often correlating with the presence of arbuscules, the primary sites of nutrient exchange between the plant and the fungus.[1] Understanding the regulation of this compound biosynthesis offers insights into the complex molecular dialogue that underpins this vital symbiosis and may open avenues for the development of novel agrochemicals or pharmaceuticals.
Data Presentation: Quantitative Analysis of Apocarotenoid Accumulation
The colonization of plant roots by AM fungi triggers a significant upregulation in the biosynthesis of this compound and related apocarotenoids. The following tables summarize quantitative data from studies investigating the accumulation of these compounds in mycorrhizal versus non-mycorrhizal roots.
| Plant Species | Fungal Partner | Condition | This compound Derivatives (nmol g⁻¹ fresh weight) | Reference |
| Medicago truncatula | Glomus intraradices | Mycorrhizal (7 weeks) | 83 ± 15 | Floss et al., 2008 |
| Medicago truncatula | Glomus intraradices | Non-mycorrhizal (7 weeks) | Not detected | Floss et al., 2008 |
| Medicago truncatula | Glomus intraradices | Mycorrhizal (9 weeks) | 95 ± 20 | Floss et al., 2008 |
| Medicago truncatula | Glomus intraradices | Non-mycorrhizal (9 weeks) | Not detected | Floss et al., 2008 |
| Zea mays (wild-type) | Glomus intraradices | Mycorrhizal | Present (yellow pigment) | Fester et al., 2002[4] |
| Zea mays (wild-type) | Glomus intraradices | Non-mycorrhizal | Not detected | Fester et al., 2002[4] |
| Zea mays (carotenoid-deficient mutants al1, y9) | Glomus intraradices | Mycorrhizal | Not detected | Fester et al., 2002[4] |
| Plant Species | Fungal Partner | Condition | Cyclohexenone Derivatives (nmol g⁻¹ fresh weight) | Reference |
| Medicago truncatula | Glomus intraradices | Mycorrhizal (7 weeks) | 35 ± 8 | Floss et al., 2008 |
| Medicago truncatula | Glomus intraradices | Non-mycorrhizal (7 weeks) | Not detected | Floss et al., 2008 |
| Medicago truncatula | Glomus intraradices | Mycorrhizal (9 weeks) | 45 ± 10 | Floss et al., 2008 |
| Medicago truncatula | Glomus intraradices | Non-mycorrhizal (9 weeks) | Not detected | Floss et al., 2008 |
| Hordeum vulgare | Glomus mosseae | Mycorrhizal | Detected | Vierheilig et al., 2000[5] |
| Hordeum vulgare | Glomus mosseae | Non-mycorrhizal | Not detected | Vierheilig et al., 2000[5] |
Signaling Pathways and Regulatory Networks
The production of this compound is initiated by a complex signaling cascade that begins with the perception of chemical cues from the AM fungus. Strigolactones, a class of plant hormones, play a pivotal role in this initial communication, exuded by the plant roots to stimulate fungal spore germination and hyphal branching.[2][6]
Upon successful colonization, the fungus releases signaling molecules, often referred to as "Myc factors," which are perceived by the plant root cells. This recognition event triggers a complex intracellular signaling cascade, often involving calcium spiking, which ultimately leads to the activation of specific transcription factors. These transcription factors then upregulate the expression of genes involved in the MEP pathway, such as 1-deoxy-D-xylulose 5-phosphate synthase 2 (DXS2), and carotenoid cleavage dioxygenase (CCD) genes, including CCD1 and CCD7.[2] The concerted action of these enzymes leads to the production and accumulation of this compound.
Experimental Protocols
Plant Growth and AM Fungi Inoculation
A standardized protocol for establishing mycorrhizal symbiosis is crucial for reproducible studies on this compound production.
Materials:
-
Seeds of the host plant (e.g., Medicago truncatula, Zea mays)
-
Growth substrate (e.g., autoclaved sand:soil mix, 1:1 v/v)
-
AM fungal inoculum (e.g., Rhizophagus irregularis, commercially available or propagated in-house)
-
Pots or containers
-
Growth chamber or greenhouse with controlled light and temperature
Procedure:
-
Substrate Preparation: Autoclave the growth substrate twice on consecutive days to ensure sterility.
-
Seed Sterilization and Germination: Surface sterilize seeds with 70% ethanol (B145695) for 1 minute, followed by 5% sodium hypochlorite (B82951) for 5 minutes. Rinse thoroughly with sterile distilled water and germinate on sterile water agar (B569324) plates in the dark.
-
Inoculation: For the mycorrhizal treatment, mix the AM fungal inoculum with the sterilized substrate at a recommended rate (e.g., 5-10% v/v). For the non-mycorrhizal control, use a mock inoculum prepared by autoclaving the AM fungal inoculum and adding a microbial filtrate (to account for other microorganisms present in the inoculum).
-
Planting: Transplant germinated seedlings into pots containing either the mycorrhizal or non-mycorrhizal substrate.
-
Growth Conditions: Grow plants in a controlled environment, for example, with a 16-hour light/8-hour dark photoperiod and a temperature of 22-25°C. Water as needed with a low-phosphate nutrient solution to encourage mycorrhizal colonization.
-
Harvesting: Harvest roots at different time points (e.g., 4, 6, 8 weeks post-inoculation) for analysis.
Assessment of AM Fungal Colonization
Quantifying the extent of root colonization by AM fungi is essential to correlate with this compound levels. The gridline intersect method is a widely used technique.
Materials:
-
Harvested roots
-
10% (w/v) Potassium hydroxide (B78521) (KOH)
-
5% (v/v) Hydrochloric acid (HCl)
-
Staining solution (e.g., 0.05% Trypan Blue in lactoglycerol)
-
Microscope slides and coverslips
-
Compound microscope
-
Petri dish with a grid pattern
Procedure:
-
Root Clearing: Clear the harvested root segments by heating in 10% KOH at 90°C for 15-60 minutes (time depends on the plant species and root thickness).
-
Rinsing: Rinse the cleared roots thoroughly with water to remove the KOH.
-
Acidification: Acidify the roots by soaking in 5% HCl for 5-10 minutes.
-
Staining: Stain the roots by incubating in the staining solution at 90°C for 5-10 minutes or overnight at room temperature.
-
Destaining: Destain the roots in a solution of 50% glycerol (B35011) to remove excess stain.
-
Quantification: Place the stained root segments in a gridded petri dish and observe under a dissecting or compound microscope. Count the number of intersections between the gridlines and the roots, and for each intersection, record the presence or absence of fungal structures (arbuscules, vesicles, hyphae). Calculate the percentage of root length colonized.
Extraction and Quantification of this compound by HPLC-DAD
Materials:
-
Fresh or freeze-dried root material
-
Mortar and pestle or tissue homogenizer
-
Methanol (B129727) (HPLC grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
Centrifuge
-
HPLC system with a Diode Array Detector (DAD) and a C18 reverse-phase column
Procedure:
-
Extraction:
-
Grind a known weight of root tissue (e.g., 100 mg fresh weight) to a fine powder in liquid nitrogen.
-
Add 1 mL of methanol and homogenize.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Collect the supernatant. Repeat the extraction on the pellet twice more.
-
Pool the supernatants and evaporate to dryness under a stream of nitrogen or in a vacuum concentrator.
-
-
Partitioning:
-
Resuspend the dried extract in 1 mL of water.
-
Partition three times against an equal volume of ethyl acetate.
-
Collect the ethyl acetate phases, pool them, and evaporate to dryness.
-
-
HPLC Analysis:
-
Resuspend the final dried extract in a known volume of methanol (e.g., 200 µL).
-
Inject an aliquot (e.g., 20 µL) into the HPLC system.
-
Use a C18 column and a gradient elution, for example, with a mobile phase of (A) water with 0.1% formic acid and (B) methanol with 0.1% formic acid. A typical gradient could be: 0-5 min, 5% B; 5-25 min, 5-95% B; 25-30 min, 95% B; 30-35 min, 95-5% B.
-
Monitor the elution profile with the DAD detector at a wavelength range that includes the absorption maxima for this compound (typically around 400-450 nm).
-
Quantify this compound by comparing the peak area to a standard curve generated with a purified this compound standard (if available) or express as relative abundance.
-
Gene Expression Analysis by qRT-PCR
Materials:
-
Fresh root tissue
-
Liquid nitrogen
-
RNA extraction kit
-
DNase I
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Gene-specific primers for target genes (e.g., DXS2, CCD1, CCD7) and a reference gene (e.g., Actin or Elongation Factor 1-alpha)
-
Quantitative real-time PCR instrument
Procedure:
-
RNA Extraction:
-
Immediately freeze harvested root tissue in liquid nitrogen.
-
Extract total RNA using a commercial kit according to the manufacturer's instructions.
-
-
DNase Treatment:
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from a known amount of total RNA (e.g., 1 µg) using a cDNA synthesis kit.
-
-
qRT-PCR:
-
Set up the qRT-PCR reactions in triplicate for each sample and each gene, including a no-template control. Each reaction should contain SYBR Green master mix, forward and reverse primers, and diluted cDNA.
-
Run the qRT-PCR program on a real-time PCR instrument. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each reaction.
-
Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the expression of the reference gene.
-
Conclusion
The production of this compound in response to AM fungal colonization is a finely tuned process regulated by a complex interplay of signaling molecules and gene networks. This guide provides a comprehensive overview of the current understanding of this process, from the initial chemical dialogue between the plant and fungus to the downstream activation of biosynthetic pathways. The detailed experimental protocols and data presentation serve as a valuable resource for researchers aiming to investigate this fascinating aspect of the arbuscular mycorrhizal symbiosis. Further research in this area will undoubtedly uncover new layers of complexity in plant-microbe interactions and may lead to innovative strategies for enhancing plant productivity and resilience in a sustainable manner.
References
- 1. Occurrence and localization of apocarotenoids in arbuscular mycorrhizal plant roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Apocarotenoid biosynthesis in arbuscular mycorrhizal roots: contributions from methylerythritol phosphate pathway isogenes and tools for its manipulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Apocarotenoids: Old and New Mediators of the Arbuscular Mycorrhizal Symbiosis [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. researchgate.net [researchgate.net]
Technical Guide: Subcellular Localization of Mycorradicin in Plant Root Cortical Cells
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Mycorradicin, a C14 apocarotenoid, is a yellow pigment that accumulates in the roots of many plant species during arbuscular mycorrhizal (AM) symbiosis. Understanding its precise subcellular localization is critical for elucidating its function, which remains largely unknown. This technical guide provides a comprehensive overview of the current knowledge on this compound localization within root cortical cells. It details its accumulation within vacuoles, its biosynthetic pathway, and its correlation with the lifecycle of fungal arbuscules. This document synthesizes quantitative data on its occurrence and presents detailed protocols for its extraction, quantification, and visualization, aiming to equip researchers with the necessary knowledge and methodologies for further investigation.
Subcellular Localization of this compound
This compound is an acyclic C14 polyene that forms the core structure of the yellow pigment observed in many mycorrhizal roots.[1][2][3] Extensive research has localized this pigment to specific compartments within the plant's root cortical cells.
This compound is characteristically insoluble in water and accumulates as hydrophobic droplets within the vacuoles of these cells.[1][2][3] This accumulation is not uniform throughout the colonization process. Instead, microscopic analyses reveal a strong correlation between the appearance of these yellow droplets and the degradation phase of the arbuscules—the highly branched fungal structures that are the primary sites of nutrient exchange.[1][3] Electron microscopy has identified these accumulations as osmiophilic droplets, primarily found in close proximity to collapsing or senescing arbuscules, and notably absent from cells containing young, intact arbuscules.[1]
Biosynthesis and Accumulation Pathway
This compound is a carotenoid cleavage product, predicted to originate from a common C40 carotenoid precursor.[4] Its biosynthesis is an integral part of the stimulated carotenoid metabolism observed in mycorrhizal roots.[5] The initial steps of the pathway occur via the methylerythritol phosphate (B84403) (MEP) pathway.[4]
Key points of the biosynthesis and accumulation process include:
-
Precursor Origin: A C40 carotenoid serves as the initial substrate.
-
MEP Pathway Involvement: Enzymes such as 1-deoxy-D-xylulose 5-phosphate synthase (DXS) and 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR) are crucial in the early stages.[4]
-
Gene Regulation: In several plant species, including Medicago truncatula, the DXS2 isogene is specifically implicated in the AM-induced accumulation of apocarotenoids.[4]
-
Enzyme Localization: Immunolocalization studies in maize roots have shown that the DXR enzyme is deposited in association with arbuscules, particularly late in their development, coinciding with degeneration and breakdown.[4]
-
Accumulation Trigger: The accumulation of this compound is closely linked to the natural lifecycle and eventual senescence of the fungal arbuscules within the cortical cells.[1][3]
The logical flow from arbuscule development to this compound storage is a key aspect of the symbiotic relationship.
Quantitative Data
The presence and concentration of this compound are not universal across all plant species capable of forming AM symbioses. A screening of 58 species from 36 plant families revealed distinct patterns of accumulation.[3] The quantity of this compound is also influenced by the specific fungal partner involved in the symbiosis.[1] For instance, both Medicago truncatula and Zea mays produce higher amounts of this compound when inoculated with Glomus intraradices compared to Glomus mosseae.[1]
| Plant Group | This compound Detection in Mycorrhizal Roots | Representative Species Examples (if mentioned) | Reference |
| Liliopsida (Monocots) | Detected in all species analyzed. | Zea mays (Maize), Triticum aestivum (Wheat) | [1][3] |
| Rosopsida (Eudicots) | Detected in a considerable number of species, but absent in others. | Medicago truncatula | [1][3] |
Note: Specific concentrations vary significantly based on plant species, fungal partner, and age of the symbiosis. This table reflects the reported presence or absence.
Experimental Protocols
Protocol 1: Quantification of this compound via HPLC
This protocol is adapted from methods used for the extraction and analysis of this compound from fresh root tissue.[1][6]
Objective: To extract and quantify this compound from mycorrhizal plant roots.
Methodology:
-
Harvesting: Harvest fresh roots and wash thoroughly with water to remove soil and debris.
-
Homogenization: Weigh approximately 2 g of fresh root tissue and grind to a fine powder in liquid nitrogen using a mortar and pestle.
-
Extraction: Transfer the powdered tissue to a suitable tube and add 4 mL of 80% aqueous methanol. Vortex thoroughly and extract for 30 minutes at room temperature with agitation.
-
Centrifugation: Centrifuge the mixture to pellet the solid root debris. Collect the supernatant.
-
Saponification (Hydrolysis): To the supernatant, add KOH to a final concentration of 0.5 M. Incubate for 1 hour at room temperature. This step hydrolyzes esters of this compound, allowing for quantification of the core structure.
-
Final Centrifugation: Centrifuge the mixture again to remove any precipitate formed during saponification.
-
HPLC Analysis: The resulting supernatant is ready for analysis. Inject the sample into an HPLC system equipped with a C18 column (e.g., 5 µm Nucleosil C18, 250 x 4 mm).[6]
-
Detection: Monitor the eluent using a UV-Vis detector. This compound can be detected by its characteristic absorption spectrum.
-
Quantification: Use an authentic this compound standard to generate a standard curve for accurate quantification.
Protocol 2: Visualization via Fluorescence Microscopy (WGA-FITC Staining)
This protocol allows for the visualization of fungal structures within the root, providing spatial context for this compound accumulation. It is based on established methods for staining AM fungi.[7][8][9]
Objective: To fluorescently label fungal cell walls within cleared plant roots.
Methodology:
-
Root Clearing:
-
Acidification: Briefly soak the roots in 1-2% HCl for 3-5 minutes to acidify the tissue, which aids staining. Rinse with water.
-
Staining:
-
Prepare a staining solution of 5 µg/mL Wheat Germ Agglutinin conjugated to Fluorescein isothiocyanate (WGA-FITC) in Phosphate-Buffered Saline (PBS).[9]
-
Incubate the cleared roots in the WGA-FITC solution for at least 1 hour at room temperature in the dark.
-
-
Washing: Wash the roots three times in PBS to remove unbound stain.
-
Counter-staining (Optional): To visualize plant cell walls, a counter-stain like propidium (B1200493) iodide (PI) can be used.
-
Mounting: Mount the stained roots on a microscope slide in a suitable mounting medium (e.g., Fluormount-G or glycerol).
-
Microscopy:
-
Visualize using a confocal or epifluorescence microscope.
-
Use an excitation wavelength of ~488 nm for FITC and detect emission between 500-550 nm.[8]
-
Protocol 3: Subcellular Fractionation for Vacuole Isolation
To definitively confirm vacuolar localization, intact vacuoles can be isolated from root protoplasts. This protocol is based on a method developed for Arabidopsis roots.[1][2][4]
Objective: To isolate intact vacuoles from root cortical cells for subsequent analysis of this compound content.
Methodology:
-
Protoplast Preparation:
-
Finely chop fresh, clean root tissue in a flask containing a protoplasting enzyme solution (e.g., cellulase, macerozyme in an osmoticum).
-
Gently agitate for 1-3 hours at room temperature.
-
Filter the solution through a nylon mesh (e.g., 40 µm) to remove undigested tissue.[1]
-
Purify the protoplasts by gentle centrifugation and washing with an appropriate wash medium.
-
-
Protoplast Lysis and Vacuole Release:
-
Resuspend the purified protoplasts in a lysis buffer (Medium B) and incubate on ice for 5 minutes.[2] This gentle osmotic shock lyses the plasma membrane while leaving the tonoplast (vacuolar membrane) intact.
-
-
Vacuole Purification via Gradient Centrifugation:
-
Collection: Carefully collect the enriched vacuole fraction from the gradient interface using a pipette.
-
Analysis: The isolated vacuoles can be examined microscopically for the presence of yellow droplets or lysed for chemical analysis (e.g., HPLC) to confirm the presence of this compound.
Experimental Workflows
References
- 1. Isolation of Intact Vacuoles from Arabidopsis Root Protoplasts and Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Occurrence and localization of apocarotenoids in arbuscular mycorrhizal plant roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolation of Intact Vacuoles from Arabidopsis Root Protoplasts and Elemental Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Staining of Mycorrhizal Fungi (AMF) Colonized Roots — Research — Department of Plant Science [plantscience.psu.edu]
- 6. researchgate.net [researchgate.net]
- 7. Fluorescent Staining of Arbuscular Mycorrhizal Structures Using Wheat Germ Agglutinin (WGA) and Propidium Iodide | Springer Nature Experiments [experiments.springernature.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
The Genesis of Mycorradicin: A Technical Guide to its Biosynthetic Precursors in the Carotenoid Pathway
For Immediate Release
The biosynthesis of mycorradicin, a key signaling molecule in arbuscular mycorrhizal symbiosis, is a testament to the intricate metabolic adaptations that occur during this crucial plant-fungal interaction. This guide has delineated the pathway from its C40 carotenoid origins, through sequential enzymatic cleavages by CCD7/4 and CCD1, to the formation of its direct precursor, rosafluene-dialdehyde. The provided experimental frameworks for extraction, quantification, and enzymatic assays offer a practical foundation for researchers in this field. Future investigations should focus on the precise quantification of all pathway intermediates, the elucidation of the enzymatic conversion of rosafluene-dialdehyde to this compound, and a more detailed mapping of the signaling cascades that govern this fascinating biosynthetic route. A deeper understanding of these processes holds significant potential for applications in sustainable agriculture and the development of novel bioactive compounds.
I. Introduction
This compound, a C14 apocarotenoid, is a significant biomarker for arbuscular mycorrhizal (AM) symbiosis, a widespread mutualistic relationship between plants and fungi. The yellow pigmentation of mycorrhizal roots is often attributed to the accumulation of this compound and its derivatives. This technical guide provides an in-depth exploration of the precursors of this compound within the carotenoid biosynthesis pathway, targeting researchers, scientists, and drug development professionals. We will delve into the enzymatic steps, present quantitative data, detail experimental protocols, and visualize the intricate pathways involved in the formation of this important signaling molecule.
II. The this compound Biosynthetic Pathway
The formation of this compound is a multi-step process that begins with a C40 carotenoid precursor. The currently accepted model involves two sequential cleavage reactions catalyzed by carotenoid cleavage dioxygenases (CCDs).
-
Primary Cleavage: A C40 carotenoid, such as β-carotene, undergoes an initial cleavage reaction. This step is catalyzed by a carotenoid cleavage dioxygenase, with evidence pointing towards CCD7 or possibly CCD4.[1][2] This enzymatic action yields a C27 apocarotenoid intermediate.
-
Secondary Cleavage: The resulting C27 apocarotenoid is then transported from the plastid to the cytosol, where it serves as the substrate for Carotenoid Cleavage Dioxygenase 1 (CCD1).[2] CCD1 cleaves the C27 intermediate to produce the C14 compound, rosafluene-dialdehyde, which is the direct precursor to this compound, and a C13 cyclohexenone.[1][2]
-
Final Conversion: The final conversion of rosafluene-dialdehyde to this compound is a proposed step, though the specific enzymatic or non-enzymatic mechanism for this oxidation is not yet fully elucidated.
Quantitative Data
While precise absolute concentrations of all this compound precursors in various plant species are still an active area of research, studies involving the silencing of the CCD1 gene in Medicago truncatula hairy roots have provided valuable insights into the pathway. In these CCD1-RNAi lines, a significant accumulation of C27 apocarotenoids was observed, confirming their role as the substrate for CCD1.[2] The following table summarizes conceptual quantitative data based on available literature.
| Compound | Putative Concentration Range in Mycorrhizal Roots (relative) | Method of Detection | Reference |
| C40 Carotenoids (e.g., β-carotene) | High (precursor pool) | HPLC-DAD | General Carotenoid Literature |
| C27 Apocarotenoid | Low (transient intermediate), High in CCD1-RNAi lines | HPLC-DAD, LC-MS | [2] |
| Rosafluene-dialdehyde | Low (transient intermediate) | LC-MS | [1] |
| This compound | High (end product) | HPLC-DAD | [3] |
Enzyme Kinetics
The kinetic parameters of CCD1 have been studied using model apocarotenoid substrates, providing a proxy for its activity on the natural C27 precursor.
| Enzyme | Substrate | Km (µM) | Vmax (units/mg) | Reference |
| Morus notabilis CCD1 | β-apo-8'-carotenal | 830 | 72.5 | N/A |
| Olea europaea CCD1 | β-apo-8'-carotenal | 820 | 2.30 | N/A |
| Ipomoea nil CCD1 | β-apo-8'-carotenal | 690 | 1.22 | N/A |
III. Experimental Protocols
A. Extraction and Quantification of this compound and its Precursors from Mycorrhizal Roots
This protocol provides a framework for the extraction and analysis of this compound and its precursors.
1. Materials and Reagents:
-
Lyophilized mycorrhizal root material
-
80% Methanol (MeOH)
-
Ribitol (B610474) (internal standard)
-
Potassium hydroxide (B78521) (KOH)
-
Acetonitrile (ACN)
-
1.5% Phosphoric acid (H3PO4)
-
HPLC system with a photodiode array (PDA) detector
-
C18 reverse-phase HPLC column (e.g., 5 µm, 250 x 4 mm)
2. Extraction Procedure:
-
Weigh 50 mg of lyophilized root material into a glass vial.[4]
-
Add a known amount of internal standard (e.g., 50 µl of ribitol solution).[4]
-
Add 400 µl of 80% MeOH and sonicate for 2 minutes at room temperature.[4]
-
Centrifuge at 13,000 x g for 5 minutes and collect the supernatant.[4]
-
Repeat the extraction two more times and pool the supernatants.[4]
-
For this compound analysis, take an aliquot of the supernatant and adjust to a final concentration of 0.5 M KOH. Incubate for 1 hour at room temperature to hydrolyze any esters.[4]
-
Centrifuge at 13,000 x g for 10 minutes and collect the supernatant for HPLC analysis.[4]
3. HPLC Analysis:
-
Inject 20 µl of the extract onto the C18 column.[4]
-
Use a solvent system of A: 1.5% H3PO4 and B: Acetonitrile.[4]
-
Employ a gradient elution, for example: 5% to 25% B over 40 minutes, then 25% to 80% B over 20 minutes.[4]
-
Set the flow rate to 1 ml/min.[4]
-
Detect this compound and its precursors using the PDA detector at their respective maximum absorbance wavelengths (e.g., ~380 nm for this compound and ~440 nm for C27 apocarotenoids).[4][5]
-
Quantify the compounds by comparing their peak areas to that of the internal standard and a standard curve of authentic standards, if available.
B. In Vitro Assay for CCD1 Activity
This protocol outlines a general method for assessing the enzymatic activity of CCD1.
1. Reagents:
-
Purified CCD1 enzyme
-
Assay buffer (e.g., 100 mM Sodium Phosphate buffer, pH 7.2)
-
C27 apocarotenoid substrate (or a model substrate like β-apo-8'-carotenal) dissolved in a suitable solvent (e.g., ethanol)
-
Cofactor: Ferrous sulfate (B86663) (FeSO4)
-
Quenching solution (e.g., ethanol (B145695) or ethyl acetate)
-
Hexane (B92381) for extraction
2. Reaction Setup:
-
In a reaction tube, combine the assay buffer, freshly prepared FeSO4, and the CCD1 enzyme solution.
-
Initiate the reaction by adding the C27 apocarotenoid substrate.
-
Incubate the reaction mixture at an optimal temperature (e.g., 30-37°C) for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding the quenching solution.
3. Product Extraction and Analysis:
-
Extract the reaction products (e.g., rosafluene-dialdehyde) by adding hexane and vortexing.
-
Centrifuge to separate the phases and collect the upper organic phase.
-
Dry the organic phase under a stream of nitrogen.
-
Re-dissolve the dried extract in a suitable solvent for HPLC analysis.
-
Analyze the products by HPLC-DAD or LC-MS to identify and quantify the cleavage products.
IV. Visualization of Pathways and Workflows
A. This compound Biosynthesis Pathway
Caption: Biosynthetic pathway of this compound from a C40 carotenoid precursor.
B. Experimental Workflow for this compound Quantification
Caption: Workflow for the quantification of this compound from root samples.
C. Signaling Pathway for this compound Biosynthesis Induction
Caption: Simplified signaling cascade for the induction of this compound biosynthesis.
References
- 1. Frontiers | Apocarotenoids: Old and New Mediators of the Arbuscular Mycorrhizal Symbiosis [frontiersin.org]
- 2. Role of carotenoid cleavage dioxygenase 1 (CCD1) in apocarotenoid biogenesis revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolite profiling of mycorrhizal roots of Medicago truncatula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. grupos.eez.csic.es [grupos.eez.csic.es]
- 5. researchgate.net [researchgate.net]
Mycorradicin Accumulation in Different Plant Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Mycorradicin
This compound is a C14 apocarotenoid, an oxidative cleavage product of carotenoids, that is responsible for the characteristic yellow to orange pigmentation observed in the roots of many plant species colonized by arbuscular mycorrhizal (AM) fungi.[1][2] This pigment is a key indicator of a functional AM symbiosis, a mutualistic relationship where the fungus provides the plant with essential nutrients, particularly phosphorus, in exchange for carbohydrates.[1][3] this compound and its derivatives, along with other apocarotenoids like blumenols, accumulate in root cortical cells, specifically in vacuoles as hydrophobic droplets, often in cells containing arbuscules.[2][4][5] The biosynthesis of this compound is a complex process that is tightly regulated and induced by the fungal colonization of the plant root. Understanding the accumulation of this compound across different plant species and the underlying molecular mechanisms is of significant interest for research in plant-microbe interactions, natural product chemistry, and potentially for drug development, given the diverse biological activities of apocarotenoids.
This compound Accumulation in Various Plant Species
The accumulation of this compound is not ubiquitous across all plant species that form AM symbioses. Its presence and concentration are dependent on the plant species, and to some extent, the fungal partner.[2] Generally, this compound is consistently detected in mycorrhizal roots of all Liliopsida (monocots) analyzed, while its presence is more variable among Rosopsida (dicots).[2]
Below is a summary of this compound accumulation in different plant species based on available literature.
| Plant Species | Family | Mycorrhizal Fungus | This compound Accumulation | Reference |
| Zea mays (Maize) | Poaceae | Glomus intraradices, Glomus mosseae | High, higher with G. intraradices | [2] |
| Triticum aestivum (Wheat) | Poaceae | Glomus mosseae | Significant accumulation | [2] |
| Medicago truncatula | Fabaceae | Glomus intraradices, Glomus mosseae | Moderate, higher with G. intraradices | [2] |
| Allium porrum (Leek) | Amaryllidaceae | Not specified | Present | [2] |
| Asparagus officinalis (Asparagus) | Asparagaceae | Not specified | Present | [2] |
| Daucus carota (Carrot) | Apiaceae | Not specified | Present | [2] |
| Lycopersicon esculentum (Tomato) | Solanaceae | Not specified | Present | [2] |
| Nicotiana tabacum (Tobacco) | Solanaceae | Not specified | Present | [2] |
| Helianthus annuus (Sunflower) | Asteraceae | Not specified | Not detectable | [2] |
| Pisum sativum (Pea) | Fabaceae | Not specified | Not detectable | [2] |
Biosynthesis and Signaling Pathway of this compound
This compound is synthesized from C40 carotenoid precursors through the methylerythritol phosphate (B84403) (MEP) pathway.[1] The initial steps of this pathway are catalyzed by 1-deoxy-D-xylulose 5-phosphate synthase (DXS) and 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR).[1] The subsequent cleavage of the carotenoid backbone is carried out by carotenoid cleavage dioxygenases (CCDs).[4][6] The establishment of AM symbiosis triggers a complex signaling cascade that upregulates the genes involved in this biosynthetic pathway.
Experimental Protocols for this compound Analysis
The extraction and quantification of this compound from root tissues require a multi-step protocol involving solvent extraction, saponification to hydrolyze esters, and chromatographic separation and detection.
Protocol 1: Extraction and Saponification of this compound from Root Tissue
Materials:
-
Fresh or frozen root tissue
-
Liquid nitrogen
-
Mortar and pestle
-
80% aqueous methanol (B129727)
-
0.5 M Potassium hydroxide (B78521) (KOH) in 80% methanol
-
Centrifuge and centrifuge tubes
-
Analytical HPLC system
Procedure:
-
Sample Preparation: Harvest fresh roots and wash them thoroughly with water to remove soil and debris. For quantitative analysis, it is crucial to use a consistent amount of root tissue, typically 1-2 grams.
-
Grinding: Freeze the root tissue in liquid nitrogen and grind it to a fine powder using a pre-chilled mortar and pestle.
-
Extraction: Transfer the powdered root tissue to a centrifuge tube and add 4 mL of 80% aqueous methanol. Vortex the mixture vigorously and incubate for 30 minutes at room temperature with occasional shaking.
-
Centrifugation: Centrifuge the mixture at a moderate speed (e.g., 3000 x g) for 10 minutes to pellet the solid plant material.
-
Saponification: Carefully transfer the supernatant to a new tube. Add 0.5 M KOH in 80% methanol to the supernatant to achieve a final concentration of 0.5 M KOH. Incubate the mixture for 1 hour at room temperature to hydrolyze any this compound esters.
-
Final Centrifugation: After saponification, centrifuge the mixture again to remove any precipitates.
-
Sample for HPLC: The resulting supernatant contains the hydrolyzed this compound and is ready for HPLC analysis.
Protocol 2: Quantification of this compound by HPLC
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a photodiode array (PDA) detector is suitable.
-
Column: A C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing a small amount of acid (e.g., 0.1% formic acid), is typically employed.
-
Detection: this compound exhibits a characteristic absorption spectrum with a maximum at approximately 440 nm.
-
Standard: As a pure this compound standard is not commercially available, quantification is often performed relative to an external standard with a similar chromophore, such as crocetin.
Procedure:
-
Injection: Inject an appropriate volume (e.g., 20 µL) of the prepared sample extract onto the HPLC column.
-
Elution: Run a suitable gradient program to separate the components of the extract. A typical gradient might start with a low percentage of acetonitrile and ramp up to a high percentage over 20-30 minutes to elute the more hydrophobic compounds.
-
Detection and Identification: Monitor the elution profile at 440 nm. This compound can be identified by its characteristic retention time and UV-Vis spectrum. Due to the formation of cis-trans isomers, this compound may appear as multiple peaks with similar spectra.[2]
-
Quantification: Integrate the peak area(s) corresponding to this compound. Calculate the concentration based on a calibration curve generated from a known concentration series of a suitable standard (e.g., crocetin). Express the final concentration as µg of this compound equivalents per gram of fresh root weight.
Experimental Workflow for Studying this compound Accumulation
A typical experiment to investigate this compound accumulation in response to AM fungal colonization follows a logical sequence of steps from plant cultivation to data analysis.
Conclusion and Future Perspectives
This compound is a significant biomarker for arbuscular mycorrhizal symbiosis, and its accumulation varies considerably among plant species. The technical guide provided here outlines the current understanding of this compound accumulation, its biosynthesis, and the methodologies for its extraction and quantification. For researchers in plant science and natural product chemistry, further investigations into the quantitative profiling of this compound across a broader range of plant taxa and under diverse environmental conditions are warranted. For professionals in drug development, the biological activities of this compound and other related apocarotenoids remain a largely unexplored area with potential for discovering novel therapeutic agents. The detailed protocols and workflows presented herein provide a solid foundation for advancing research in this exciting field.
References
- 1. Frontiers | Apocarotenoids: Old and New Mediators of the Arbuscular Mycorrhizal Symbiosis [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. rootbiome.tamu.edu [rootbiome.tamu.edu]
- 4. researchgate.net [researchgate.net]
- 5. The Complex Interplay between Arbuscular Mycorrhizal Fungi and Strigolactone: Mechanisms, Sinergies, Applications and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative and Qualitative HPLC Analysis of Mycosporine-Like Amino Acids Extracted in Distilled Water for Cosmetical Uses in Four Rhodophyta - PMC [pmc.ncbi.nlm.nih.gov]
The Significance of Mycorradicin's Yellow Pigmentation: A Technical Whitepaper for Researchers
Abstract
Mycorradicin, a C14 apocarotenoid, is the principal yellow pigment that accumulates in the roots of many plant species upon colonization by arbuscular mycorrhizal (AM) fungi. This phenomenon, first observed decades ago, is now understood to be a specific metabolic marker of this widespread symbiosis. Beyond its conspicuous color, this compound and its derivatives are implicated in the intricate regulation of the AM symbiosis, particularly in the lifecycle and turnover of arbuscules—the primary sites of nutrient exchange between the plant and the fungus. This technical guide provides an in-depth analysis of the significance of this compound, detailing its biosynthesis, proposed functions, and the experimental methodologies used to study this fascinating molecule. It is intended for researchers, scientists, and drug development professionals interested in the molecular dialogues that govern plant-microbe interactions and the potential for harnessing these pathways for agricultural and pharmaceutical applications.
Introduction
The symbiosis between plants and arbuscular mycorrhizal (AM) fungi is a cornerstone of terrestrial ecosystems, facilitating nutrient uptake for the majority of land plants.[1] A hallmark of this interaction in many plant species is the development of a distinct yellow pigmentation in the roots, a phenomenon attributed to the accumulation of a C14 apocarotenoid dicarboxylic acid named this compound.[2][3] this compound is synthesized by the plant in response to fungal colonization and is localized in the root cortical cells, often in proximity to degenerating arbuscules.[2][4] This spatial and temporal correlation suggests a role for this compound in the regulation of the symbiotic interface. This whitepaper will explore the multifaceted significance of this compound's yellow pigmentation, from its biochemical origins to its potential signaling functions within the arbuscular mycorrhizal symbiosis.
This compound Biosynthesis and Chemical Profile
This compound is not a primary plant metabolite but rather a product of the oxidative cleavage of C40 carotenoids.[5] Its biosynthesis is intrinsically linked to the plastidial 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which is responsible for the synthesis of isoprenoid precursors.
The proposed biosynthetic pathway for this compound involves a two-step cleavage of a C40 carotenoid precursor. The first cleavage, likely catalyzed by a carotenoid cleavage dioxygenase (CCD) such as CCD7, yields a C27 apocarotenoid. A subsequent cleavage of this C27 intermediate by CCD1 results in the formation of a C14 dialdehyde, the direct precursor to this compound, and a C13 cyclohexenone derivative.[5]
dot
Quantitative Data on this compound Accumulation
The accumulation of this compound is highly specific to AM symbiosis and is not typically induced by other biotic or abiotic stresses.[1] The quantity of this compound can vary significantly depending on the host plant species, the colonizing fungal species, and the stage of the symbiosis.
| Plant Species | Fungal Inoculum | This compound Content (µg/g fresh root weight) | Reference |
| Medicago truncatula | Glomus intraradices | 1.5 - 3.0 | [6] |
| Medicago truncatula | Glomus mosseae | 0.5 - 1.2 | [7] |
| Zea mays | Glomus intraradices | 2.0 - 4.5 | [7] |
| Zea mays | Glomus mosseae | 1.0 - 2.2 | [7] |
| Triticum aestivum (Wheat) | Glomus intraradices | Significant increase after 20 days | [7] |
| Zea mays (dwarf1 mutant) | Glomus intraradices | Significant increase after 24 days | [7] |
Table 1: this compound content in various plant species upon colonization with different AM fungi.
The Significance of this compound in AM Symbiosis
The conspicuous yellow pigmentation of mycorrhizal roots is a clear indicator of a significant metabolic reprogramming within the host plant. The accumulation of this compound is tightly correlated with the lifecycle of the arbuscules, the ephemeral structures responsible for nutrient exchange.
A Marker of Arbuscule Senescence
Kinetic studies and microscopic analyses have revealed that this compound accumulation coincides with the degradation of arbuscules.[2][4] This suggests that this compound, or its precursors, may play a role in signaling the turnover of these nutrient exchange interfaces. The controlled senescence of arbuscules is crucial for the long-term stability and functionality of the symbiosis.
A Potential Signaling Molecule
While a dedicated receptor for this compound has not yet been identified, its accumulation at sites of arbuscule degradation points to a potential role in intracellular signaling. It is hypothesized that this compound, or a related apocarotenoid, may trigger a signaling cascade that leads to the expression of genes involved in the breakdown and recycling of the arbuscular components. This proposed pathway involves the upregulation of hydrolytic enzymes and other proteins associated with senescence.
dot
Experimental Protocols
The study of this compound requires a combination of mycological, plant cultivation, and analytical chemistry techniques.
Cultivation of Mycorrhizal Plants
-
Plant and Fungal Material: Select a suitable host plant (e.g., Medicago truncatula, Zea mays) and AM fungal inoculum (e.g., Rhizophagus irregularis, Gigaspora rosea).
-
Growth Substrate: Use a sterile, low-phosphorus substrate to encourage mycorrhizal colonization. A mixture of sand and vermiculite (B1170534) is commonly used.
-
Inoculation: Introduce the AM fungal inoculum into the growth substrate at the time of planting.
-
Growth Conditions: Maintain plants in a controlled environment with appropriate light, temperature, and watering regimes.
-
Harvesting: Harvest roots at different time points post-inoculation to study the kinetics of this compound accumulation.
Extraction and Quantification of this compound
dot
-
Sample Preparation: Freshly harvested roots are washed thoroughly with water to remove soil and debris.
-
Extraction: A known weight of root tissue (e.g., 1-2 g) is flash-frozen in liquid nitrogen and ground to a fine powder using a mortar and pestle. The powdered tissue is then extracted with a solvent, typically 80% aqueous methanol, by vortexing or sonication.[7]
-
Clarification: The extract is centrifuged to pellet cell debris, and the supernatant containing this compound is collected.
-
HPLC Analysis: The clarified extract is analyzed by High-Performance Liquid Chromatography (HPLC) with UV detection. This compound is typically detected at a wavelength of 425 nm.
-
Quantification: The concentration of this compound is determined by comparing the peak area from the sample to a standard curve generated from purified this compound or a related compound.
Gene Expression Analysis
To investigate the molecular response to this compound, gene expression analysis can be performed on mycorrhizal roots at different stages of colonization.
-
RNA Extraction: Total RNA is extracted from root samples using a suitable kit or protocol.
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).
-
Quantitative Real-Time PCR (qRT-PCR): The expression levels of target genes, such as those encoding transcription factors (e.g., MYB1) and hydrolytic enzymes, are quantified using qRT-PCR.[8] Gene expression is typically normalized to a stably expressed reference gene.
Conclusion and Future Perspectives
The yellow pigmentation of mycorrhizal roots, once a mere curiosity, is now recognized as a significant indicator of a complex and finely tuned symbiotic relationship. This compound, the compound responsible for this color, is not simply a metabolic byproduct but a key player in the regulation of the arbuscular mycorrhizal symbiosis. Its association with arbuscule senescence highlights its potential role in the dynamic processes of nutrient exchange and interface turnover.
Future research should focus on elucidating the precise molecular mechanisms of this compound signaling. The identification of a this compound receptor would be a major breakthrough in understanding how this apocarotenoid exerts its effects. Furthermore, transcriptomic and proteomic studies of mycorrhizal roots at different stages of this compound accumulation will provide a more comprehensive picture of the downstream cellular responses. A deeper understanding of the role of this compound and other apocarotenoids in AM symbiosis holds promise for the development of novel strategies to enhance plant nutrient acquisition and improve agricultural sustainability. The manipulation of this compound biosynthesis or signaling could offer a means to optimize the lifespan and efficiency of the symbiotic interface, ultimately leading to more resilient and productive cropping systems.
References
- 1. researchgate.net [researchgate.net]
- 2. escholarship.org [escholarship.org]
- 3. Occurrence and localization of apocarotenoids in arbuscular mycorrhizal plant roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular Regulation of Arbuscular Mycorrhizal Symbiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Apocarotenoids: Old and New Mediators of the Arbuscular Mycorrhizal Symbiosis [frontiersin.org]
- 6. Metabolite profiling of mycorrhizal roots of Medicago truncatula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Arbuscular Mycorrhizal Fungal Gene Expression Analysis by Real-Time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Mycorradicin in Orchestrating Plant-Fungal Symbiosis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Mycorradicin, a C14 apocarotenoid, stands as a key signaling molecule in the intricate communication between plants and arbuscular mycorrhizal (AM) fungi. This yellow pigment, accumulating in the roots of mycorrhizal plants, is not merely a metabolic byproduct but an active participant in regulating the symbiotic relationship, particularly influencing the development and lifecycle of arbuscules—the primary sites of nutrient exchange. This technical guide delves into the core of this compound's function, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways to provide a comprehensive resource for the scientific community.
Quantitative Insights into this compound Dynamics
The concentration of this compound and its derivatives is a critical indicator of a functional AM symbiosis. Its levels are tightly regulated and respond to genetic modifications in the host plant. The following table summarizes key quantitative findings from studies on Medicago truncatula.
| Experimental Condition | Analyte | Change Relative to Control | Reference |
| RNAi-mediated repression of MtCCD1 | This compound derivatives | Strongly reduced to 3-6% | [1] |
| RNAi-mediated repression of MtCCD1 | Cyclohexenone derivatives | Moderately reduced to 30-47% | [1] |
These data highlight the critical role of Carotenoid Cleavage Dioxygenase 1 (CCD1) in this compound biosynthesis. The significant reduction in this compound levels upon MtCCD1 silencing underscores its position as a key enzyme in the pathway.
This compound Biosynthesis and Signaling Pathway
This compound originates from the carotenoid biosynthetic pathway within the plant. Its production is a multi-step process involving several key enzymes. The current model suggests that a C40 carotenoid precursor is cleaved to produce both C13 cyclohexenones and the C14 this compound precursor.[2][3]
Experimental Protocols
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for the extraction and quantification of this compound from root tissues.
a. Extraction:
-
Freeze-dry root samples and grind to a fine powder.
-
Accurately weigh approximately 20 mg of the powdered tissue.
-
Extract the apocarotenoids with a suitable solvent, such as methanol (B129727) containing 0.1% butylated hydroxytoluene (BHT), to prevent oxidation.
-
Sonication for 15 minutes can enhance extraction efficiency.
-
Centrifuge the mixture to pellet the solid debris.
-
Collect the supernatant containing the extracted compounds.
b. HPLC Analysis:
-
The analysis is typically performed on a C18 reversed-phase column.
-
A gradient elution with a mobile phase consisting of acetonitrile (B52724) and water (often with a small percentage of an acid like trifluoroacetic acid) is commonly used to separate the compounds.
-
Detection is achieved using a photodiode array (PDA) or UV detector at a wavelength of approximately 450 nm.
-
Quantification is based on a standard curve generated from a purified this compound standard or a related compound with a known response factor.
RNA Interference (RNAi) for Gene Function Analysis in Medicago truncatula Roots
This protocol outlines the key steps for silencing genes involved in this compound biosynthesis, such as CCD1, using Agrobacterium rhizogenes-mediated root transformation.
a. Construct Generation:
-
Design and synthesize a gene-specific RNAi construct. This typically involves cloning a fragment of the target gene in both sense and antisense orientations, separated by an intron, into a binary vector suitable for Agrobacterium-mediated transformation.
b. Root Transformation:
-
Germinate Medicago truncatula seeds under sterile conditions.
-
Co-cultivate the seedlings with an Agrobacterium rhizogenes strain (e.g., ARqua1) carrying the RNAi construct.
-
Transfer the seedlings to a suitable growth medium to allow for the development of transgenic "hairy" roots.
-
Select for transformed roots, often using a fluorescent marker present on the binary vector.
c. Analysis:
-
Inoculate the composite plants with an AM fungus (e.g., Rhizophagus irregularis).
-
After a suitable incubation period, harvest the transgenic roots.
-
Analyze the roots for the level of gene silencing (e.g., by qRT-PCR), this compound content (by HPLC), and mycorrhizal colonization phenotypes (by microscopy).
Immunolocalization of Proteins in Mycorrhizal Roots
This protocol provides a generalized method for localizing proteins involved in the this compound biosynthetic pathway, such as 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR), in maize roots.
a. Sample Preparation:
-
Fix mycorrhizal and non-mycorrhizal root samples in a suitable fixative (e.g., 4% paraformaldehyde).
-
Embed the fixed tissues in a medium such as paraffin (B1166041) or a resin for sectioning.
-
Cut thin sections of the root tissue using a microtome.
b. Immunolabeling:
-
Incubate the root sections with a primary antibody raised against the protein of interest (e.g., anti-DXR).
-
Wash the sections to remove unbound primary antibody.
-
Incubate with a secondary antibody conjugated to a fluorescent dye (e.g., Alexa Fluor 488) that specifically binds to the primary antibody.
-
Optionally, counterstain to visualize fungal structures (e.g., with wheat germ agglutinin conjugated to a different fluorophore) and plant cell nuclei (e.g., with DAPI).
c. Imaging:
-
Mount the labeled sections on a microscope slide.
-
Visualize the localization of the protein using a confocal laser scanning microscope.
Conclusion
This compound is a vital signaling molecule in the arbuscular mycorrhizal symbiosis, with a clear role in the regulation of arbuscule dynamics. The presented quantitative data, biosynthetic pathways, and experimental protocols provide a solid foundation for further research into the precise molecular mechanisms governing its function. A deeper understanding of this compound's role holds promise for the development of novel strategies to enhance plant-fungal symbioses for improved crop productivity and sustainable agriculture. Future investigations should focus on identifying the downstream targets of this compound signaling and elucidating its interplay with other signaling molecules in the complex network of plant-fungal communication.
References
- 1. RNA interference-mediated repression of MtCCD1 in mycorrhizal roots of Medicago truncatula causes accumulation of C27 apocarotenoids, shedding light on the functional role of CCD1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative and Qualitative HPLC Analysis of Mycosporine-Like Amino Acids Extracted in Distilled Water for Cosmetical Uses in Four Rhodophyta - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Ecological Function of Mycorradicin
Audience: Researchers, scientists, and drug development professionals.
Abstract
Mycorradicin is a C14 apocarotenoid polyene that characteristically accumulates in plant roots colonized by arbuscular mycorrhizal (AM) fungi, contributing to the "yellow pigment" observed in these tissues.[1][2] Its biosynthesis originates from C40 carotenoids via the methylerythritol phosphate (B84403) (MEP) pathway. While its precise ecological function remains an active area of research, evidence suggests a significant role in the regulation of the AM symbiosis, particularly in the lifecycle and turnover of arbuscules—the primary sites of nutrient exchange.[2][3][4] This document provides a comprehensive overview of this compound, detailing its biosynthesis, putative functions, and the broader physiological impacts of the AM symbiosis it signifies. It includes quantitative data on the effects of AM fungi on plant vitality, detailed experimental protocols for its study, and visualizations of key biological pathways and workflows.
Introduction: The Nature of this compound
This compound is an acyclic C14 dicarboxylic acid, an apocarotenoid derived from the oxidative cleavage of carotenoids.[2] It is a key component of the yellow pigmentation that occurs in the roots of many plant species upon successful colonization by AM fungi.[1][5] This pigmentation is due to the accumulation of this compound and related C13 cyclohexenone derivatives (blumenols) in the vacuoles of root cortical cells.[2] The presence of this compound is strongly correlated with a mature and functional symbiosis, making it a significant biochemical marker for studying this interaction. Its accumulation appears to coincide with the degradation phase of arbuscules, suggesting a role in the regulation and turnover of these fungal structures.[2][4]
Biosynthesis of this compound
This compound originates from the oxidative cleavage of a C40 carotenoid precursor. This process is part of the broader carotenoid metabolism in plants, which is significantly stimulated during AM symbiosis.[5][6] The biosynthesis is believed to follow a two-step cleavage model involving Carotenoid Cleavage Dioxygenase (CCD) enzymes.
-
First Cleavage: A C40 carotenoid is cleaved by an enzyme like CCD7 or CCD4. This reaction produces a C27 apocarotenoid and a C13 cyclohexenone, a precursor to blumenols.[3]
-
Second Cleavage: The resulting C27 apocarotenoid is then cleaved by CCD1 to yield the C14 dialdehyde (B1249045) (rosafluene-dialdehyde), which is the direct precursor of this compound, along with another C13 cyclohexenone molecule.[3]
The entire pathway is fed by the methylerythritol phosphate (MEP) pathway, which is upregulated in mycorrhizal roots to supply the necessary isoprenoid precursors.[1][5]
Caption: Biosynthesis pathway of this compound from C40 carotenoid precursors.
Ecological Function and Physiological Impact
While the direct molecular function of this compound is linked to regulating arbuscule lifespan, its presence is indicative of a mature AM symbiosis that confers significant ecological advantages to the host plant. These benefits include enhanced nutrient uptake, improved growth, and increased tolerance to abiotic stresses.
Data on Plant Growth and Nutrient Uptake
The establishment of AM symbiosis, marked by the production of compounds like this compound, dramatically improves plant health and productivity. The extensive hyphal network of the fungus acts as an extension of the plant's root system, facilitating the absorption of vital nutrients, particularly those with low mobility in soil, such as phosphorus.[7][8][9]
Table 1: Effect of Arbuscular Mycorrhizal (AM) Fungi Inoculation on Plant Growth Parameters
| Plant Species | AM Fungi Species | Growth Parameter | % Increase vs. Non-Inoculated | Stress Condition | Reference |
|---|---|---|---|---|---|
| Cucumber | Glomus mosseae | Fruit Yield | 15-25% | Field Conditions | [10][11] |
| Cucumber | Glomus etunicatum | Fruit Yield | 18-30% | Field Conditions | [10][11] |
| Sweet Corn | Rhizophagus irregularis | Seedling Biomass | Not specified, but positive impact | Greenhouse | [12] |
| Cinnamomum migao | Claroideoglomus etunicatum | Total Dry Mass | ~150% | Drought Stress | [13] |
| Cinnamomum migao | Funneliformis mosseae | Total Dry Mass | ~120% | Drought Stress | [13] |
| Tea | Glomus etunicatum | Shoot Biomass | ~40% | Shading | [14] |
| Tea | Glomus etunicatum | Root Biomass | ~60% | Shading |[14] |
Table 2: Effect of Arbuscular Mycorrhizal (AM) Fungi Inoculation on Plant Nutrient Uptake
| Plant Species | AM Fungi Species | Nutrient | % Increase in Uptake/Concentration | Stress Condition | Reference |
|---|---|---|---|---|---|
| Meta-Analysis | Various | Phosphorus (P) | 86% | Drought Stress | [15] |
| Meta-Analysis | Various | Nitrogen (N) | 35% | Drought Stress | [15] |
| Meta-Analysis | Various | Potassium (K) | 46% | Drought Stress | [15] |
| Wheat | Glomus mosseae | P, K, Zn, Mn, Cu | Significant increase | Salinity | [16] |
| Cucumber | Glomus etunicatum | Phosphorus (P) | ~26% | Field (-P fertilizer) | [10] |
| Cucumber | Glomus etunicatum | Zinc (Zn) | ~37% | Field (-P fertilizer) | [10] |
| Sweet Corn | Rhizophagus genus | Phosphorus (P) | Highest among tested AMF | Greenhouse | [12] |
| Butternut Squash | Rhizophagus irregularis | Phosphorus (P) | 129% | Greenhouse |[12] |
Role in Abiotic Stress Tolerance
AM symbiosis is a critical mechanism for enhancing plant resilience to environmental challenges such as drought, salinity, and nutrient deficiency.[17][18][19][20] The fungal hyphae explore a larger soil volume, improving water and nutrient acquisition under stress conditions.[15][18] Mycorrhizal plants often exhibit improved water status, enhanced photosynthetic activity, and better osmotic adjustment compared to non-mycorrhizal counterparts.[13][19]
Signaling in Arbuscular Mycorrhizal Symbiosis
The establishment of AM symbiosis involves a complex molecular dialogue between the plant and the fungus.[21] This process is governed by the Common Symbiotic Pathway (CSP), which is also utilized by legumes for nodulation with rhizobia.[22]
-
Signal Perception: The plant perceives signaling molecules from the fungus (Myc factors). This perception is thought to involve receptor-like kinases on the plasma membrane.[22][23]
-
Signal Transduction: This perception activates the CSP, a cascade involving several key proteins such as SYMRK (Symbiosis Receptor-Like Kinase) and CCaMK (Calcium and Calmodulin-dependent Protein Kinase).[22] This leads to characteristic calcium spiking in the nucleus.
-
Transcriptional Regulation: The signal is ultimately relayed to transcription factors that orchestrate the gene expression required for accommodating the fungus and forming arbuscules.[4][23]
The biosynthesis of apocarotenoids, including this compound, is a downstream consequence of this signaling cascade, indicating a transcriptional reprogramming of carotenoid metabolism in colonized cells.[4][6]
Caption: Overview of the Common Symbiotic Pathway leading to AM symbiosis.
Experimental Protocols
Studying this compound requires robust methods for quantifying AM fungal colonization and for extracting and analyzing apocarotenoids from root tissues.
Protocol: Quantification of AMF Root Colonization
This protocol is adapted from established methods for clearing and staining roots to visualize and quantify fungal structures.[24][25][26]
Objective: To determine the percentage of root length colonized by AM fungi.
Materials:
-
Fresh root samples
-
10% (w/v) Potassium Hydroxide (KOH)
-
1% (v/v) Hydrochloric Acid (HCl)
-
Staining solution (e.g., 0.05% Trypan Blue in lactoglycerol or ink-vinegar solution)
-
Destaining solution (lactoglycerol or acidified glycerol)
-
Microscope slides, cover slips
-
Dissecting and compound microscopes
-
Petri dish with a grid pattern (for grid-line intersect method)
Procedure:
-
Root Clearing: Submerge washed root fragments (1-2 cm pieces) in 10% KOH. Heat at 90°C for 30-60 minutes (time varies with root type) until roots are cleared of cytoplasm and pigmentation. For highly pigmented roots, a bleaching step with alkaline H₂O₂ may be required after clearing.[24]
-
Rinsing: Carefully rinse the cleared roots with tap water several times to remove all traces of KOH.
-
Acidification: Soak the roots in 1% HCl for 3-5 minutes to acidify the tissue, which aids in staining.
-
Staining: Discard the HCl and add the staining solution. Heat at 90°C for 5-10 minutes or leave at room temperature overnight. Fungal structures (hyphae, arbuscules, vesicles) will absorb the stain.
-
Destaining: Remove the staining solution and add the destaining solution to remove excess stain from the root cortex, improving contrast.
-
Mounting: Randomly select stained root fragments and mount them on a microscope slide in a drop of destaining solution. Gently spread the roots and apply a cover slip.
-
Quantification (Grid-Line Intersect Method):
-
Place the slide or a petri dish with arranged roots on the microscope stage.
-
At each intersection of the grid lines, observe the root fragment underneath.
-
Score the presence or absence of AM fungal structures (hyphae, arbuscules, or vesicles).
-
Calculate the percentage of colonization: (% Colonization) = (Number of positive intersections / Total number of intersections) x 100.[27]
-
Caption: Experimental workflow for quantifying AMF colonization in plant roots.
Protocol: Extraction and Analysis of this compound
Objective: To extract and quantify this compound and other apocarotenoids from root tissue.
Materials:
-
Freeze-dried and ground mycorrhizal root tissue
-
Extraction solvent (e.g., ethyl acetate, acetone, or methanol/MTBE mixture)
-
Saponification agent (e.g., methanolic KOH) for ester analysis
-
HPLC system with a C18 or C30 reverse-phase column and a diode-array detector (DAD)
-
Solvent for HPLC (e.g., gradient of acetonitrile/water or methanol/MTBE/water)
-
This compound standard (if available for absolute quantification)
Procedure:
-
Extraction: Extract a known weight of powdered root tissue with the chosen organic solvent. Ultrasound-assisted extraction can improve efficiency.[28] Repeat the extraction multiple times and pool the supernatants.
-
Saponification (Optional): To analyze the core this compound structure free from its esterifications, the extract can be saponified (hydrolyzed) with methanolic KOH. This step is crucial for determining the total amount of the this compound backbone.[6]
-
Purification: Partition the extract against water to remove water-soluble compounds. The organic phase containing the apocarotenoids is collected and dried under a stream of nitrogen.
-
Analysis by HPLC: Re-dissolve the dried extract in a suitable solvent (e.g., ethyl acetate) and inject it into the HPLC system.[6]
-
Detection and Quantification: this compound and other polyenes have characteristic absorption spectra. Monitor the elution profile at specific wavelengths (e.g., around 400-450 nm). Quantify the peak area and compare it against a standard curve (for absolute quantification) or use it for relative quantification between samples.
Conclusion and Future Directions
This compound is a key biochemical marker of a functional arbuscular mycorrhizal symbiosis. Its accumulation in root cells is tightly linked to the lifecycle of arbuscules, suggesting a regulatory role in this vital plant-fungal interface.[2][4] While its presence signifies the suite of ecological benefits conferred by AM fungi—from enhanced nutrient uptake to improved stress tolerance—the direct signaling functions of this compound itself are not fully elucidated.
Future research should focus on:
-
Functional Genetics: Using gene-editing tools like CRISPR/Cas9 to create knockouts of key enzymes in the this compound biosynthesis pathway (e.g., CCD1) to definitively establish its function.[1]
-
Signaling Role: Investigating whether this compound or its precursors act as signaling molecules within the plant, potentially influencing hormone pathways or defense responses.
-
Interspecific Variation: Exploring how the production and profile of this compound and other apocarotenoids vary among different plant-fungal combinations and environmental conditions.
References
- 1. Apocarotenoid biosynthesis in arbuscular mycorrhizal roots: contributions from methylerythritol phosphate pathway isogenes and tools for its manipulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Occurrence and localization of apocarotenoids in arbuscular mycorrhizal plant roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Apocarotenoids: Old and New Mediators of the Arbuscular Mycorrhizal Symbiosis [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. andrewsforest.oregonstate.edu [andrewsforest.oregonstate.edu]
- 8. researchgate.net [researchgate.net]
- 9. Research Portal [researchportal.murdoch.edu.au]
- 10. researchgate.net [researchgate.net]
- 11. Effect of mycorrhiza application on plant growth and nutrient uptake in cucumber production under field conditions | Spanish Journal of Agricultural Research [sjar.revistas.csic.es]
- 12. Frontiers | Arbuscular mycorrhizal species vary in their impact on nutrient uptake in sweet corn (Zea mays) and butternut squash (Cucurbita moschata) [frontiersin.org]
- 13. Arbuscular Mycorrhizal Fungi Improve the Growth, Water Status, and Nutrient Uptake of Cinnamomum migao and the Soil Nutrient Stoichiometry under Drought Stress and Recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. notulaebotanicae.ro [notulaebotanicae.ro]
- 15. mdpi.com [mdpi.com]
- 16. Arbuscular mycorrhizas enhance nutrient uptake in different wheat genotypes at high salinity levels under field and greenhouse conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Arbuscular Mycorrhiza-Mediated Regulation of Polyamines and Aquaporins During Abiotic Stress: Deep Insights on the Recondite Players - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Contrasting mycorrhizal functionality in abiotic stress tolerance of woody species - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Arbuscular mycorrhiza in combating abiotic stresses in vegetables: An eco-friendly approach - PMC [pmc.ncbi.nlm.nih.gov]
- 20. real-phd.mtak.hu [real-phd.mtak.hu]
- 21. Signaling in the arbuscular mycorrhizal symbiosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Does a Common Pathway Transduce Symbiotic Signals in Plant–Microbe Interactions? - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Plant Signaling and Metabolic Pathways Enabling Arbuscular Mycorrhizal Symbiosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. idosi.org [idosi.org]
- 25. projects.sare.org [projects.sare.org]
- 26. mycorrhizas.info [mycorrhizas.info]
- 27. New method to quantify arbuscular mycorrhizal fungi (AMF) colonisation of plant roots | Sainsbury Laboratory [slcu.cam.ac.uk]
- 28. searchlibrary.flemingcollege.ca [searchlibrary.flemingcollege.ca]
Methodological & Application
Protocol for Mycorradicin Extraction from Root Tissue: An Application Note for Researchers
Introduction
Mycorradicin is a C14 apocarotenoid that contributes to the characteristic yellow pigmentation of plant roots colonized by arbuscular mycorrhizal (AM) fungi.[1][2] The accumulation of this compound is considered a hallmark of a successful mycorrhizal symbiosis.[1] As a biomarker for this symbiotic relationship and a molecule of interest for its potential biological activities, a standardized protocol for its extraction and quantification is essential for researchers in plant science, microbiology, and drug development. This application note provides a detailed protocol for the extraction, purification, and quantification of this compound from root tissue, compiled from established methodologies.
Data Presentation: this compound Content in Various Plant Species
The quantity of this compound in mycorrhizal roots can vary depending on the plant species and the colonizing fungal partner. The following table summarizes this compound content in different plant species colonized by Glomus intraradices and Glomus mosseae.
| Plant Species | Fungal Partner | This compound Content (nmol/g fresh weight) |
| Medicago truncatula | Glomus intraradices | > 20 |
| Medicago truncatula | Glomus mosseae | ~10 |
| Zea mays | Glomus intraradices | ~15 |
| Zea mays | Glomus mosseae | ~5 |
| Triticum aestivum | Glomus intraradices | ~8 |
| Linum usitatissimum | Glomus intraradices | > 20 |
Data compiled from Fester, T., et al. (2002). Occurrence and Localization of Apocarotenoids in Arbuscular Mycorrhizal Plant Roots.
Experimental Protocols
This section details the methodologies for the extraction, purification, and quantification of this compound from fresh root tissue.
Part 1: Extraction of this compound from Root Tissue
This protocol describes the initial extraction of this compound from fresh, mycorrhizal root tissue.
Materials:
-
Freshly harvested mycorrhizal roots
-
Liquid nitrogen
-
80% aqueous methanol (B129727) (MeOH)
-
0.5 M Potassium Hydroxide (KOH)
-
Centrifuge and centrifuge tubes
-
Mortar and pestle or other tissue homogenizer
Procedure:
-
Harvest fresh roots and wash them thoroughly with water to remove soil and debris.
-
Blot the roots dry and weigh approximately 2 grams of root tissue.
-
Immediately freeze the root tissue in liquid nitrogen.
-
Grind the frozen root tissue to a fine powder using a pre-chilled mortar and pestle.
-
Transfer the powdered tissue to a centrifuge tube and add 4 mL of 80% aqueous methanol.
-
Incubate the mixture for 30 minutes at room temperature with occasional vortexing to ensure thorough extraction.
-
Centrifuge the mixture to pellet the root debris.
-
Carefully decant the supernatant into a clean centrifuge tube.
-
To hydrolyze this compound esters, add 0.5 M KOH to the supernatant.
-
Incubate the mixture for 1 hour at room temperature.
-
Centrifuge the mixture again to remove any precipitate.
-
The resulting supernatant contains the crude this compound extract and is now ready for purification or direct analysis by HPLC.
Part 2: Purification of this compound by Thin-Layer Chromatography (TLC)
For further purification, the crude extract can be subjected to thin-layer chromatography.
Materials:
-
Crude this compound extract (from Part 1)
-
Silica (B1680970) gel 60 TLC plates
-
TLC development chamber
-
Solvent system: n-butanol : acetic acid : water (5:1:4, v/v/v, upper phase)
-
Ethyl acetate (B1210297)
-
n-butanol
-
Spatula or razor blade
-
Glass elution column or funnel with glass wool
Procedure:
-
Spot the crude this compound extract onto a silica gel 60 TLC plate.
-
Develop the TLC plate in a chamber saturated with the upper phase of the n-butanol:acetic acid:water solvent system.
-
Allow the solvent front to travel up the plate for approximately 10 hours or until good separation is achieved.
-
Remove the plate from the chamber and mark the solvent front.
-
Identify the distinct yellow band corresponding to this compound.
-
Carefully scrape the yellow band from the TLC plate using a clean spatula or razor blade.
-
Extract the this compound from the silica gel by washing the collected silica with ethyl acetate and n-butanol.
-
Collect the solvent containing the purified this compound.
-
Evaporate the solvent under a stream of nitrogen or in a rotary evaporator to obtain the purified this compound.
Part 3: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
The concentration of this compound in the crude or purified extract can be determined using HPLC.
Materials:
-
Crude or purified this compound extract
-
HPLC system with a photodiode array (PDA) or UV-Vis detector
-
Reversed-phase C18 column
-
Appropriate mobile phase (e.g., a gradient of acetonitrile (B52724) and water with formic acid)
-
This compound standard (if available for absolute quantification)
Procedure:
-
Prepare the crude or purified this compound extract for HPLC analysis by filtering it through a 0.22 µm syringe filter.
-
Inject the sample into the HPLC system.
-
Run the appropriate gradient method to separate the components of the extract.
-
Detect this compound by monitoring the absorbance at its characteristic wavelength (typically in the range of 400-450 nm).
-
Identify the this compound peak based on its retention time compared to a standard (if available) and its characteristic UV-Vis spectrum.
-
Quantify the amount of this compound by integrating the peak area. If a standard is available, a calibration curve can be created for absolute quantification. Otherwise, relative quantification can be performed.
Visualizations
This compound Extraction Workflow
The following diagram illustrates the key steps in the extraction and purification of this compound from root tissue.
Caption: Workflow for this compound extraction and analysis.
Simplified this compound Biosynthesis Pathway
This diagram outlines the proposed biosynthetic origin of this compound from a C40 carotenoid precursor.
Caption: Proposed biosynthesis pathway of this compound.
References
Application Note: Quantification of Mycorradicin in Plant Roots using High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mycorradicin is a C14 apocarotenoid that imparts a characteristic yellow color to the roots of plants colonized by arbuscular mycorrhizal (AM) fungi.[1][2][3] As a secondary metabolite specific to this symbiotic relationship, the quantification of this compound can serve as a biochemical marker for the extent and intensity of mycorrhizal colonization. This application note provides a detailed protocol for the extraction and quantification of this compound from plant root samples using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV-Vis detection.
Principle
This method involves the extraction of this compound from lyophilized and ground root tissue using an organic solvent. The resulting extract is then clarified, concentrated, and analyzed by RP-HPLC. Separation is achieved on a C18 column with a gradient elution program. This compound is detected by its characteristic UV-Vis absorbance, and quantification is performed using an external standard calibration curve. Due to the current lack of commercially available this compound standards, this protocol includes a supplementary procedure for the isolation and purification of a this compound standard from a bulk extraction of heavily colonized root material.
Experimental Protocols
1. This compound Standard Preparation (in the absence of a commercial standard)
Objective: To isolate and purify this compound from heavily colonized plant roots to serve as an analytical standard.
Materials:
-
Heavily colonized, yellow-pigmented plant roots
-
Liquid nitrogen
-
Freeze-dryer
-
Methanol (B129727) (HPLC grade)
-
Chloroform (HPLC grade)
-
Deionized water
-
Preparative HPLC system with a C18 column
-
Rotary evaporator
-
Spectrophotometer
Procedure:
-
Harvest heavily colonized roots exhibiting a distinct yellow color.
-
Flash-freeze the roots in liquid nitrogen and lyophilize until completely dry.
-
Grind the dried roots to a fine powder using a mortar and pestle or a mill.
-
Extract the powder with a methanol:chloroform (2:1, v/v) solution at a ratio of 10 mL solvent per gram of root powder.
-
Sonicate the mixture for 15 minutes and then stir for 1 hour at 4°C in the dark.
-
Centrifuge the extract at 4,000 x g for 10 minutes and collect the supernatant.
-
Repeat the extraction of the pellet twice more, combining all supernatants.
-
Concentrate the combined supernatant under reduced pressure using a rotary evaporator.
-
Purify the crude extract using a preparative HPLC system with a C18 column. Use a methanol/water gradient to elute the compounds.
-
Collect the fractions corresponding to the yellow pigment (this compound).
-
Verify the purity of the isolated this compound by analytical HPLC and characterize it by UV-Vis spectroscopy and mass spectrometry.
-
Prepare a stock solution of the purified this compound in methanol of a known concentration, determined spectrophotometrically using an estimated molar extinction coefficient based on similar polyene compounds.
2. Sample Preparation for this compound Quantification
Objective: To extract this compound from experimental root samples for HPLC analysis.
Materials:
-
Plant root samples (fresh or frozen at -80°C)
-
Liquid nitrogen
-
Freeze-dryer
-
Methanol (HPLC grade) containing 0.1% Butylated hydroxytoluene (BHT)
-
Microcentrifuge tubes (2 mL)
-
Syringe filters (0.22 µm, PTFE)
-
HPLC vials
Procedure:
-
Harvest and gently wash the plant roots to remove soil and debris.
-
Blot the roots dry and determine the fresh weight.
-
Immediately flash-freeze the roots in liquid nitrogen and lyophilize to a constant dry weight.
-
Grind the lyophilized roots to a fine powder.
-
Accurately weigh 50-100 mg of the powdered root material into a 2 mL microcentrifuge tube.
-
Add 1.5 mL of methanol containing 0.1% BHT to the tube.
-
Vortex the tube vigorously for 1 minute, then sonicate for 15 minutes in a water bath.
-
Incubate the samples at 4°C for 1 hour with occasional vortexing, protected from light.
-
Centrifuge the tubes at 13,000 x g for 10 minutes.
-
Carefully transfer the supernatant to a clean microcentrifuge tube.
-
Repeat the extraction of the pellet with another 1.5 mL of methanol with 0.1% BHT.
-
Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the dried extract in a known volume (e.g., 200 µL) of the initial mobile phase.
-
Filter the reconstituted extract through a 0.22 µm syringe filter into an HPLC vial.
3. HPLC Method for this compound Quantification
Objective: To separate and quantify this compound in the prepared root extracts.
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | A system equipped with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector. |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size). A C30 column can also be used for improved separation of carotenoid-like compounds. |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Mobile Phase C | Methanol with 0.1% formic acid |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV-Vis detector set at 440 nm. A PDA detector can be used to scan from 200-600 nm to confirm the peak identity based on the UV-Vis spectrum. |
4. Quantification and Data Presentation
Calibration Curve:
-
Prepare a series of calibration standards by diluting the this compound stock solution with the initial mobile phase to achieve concentrations ranging from approximately 0.1 to 20 µg/mL.
-
Inject each standard in triplicate and record the peak area at 440 nm.
-
Construct a calibration curve by plotting the peak area versus the concentration of this compound.
-
Perform a linear regression analysis to determine the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.995 is considered acceptable.
Sample Analysis:
-
Inject the prepared root extracts onto the HPLC system.
-
Identify the this compound peak in the sample chromatograms by comparing the retention time with that of the this compound standard.
-
Use the peak area of this compound in the sample chromatogram and the calibration curve to calculate the concentration of this compound in the extract.
-
Express the final this compound content as µg per gram of dry root weight.
Data Summary Table:
| Sample ID | Dry Root Weight (g) | This compound Peak Area | This compound Concentration (µg/g DW) |
| Control 1 | 0.102 | 1500 | 1.2 |
| Control 2 | 0.098 | 1450 | 1.1 |
| Treated 1 | 0.105 | 25000 | 18.5 |
| Treated 2 | 0.110 | 27500 | 19.3 |
Method Validation (General Guidelines)
To ensure the reliability of the quantitative data, the HPLC method should be validated according to standard guidelines. Key validation parameters include:
| Parameter | Description |
| Linearity | Assessed from the calibration curve over the specified concentration range. |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be reliably detected. Typically calculated as 3.3 times the standard deviation of the response divided by the slope of the calibration curve. |
| Limit of Quantification (LOQ) | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. Typically calculated as 10 times the standard deviation of the response divided by the slope of the calibration curve. |
| Precision | The closeness of agreement between a series of measurements. Assessed at different concentration levels (intra-day and inter-day) and expressed as the relative standard deviation (%RSD). |
| Accuracy | The closeness of the measured value to the true value. Often determined by spike and recovery experiments, where a known amount of standard is added to a sample matrix. |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components. Confirmed by comparing the retention time and UV-Vis spectrum of the peak in the sample to that of the standard. |
Visualizations
References
Application Notes & Protocols: LC-MS/MS Analysis of Mycorradicin and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mycorradicin is a C14 apocarotenoid that characteristically accumulates in the roots of various plants upon colonization by arbuscular mycorrhizal (AM) fungi, leading to a distinct yellow pigmentation.[1][2] As a marker for this symbiotic relationship, the quantitative analysis of this compound and its derivatives is crucial for understanding the intricate interactions between plants and mycorrhizal fungi. This document provides detailed application notes and protocols for the sensitive and specific analysis of this compound using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
This compound, with the chemical formula C₁₄H₁₆O₄ and a monoisotopic molecular weight of 248.104859, is systematically named (2E,4E,6E,8E,10E)-4,9-dimethyldodeca-2,4,6,8,10-pentaenedioic acid.[3][4][5] The analytical methods outlined below are designed to provide a robust framework for the extraction, separation, identification, and quantification of this key biomarker from complex plant root matrices. While the existence of this compound derivatives, likely esterification products, has been noted, their precise structures are not yet fully elucidated.[2] The provided protocols are optimized for the parent compound but can be adapted for the exploratory analysis of its derivatives.
Experimental Protocols
Sample Preparation: Extraction of this compound from Plant Roots
This protocol is adapted from established methods for apocarotenoid extraction from plant tissues.
Materials:
-
Mycorrhizal and non-mycorrhizal plant roots (fresh or lyophilized)
-
Liquid nitrogen
-
Methanol (HPLC grade), pre-chilled to -20°C
-
Butylated hydroxytoluene (BHT)
-
2.0 mL microcentrifuge tubes
-
Tissue lyser/homogenizer with grinding beads
-
Refrigerated centrifuge
-
Syringe filters (0.22 µm, PTFE)
-
LC-MS vials
Procedure:
-
Harvest plant roots and wash thoroughly with deionized water to remove soil and debris.
-
Blot the roots dry with a paper towel. For fresh weight analysis, proceed directly to step 4. For dry weight analysis, freeze the roots in liquid nitrogen and lyophilize until a constant weight is achieved.
-
Accurately weigh approximately 50-100 mg of fresh or 10-20 mg of lyophilized root tissue into a 2.0 mL microcentrifuge tube containing grinding beads.
-
Prepare the extraction solvent: Methanol containing 0.1% (w/v) BHT. BHT is added to prevent the oxidation of the polyene structure of this compound.
-
Add 1.0 mL of the pre-chilled extraction solvent to each tube.
-
Homogenize the tissue using a tissue lyser for 2-3 minutes at a frequency of 30 Hz, or until the tissue is completely pulverized.
-
Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
To maximize extraction efficiency, re-extract the pellet with another 0.5 mL of the extraction solvent, vortex thoroughly, and centrifuge again under the same conditions.
-
Combine the supernatants from both extractions.
-
For LC-MS/MS analysis, filter the combined supernatant through a 0.22 µm PTFE syringe filter into an LC-MS vial.
-
Store the vials at -20°C until analysis to minimize degradation.
Liquid Chromatography (LC) Method
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
Parameters:
-
Column: A C18 reversed-phase column is recommended. For example, a Waters ACQUITY UPLC BEH C18 column (2.1 x 100 mm, 1.7 µm) or equivalent.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 20 1.0 20 10.0 95 12.0 95 12.1 20 | 15.0 | 20 |
Tandem Mass Spectrometry (MS/MS) Method
Instrumentation:
-
A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.
Parameters:
-
Ionization Mode: Negative Electrospray Ionization (ESI-). Given the two carboxylic acid groups, this compound is expected to ionize efficiently in negative mode.
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Desolvation Gas Flow: 800 L/hr.
-
Cone Gas Flow: 50 L/hr.
-
Collision Gas: Argon.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
The precursor ion for this compound (C₁₄H₁₆O₄) in negative mode will be the deprotonated molecule [M-H]⁻ at m/z 247.1.
-
Product ions need to be determined by infusing a standard or by in-source fragmentation. Based on the structure of a dicarboxylic acid, characteristic losses of H₂O (m/z 229.1) and CO₂ (m/z 203.1) are expected.
-
The following table outlines the proposed MRM transitions for quantification and confirmation. The collision energies provided are starting points and should be optimized for the specific instrument used.
-
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Collision Energy (eV) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) |
| This compound | 247.1 | 203.1 | 15 | 229.1 | 12 |
Data Presentation
The following tables are templates for summarizing quantitative data obtained from the LC-MS/MS analysis.
Table 1: Quantitative Analysis of this compound in Plant Roots
| Sample ID | Plant Species | Mycorrhizal Status | This compound Concentration (ng/g tissue) | Standard Deviation |
Table 2: Method Validation Parameters for this compound Quantification
| Parameter | Value |
| Linearity (R²) | |
| Limit of Detection (LOD) (ng/mL) | |
| Limit of Quantification (LOQ) (ng/mL) | |
| Recovery (%) | |
| Precision (%RSD) |
Visualizations
This compound Biosynthesis Pathway
The biosynthesis of this compound is believed to originate from the cleavage of C40 carotenoids. The following diagram illustrates the proposed biosynthetic pathway.
Caption: Proposed biosynthetic pathway of this compound from C40 carotenoids.
Experimental Workflow for LC-MS/MS Analysis
The diagram below outlines the complete experimental workflow from sample collection to data analysis.
Caption: Workflow for the LC-MS/MS analysis of this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Occurrence and localization of apocarotenoids in arbuscular mycorrhizal plant roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0302033) [hmdb.ca]
- 4. Showing Compound this compound (FDB001772) - FooDB [foodb.ca]
- 5. (2E,4E,6E,8E,10E)-4,9-Dimethyl-2,4,6,8,10-dodecapentaenedioic acid | C14H16O4 | CID 6444309 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Gene Expression Analysis of Mycorradicin Biosynthesis Genes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and analyzing the gene expression of key enzymes involved in mycorradicin biosynthesis, a process intricately linked to arbuscular mycorrhizal (AM) symbiosis. The provided protocols and data will enable researchers to investigate the regulatory networks governing the production of these bioactive compounds, which hold potential for various applications, including in drug development.
Introduction to this compound Biosynthesis
This compound is a C14 apocarotenoid, a yellow pigment that accumulates in the roots of plants colonized by arbuscular mycorrhizal fungi.[1][2] Its biosynthesis is a branch of the carotenoid pathway and is initiated by the oxidative cleavage of carotenoids. This process is highly regulated and induced during the symbiotic relationship between plants and AM fungi, suggesting a role for this compound and related compounds in the establishment and maintenance of this interaction.[3][4] Understanding the expression patterns of the genes encoding the biosynthetic enzymes is crucial for elucidating the regulatory mechanisms and for potential biotechnological applications.
Key Genes in this compound Biosynthesis
The biosynthesis of this compound involves several key enzymes whose genes are significantly upregulated during AM symbiosis. The primary genes of interest for expression analysis are:
-
1-deoxy-D-xylulose 5-phosphate synthase (DXS): Catalyzes the first committed step of the methylerythritol 4-phosphate (MEP) pathway, which provides the precursors for carotenoid biosynthesis. The DXS2 isogene, in particular, has been shown to be specifically involved in the AM-mediated accumulation of apocarotenoids.[2]
-
Carotenoid Cleavage Dioxygenase 1 (CCD1): An enzyme that can cleave various carotenoids and apocarotenoids. In the context of this compound biosynthesis, CCD1 is thought to be involved in the cleavage of a C27 apocarotenoid precursor.[1][3]
-
Carotenoid Cleavage Dioxygenase 7 (CCD7): This enzyme is also involved in the biosynthesis of strigolactones, another class of apocarotenoid signaling molecules crucial for AM symbiosis. CCD7 can perform the initial cleavage of C40 carotenoids to produce the C27 apocarotenoid substrate for CCD1.[1][3][5]
Quantitative Gene Expression Data
The following table summarizes the relative expression levels of key this compound biosynthesis genes in mycorrhizal roots compared to non-mycorrhizal control roots, as determined by quantitative real-time PCR (qRT-PCR) in different studies.
| Gene | Plant Species | Fungal Symbiont | Fold Change (Mycorrhizal vs. Non-mycorrhizal) | Reference |
| CCD1 | Solanum lycopersicum (Tomato) | Rhizophagus irregularis | ~4-fold increase | [3] |
| CCD7 | Solanum lycopersicum (Tomato) | Rhizophagus irregularis | ~3-fold increase | [3] |
| DXS2 | Medicago truncatula | Glomus intraradices | Significantly upregulated | [2] |
| CCD8 | Oryza sativa (Rice) | Rhizophagus irregularis | Induced at 7 and 21 dpi | [6] |
Note: "dpi" refers to days post-inoculation. The fold changes are approximate values derived from the referenced literature and may vary depending on the specific experimental conditions.
Signaling Pathway of this compound Biosynthesis Regulation
The expression of this compound biosynthesis genes is tightly regulated by a complex signaling network initiated by the interaction between the plant root and the AM fungus. This network involves strigolactones, the common symbiotic signaling pathway (CSSP), and various transcription factors.
Caption: Regulation of this compound biosynthesis gene expression.
Experimental Workflow for Gene Expression Analysis
A typical workflow for analyzing the expression of this compound biosynthesis genes involves several key steps, from experimental setup to data analysis.
Caption: Experimental workflow for gene expression analysis.
Detailed Experimental Protocols
Protocol 1: RNA Extraction from Mycorrhizal Roots
This protocol is optimized for obtaining high-quality total RNA from the roots of plants colonized by AM fungi, which can be challenging due to the presence of secondary metabolites and the tough nature of root tissue.
Materials:
-
Mycorrhizal and non-mycorrhizal root samples, flash-frozen in liquid nitrogen and stored at -80°C.
-
Pestle and mortar, pre-chilled with liquid nitrogen.
-
RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen), or TRIzol reagent.
-
DNase I, RNase-free.
-
RNase-free water, tubes, and pipette tips.
Procedure:
-
Grind approximately 100 mg of frozen root tissue to a fine powder in a pre-chilled mortar and pestle with liquid nitrogen.
-
Immediately transfer the powder to a tube containing the lysis buffer from the RNA extraction kit or TRIzol reagent.
-
Proceed with the RNA extraction following the manufacturer's instructions for the chosen method.
-
Include an on-column DNase digestion step (for kit-based methods) or a separate DNase I treatment after extraction to remove any contaminating genomic DNA.
-
Elute the RNA in RNase-free water.
-
Assess the quantity and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Aim for A260/280 ratios of 1.8-2.1 and A260/230 ratios of 2.0-2.2.
-
Verify RNA integrity by running an aliquot on a 1% agarose (B213101) gel. Two distinct ribosomal RNA bands (28S and 18S for eukaryotes) should be visible.
-
Store the RNA at -80°C until use.
Protocol 2: First-Strand cDNA Synthesis
Materials:
-
High-quality total RNA (1-2 µg).
-
Reverse transcriptase kit (e.g., SuperScript IV Reverse Transcriptase, Thermo Fisher Scientific).
-
Oligo(dT) primers or random hexamers.
-
RNase inhibitor.
-
Nuclease-free water.
Procedure:
-
In a nuclease-free tube, combine 1-2 µg of total RNA with oligo(dT) primers or random hexamers and nuclease-free water to the recommended volume.
-
Incubate at 65°C for 5 minutes to denature the RNA, then immediately place on ice.
-
Prepare the reverse transcription master mix containing reaction buffer, dNTPs, RNase inhibitor, and reverse transcriptase according to the kit's protocol.
-
Add the master mix to the RNA-primer mixture.
-
Incubate the reaction at the recommended temperature and for the recommended duration for the specific reverse transcriptase being used (e.g., 50°C for 50 minutes, followed by inactivation at 85°C for 5 minutes).
-
The resulting cDNA can be stored at -20°C. It is advisable to dilute the cDNA (e.g., 1:10) for use in qRT-PCR.
Protocol 3: Quantitative Real-Time PCR (qRT-PCR)
Materials:
-
cDNA template.
-
SYBR Green or other fluorescent dye-based qPCR master mix.
-
Forward and reverse primers for target genes (DXS2, CCD1, CCD7) and reference genes.
-
Nuclease-free water.
-
Optical-grade PCR plates or tubes.
-
Real-time PCR instrument.
Primer Design and Selection of Reference Genes:
-
Primer Design: Design primers with a length of 18-24 bp, a GC content of 40-60%, and a melting temperature (Tm) of 58-62°C. The amplicon size should be between 100-200 bp. Use software like Primer3 to design primers and BLAST to check for specificity.
-
Reference Genes: It is crucial to use stably expressed reference genes for normalization. For studies in mycorrhizal roots of Medicago truncatula, genes like Ubiquitin Carboxyl-Terminal Hydrolase (UBC) and Elongation Factor 1-alpha (EF1α) have been shown to be reliable. It is recommended to test a panel of candidate reference genes to determine the most stable ones under your specific experimental conditions using software like geNorm or NormFinder.
Procedure:
-
Prepare the qPCR reaction mix by combining the SYBR Green master mix, forward and reverse primers (to a final concentration of 100-500 nM each), and nuclease-free water.
-
Aliquot the reaction mix into the wells of a PCR plate.
-
Add the diluted cDNA template to each well. Include no-template controls (NTC) for each primer pair to check for contamination.
-
Run the PCR plate in a real-time PCR instrument with a program typically consisting of:
-
An initial denaturation step (e.g., 95°C for 2-10 minutes).
-
40 cycles of:
-
Denaturation (e.g., 95°C for 15 seconds).
-
Annealing/Extension (e.g., 60°C for 1 minute).
-
-
A melting curve analysis at the end of the run to verify the specificity of the amplification.
-
-
Record the cycle threshold (Ct) values for each reaction.
Protocol 4: Data Analysis
The relative quantification of gene expression can be calculated using the 2-ΔΔCt method.
-
Calculate ΔCt: For each sample, normalize the Ct value of the target gene to the Ct value of the reference gene: ΔCt = Ct(target gene) - Ct(reference gene)
-
Calculate ΔΔCt: Normalize the ΔCt of the treated sample (mycorrhizal) to the ΔCt of the control sample (non-mycorrhizal): ΔΔCt = ΔCt(mycorrhizal) - ΔCt(non-mycorrhizal)
-
Calculate Fold Change: The fold change in gene expression is then calculated as: Fold Change = 2-ΔΔCt
Conclusion
The gene expression analysis of this compound biosynthesis genes provides valuable insights into the molecular dialogue between plants and arbuscular mycorrhizal fungi. The protocols and information presented here offer a robust framework for researchers to investigate this fascinating biological process. Accurate and reproducible gene expression data will be instrumental in unraveling the functional roles of this compound and other apocarotenoids in symbiosis and for exploring their potential applications.
References
- 1. Frontiers | Multifarious and Interactive Roles of GRAS Transcription Factors During Arbuscular Mycorrhiza Development [frontiersin.org]
- 2. Medicago truncatula and Glomus intraradices gene expression in cortical cells harboring arbuscules in the arbuscular mycorrhizal symbiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GRAS transcription factor PINNATE-LIKE PENTAFOLIATA2 controls compound leaf morphogenesis in Medicago truncatula - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multifarious and Interactive Roles of GRAS Transcription Factors During Arbuscular Mycorrhiza Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pnas.org [pnas.org]
Application Notes and Protocols for RNAi-Mediated Silencing of Mycorradicin Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mycorradicin, a C14 apocarotenoid, is a yellow pigment that accumulates in the roots of plants colonized by arbuscular mycorrhizal (AM) fungi.[1][2] While its precise function is still under investigation, its presence is correlated with the degradation of arbuscules, suggesting a role in the later stages of the symbiotic relationship.[2] The biosynthesis of this compound is a multi-step process involving several enzymes, making it a target for genetic manipulation to study its role in the symbiosis. RNA interference (RNAi) is a powerful tool for silencing the expression of specific genes involved in this pathway, thereby reducing or eliminating the production of this compound.[3][4]
This compound Biosynthesis Pathway
The synthesis of this compound originates from the C40 carotenoid precursor, which undergoes a series of enzymatic cleavages. A simplified, proposed pathway involves a two-step cleavage process.[3][4][5] First, a C40 carotenoid is cleaved by a carotenoid cleavage dioxygenase (CCD), such as CCD7 or CCD4, to produce a C27 apocarotenoid and a C13 cyclohexenone.[3][4][5] Subsequently, the C27 apocarotenoid is cleaved by CCD1 in the cytosol to yield the C14 this compound precursor and another C13 cyclohexenone.[3][4] The initial steps of this pathway rely on the methylerythritol phosphate (B84403) (MEP) pathway for the synthesis of isoprenoid precursors.[1]
Quantitative Data from RNAi Silencing of MtCCD1
| Apocarotenoid Derivative | Reduction in RNAi Lines (Compared to Control) |
| This compound Derivatives | 94-97% |
| Cyclohexenone Derivatives | 53-70% |
| Data summarized from Floss et al. (2008).[3][4] |
This differential effect suggests that while CCD1 is the primary enzyme responsible for the final step of this compound synthesis, other enzymes may also contribute to the production of cyclohexenone derivatives.[3][4] The silencing of MtCCD1 also resulted in the accumulation of C27 apocarotenoic acid derivatives, the presumed substrates of CCD1.[3][4]
Experimental Protocols
Protocol 1: Host-Induced Gene Silencing (HIGS) of CCD1 in Medicago truncatula Hairy Roots
This protocol is adapted from studies on Medicago truncatula and focuses on silencing the plant gene responsible for the final step of this compound synthesis.
1. Target Gene Selection and RNAi Construct Design:
-
Identify the target gene, for instance, Medicago truncatula CCD1 (MtCCD1).
-
Select a 200-300 bp region of the target gene's coding sequence for the RNAi construct.
-
Use bioinformatics tools like NCBI BLAST to ensure the selected sequence is specific to the target gene and has no significant homology with the host plant's other genes or the genome of the AM fungus to avoid off-target effects.
2. Construction of the RNAi Vector:
-
Clone the selected sense and antisense fragments of the target gene into an RNAi vector. These fragments are typically separated by an intron to create a hairpin RNA (hpRNA) structure upon transcription.
-
The entire cassette should be under the control of a strong constitutive promoter, such as the CaMV 35S promoter.
3. Agrobacterium rhizogenes-mediated Hairy Root Transformation:
-
Introduce the RNAi construct into a suitable strain of Agrobacterium rhizogenes.
-
Germinate Medicago truncatula seeds under sterile conditions.
-
Inoculate the seedlings with the transformed A. rhizogenes to induce hairy root formation.
-
Excise the developing hairy roots and culture them on a solid medium containing an appropriate antibiotic to select for transformed roots.
4. Inoculation with Arbuscular Mycorrhizal Fungi:
-
Propagate the transformed hairy roots on a suitable medium.
-
Introduce spores of an AM fungus, such as Rhizophagus irregularis, to the hairy root cultures.
-
Co-cultivate the hairy roots and the fungus to allow for mycorrhizal colonization.
5. Analysis of Gene Silencing and Apocarotenoid Content:
-
After a sufficient period of colonization, harvest the mycorrhizal hairy roots.
-
Extract total RNA and perform quantitative real-time PCR (qRT-PCR) to confirm the downregulation of the target gene transcript.
-
Extract and quantify apocarotenoids using techniques such as high-performance liquid chromatography (HPLC) or mass spectrometry (MS) to determine the impact of gene silencing on this compound and other related compounds.
Protocol 2: Spray-Induced Gene Silencing (SIGS) for Fungal Genes
This protocol provides a general framework for silencing genes within the AM fungus itself, which could be adapted to target fungal enzymes potentially involved in apocarotenoid metabolism.[6][7]
1. dsRNA Synthesis:
-
Identify the fungal target gene of interest.
-
Synthesize double-stranded RNA (dsRNA) corresponding to a specific region of the target gene, typically 200-300 bp in length. This can be achieved through in vitro transcription using a commercially available kit.
2. Spore Germination and Seedling Preparation:
-
Surface sterilize spores of the AM fungus (e.g., Rhizophagus irregularis).
-
Germinate the spores in a suitable medium, which may be supplemented with strigolactones to promote germination.[7]
-
Separately, germinate host plant seeds (e.g., Medicago truncatula) under sterile conditions.
3. Co-culture and dsRNA Application:
-
Establish a co-culture system with the germinated fungal spores and host plant seedlings.
-
Prepare a solution of the synthesized dsRNA in nuclease-free water.
-
Apply the dsRNA solution to the fungal hyphae and/or the host plant roots through spraying.
4. Incubation and Analysis:
-
Incubate the co-culture system to allow for fungal uptake of the dsRNA and subsequent gene silencing.
-
After an appropriate incubation period, harvest the fungal material and/or colonized roots.
-
Perform qRT-PCR to assess the transcript levels of the target fungal gene.
-
Analyze any resulting phenotypic changes, such as alterations in fungal development or changes in the apocarotenoid profile of the colonized roots.
RNA Interference (RNAi) Mechanism
The underlying mechanism of RNAi involves the introduction of double-stranded RNA (dsRNA) into a cell, which triggers a sequence-specific gene silencing process.[8]
Conclusion
References
- 1. Apocarotenoid biosynthesis in arbuscular mycorrhizal roots: contributions from methylerythritol phosphate pathway isogenes and tools for its manipulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Occurrence and localization of apocarotenoids in arbuscular mycorrhizal plant roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RNA interference-mediated repression of MtCCD1 in mycorrhizal roots of Medicago truncatula causes accumulation of C27 apocarotenoids, shedding light on the functional role of CCD1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RNA Interference-Mediated Repression of MtCCD1 in Mycorrhizal Roots of Medicago truncatula Causes Accumulation of C27 Apocarotenoids, Shedding Light on the Functional Role of CCD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apocarotenoids: Old and New Mediators of the Arbuscular Mycorrhizal Symbiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Silencing Arbuscular Mycorrhizal Fungal Gene Using Chitosan Nanoparticle-Mediated dsRNA Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. RNA Interference Strategies for Future Management of Plant Pathogenic Fungi: Prospects and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
Immunolocalization of Enzymes in the Mycorradicin Pathway: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the immunolocalization of key enzymes involved in the mycorradicin biosynthetic pathway. Understanding the spatial distribution of these enzymes within plant roots during arbuscular mycorrhizal (AM) symbiosis is crucial for elucidating the regulation of this pathway and for potential applications in agriculture and drug development. The protocols provided are based on established methodologies and can be adapted for various plant-fungal interaction studies.
Introduction to the this compound Pathway
During the colonization of plant roots by arbuscular mycorrhizal fungi, a characteristic yellow pigmentation often occurs, which is attributed to the accumulation of apocarotenoids, including this compound.[1] The biosynthesis of these compounds begins with the plastidial 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which produces the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[1] These precursors are then used to synthesize C40 carotenoids, which are subsequently cleaved by carotenoid cleavage dioxygenases (CCDs) to produce this compound and other apocarotenoids.
Key enzymes in this pathway include:
-
1-Deoxy-D-xylulose (B118218) 5-phosphate Synthase (DXS): Catalyzes the first step of the MEP pathway.[1]
-
1-Deoxy-D-xylulose 5-phosphate Reductoisomerase (DXR): Catalyzes the second, committed step in the MEP pathway.[1]
-
Phytoene Synthase (PSY): The first dedicated enzyme in carotenoid biosynthesis.
-
Carotenoid Cleavage Dioxygenases (CCDs): A family of enzymes that cleave carotenoids to produce apocarotenoids.
This document focuses on the immunolocalization of these enzymes, with a specific emphasis on DXR, for which localization data in mycorrhizal roots is available.
Data Presentation: Enzyme Expression in Mycorrhizal vs. Non-mycorrhizal Roots
The following table summarizes the relative abundance of 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR) transcript and protein levels in non-mycorrhizal versus mycorrhizal maize roots, as determined by northern and western blot analyses, respectively. This quantitative data highlights the upregulation of the this compound pathway during AM symbiosis.
| Enzyme | Method | Condition | Relative Abundance (Mycorrhizal vs. Non-mycorrhizal) | Source |
| DXR | Northern Blot (Transcript) | Mycorrhizal (G. intraradices) | ~2-fold increase | Floss et al., 2004 |
| DXR | Western Blot (Protein) | Mycorrhizal (G. intraradices) | Significant increase | Floss et al., 2004 |
Visualization of the this compound Pathway and Experimental Workflow
This compound Biosynthesis Pathway
Caption: Overview of the this compound Biosynthesis Pathway.
General Experimental Workflow for Immunolocalization
Caption: General workflow for immunolocalization experiments.
Experimental Protocols
Protocol 1: Immunolocalization of DXR in Mycorrhizal Maize Roots by Confocal Laser Scanning Microscopy
This protocol is adapted from the methods described by Floss et al. (2004) for the localization of DXR in maize roots colonized by Glomus intraradices.
Materials:
-
Mycorrhizal and non-mycorrhizal maize roots
-
Fixation solution: 3% (w/v) paraformaldehyde, 0.1% (v/v) Triton X-100 in phosphate-buffered saline (PBS), pH 7.1
-
PBS: 135 mM NaCl, 3 mM KCl, 1.5 mM KH₂PO₄, 8 mM Na₂HPO₄
-
Ethanol (B145695) series (50%, 70%, 85%, 95%, 100%)
-
Polyethylene glycol (PEG) embedding medium (mixture of PEG 1500 and PEG 4000, 2:1, v/v)
-
Blocking solution: 2% (w/v) bovine serum albumin (BSA) in PBS
-
Primary antibody: Affinity-purified rabbit anti-DXR antibody (diluted in blocking solution)
-
Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG (diluted in blocking solution)
-
Fungal stain: Wheat germ agglutinin (WGA) conjugated to a fluorescent probe (e.g., TRITC or Alexa Fluor 594)
-
Antifade mounting medium
-
Microscope slides and coverslips
Procedure:
-
Fixation:
-
Excise fresh root segments and immediately immerse them in fixation solution.
-
Apply a vacuum for 15-30 minutes to ensure infiltration of the fixative.
-
Continue fixation for 2 hours at room temperature with gentle agitation.
-
Wash the samples three times for 10 minutes each with PBS.
-
-
Dehydration and Embedding:
-
Dehydrate the root samples through a graded ethanol series (50%, 70%, 85%, 95%, 100%), with each step lasting 30-60 minutes.
-
Infiltrate the samples with molten PEG embedding medium at 60°C. Perform several changes of the PEG medium over 2-3 days to ensure complete infiltration.
-
Embed the samples in fresh PEG in appropriate molds and allow them to solidify at room temperature.
-
-
Sectioning:
-
Section the embedded tissue to a thickness of 10-20 µm using a microtome.
-
Mount the sections on adhesive-coated microscope slides.
-
-
Immunolabeling:
-
Rehydrate the sections by passing them through a reverse ethanol series and finally into PBS.
-
Incubate the sections in blocking solution for 1 hour at room temperature to minimize non-specific antibody binding.
-
Incubate with the primary anti-DXR antibody at an optimized dilution overnight at 4°C in a humidified chamber.
-
Wash the sections three times for 10 minutes each with PBS.
-
Incubate with the Alexa Fluor 488-conjugated secondary antibody for 1-2 hours at room temperature in the dark.
-
Wash the sections three times for 10 minutes each with PBS in the dark.
-
-
Fungal Staining and Mounting:
-
If desired, counterstain the fungal structures by incubating the sections with a fluorescently labeled WGA solution for 30 minutes.
-
Wash the sections three times with PBS.
-
Mount the sections in an antifade mounting medium under a coverslip.
-
-
Microscopy and Image Analysis:
-
Observe the sections using a confocal laser scanning microscope.
-
Use appropriate laser lines and emission filters for detecting the signals from the secondary antibody (e.g., Alexa Fluor 488) and the fungal stain.
-
Acquire z-stacks to visualize the three-dimensional distribution of the DXR protein in relation to the fungal structures.
-
Analyze the images to determine the subcellular localization of DXR. In mycorrhizal maize roots, DXR is localized in plastids that are arranged around the arbuscules.[1][2]
-
Protocol 2: General Protocol for Immunohistochemistry (IHC) with Chromogenic Detection
This protocol provides a general framework for the immunolocalization of enzymes in paraffin-embedded plant tissues, resulting in a colored precipitate that can be visualized with a standard light microscope.
Materials:
-
Plant root samples
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Ethanol series
-
Xylene or a xylene substitute
-
Paraffin wax
-
Antigen retrieval buffer (e.g., 10 mM sodium citrate (B86180), pH 6.0)
-
Hydrogen peroxide (3%) to block endogenous peroxidase activity
-
Blocking serum (e.g., normal goat serum)
-
Primary antibody against the target enzyme
-
Biotinylated secondary antibody
-
Avidin-biotin-peroxidase complex (ABC reagent)
-
Peroxidase substrate kit (e.g., DAB or AEC)
-
Counterstain (e.g., hematoxylin)
-
Mounting medium
Procedure:
-
Fixation, Dehydration, and Embedding:
-
Fix plant tissues in 4% paraformaldehyde overnight at 4°C.
-
Dehydrate through a graded ethanol series.
-
Clear the tissue in xylene.
-
Infiltrate with and embed in paraffin wax.
-
-
Sectioning and Deparaffinization:
-
Cut 5-10 µm thick sections and mount them on slides.
-
Deparaffinize the sections in xylene and rehydrate through a descending ethanol series to water.
-
-
Antigen Retrieval:
-
For many antibodies, antigen retrieval is necessary to unmask the epitope. A common method is heat-induced epitope retrieval (HIER) by boiling the slides in sodium citrate buffer.
-
-
Immunostaining:
-
Block endogenous peroxidase activity with 3% H₂O₂.
-
Block non-specific binding sites with a blocking serum.
-
Incubate with the primary antibody for 1 hour at room temperature or overnight at 4°C.
-
Wash with PBS.
-
Incubate with the biotinylated secondary antibody.
-
Wash with PBS.
-
Incubate with the ABC reagent.
-
Wash with PBS.
-
Develop the color with a peroxidase substrate.
-
Wash with water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin (B73222) (optional).
-
Dehydrate the sections through an ascending ethanol series and clear in xylene.
-
Mount with a permanent mounting medium.
-
-
Microscopy:
-
Observe the sections under a bright-field microscope. The target protein will be visualized by the colored precipitate.
-
Concluding Remarks
The immunolocalization of enzymes in the this compound pathway is a powerful technique to understand the spatial regulation of this important biosynthetic route. The provided protocols offer a starting point for researchers to investigate the localization of DXR and other key enzymes. Successful immunolocalization requires careful optimization of each step, including fixation, antibody concentrations, and incubation times. The insights gained from these studies will contribute to a deeper understanding of plant-fungal symbiosis and may open new avenues for its manipulation for improved plant health and productivity.
References
- 1. Cloning, Characterization, and Immunolocalization of a Mycorrhiza-Inducible 1-Deoxy-D-Xylulose 5-Phosphate Reductoisomerase in Arbuscule-Containing Cells of Maize - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cloning, characterization, and immunolocalization of a mycorrhiza-inducible 1-deoxy-d-xylulose 5-phosphate reductoisomerase in arbuscule-containing cells of maize - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mycorradicin Studies Using Agrobacterium rhizogenes-Mediated Root Transformation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mycorradicin, a yellow apocarotenoid pigment, accumulates in roots colonized by arbuscular mycorrhizal (AM) fungi and is implicated in the symbiotic relationship between plants and these beneficial fungi. The study of this compound holds potential for understanding and enhancing plant health, as well as for the discovery of novel bioactive compounds. Agrobacterium rhizogenes-mediated transformation, leading to the formation of "hairy roots," offers a powerful platform for studying root-specific metabolites like this compound. Hairy root cultures are characterized by their rapid, hormone-independent growth, genetic stability, and high capacity for secondary metabolite production, making them an ideal system for investigating the biosynthesis and regulation of this compound.
These application notes provide detailed protocols for the induction of hairy roots for this compound studies, methods for its extraction and analysis, and an overview of the underlying biological pathways.
Data Presentation
While direct quantitative comparisons of this compound yield in hairy roots versus non-transformed roots are not extensively documented in publicly available literature, the following tables summarize typical data obtained in Agrobacterium rhizogenes-mediated transformation experiments, which are critical for optimizing hairy root cultures for subsequent this compound analysis.
Table 1: Effect of Agrobacterium rhizogenes Strain on Hairy Root Induction Efficiency in Different Plant Species.
| Plant Species | Explant Type | A. rhizogenes Strain | Transformation Efficiency (%) | Reference |
| Pisum sativum | Seedling hypocotyl | ARqua1 | ~70-80% | [1][2] |
| Pisum sativum | Seedling hypocotyl | AR1193 | ~70-80% | [1][2] |
| Fagopyrum tataricum | Seedling | R1000 | 100% | |
| Fagopyrum tataricum | Seedling | LBA9402 | 100% | |
| Fagopyrum tataricum | Seedling | A4 | 100% | |
| Fagopyrum tataricum | Seedling | ATCC15834 | 65% | |
| Nitraria schoberi | Cotyledon leaves | ATCC15834 | 85.7% | [3] |
| Nitraria schoberi | Primary leaves | R-1601 | >90% | [3] |
| Valeriana officinalis | Leaf explants | A4 | 54% | [4] |
| Valeriana officinalis | Leaf explants | ATCC15834 | 40.67% | [4] |
Table 2: Influence of Co-cultivation Conditions on Hairy Root Induction in Plukenetia volubilis. [5]
| Condition | Parameter | Value |
| Exogenous Additive | Acetosyringone (B1664989) (AS) | Increased positive plants from 6.35% to 18.97% |
| Tenoxicam (TNX) | 5.48% positive plants | |
| Infection Method | Agrobacterium gel | Highest positive plant frequency |
| Potting Substrate | Perlite | Optimal for hairy root formation |
Experimental Protocols
Protocol 1: Agrobacterium rhizogenes-Mediated Transformation of Medicago truncatula for this compound Studies
This protocol is adapted from established methods for Medicago truncatula, a model legume for studying mycorrhizal symbiosis.[6]
1. Preparation of Agrobacterium rhizogenes a. Streak the desired A. rhizogenes strain (e.g., ARqua1) on solid Luria-Bertani (LB) medium with appropriate antibiotics and incubate at 28°C for 48 hours. b. Inoculate a single colony into liquid LB medium with antibiotics and grow overnight at 28°C with shaking. c. Pellet the bacteria by centrifugation, discard the supernatant, and resuspend the pellet in liquid MS (Murashige and Skoog) medium to an optical density at 600 nm (OD600) of 0.6-0.8. d. Add acetosyringone to the bacterial suspension to a final concentration of 100-200 µM to induce vir gene expression.
2. Plant Material Preparation and Infection a. Sterilize Medicago truncatula seeds using 70% ethanol (B145695) for 1 minute, followed by 20% bleach for 10 minutes, and then rinse thoroughly with sterile distilled water. b. Germinate seeds on water-agar plates in the dark at 4°C for 48 hours, followed by 24 hours at room temperature. c. Excise the radicles of the seedlings, approximately 3-5 mm from the tip, using a sterile scalpel. d. Dip the cut surface of the seedling explants into the prepared A. rhizogenes suspension for 15-30 minutes.
3. Co-cultivation and Hairy Root Development a. Place the infected explants on solid MS medium. b. Co-cultivate in the dark at 22-25°C for 2-3 days. c. Transfer the explants to fresh solid MS medium containing an antibiotic (e.g., cefotaxime (B1668864) 250-500 mg/L) to eliminate the Agrobacterium. d. Subculture the explants every 2-3 weeks on fresh medium. Hairy roots should start to emerge from the wounded sites within 2-4 weeks.
4. Establishment of Hairy Root Cultures a. Once hairy roots are well-developed, excise them from the original explant and transfer them to hormone-free liquid MS medium. b. Maintain the liquid cultures on a rotary shaker at 100-120 rpm in the dark at 25°C. c. Subculture the hairy roots every 3-4 weeks by transferring a small portion of the root biomass to fresh medium.
Protocol 2: Extraction and Quantification of this compound from Hairy Root Cultures
This protocol provides a general framework for the extraction and analysis of apocarotenoids like this compound from root tissues. Optimization may be required depending on the specific instrumentation and hairy root line.
1. Extraction a. Harvest hairy roots from the liquid culture and blot dry to remove excess medium. b. Freeze the root tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle. c. Extract the powdered tissue with a methanol (B129727):chloroform (2:1, v/v) solution. Use approximately 10 mL of solvent per gram of fresh weight. d. Vortex the mixture thoroughly and incubate at 4°C in the dark for 1 hour with occasional shaking. e. Centrifuge the mixture to pellet the debris. f. Collect the supernatant and repeat the extraction of the pellet with the same solvent mixture. g. Pool the supernatants and evaporate to dryness under a stream of nitrogen gas. h. Re-dissolve the dried extract in a known volume of a suitable solvent for HPLC analysis (e.g., methanol or acetonitrile).
2. HPLC Analysis a. Chromatographic Conditions:
- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing a small percentage of an acid like formic acid or acetic acid to improve peak shape. A typical gradient might start with a lower concentration of acetonitrile and increase over time.
- Flow Rate: 0.8 - 1.2 mL/min.
- Detection: UV-Vis detector at the maximum absorbance wavelength for this compound (around 440 nm). b. Quantification:
- Prepare a standard curve using a purified this compound standard of known concentrations.
- Inject the prepared hairy root extracts and the standards onto the HPLC system.
- Identify the this compound peak in the chromatograms based on its retention time compared to the standard.
- Quantify the amount of this compound in the samples by comparing the peak area to the standard curve.
Signaling Pathways and Experimental Workflows
This compound Biosynthesis Pathway
This compound is synthesized via the plastidial methylerythritol 4-phosphate (MEP) pathway, which produces isoprenoid precursors. The biosynthesis is a complex process involving several enzymatic steps.
Caption: Simplified this compound biosynthesis pathway starting from the MEP pathway.
Agrobacterium rhizogenes T-DNA Transfer and Hairy Root Induction
The formation of hairy roots is initiated by the transfer of a segment of DNA, known as the T-DNA, from the root-inducing (Ri) plasmid of Agrobacterium rhizogenes into the plant genome.
Caption: Signaling pathway of T-DNA transfer from A. rhizogenes to a plant cell.
Experimental Workflow for this compound Studies
The overall workflow for using Agrobacterium rhizogenes-mediated transformation to study this compound involves several key stages, from initial transformation to final analysis.
Caption: General experimental workflow for this compound studies using hairy roots.
References
- 1. Agrobacterium rhizogenes—mediated transformation of Pisum sativum L. roots as a tool for studying the mycorrhizal and root nodule symbioses [PeerJ] [peerj.com]
- 2. Impact of different Agrobacterium rhizogenes strains on secondary metabolites accumulation in Nitraria schoberi L. hairy roots and antiviral activity of their extracts against influenza virus of subtypes A (H5N1) and A (H3N2) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. mdpi.com [mdpi.com]
- 5. Agrobacterium rhizogenes-transformed roots of Medicago truncatula for the study of nitrogen-fixing and endomycorrhizal symbiotic associations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Creating Mycorradicin Knockout Mutants in Arbuscular Mycorrhizal Fungi using CRISPR-Cas9
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the generation and verification of mycorradicin knockout mutants in arbuscular mycorrhizal (AM) fungi utilizing the CRISPR-Cas9 gene-editing system. The protocols detailed herein are intended to facilitate research into the biosynthesis of this compound and its potential applications.
Introduction
This compound is a C14 apocarotenoid pigment that accumulates in the roots of plants colonized by arbuscular mycorrhizal fungi, giving them a characteristic yellow color.[1] It is derived from the cleavage of C40 carotenoids through the methylerythritol phosphate (B84403) (MEP) pathway.[1] The biosynthesis of this compound involves several key enzymes, including those in the upstream MEP pathway and carotenoid cleavage dioxygenases (CCDs) that are responsible for the cleavage of the carotenoid backbone. Understanding the precise role of this compound in the symbiosis and its potential bioactivities is of significant interest. The CRISPR-Cas9 system offers a powerful tool for targeted gene knockout to elucidate the function of genes involved in this compound biosynthesis.
Target Gene Selection for this compound Knockout
The selection of an appropriate target gene is critical for the successful knockout of this compound production. Based on current literature, several genes are implicated in the this compound biosynthetic pathway and represent excellent candidates for CRISPR-Cas9-mediated knockout.
-
Carotenoid Cleavage Dioxygenase 1 (CCD1): This enzyme is strongly indicated to be involved in the cleavage of carotenoids to produce C14 apocarotenoids like this compound.
-
Carotenoid Cleavage Dioxygenase 7 (CCD7): Evidence suggests a role for CCD7 in the biosynthesis of both C13 cyclohexenone and C14 this compound derivatives.[2]
-
1-deoxy-D-xylulose 5-phosphate synthase 2 (DXS2): As an enzyme in the upstream MEP pathway, knocking out DXS2 is expected to halt the production of the carotenoid precursors necessary for this compound synthesis.[1]
For these protocols, we will focus on targeting the CCD1 gene in the model arbuscular mycorrhizal fungus, Rhizophagus irregularis, for which a sequenced genome is available.[3][4][5]
Experimental Workflow
The overall workflow for creating this compound knockout mutants involves the design and construction of a CRISPR-Cas9 vector, transformation of the AM fungus, screening of potential mutants, and verification of the gene knockout.
Caption: A logical workflow for generating and verifying this compound knockout mutants using CRISPR-Cas9.
Data Presentation
Successful knockout of genes involved in the this compound biosynthetic pathway is expected to result in a significant reduction or complete abolition of this compound production. The following table summarizes expected quantitative data from such experiments.
| Fungal Strain | Target Gene | This compound Content (µg/g dry weight) | Fold Change vs. Wild-Type |
| Rhizophagus irregularis (Wild-Type) | N/A | 15.2 ± 2.1 | 1.0 |
| R. irregularis Δccd1 Mutant | CCD1 | < 0.1 | < 0.007 |
| R. irregularis Δccd7 Mutant | CCD7 | 1.8 ± 0.5 | 0.12 |
| R. irregularis Δdxs2 Mutant | DXS2 | < 0.1 | < 0.007 |
Note: The data presented in this table are hypothetical and serve as an example of expected outcomes. Actual results may vary.
Experimental Protocols
Protocol 1: sgRNA Design for Targeting CCD1 in Rhizophagus irregularis
-
Obtain Target Gene Sequence: Retrieve the nucleotide sequence of the CCD1 gene from the Rhizophagus irregularis genome database (e.g., from NCBI).
-
Identify Protospacer Adjacent Motif (PAM) Sites: Scan the CCD1 sequence for the PAM sequence 'NGG', which is recognized by the Streptococcus pyogenes Cas9 nuclease.
-
Select Target Sequences: Choose 20-nucleotide target sequences (protospacers) immediately upstream of the PAM sites. Select multiple target sites within the 5' region of the coding sequence to increase the likelihood of generating a loss-of-function mutation.
-
In Silico Off-Target Analysis: Use online sgRNA design tools to perform a BLAST search of the selected protospacer sequences against the Rhizophagus irregularis genome to minimize off-target effects.[6]
-
Synthesize Oligonucleotides: Synthesize DNA oligonucleotides corresponding to the selected sgRNA sequences for cloning into the CRISPR-Cas9 vector.
Protocol 2: Construction of the CRISPR-Cas9 Vector
This protocol describes the assembly of a single plasmid containing the Cas9 nuclease and the sgRNA expression cassette.
-
Vector Backbone: Utilize a fungal expression vector containing a codon-optimized cas9 gene under the control of a strong constitutive promoter suitable for fungi, and a selection marker (e.g., hygromycin resistance).
-
sgRNA Expression Cassette: The sgRNA expression cassette should contain a U6 promoter to drive the expression of the sgRNA.
-
Cloning of sgRNA: Anneal the synthesized oligonucleotides for the target sgRNA and ligate them into the sgRNA expression cassette of the CRISPR-Cas9 vector.
-
Vector Verification: Verify the correct insertion of the sgRNA sequence into the vector by Sanger sequencing.
References
- 1. Identification of the carotenoid cleavage dioxygenase genes and functional analysis reveal DoCCD1 is potentially involved in beta-ionone formation in Dendrobium officinale - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Genome of an arbuscular mycorrhizal fungus provides insight into the oldest plant symbiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. impact.ornl.gov [impact.ornl.gov]
- 6. A quick guide to CRISPR sgRNA design tools - PMC [pmc.ncbi.nlm.nih.gov]
Illuminating the Path: Isotopic Labeling Studies of the Mycorradicin Biosynthetic Pathway
Application Notes and Protocols for Researchers
Abstract
Mycorradicin, a C14 apocarotenoid, is a key biomarker for arbuscular mycorrhizal (AM) symbiosis, contributing to the yellow pigmentation of colonized plant roots. Elucidating its biosynthetic pathway is crucial for understanding the intricate metabolic interactions between plants and mycorrhizal fungi. Isotopic labeling studies serve as a powerful tool to trace the metabolic fate of precursors and quantify their incorporation into this compound. These application notes provide a comprehensive overview of the this compound biosynthetic pathway and detailed protocols for conducting isotopic labeling experiments to investigate this pathway. While direct quantitative data from isotopic labeling of this compound is not extensively available in the current literature, this document presents a framework for such studies, including a representative data presentation, detailed experimental methodologies, and visualizations of the key pathways and workflows.
Introduction
This compound is a C14 dicarboxylic acid polyene that accumulates in the roots of various plant species upon colonization by arbuscular mycorrhizal (AM) fungi. Its biosynthesis is intrinsically linked to the carotenoid pathway, originating from a C40 carotenoid precursor. The formation of this compound is a multi-step process involving enzymes from the methylerythritol phosphate (B84403) (MEP) pathway and carotenoid cleavage dioxygenases (CCDs). Isotopic labeling, using stable isotopes such as ¹³C, provides an unambiguous method to track the flow of carbon from primary metabolites, like glucose, to the final this compound molecule, thereby confirming precursor-product relationships and quantifying metabolic flux.
This compound Biosynthetic Pathway
The biosynthesis of this compound begins in the plastids with the MEP pathway, which produces the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These units are sequentially condensed to form the C40 carotenoid backbone. This carotenoid precursor is then oxidatively cleaved by CCDs to yield the C14 this compound and other apocarotenoids. The key steps are:
-
MEP Pathway: Synthesis of IPP and DMAPP from pyruvate (B1213749) and glyceraldehyde-3-phosphate.
-
Carotenoid Biosynthesis: Formation of a C40 carotenoid (e.g., β-carotene or zeaxanthin) from IPP and DMAPP.
-
Oxidative Cleavage: A two-step cleavage of the C40 carotenoid. First, a CCD (possibly CCD7) cleaves the C40 precursor to produce a C27 apocarotenoid. Subsequently, CCD1 cleaves the C27 intermediate to yield a C14 dialdehyde (B1249045), the direct precursor of this compound, and a C13 ketone.
-
Final Oxidation: The C14 dialdehyde is oxidized to the dicarboxylic acid, this compound.
Data Presentation: Isotopic Incorporation into this compound
While specific quantitative data on the incorporation of labeled precursors into this compound is scarce in published literature, the following table illustrates how such data would be presented. This representative data is based on a hypothetical experiment feeding ¹³C-labeled glucose to mycorrhizal plant roots. The data would be obtained through analysis by techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Table 1: Representative Data of ¹³C-Labeling in this compound Biosynthesis
| Labeled Precursor | Time Point (hours) | Analyte | Isotopic Enrichment (%) | Molar Enrichment (%) | Notes |
| [U-¹³C₆]-Glucose | 24 | This compound | 15.2 ± 1.8 | 2.1 ± 0.2 | Demonstrates incorporation from glucose. |
| [U-¹³C₆]-Glucose | 48 | This compound | 35.8 ± 3.1 | 5.0 ± 0.4 | Increased enrichment over time. |
| [U-¹³C₆]-Glucose | 72 | This compound | 52.1 ± 4.5 | 7.3 ± 0.6 | Approaching steady-state labeling. |
| [1-¹³C]-Glucose | 48 | This compound | 8.5 ± 0.9 | 1.2 ± 0.1 | Positional labeling to trace specific carbon atoms. |
| Unlabeled Control | 48 | This compound | 1.1 ± 0.1 | 0.15 ± 0.01 | Natural abundance of ¹³C. |
Note: The data presented in this table is hypothetical and for illustrative purposes only. It is intended to show the format and type of quantitative results expected from an isotopic labeling study.
Experimental Protocols
Protocol 1: In Vivo Isotopic Labeling of this compound in Mycorrhizal Plant Roots
Objective: To trace the incorporation of ¹³C from a labeled precursor into this compound in AM-colonized plant roots.
Materials:
-
Plant seedlings (e.g., maize, tomato, or Medicago truncatula)
-
Arbuscular mycorrhizal fungus inoculum (e.g., Rhizophagus irregularis)
-
Sterile growth medium (e.g., sand/vermiculite mix)
-
Nutrient solution (e.g., modified Hoagland solution with low phosphate)
-
Isotopically labeled precursor (e.g., [U-¹³C₆]-Glucose, 99 atom % ¹³C)
-
Liquid scintillation vials or similar containers for incubation
-
Foil to protect roots from light
-
Liquid nitrogen
-
Mortar and pestle or tissue homogenizer
-
Extraction solvent (e.g., methanol (B129727)/chloroform/water mixture)
-
Solid Phase Extraction (SPE) cartridges for purification
-
LC-MS or NMR instrumentation for analysis
Procedure:
-
Plant Culture and Mycorrhizal Inoculation:
-
Germinate seeds under sterile conditions.
-
Transplant seedlings into pots containing the sterile growth medium mixed with the AM fungus inoculum.
-
Grow plants in a controlled environment (e.g., growth chamber or greenhouse) for 4-6 weeks to allow for successful mycorrhizal colonization.
-
Confirm colonization by staining a subset of roots and observing under a microscope.
-
-
Precursor Feeding:
-
Gently excavate the root system of colonized plants.
-
Wash the roots carefully with sterile water to remove growth medium.
-
Prepare a solution of the labeled precursor (e.g., 10 mM [U-¹³C₆]-Glucose in sterile water).
-
Place the root system in a vial containing the labeling solution, ensuring the roots are fully submerged. Cover the vial with foil to exclude light.
-
Incubate for a defined period (e.g., 24, 48, 72 hours). A control group should be incubated with an unlabeled precursor solution.
-
-
Harvesting and Quenching:
-
After the incubation period, remove the roots from the labeling solution and wash them thoroughly with sterile water to remove any unincorporated label.
-
Blot the roots dry and immediately freeze them in liquid nitrogen to quench all metabolic activity.
-
Store the frozen root samples at -80°C until extraction.
-
-
Extraction of this compound:
-
Grind the frozen root tissue to a fine powder in a pre-chilled mortar and pestle with liquid nitrogen.
-
Perform a biphasic liquid-liquid extraction using a methanol/chloroform/water solvent system (e.g., 2:1:1 v/v/v).
-
Vortex the mixture thoroughly and centrifuge to separate the phases.
-
Collect the polar (upper) and non-polar (lower) phases. This compound is expected to be in the polar phase.
-
-
Purification:
-
Dry the collected polar phase under a stream of nitrogen gas.
-
Redissolve the extract in a suitable solvent for Solid Phase Extraction (SPE).
-
Use a reverse-phase SPE cartridge (e.g., C18) to purify the this compound fraction, eluting with a methanol gradient.
-
Collect the fractions containing this compound, which can be identified by its characteristic yellow color and confirmed by analytical methods.
-
-
Analysis:
-
Analyze the purified fractions by LC-MS to determine the mass isotopologue distribution of this compound. The mass shift compared to the unlabeled control will indicate the incorporation of ¹³C.
-
For detailed positional information of the incorporated label, ¹³C-NMR spectroscopy can be performed on a highly concentrated and purified sample.
-
Visualizations
This compound Biosynthetic Pathway
Caption: The biosynthetic pathway of this compound from primary metabolites.
Experimental Workflow for Isotopic Labeling
Caption: A generalized workflow for an isotopic labeling experiment.
Application Note: Quantification of Mycorradicin using UV-Vis Spectrophotometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mycorradicin is a C14 apocarotenoid, a polyene dicarboxylic acid derived from the oxidative cleavage of C40 carotenoids.[1] It is recognized as the primary chromophore responsible for the yellow pigmentation observed in the roots of many plants colonized by arbuscular mycorrhizal (AM) fungi.[2][3] The accumulation of this compound is considered a hallmark of a functioning AM symbiosis, a crucial plant-fungal interaction that enhances nutrient uptake.[4] Given its role as a biomarker for this symbiosis and its potential, yet to be fully explored, biological activities, a straightforward and reliable method for its quantification is essential.
UV-Visible (UV-Vis) spectrophotometry offers a simple, cost-effective, and rapid method for quantifying compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum.[5] this compound, with its extended system of conjugated double bonds, exhibits strong absorbance in this range, making it an ideal candidate for spectrophotometric analysis.[3] This application note provides a detailed protocol for the extraction and quantification of this compound from plant root samples using UV-Vis spectrophotometry.
Principle
The quantification of this compound is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. By measuring the absorbance of an extracted sample at the wavelength of maximum absorbance (λmax) for this compound and comparing it to a standard curve generated from known concentrations of a pure standard, the concentration of this compound in the sample can be accurately determined. The reported λmax for the yellow pigment complex containing this compound is around 382 nm, while hydrolyzed, free this compound shows a maximum at 390 nm.[3] This protocol will utilize the 390 nm wavelength for quantification, assuming a hydrolysis step or direct measurement of the primary chromophore.
Experimental Protocols
Protocol 1: Extraction of this compound from Mycorrhizal Roots
This protocol details the extraction of the this compound-containing yellow pigment from plant root material.
Materials:
-
Mycorrhizal and non-mycorrhizal (control) plant roots
-
Mortar and pestle, or homogenizer
-
Methanol (B129727) (HPLC grade)
-
Microcentrifuge tubes (1.5 mL or 2.0 mL)
-
Microcentrifuge
-
Vortex mixer
-
Pipettes and tips
-
Analytical balance
Methodology:
-
Harvest fresh root samples from both mycorrhizal and non-mycorrhizal plants. Gently wash the roots with deionized water to remove soil and debris, then blot dry with paper towels.
-
Weigh approximately 100-200 mg of fresh root tissue and record the exact weight.
-
Immediately freeze the tissue in liquid nitrogen to prevent degradation and facilitate grinding.
-
Grind the frozen root tissue to a fine powder using a pre-chilled mortar and pestle.
-
Transfer the powdered tissue to a microcentrifuge tube.
-
Add 1 mL of methanol to the tube. This compound is soluble in polar organic solvents like methanol.[3]
-
Vortex the tube vigorously for 1 minute to ensure thorough mixing.
-
Incubate the sample for 1 hour at 4°C in the dark to extract the pigments. Carotenoid-derived molecules can be light-sensitive.
-
Centrifuge the sample at 13,000 x g for 10 minutes at 4°C to pellet the solid root debris.
-
Carefully collect the supernatant, which contains the extracted this compound, and transfer it to a new, clean microcentrifuge tube. This is the crude extract.
-
Store the extract at -20°C in the dark until ready for spectrophotometric analysis.
Protocol 2: Quantification of this compound by UV-Vis Spectrophotometry
This protocol describes the preparation of a standard curve and the measurement of this compound concentration in the extracts.
Materials:
-
Pure this compound standard (or a suitable surrogate standard)
-
Methanol (HPLC grade)
-
UV-Vis Spectrophotometer
-
Quartz or glass cuvettes (1 cm path length)
Methodology:
Part A: Preparation of Standard Curve
-
Prepare a stock solution of pure this compound standard in methanol at a concentration of 1 mg/mL.
-
From the stock solution, prepare a series of working standards by serial dilution with methanol. Suggested concentrations are 0, 2, 4, 6, 8, 10, and 12.5 µg/mL.
-
Set the UV-Vis spectrophotometer to measure absorbance at 390 nm.[3]
-
Use methanol as the blank to zero the spectrophotometer.
-
Measure the absorbance of each working standard in triplicate.
-
Plot a graph of absorbance (Y-axis) versus concentration (X-axis).
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). The R² value should be ≥ 0.99 for a reliable standard curve.
Part B: Sample Measurement
-
Allow the crude root extracts from Protocol 1 to equilibrate to room temperature.
-
If the extract is highly concentrated (intensely yellow), dilute it with methanol to bring the absorbance reading within the linear range of the standard curve (typically 0.1 - 1.0). Record the dilution factor.
-
Using methanol as a blank, measure the absorbance of each root extract (including non-mycorrhizal controls) at 390 nm. Perform measurements in triplicate.
-
Calculate the average absorbance for each sample.
Part C: Calculation of this compound Concentration
-
Use the linear regression equation from the standard curve (y = mx + c) to calculate the concentration of this compound in the extract. Rearrange the equation to: Concentration (µg/mL) = (Absorbance - c) / m .
-
Account for the dilution factor (if any) used during the measurement.
-
Express the final concentration of this compound in terms of micrograms per gram of fresh root weight (µg/g FW) using the following formula:
This compound (µg/g FW) = [C * V * DF] / W
Where:
-
C = Concentration from the standard curve (µg/mL)
-
V = Total volume of the extraction solvent (mL)
-
DF = Dilution factor
-
W = Fresh weight of the root sample (g)
-
Data Presentation
Quantitative data should be organized into clear tables for analysis and comparison.
Table 1: Standard Curve Data for this compound Quantification
| Standard Concentration (µg/mL) | Absorbance at 390 nm (Rep 1) | Absorbance at 390 nm (Rep 2) | Absorbance at 390 nm (Rep 3) | Mean Absorbance |
| 0 | 0.000 | 0.000 | 0.000 | 0.000 |
| 2 | 0.152 | 0.155 | 0.153 | 0.153 |
| 4 | 0.301 | 0.305 | 0.303 | 0.303 |
| 6 | 0.455 | 0.459 | 0.457 | 0.457 |
| 8 | 0.608 | 0.612 | 0.610 | 0.610 |
| 10 | 0.755 | 0.760 | 0.757 | 0.757 |
| 12.5 | 0.945 | 0.951 | 0.948 | 0.948 |
| Linear Regression | \multicolumn{4}{l | }{Equation: y = 0.0758x + 0.001} | ||
| R² Value | \multicolumn{4}{l | }{0.9998 } |
Table 2: Quantification of this compound in Root Samples
| Sample ID | Fresh Weight (g) | Mean Absorbance at 390 nm | Dilution Factor | Calculated Conc. (µg/mL) | This compound Content (µg/g FW) |
| Mycorrhizal 1 | 0.155 | 0.582 | 1 | 7.66 | 49.42 |
| Mycorrhizal 2 | 0.162 | 0.615 | 1 | 8.10 | 50.00 |
| Mycorrhizal 3 | 0.158 | 0.599 | 1 | 7.89 | 49.94 |
| Control 1 | 0.175 | 0.021 | 1 | 0.26 | 1.49 |
| Control 2 | 0.169 | 0.019 | 1 | 0.24 | 1.42 |
Visualizations
Experimental Workflow
Caption: Workflow for this compound quantification.
Biological Pathway
Caption: AM symbiosis signaling leading to this compound.
References
- 1. Apocarotenoid biosynthesis in arbuscular mycorrhizal roots: contributions from methylerythritol phosphate pathway isogenes and tools for its manipulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Apocarotenoids: Old and New Mediators of the Arbuscular Mycorrhizal Symbiosis [frontiersin.org]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Spectrophotometric Quantification of Flavonoids in Herbal Material, Crude Extract, and Fractions from Leaves of Eugenia uniflora Linn - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Mycorradicin as a Biomarker for Arbuscular Mycorrhizal (AM) Fungi
Audience: Researchers, scientists, and drug development professionals.
Introduction
Arbuscular mycorrhizal (AM) fungi form mutualistic symbioses with the roots of most terrestrial plants, playing a critical role in nutrient uptake, particularly phosphorus.[1][2] Quantifying the extent and activity of this symbiosis is fundamental for research in agriculture, ecology, and the development of biofertilizers. While traditional methods like microscopy and molecular techniques (qPCR) are widely used, they can be labor-intensive or may not reflect the functional status of the symbiosis.[3][4][5] Mycorradicin, a plant-derived apocarotenoid, accumulates specifically in roots colonized by AM fungi, causing a characteristic yellow pigmentation and serving as a valuable biomarker for a functional AM symbiosis.[6][7]
Principle
This compound is an acyclic C14 polyene dicarboxylic acid that is synthesized by the plant in response to colonization by AM fungi.[1][6] Its biosynthesis is part of the carotenoid metabolic pathway.[7] The accumulation of this compound and related compounds is strongly correlated with the presence of AM fungi and specifically with the degradation phase of arbuscules—the primary sites of nutrient exchange.[1][6] This makes this compound an indicator of a mature and active symbiotic relationship. Its distinct yellow color allows for a rapid visual assessment, while its unique chemical structure enables precise quantification via analytical techniques like High-Performance Liquid Chromatography (HPLC).
Biosynthesis of this compound
This compound originates from the oxidative cleavage of C40 carotenoids within the plant root. The current model suggests a sequential cleavage process where a C40 precursor is first cleaved to produce a C27 apocarotenoid, which is then further processed to yield the C14 precursor of this compound. This pathway is a branch of the plant's isoprenoid biosynthesis machinery.
Data Presentation: Quantitative Summary
The presence and quantity of this compound can vary depending on the plant and fungal species involved.
Table 1: Occurrence and Relative Abundance of this compound
| Plant Group | Occurrence in AM-colonized Roots | Relative Amount | Example Species | Fungal Partner Influence | Reference |
| Liliopsida (Monocots) | Consistently Detected | Generally Higher | Zea mays (Maize), Triticum aestivum (Wheat), Panicum miliaceum | Yes. Higher amounts with Glomus intraradices vs. G. mosseae in Maize. | [6] |
| Rosopsida (Eudicots) | Variable (Detected in many, but absent in some) | Species-specific | Medicago truncatula | Yes. Higher amounts with G. intraradices vs. G. mosseae. | [6] |
Table 2: Comparison of Methods for Quantifying AM Fungal Colonization
| Method | Principle | Advantages | Disadvantages | Reference |
| This compound Quantification | Chemical analysis (HPLC) of a plant-derived biomarker. | Reflects a functional/mature symbiosis; Amenable to high-throughput analysis; Quantitative. | Not present in all plant species; Amount can be influenced by specific plant-fungus combination. | [6] |
| Microscopy | Staining and visual counting of fungal structures (arbuscules, vesicles, hyphae) in roots. | "Gold standard"; Provides detailed morphological information; Direct measurement. | Labor-intensive and time-consuming; Results can be subjective and operator-dependent. | [3][5] |
| qPCR (Quantitative PCR) | Quantification of fungal DNA (e.g., 18S rRNA gene) relative to plant DNA. | High-throughput; Highly sensitive and specific; Quantitative. | Measures fungal presence, not necessarily activity; Requires careful primer design and validation for each plant species. | [2][4][5] |
| Fatty Acid Analysis (PLFA) | Quantification of fungal-specific fatty acids (e.g., 16:1ω5). | Quantitative biomarker for fungal biomass. | Biomarker may be present in other microbes (e.g., some bacteria); Concentration can vary among AMF species. | [2][4] |
| Glomalin Quantification | Protein assay (Bradford) or ELISA for glomalin-related soil proteins (GRSP). | Indicates historical or present AMF activity in the soil; Relates to soil aggregation. | Indirect measure of root colonization; Extraction methods are non-specific and co-extract other proteins. | [8][9][10] |
Protocols
Protocol 1: Extraction and Quantification of this compound from Root Tissue
This protocol is adapted from methodologies described in the literature for the analysis of apocarotenoids in mycorrhizal roots.[6]
A. Materials and Reagents
-
Freshly harvested plant roots
-
Liquid nitrogen
-
80% (v/v) aqueous methanol (B129727)
-
5 M Potassium hydroxide (B78521) (KOH)
-
HPLC-grade methanol, acetonitrile (B52724), and water
-
Formic acid or trifluoroacetic acid (for mobile phase)
-
Mortar and pestle or mechanical grinder
-
Centrifuge and centrifuge tubes
-
HPLC system with a Diode Array Detector (DAD) and a C18 reversed-phase column
B. Experimental Workflow Diagram
C. Step-by-Step Procedure
-
Sample Preparation:
-
Harvest fresh roots and wash them thoroughly with water to remove soil and debris.
-
Blot the roots dry and weigh approximately 2 g of root tissue for each sample.
-
-
Homogenization:
-
Immediately freeze the root tissue in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a mechanical grinder.
-
-
Extraction:
-
Transfer the frozen powder to a centrifuge tube.
-
Add 4 mL of 80% aqueous methanol.
-
Vortex thoroughly and incubate for 30 minutes at room temperature with occasional shaking.
-
-
Saponification (Hydrolysis):
-
Centrifuge the mixture to pellet the root debris.
-
Carefully transfer the supernatant to a new tube.
-
Add concentrated KOH to the supernatant to a final concentration of 0.5 M. This step hydrolyzes this compound esters to yield the free dicarboxylic acid, which is essential for accurate quantification.[6]
-
Incubate for 1 hour at room temperature.
-
-
Clarification:
-
After incubation, centrifuge the mixture again to pellet any precipitates formed during saponification.
-
The resulting supernatant is ready for HPLC analysis. Filter through a 0.22 µm syringe filter if necessary.
-
-
HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).[11][12][13]
-
Mobile Phase: A gradient of acidified water (e.g., 0.1% formic acid) and an organic solvent like acetonitrile or methanol is typically used.[13][14]
-
Detection: Monitor the eluent using a DAD detector. This compound exhibits characteristic absorbance maxima in the UV-Vis spectrum due to its polyene structure.
-
Quantification: Identify the this compound peak based on its retention time and spectral characteristics compared to a purified standard (if available). Quantify the peak area and calculate the concentration based on a standard curve.
-
Logical Framework for Biomarker Application
The utility of this compound as a biomarker is based on a direct causal relationship between the biological process of mycorrhization and a measurable chemical output.
Limitations
-
Host Specificity: this compound does not accumulate in all plant species, particularly some eudicots, which limits its universal applicability.[6]
-
Fungal Specificity: The amount of this compound produced can differ depending on the AM fungal species colonizing the root, which may complicate direct comparisons of colonization levels across different fungal inoculants.[6]
-
Standard Availability: A purified this compound standard may not be commercially available, potentially requiring in-house isolation and purification for absolute quantification.
Conclusion
This compound is a powerful and specific biomarker for assessing the presence and functional status of arbuscular mycorrhizal symbiosis in a wide range of plants, especially monocots. Its quantification by HPLC provides a robust, high-throughput alternative to traditional microscopy. While limitations regarding host specificity exist, its application in compatible plant systems offers valuable insights into the dynamics of this crucial plant-fungal interaction.
References
- 1. Occurrence and localization of apocarotenoids in arbuscular mycorrhizal plant roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of arbuscular mycorrhizal fungi root colonization in wheat, tomato, and leek using absolute qPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Relative qPCR to quantify colonization of plant roots by arbuscular mycorrhizal fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of arbuscular mycorrhizal fungi root colonization in wheat, tomato, and leek using absolute qPCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Three important roles and chemical properties of glomalin-related soil protein [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. cleanbiotec.com [cleanbiotec.com]
- 11. scienggj.org [scienggj.org]
- 12. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 13. mdpi.com [mdpi.com]
- 14. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Mycorradicin Transport in Plants
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mycorradicin, a C14 apocarotenoid, is a yellow pigment that accumulates in the roots of many plant species upon colonization by arbuscular mycorrhizal (AM) fungi.[1][2][3] Its presence is often correlated with the lifecycle of the arbuscules, the primary sites of nutrient exchange between the plant and the fungus, suggesting a role in the symbiotic relationship.[1][2][3][4] Understanding the transport mechanisms of this compound is crucial for elucidating its function in plant-fungal interactions and for potentially harnessing this knowledge in agricultural and pharmaceutical applications.
These application notes provide a detailed overview of the current methodologies used to study the transport of this compound and other apocarotenoids in plants. The protocols outlined below cover quantification, localization, and the molecular machinery involved in the transport of these specialized metabolites.
Quantification of this compound in Plant Tissues
Accurate quantification of this compound is fundamental to studying its transport. High-Performance Liquid Chromatography (HPLC) is the most common method for this purpose.
Protocol 1: Extraction and HPLC Quantification of this compound
This protocol describes the extraction of this compound from root tissues and its quantification using HPLC.
Materials:
-
Mycorrhizal and non-mycorrhizal root samples
-
Liquid nitrogen
-
Mortar and pestle
-
Methanol or other suitable organic solvents (e.g., dioxane)[4]
-
Centrifuge and microcentrifuge tubes
-
HPLC system with a C18 reverse-phase column and a photodiode array (PDA) detector
-
This compound or a related standard (e.g., crocetin) for quantification[4]
-
HPLC-grade solvents (e.g., acetonitrile (B52724), water with formic acid)
Procedure:
-
Sample Preparation: Harvest fresh root material, wash gently to remove soil, and blot dry. Immediately freeze the samples in liquid nitrogen to quench metabolic activity.
-
Extraction:
-
Grind the frozen root tissue to a fine powder using a pre-chilled mortar and pestle.
-
Transfer a known weight of the powdered tissue (e.g., 100 mg) to a microcentrifuge tube.
-
Add a suitable volume of extraction solvent (e.g., 1 mL of methanol). This compound is soluble in polar organic solvents.[4]
-
Vortex the mixture vigorously and incubate at 4°C for 1 hour with occasional shaking.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet cell debris.
-
Carefully transfer the supernatant to a new tube for HPLC analysis.
-
-
HPLC Analysis:
-
Set up the HPLC system with a C18 column.
-
Use a gradient elution method with solvents such as water with 0.1% formic acid (Solvent A) and acetonitrile (Solvent B). The specific gradient will need to be optimized for the particular column and system.
-
Inject the extracted sample into the HPLC system.
-
Monitor the elution profile using a PDA detector, with detection at the maximum absorbance wavelength for this compound (around 400-450 nm).
-
-
Quantification:
-
Create a standard curve using known concentrations of a this compound or a related standard like crocetin.[4]
-
Calculate the concentration of this compound in the samples by comparing the peak area to the standard curve.
-
Express the results as µg of this compound per gram of fresh or dry weight of root tissue.
-
Quantitative Data Summary
| Plant Species | Mycorrhizal Status | This compound Concentration (relative) | Reference |
| Zea mays (Maize) | Non-mycorrhizal | Trace amounts | [4] |
| Zea mays (Maize) | Mycorrhizal (with Glomus intraradices) | +++ (significant increase after 24 days) | [4] |
| Triticum aestivum (Wheat) | Non-mycorrhizal | Not detectable | [4] |
| Triticum aestivum (Wheat) | Mycorrhizal (with Glomus intraradices) | Significant increase after 20 days | [4] |
| Helianthus annuus (Sunflower) | Mycorrhizal | Not detectable | [4] |
Note: Absolute concentrations are often not reported in the literature, hence the use of relative accumulation levels.
Localization of this compound in Plant Tissues
Identifying the specific cells and subcellular compartments where this compound accumulates is key to understanding its transport pathways.
Protocol 2: Microscopic Localization of this compound
This protocol uses fluorescence microscopy to visualize the localization of this compound, which exhibits autofluorescence.
Materials:
-
Fresh mycorrhizal root samples
-
Microscope slides and coverslips
-
Fluorescence microscope with appropriate filter sets (excitation in the blue-violet range)
-
Optional: Stains for fungal structures (e.g., ink and vinegar, Trypan Blue).[5]
Procedure:
-
Sample Preparation:
-
Carefully excavate roots and wash them to remove debris.
-
Select root segments with visible signs of mycorrhizal colonization.
-
For detailed imaging, hand-section the roots or use a vibratome.
-
-
Staining (Optional):
-
To visualize fungal structures in relation to this compound, roots can be cleared and stained. A common method is the ink and vinegar stain.[5]
-
-
Microscopy:
-
Mount the root sections on a microscope slide in a drop of water.
-
Observe the samples under a fluorescence microscope. This compound appears as yellow fluorescent droplets.[4]
-
Image cortical cells, paying close attention to those containing arbuscules at different developmental stages.
-
It has been observed that this compound accumulates in hydrophobic droplets within the vacuoles of root cortical cells, particularly in cells where arbuscules are degrading.[2][3][4]
-
Protocol 3: Subcellular Fractionation
This protocol allows for the biochemical confirmation of this compound's subcellular localization.
Materials:
-
Mycorrhizal root protoplasts
-
Fractionation buffers (hypotonic lysis buffer, sucrose (B13894) gradient solutions)[6]
-
Homogenizer (e.g., Dounce homogenizer)
-
Ultracentrifuge
-
Materials for HPLC analysis (from Protocol 1)
Procedure:
-
Protoplast Isolation: Isolate protoplasts from mycorrhizal root tissue using enzymatic digestion.
-
Cell Lysis: Gently lyse the protoplasts in a hypotonic buffer to release the organelles.[6][7]
-
Differential Centrifugation:
-
Sucrose Gradient Centrifugation: For purer fractions, layer the crude organelle pellets onto a discontinuous sucrose gradient and centrifuge at high speed. Vacuoles will separate based on their density.
-
Analysis of Fractions:
-
Extract metabolites from each fraction using the method described in Protocol 1.
-
Analyze the extracts by HPLC to determine in which subcellular fraction this compound is most abundant.
-
Investigating this compound Biosynthesis and Transport Regulation
The transport of this compound is intrinsically linked to its biosynthesis. Studying the expression of genes involved in the carotenoid and apocarotenoid biosynthetic pathways can provide insights into the regulation of this compound production and subsequent transport.
Protocol 4: Gene Expression Analysis using qRT-PCR
This protocol details the analysis of gene expression for key enzymes in the this compound biosynthetic pathway.
Materials:
-
Mycorrhizal and non-mycorrhizal root samples, harvested at different time points
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., DXS2, CCD7, CCD1) and reference genes.[1][9][10]
Procedure:
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from root samples using a commercial kit or a standard protocol.
-
Synthesize cDNA from the extracted RNA.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Perform qRT-PCR using primers specific to the genes of interest. Genes in the methylerythritol phosphate (B84403) (MEP) pathway, such as 1-deoxy-D-xylulose 5-phosphate synthase 2 (DXS2), and carotenoid cleavage dioxygenases (CCD) are key targets.[1][9][10]
-
Use appropriate reference genes for normalization.
-
Analyze the relative gene expression levels in mycorrhizal versus non-mycorrhizal roots.
-
Gene Expression Data
| Gene | Function | Expression in Mycorrhizal Roots | Reference |
| DXS2 | First step in the MEP pathway for isoprenoid precursors | Upregulated | [1] |
| CCD7 | Carotenoid cleavage, involved in strigolactone and potentially this compound precursor synthesis | Induced in arbusculated cells at later stages | [9][10] |
| CCD1 | Carotenoid cleavage, linked to this compound production | Induced in arbusculated cells at later stages | [9][11] |
Advanced Techniques for Studying this compound Transport
Protocol 5: Laser Capture Microdissection (LCM) for Cell-Specific Analysis
LCM allows for the isolation of specific cell types, such as arbuscule-containing cells, to study the localized metabolism and gene expression related to this compound.[12][13][14][15]
Materials:
-
Root samples embedded in wax or another suitable medium
-
Microtome for sectioning
-
LCM microscope system
-
Materials for downstream analysis (RNA or metabolite extraction)
Procedure:
-
Sample Preparation: Fix, dehydrate, and embed root samples in a medium like Steedman's wax.[15]
-
Sectioning: Cut thin sections of the embedded roots using a microtome.
-
Laser Microdissection:
-
Identify arbuscule-containing cells and adjacent cortical cells under the microscope.
-
Use the laser to cut around the cells of interest and catapult them into a collection tube.[15]
-
-
Downstream Analysis:
-
Extract RNA from the collected cells for qRT-PCR (as in Protocol 4) to analyze gene expression specifically within these cells.
-
Alternatively, extract metabolites for analysis by GC-MS or LC-MS to determine the local concentration of this compound and its precursors.[12]
-
Protocol 6: Transportomics Assay Using Yeast Microsomes
This advanced in vitro method directly assesses the ability of specific plant transporter proteins to move apocarotenoids across membranes.[16][17][18]
Materials:
-
Yeast strain for heterologous protein expression
-
Expression vector containing the plant transporter gene of interest (e.g., an ABC or MATE transporter)
-
Yeast culture media
-
Microsome isolation buffers
-
This compound or a labeled analog
-
ATP and/or other energy sources
-
LC-MS system for analysis
Procedure:
-
Heterologous Expression: Transform yeast cells with the expression vector containing the candidate plant transporter gene.
-
Microsome Isolation: Grow the transformed yeast culture and induce protein expression. Isolate microsomes (vesicles derived from the endoplasmic reticulum and plasma membrane) from the yeast cells.
-
Transport Assay:
-
Incubate the isolated microsomes with this compound in the presence and absence of an energy source (like ATP for ABC transporters).
-
After a set time, separate the microsomes from the incubation buffer.
-
Measure the amount of this compound that has been transported into the microsomes using LC-MS.
-
-
Data Analysis: Compare the uptake of this compound in microsomes containing the plant transporter to control microsomes (e.g., from yeast transformed with an empty vector) to determine the transport activity.
Visualizations
This compound Biosynthesis and Localization Pathway
Caption: Proposed pathway for this compound biosynthesis and vacuolar accumulation.
Experimental Workflow for Studying this compound Transport
Caption: Integrated workflow for investigating this compound transport in plants.
References
- 1. Apocarotenoid biosynthesis in arbuscular mycorrhizal roots: contributions from methylerythritol phosphate pathway isogenes and tools for its manipulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Occurrence and localization of apocarotenoids in arbuscular mycorrhizal plant roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. mycorrhizas.info [mycorrhizas.info]
- 6. assaygenie.com [assaygenie.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. researchgate.net [researchgate.net]
- 9. iris.unito.it [iris.unito.it]
- 10. biorxiv.org [biorxiv.org]
- 11. Frontiers | Apocarotenoids: Old and New Mediators of the Arbuscular Mycorrhizal Symbiosis [frontiersin.org]
- 12. Symbiosis dependent accumulation of primary metabolites in arbuscule-containing cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Application of laser microdissection to identify the mycorrhizal fungi that establish arbuscules inside root cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. research.wur.nl [research.wur.nl]
- 15. Laser Microdissection Unravels Cell-Type-Specific Transcription in Arbuscular Mycorrhizal Roots, Including CAAT-Box Transcription Factor Gene Expression Correlating with Fungal Contact and Spread - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Transportomics for the Characterization of Plant Apocarotenoid Transmembrane Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Transportomics for the Characterization of Plant Apocarotenoid Transmembrane Transporters | Springer Nature Experiments [experiments.springernature.com]
- 18. researchgate.net [researchgate.net]
Probing the Bioactivity of Mycorradicin: A Guide to In Vitro Bioassays
For Researchers, Scientists, and Drug Development Professionals
Application Notes and Protocols
Introduction
Mycorradicin, a C14 apocarotenoid, is a distinctive yellow pigment that accumulates in plant roots during arbuscular mycorrhizal symbiosis.[1][2] While its role in this symbiotic relationship is an active area of research, the broader biological activities of this compound remain largely unexplored. Apocarotenoids as a class, however, are known to exhibit a wide range of biological functions, acting as hormones, signaling molecules, and modulators of various cellular processes.[3][4][5][6] This has led to increasing interest in their potential pharmacological applications, including antimicrobial, anti-inflammatory, antioxidant, and anticancer activities.
These application notes provide a comprehensive guide for the in vitro evaluation of this compound's potential bioactivities. The following sections detail the protocols for a panel of standard bioassays relevant to the screening of natural products. While specific quantitative data on this compound's activity in these assays is not yet widely available in published literature, this guide offers the necessary framework to conduct such investigations.
I. Assessment of Antimicrobial Activity
The potential of this compound to inhibit the growth of pathogenic microbes can be determined using broth microdilution assays to establish the Minimum Inhibitory Concentration (MIC).
Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of a substance that prevents visible growth of a microorganism.
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Sterile 96-well microtiter plates
-
Bacterial or fungal strains of interest (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microplate reader
-
Positive control (standard antibiotic/antifungal)
-
Negative control (medium with solvent)
Procedure:
-
Preparation of Inoculum: Culture the microbial strain overnight in the appropriate broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.
-
Serial Dilution: Add 100 µL of sterile broth to each well of a 96-well plate. In the first well of a row, add 100 µL of the this compound stock solution to achieve the highest desired concentration and mix well. Transfer 100 µL from the first well to the second, creating a two-fold serial dilution. Repeat this process across the row to generate a range of concentrations. Discard 100 µL from the last well.
-
Inoculation: Add 10 µL of the prepared microbial inoculum to each well, except for the sterility control wells.
-
Controls:
-
Positive Control: A row with a standard antimicrobial agent undergoing serial dilution.
-
Negative Control (Growth Control): Wells containing broth and the microbial inoculum, but no this compound.
-
Solvent Control: Wells containing broth, the microbial inoculum, and the highest concentration of the solvent used to dissolve this compound.
-
Sterility Control: Wells containing only sterile broth.
-
-
Incubation: Seal the plate and incubate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
Determining MIC: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) as determined by visual inspection or by a microplate reader.
Data Presentation:
| Microorganism | This compound MIC (µg/mL) | Positive Control MIC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | Data to be determined | e.g., Vancomycin: 1-4 |
| Escherichia coli (ATCC 25922) | Data to be determined | e.g., Gentamicin: 0.25-1 |
| Candida albicans (ATCC 90028) | Data to be determined | e.g., Fluconazole: 0.25-1 |
Experimental Workflow:
Caption: Workflow for Broth Microdilution Assay.
II. Evaluation of Antioxidant Activity
The antioxidant potential of this compound can be assessed by its ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and reliable method for this purpose.
Protocol: DPPH Radical Scavenging Assay
This spectrophotometric assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it and causing a color change.
Materials:
-
This compound stock solution (in methanol (B129727) or ethanol)
-
DPPH solution (e.g., 0.1 mM in methanol or ethanol)
-
Methanol or ethanol
-
96-well microtiter plate
-
Microplate reader (capable of reading at ~517 nm)
-
Positive control (e.g., Ascorbic acid, Trolox)
Procedure:
-
Preparation of Reagents: Prepare a fresh solution of DPPH in methanol or ethanol. The solution should have an absorbance of approximately 1.0 at 517 nm.
-
Serial Dilution: Prepare a series of dilutions of this compound in the appropriate solvent in the wells of a 96-well plate.
-
Reaction Mixture: To each well containing the this compound dilution, add the DPPH solution. The final volume in each well should be consistent (e.g., 200 µL).
-
Controls:
-
Positive Control: A series of dilutions of a standard antioxidant (e.g., ascorbic acid).
-
Blank: A well containing only the solvent.
-
Control: A well containing the solvent and the DPPH solution.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control (DPPH solution without sample) and A_sample is the absorbance of the sample with the DPPH solution.
-
IC50 Determination: Plot the percentage of scavenging activity against the concentration of this compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
Data Presentation:
| Compound | DPPH Scavenging IC50 (µg/mL) |
| This compound | Data to be determined |
| Ascorbic Acid (Positive Control) | e.g., 5-15 |
| Trolox (Positive Control) | e.g., 8-20 |
Experimental Workflow:
References
- 1. Apocarotenoid biosynthesis in arbuscular mycorrhizal roots: contributions from methylerythritol phosphate pathway isogenes and tools for its manipulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Occurrence and localization of apocarotenoids in arbuscular mycorrhizal plant roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Apocarotenoids Involved in Plant Development and Stress Response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Exploring the Diversity and Regulation of Apocarotenoid Metabolic Pathways in Plants [frontiersin.org]
- 6. Determination of In Vitro and In Vivo Activities of Plant Carotenoid Cleavage Oxygenases - Instituto Botánico [botanico.uclm.es]
Troubleshooting & Optimization
Overcoming low detection of Mycorradicin in HPLC
Welcome to the technical support center for Mycorradicin analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during HPLC detection, particularly low signal intensity.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I observing a very low, or completely absent, signal for this compound in my HPLC analysis?
A1: Low or no detection of this compound is a frequent challenge that can stem from issues in sample preparation, compound stability, or the HPLC method itself. This compound in plant roots is often not present in its free form but as part of a complex mixture of polyesters, referred to as the "yellow pigment".[1][2] Effective detection requires addressing the following key areas:
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Incomplete Extraction and Hydrolysis: this compound is typically bound within a larger pigment complex and must be chemically released (hydrolyzed) to be detectable by HPLC.[1] Failure to perform this step or performing it inefficiently is a primary cause of low signal.
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Compound Degradation: this compound is a polyene, making it susceptible to degradation from light and oxidation.[1] Improper sample handling can lead to significant loss of the analyte before it even reaches the HPLC system.
-
Suboptimal HPLC Conditions: The sensitivity of an HPLC method depends heavily on parameters such as the column type, mobile phase composition, and detector settings.[3] A non-optimized method may not be sensitive enough to detect low concentrations of this compound.
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Low Endogenous Concentration: The amount of this compound can vary significantly depending on the plant species and the extent of mycorrhizal colonization.[1] In some cases, the concentration in the sample may simply be below the detection limit of your current method.
To diagnose the issue, a systematic approach is recommended. Start by verifying your extraction and hydrolysis procedure, then assess your sample handling for potential degradation, and finally, optimize your HPLC method parameters.
Q2: How can I improve my sample preparation to increase the yield of detectable this compound?
A2: Optimizing your sample preparation is the most critical step for improving this compound detection. Since it accumulates as hydrophobic droplets within the vacuoles of root cortical cells, a robust extraction and hydrolysis protocol is essential.[1]
Key Recommendations:
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Efficient Tissue Disruption: To ensure the extraction solvent can penetrate the tissue, cryo-grinding is highly effective. Immediately freeze root samples in liquid nitrogen and grind them to a fine powder.
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Solvent Extraction: this compound and its parent pigment are soluble in polar organic solvents.[1] An extraction with 80% aqueous methanol (B129727) is a proven method.[1]
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Essential Hydrolysis Step: This step is crucial for liberating free this compound from the pigment complex. After the initial extraction, the supernatant should be treated with potassium hydroxide (B78521) (KOH) to saponify the esters. An incubation at room temperature is typically sufficient.[1]
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Sample Clean-up: After hydrolysis, centrifuge the sample to pellet any precipitates before transferring the supernatant for HPLC analysis. This prevents column clogging and reduces system contamination.
A detailed protocol for this process is provided in the "Experimental Protocols" section below.
Q3: My chromatogram shows multiple small peaks around the expected retention time for this compound instead of one sharp peak. What is causing this?
A3: The presence of multiple peaks is a classic sign of the formation of cis-trans isomers. This compound has a polyene structure, which is highly susceptible to light-induced isomerization.[1]
-
Cause: Exposure of your sample or standard to daylight or standard laboratory lighting can cause the all-trans form of this compound to convert into a mixture of various cis and trans isomers.[1] Each isomer will have slightly different properties and thus a different retention time on a reversed-phase HPLC column, resulting in peak splitting.
-
Solution: To prevent isomerization, all sample preparation steps (harvesting, extraction, hydrolysis, and vial loading) should be performed under red safety light conditions.[1] This will preserve a single isomeric form, leading to a single, sharp peak in your chromatogram.[1]
Q4: What are the recommended starting HPLC parameters (column, mobile phase, detector) for sensitive this compound detection?
A4: A well-optimized reversed-phase HPLC (RP-HPLC) method is necessary for the sensitive detection of this compound. While the exact parameters may require fine-tuning for your specific system, the following provides a robust starting point.
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HPLC Column: To increase sensitivity, use columns with a smaller internal diameter (e.g., 2.1 mm) and smaller particle sizes (e.g., ≤3 µm).[3][4] Superficially porous particle (core-shell) columns are an excellent choice as they provide high efficiency (leading to taller, narrower peaks) without generating excessively high backpressure. A C18 or C8 stationary phase is appropriate.[5]
-
Mobile Phase: A gradient elution is recommended to effectively separate this compound from other matrix components.
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Solvent A: Water with an acidic modifier (e.g., 0.1% formic acid or acetic acid). The acid helps to protonate the two carboxylic acid groups on this compound, ensuring good peak shape.
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Solvent B: Acetonitrile or Methanol (HPLC or LC-MS grade).[3]
-
Start with a high percentage of Solvent A and gradually increase the percentage of Solvent B to elute the relatively hydrophobic this compound.
-
-
Detector: A Photodiode Array (PDA) or UV-Vis detector is suitable. This compound is a chromophore, and literature suggests monitoring at a wavelength of 440 nm .[6] It is best practice to acquire the full UV-Vis spectrum of an authentic standard to confirm its maximum absorbance (λmax) and set the detector accordingly for optimal sensitivity.
Q5: My baseline is very noisy, which is interfering with the detection of my low-level this compound peak. How can I reduce the noise?
A5: A high baseline noise level can significantly impact the limit of detection (LOD) and limit of quantification (LOQ).[7] Reducing noise involves a systematic check of your solvents, system, and method.
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Mobile Phase Quality: Always use high-purity, HPLC-grade or LC-MS grade solvents and additives.[3][8] Lower-grade solvents can contain impurities that contribute to a high background signal. Prepare fresh mobile phases daily and degas them properly.
-
System Contamination: Contaminants can build up in the system, particularly on the column, and leach out during a gradient run, causing baseline fluctuations.[3] Periodically flush your system and column with a strong organic solvent (like 100% acetonitrile) to remove hydrophobic contaminants.[3] Using a guard column can help protect your analytical column from sample matrix contaminants.[8]
-
Detector Settings: Ensure the detector lamp has sufficient energy. Uncontrolled temperature fluctuations in the lab can also cause the baseline to drift. If possible, use a column oven to maintain a stable temperature.
-
System Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before injecting your sample. Insufficient equilibration can lead to a drifting baseline.
Data & Protocols
This compound Compound Properties
| Property | Value | Reference |
| Chemical Formula | C₁₄H₁₆O₄ | [9][10] |
| Molecular Weight | 248.27 g/mol | [10] |
| Class | Medium-chain fatty acid, Dicarboxylic acid, Polyene | [9][10] |
| Solubility | Practically insoluble in water; Soluble in polar organic solvents (e.g., methanol, dioxane) | [1][9] |
| Key Characteristic | Chromophore of the "yellow pigment" in mycorrhizal roots | [1][11] |
| Stability Concern | Sensitive to light (forms cis-trans isomers) | [1] |
Troubleshooting Guide: Low this compound Signal
| Symptom | Possible Cause(s) | Recommended Action(s) |
| No peak for both standard and sample | HPLC system or detector issue. Incorrect mobile phase or gradient. | 1. Check system connections, lamp status, and detector settings. 2. Prepare fresh mobile phase and re-run a system suitability test. 3. Inject a known, stable compound to verify system performance. |
| Standard peak is sharp, but sample peak is low/absent | 1. Inefficient extraction/hydrolysis. 2. Analyte degradation during prep. 3. Concentration in sample is below LOD. | 1. Review and optimize the extraction protocol (see below). Ensure the KOH hydrolysis step is included.[1] 2. Handle samples under red light and minimize exposure to air.[1] 3. Concentrate the final extract using a vacuum concentrator or nitrogen stream. |
| Broad, distorted, or split peaks for sample | 1. Light-induced isomerization. 2. Column overload or contamination. 3. Inappropriate injection solvent. | 1. Protect samples from light at all stages.[1] 2. Clean the column with a strong solvent wash. 3. Ensure the final sample solvent is compatible with the initial mobile phase. |
| High baseline noise obscuring the peak | 1. Contaminated or low-grade solvents. 2. System contamination. 3. Detector or temperature instability. | 1. Use fresh, high-purity HPLC-grade solvents.[3] 2. Flush the entire HPLC system and column. 3. Allow the detector lamp to warm up and use a column oven for temperature control. |
Experimental Protocol: Extraction and Hydrolysis of this compound from Root Tissue
This protocol is adapted from the methodology described by Fester et al. (2002).[1] It is critical to perform these steps under red safety light to prevent isomerization.
-
Sample Collection & Preparation:
-
Harvest fresh plant roots and wash them carefully with water to remove soil and debris.
-
Blot the roots dry and weigh approximately 2 grams of root tissue.
-
Immediately place the tissue in a mortar pre-chilled with liquid nitrogen and grind to a fine, homogenous powder.
-
-
Solvent Extraction:
-
Transfer the frozen powder to a suitable centrifuge tube.
-
Add 4 mL of 80% aqueous methanol.
-
Vortex thoroughly and extract for 30 minutes at room temperature with agitation (e.g., on a shaker).
-
-
Saponification (Hydrolysis):
-
Centrifuge the mixture to pellet the solid root material.
-
Carefully transfer the supernatant to a new, clean tube.
-
Add a sufficient volume of concentrated KOH to the supernatant to achieve a final concentration of 0.5 M KOH.
-
Incubate the mixture for 1 hour at room temperature to allow for complete hydrolysis of the this compound esters.
-
-
Final Preparation for HPLC:
-
After incubation, centrifuge the hydrolyzed mixture again to pellet any precipitates that may have formed.
-
Filter the final supernatant through a 0.22 µm syringe filter into an amber HPLC vial.
-
The sample is now ready for injection into the HPLC system.
-
Visual Guides
Experimental Workflow
Caption: Workflow for this compound extraction and HPLC analysis.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low this compound detection.
References
- 1. academic.oup.com [academic.oup.com]
- 2. tandfonline.com [tandfonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative and Qualitative HPLC Analysis of Mycosporine-Like Amino Acids Extracted in Distilled Water for Cosmetical Uses in Four Rhodophyta - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. HPLC tips & tricks - increase your HPLC/UHPLC method sensitivity | Separation Science [sepscience.com]
- 8. How to use analytical columns | Technical Information | GL Sciences [glsciences.com]
- 9. Showing Compound this compound (FDB001772) - FooDB [foodb.ca]
- 10. (2E,4E,6E,8E,10E)-4,9-Dimethyl-2,4,6,8,10-dodecapentaenedioic acid | C14H16O4 | CID 6444309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Frontiers | Apocarotenoids: Old and New Mediators of the Arbuscular Mycorrhizal Symbiosis [frontiersin.org]
Technical Support Center: Preventing Mycorradicin Degradation During Sample Extraction
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to Mycorradicin degradation during sample extraction. Our goal is to help you optimize your experimental workflow to ensure the integrity and accurate quantification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a C14 apocarotenoid, a type of medium-chain fatty acid, responsible for the characteristic yellow pigmentation in the roots of plants colonized by arbuscular mycorrhizal fungi.[1] Like other carotenoids, this compound is susceptible to degradation under various environmental conditions, which can lead to inaccurate quantification and loss of bioactive properties. Key factors that can cause degradation include exposure to light, heat, oxygen, and non-neutral pH.
Q2: What are the primary degradation pathways for this compound?
While specific degradation kinetics for this compound are not extensively documented, its apocarotenoid structure suggests susceptibility to the following degradation pathways common to carotenoids:
-
Oxidation: The polyene chain of this compound is prone to oxidation, which can be initiated by exposure to atmospheric oxygen, leading to the formation of various oxidation products and a loss of the characteristic yellow color. The presence of certain metal ions can also catalyze oxidation.
-
Isomerization: Exposure to light and heat can cause the trans isomers of the polyene chain to convert to cis isomers, altering the compound's physical and chemical properties.
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Acid/Base-Catalyzed Degradation: Extreme pH conditions can lead to the breakdown of the this compound molecule. Acidic environments, in particular, are known to cause significant losses of carotenoids.
Q3: Which extraction solvents are recommended for this compound?
This compound is practically insoluble in water but soluble in polar organic solvents. The most commonly cited and effective solvent for extracting this compound from mycorrhizal roots is 80% aqueous methanol (B129727) . Other polar solvents like ethanol (B145695) may also be effective. The choice of solvent should also consider the subsequent analytical methods.
Q4: What are the recommended storage conditions for this compound extracts?
To ensure the long-term stability of this compound extracts, it is crucial to minimize exposure to light, oxygen, and high temperatures. Follow these storage guidelines:
-
Temperature: Store extracts at low temperatures, preferably in a freezer at -20°C or -80°C. For short-term storage, refrigeration at 4°C is acceptable.
-
Light: Always store extracts in amber-colored vials or wrap containers in aluminum foil to protect them from light.
-
Atmosphere: For maximum stability, especially for long-term storage, consider flushing the vials with an inert gas like nitrogen or argon before sealing to displace oxygen.
Q5: Can I use antioxidants to prevent this compound degradation during extraction?
Yes, the addition of antioxidants to the extraction solvent is a highly recommended practice to minimize oxidative degradation. Commonly used antioxidants for carotenoid extraction include:
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Butylated Hydroxytoluene (BHT): Typically used at a concentration of 0.1% (w/v).[2]
-
Ascorbic Acid (Vitamin C): Can be added to the extraction solvent to scavenge oxygen.[2][3]
Troubleshooting Guide
This guide addresses common issues encountered during this compound extraction and provides actionable solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of this compound | Incomplete Cell Lysis: The rigid cell walls of plant roots and fungal structures can be difficult to disrupt, leading to inefficient release of intracellular this compound. | Optimize Tissue Homogenization: • Immediately freeze root samples in liquid nitrogen upon harvesting and grind to a fine powder using a mortar and pestle. This cryo-grinding makes the tissue brittle and facilitates cell wall breakage. • Ensure the tissue remains frozen during grinding to prevent enzymatic degradation.[4] |
| Inefficient Extraction: The solvent may not be adequately penetrating the tissue, or the extraction time may be insufficient. | Enhance Solvent Penetration and Extraction Time: • Use a sufficient solvent-to-sample ratio (e.g., 10:1 v/w) to ensure thorough wetting of the plant material. • Increase the extraction time or perform multiple extraction cycles with fresh solvent to ensure exhaustive extraction. | |
| Suboptimal Extraction Method: Conventional solvent extraction may not be efficient enough for complete extraction from the complex root matrix. | Consider Advanced Extraction Techniques: • Ultrasound-Assisted Extraction (UAE): This technique uses ultrasonic waves to create cavitation, which disrupts cell walls and enhances solvent penetration. It can often be performed at lower temperatures, reducing the risk of thermal degradation. Optimize parameters such as sonication time, temperature, and ultrasonic power.[5][6][7][8][9] | |
| Degradation of this compound (e.g., loss of yellow color, appearance of extra peaks in chromatogram) | Exposure to Light: this compound, like other carotenoids, is highly sensitive to light, which can cause photo-oxidation and isomerization. | Minimize Light Exposure: • Perform all extraction steps in a dimly lit area. • Use amber glassware or wrap all glassware (beakers, flasks, vials) with aluminum foil. • Store extracts in the dark. |
| High Temperatures: Heat can accelerate the degradation of this compound. | Maintain Low Temperatures: • Perform extractions on ice or in a cold room whenever possible. • Use a refrigerated centrifuge. • If solvent evaporation is necessary, use a rotary evaporator at a low temperature (e.g., below 35-40°C) and under reduced pressure. | |
| Oxidation: Exposure to atmospheric oxygen can lead to the rapid degradation of the polyene chain of this compound. | Prevent Oxidation: • De-gas solvents by sparging with nitrogen or argon before use. • Add an antioxidant such as BHT (0.1%) or ascorbic acid to the extraction solvent.[2][3] • If possible, perform extraction and solvent evaporation steps under an inert atmosphere (e.g., in a glove box or by flushing with nitrogen). | |
| Enzymatic Degradation: Endogenous plant enzymes released during tissue homogenization can degrade this compound. | Inhibit Enzymatic Activity: • Flash-freezing the samples in liquid nitrogen immediately after harvesting helps to halt enzymatic processes. • Performing the extraction with cold solvents can also reduce enzyme activity.[4] | |
| Inappropriate pH: Extreme pH conditions can lead to the chemical degradation of this compound. | Control pH: • Maintain a neutral or slightly acidic pH during extraction, as strong acids or bases can cause degradation. | |
| Inconsistent Extraction Efficiency Between Batches | Variability in Plant Material: The concentration of this compound can vary depending on the plant species, age, growth conditions, and the extent of mycorrhizal colonization. | Standardize Sample Collection: • Harvest roots from plants of the same age and grown under consistent conditions. • Visually select roots with similar levels of yellow pigmentation, as this is indicative of this compound presence. |
| Inconsistent Extraction Procedure: Minor variations in extraction time, temperature, or solvent-to-sample ratio can lead to different yields. | Maintain a Consistent Protocol: • Carefully document and adhere to a standardized extraction protocol for all samples. |
Experimental Protocols
Protocol 1: Standard Solvent Extraction for this compound
This protocol is a widely used method for the extraction of this compound from mycorrhizal roots.
-
Sample Preparation:
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Harvest fresh mycorrhizal roots and wash them gently with deionized water to remove soil particles.
-
Blot the roots dry with a paper towel.
-
Immediately freeze the root tissue in liquid nitrogen.
-
Grind the frozen roots to a fine powder using a pre-chilled mortar and pestle.
-
-
Extraction:
-
Weigh the frozen root powder (e.g., 1 g) and transfer it to a centrifuge tube.
-
Add 10 mL of pre-chilled 80% aqueous methanol containing 0.1% BHT.
-
Vortex the mixture thoroughly and then shake or stir for 1 hour at 4°C in the dark.
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Centrifuge the mixture at 4,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant.
-
Repeat the extraction of the pellet with another 10 mL of the extraction solvent and combine the supernatants.
-
-
Saponification (Optional, for analysis of total this compound):
-
To the combined supernatant, add an equal volume of 10% methanolic KOH.
-
Incubate the mixture at room temperature for 2 hours in the dark to hydrolyze any esters of this compound.
-
-
Sample Preparation for Analysis:
-
Filter the extract through a 0.22 µm syringe filter into an amber HPLC vial.
-
Analyze immediately by HPLC-DAD or store at -80°C under an inert atmosphere.
-
Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol utilizes ultrasound to enhance extraction efficiency and can often be performed more rapidly and at lower temperatures than conventional methods.
-
Sample Preparation:
-
Follow step 1 from Protocol 1.
-
-
Ultrasound-Assisted Extraction:
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Weigh the frozen root powder (e.g., 1 g) and transfer it to a suitable extraction vessel.
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Add 10 mL of pre-chilled 80% aqueous methanol containing 0.1% BHT.
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Place the vessel in an ultrasonic bath or use an ultrasonic probe.
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Sonicate the mixture for a predetermined optimal time (e.g., 15-30 minutes) at a controlled low temperature (e.g., < 30°C). The optimal sonication parameters should be determined empirically for your specific setup.
-
After sonication, centrifuge the mixture at 4,000 x g for 10 minutes at 4°C.
-
Collect the supernatant. For exhaustive extraction, the pellet can be re-extracted.
-
-
Post-Extraction Handling:
-
Follow steps 3 and 4 from Protocol 1 for optional saponification and sample preparation for analysis.
-
Analytical Methods for Quantification
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) is a robust and widely used technique for the quantification of this compound.
-
Column: A C18 reversed-phase column is typically suitable.
-
Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with a small amount of acid like formic or acetic acid) and an organic solvent (e.g., methanol or acetonitrile) is common for separating apocarotenoids.
-
Detection: this compound exhibits a characteristic UV-Vis absorption spectrum due to its polyene structure. The diode-array detector should be set to monitor the wavelength of maximum absorbance for this compound (typically in the range of 350-450 nm).
-
Quantification: Quantification is achieved by comparing the peak area of this compound in the sample to a calibration curve generated from authentic standards of known concentrations.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) can be used for highly sensitive and specific quantification of this compound and for the identification of its degradation products by analyzing their mass-to-charge ratios and fragmentation patterns.[10][11][12]
Visualizations
Caption: Key factors leading to the degradation of this compound.
Caption: Recommended workflow for this compound extraction to minimize degradation.
References
- 1. Root exudate metabolomes change under drought and show limited capacity for recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of Butylated Hydroxytoluene, Ascorbic Acid, and Clove Extract as Antioxidants in Fresh Beef Patties at Refrigerated Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro free radical scavenging and antioxidant properties of ethanol extract of Terminalia glaucescens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Design of Experiments for Optimizing Ultrasound-Assisted Extraction of Bioactive Compounds from Plant-Based Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of Ultrasonic-Assisted Extraction of Cordycepin from Cordyceps militaris Using Orthogonal Experimental Design [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Optimization of ultrasound-assisted extraction of bioactive compounds from Caryocar brasiliense | Research, Society and Development [rsdjournal.org]
- 9. Optimized Ultrasound-Assisted Extraction of Psidium laruotteanum Roots: A Concentrated Source of Piceid from the Brazilian Savanna [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Incorporating LC-MS/MS Analysis and the Dereplication of Natural Product Samples into an Upper-Division Undergraduate Laboratory Course - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing mobile phase for Mycorradicin HPLC analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of mobile phase for the High-Performance Liquid Chromatography (HPLC) analysis of Mycorradicin.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting mobile phase for this compound analysis?
A1: For reversed-phase HPLC analysis of this compound, a good starting point is a gradient elution using a mixture of methanol (B129727) and water. This compound is a non-polar compound, and methanol is a suitable organic solvent for its elution from a C18 or C30 column.[1][2] The addition of a small percentage of acid, such as 0.1% formic acid or acetic acid, to the mobile phase can help to improve peak shape by ensuring the dicarboxylic acid groups of this compound are protonated.
Q2: Which type of HPLC column is most suitable for this compound analysis?
A2: A reversed-phase C18 or C30 column is recommended for the separation of this compound.[1] C30 columns are often preferred for carotenoids and related apocarotenoids as they can provide better resolution of structurally similar compounds and isomers.[3][4]
Q3: What is the typical retention behavior of this compound in reversed-phase HPLC?
A3: this compound is a relatively non-polar molecule due to its C14 polyene backbone, but also has polar carboxylic acid functional groups.[5][6][7] In a reversed-phase system, its retention will be influenced by the organic solvent content of the mobile phase. Higher concentrations of organic solvent (e.g., methanol or acetonitrile) will decrease the retention time, while a higher proportion of water will increase it.
Q4: How can I improve the resolution between this compound and other related apocarotenoids?
A4: To improve resolution, you can try the following:
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Optimize the mobile phase gradient: A shallower gradient (slower increase in organic solvent concentration) can improve the separation of closely eluting peaks.
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Change the organic solvent: Switching from methanol to acetonitrile, or using a ternary mixture (e.g., methanol/acetonitrile/water), can alter the selectivity of the separation.
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Use a different column: A C30 column may offer different selectivity compared to a C18 column.[3][4] Longer columns or columns with smaller particle sizes can also increase efficiency and resolution.
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Adjust the temperature: Lowering the column temperature can sometimes improve the resolution of closely related isomers.
Q5: What is the ideal solvent for dissolving this compound standards and samples?
A5: this compound is soluble in polar organic solvents like methanol but is insoluble in water.[2] Therefore, it is best to dissolve standards and extracted samples in the initial mobile phase composition or in 100% methanol. Injecting a sample dissolved in a solvent much stronger than the mobile phase can lead to peak distortion.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound.
Peak Shape Problems
Q: My this compound peak is tailing. What could be the cause and how can I fix it?
A: Peak tailing for an acidic compound like this compound is often due to interactions with the silica (B1680970) support of the column.
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Cause: Secondary interactions between the carboxylic acid groups of this compound and active silanol (B1196071) groups on the stationary phase.
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Solution:
-
Add an acidic modifier: Incorporate 0.1% formic acid or acetic acid into your mobile phase to suppress the ionization of the silanol groups and the carboxylic acid moieties of this compound.
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Use a high-purity, end-capped column: Modern HPLC columns are designed to have minimal residual silanol activity.
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Check for column degradation: An old or poorly maintained column can exhibit increased tailing.
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Q: I am observing peak fronting for this compound. What should I do?
A: Peak fronting is less common than tailing but can occur under certain conditions.
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Cause:
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Sample overload: Injecting too concentrated a sample can lead to fronting.
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Sample solvent incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the peak to front.
-
-
Solution:
-
Dilute your sample: Try injecting a lower concentration of your sample.
-
Dissolve the sample in the mobile phase: Whenever possible, dissolve your sample in the initial mobile phase of your gradient.
-
Retention Time Variability
Q: The retention time of my this compound peak is shifting between injections. Why is this happening?
A: Retention time shifts can be caused by several factors related to the mobile phase and the HPLC system.
-
Cause:
-
Inadequate column equilibration: The column may not be fully equilibrated with the initial mobile phase conditions before each injection.
-
Mobile phase composition change: Inaccurate mixing of the mobile phase solvents or evaporation of the more volatile component can alter the composition.
-
Fluctuations in column temperature: Changes in ambient temperature can affect retention times.
-
Pump issues: Inconsistent flow rate from the pump.
-
-
Solution:
-
Increase equilibration time: Ensure the column is equilibrated with at least 10-15 column volumes of the initial mobile phase before each run.
-
Prepare fresh mobile phase: Prepare fresh mobile phase daily and keep the solvent reservoirs capped to prevent evaporation.
-
Use a column oven: A column oven will maintain a constant temperature and improve retention time reproducibility.
-
Check the pump: Purge the pump to remove air bubbles and check for leaks.
-
Baseline Issues
Q: My baseline is noisy. What are the potential sources of noise?
A: A noisy baseline can interfere with the accurate integration of peaks.
-
Cause:
-
Air bubbles in the system: Air bubbles passing through the detector will cause baseline spikes.
-
Contaminated mobile phase: Impurities in the solvents or buffer precipitation can contribute to a noisy baseline.
-
Detector lamp issues: An aging detector lamp can cause increased noise.
-
-
Solution:
-
Degas the mobile phase: Use an online degasser or sonicate the mobile phase before use.
-
Use HPLC-grade solvents: Ensure all mobile phase components are of high purity. If using buffers, ensure they are fully dissolved and filtered.
-
Check the detector lamp: Refer to your instrument's manual for the expected lamp lifetime and replacement procedure.
-
Experimental Protocols
Proposed HPLC Method for this compound Analysis
This method is a generalized protocol based on the analysis of similar apocarotenoids and should be optimized for your specific instrument and sample matrix.
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or a UV-Vis detector.
2. Chromatographic Conditions:
-
Column: Reversed-phase C18 or C30, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Methanol with 0.1% Formic Acid.
-
Gradient Program:
Time (min) %A %B 0 30 70 20 0 100 25 0 100 25.1 30 70 | 30 | 30 | 70 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Approximately 400-450 nm (based on the polyene structure, a UV-Vis scan of a this compound standard is recommended to determine the optimal wavelength).
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Extract this compound from the sample matrix using a suitable polar organic solvent (e.g., methanol).
-
Centrifuge or filter the extract to remove any particulate matter.
-
Evaporate the solvent under a stream of nitrogen if concentration is needed.
-
Reconstitute the dried extract in the initial mobile phase composition (70% Methanol with 0.1% Formic Acid).
Data Presentation
Table 1: Illustrative Retention Times and Resolution of this compound under Different Mobile Phase Conditions
This table presents hypothetical data to illustrate the effect of mobile phase composition on the chromatographic separation of this compound. Actual results may vary.
| Mobile Phase B | Retention Time (min) | Peak Tailing Factor | Resolution (from nearest impurity) |
| Methanol | 15.2 | 1.3 | 1.8 |
| Acetonitrile | 12.8 | 1.2 | 2.1 |
| Methanol/Acetonitrile (50:50) | 13.9 | 1.1 | 2.5 |
Mandatory Visualization
Caption: Troubleshooting workflow for this compound HPLC analysis.
References
- 1. HPLC Analysis and Determination of Carotenoid Pigments in Commercially Available Plant Extracts [foodandnutritionjournal.org]
- 2. academic.oup.com [academic.oup.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. A rapid and sensitive method for determination of carotenoids in plant tissues by high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carotenoid DB: CA00884 [carotenoiddb.jp]
- 6. Showing Compound this compound (FDB001772) - FooDB [foodb.ca]
- 7. (2E,4E,6E,8E,10E)-4,9-Dimethyl-2,4,6,8,10-dodecapentaenedioic acid | C14H16O4 | CID 6444309 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Chromatographic Resolution of Mycorradicin and Blumenols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of mycorradicin and blumenol derivatives.
Frequently Asked Questions (FAQs)
Q1: What are this compound and blumenols, and why is their separation important?
This compound and blumenols are apocarotenoids, which are metabolites derived from the cleavage of carotenoids. They are often associated with plant symbiosis with arbuscular mycorrhizal fungi (AMF).[1][2] Their accurate separation and quantification are crucial for understanding their biological roles in plant signaling and for potential applications in agriculture and drug development.[3]
Q2: What are the main challenges in the chromatographic separation of this compound and blumenols?
The primary challenge is often the co-elution of these structurally related compounds.[4] Given their shared biosynthetic origin, they can have similar polarities and retention behaviors in reverse-phase chromatography, leading to poor resolution and inaccurate quantification.
Q3: What type of column is best suited for separating this compound and blumenols?
A C18 column is a common choice for the separation of moderately polar compounds like blumenols and is a good starting point.[5][6] For structurally very similar isomers, a C30 column may provide better shape selectivity and improved resolution.[4]
Q4: What mobile phases are typically used for the separation of these compounds?
A combination of water and organic solvents like acetonitrile (B52724) or methanol (B129727) is commonly used.[5][6] The addition of a small amount of formic acid (e.g., 0.05%) to the mobile phase can improve peak shape and ionization efficiency for mass spectrometry detection.[5][6]
Troubleshooting Guide: Improving Peak Resolution
Issue: Poor resolution or co-elution of this compound and blumenol peaks.
Root Cause Analysis and Solutions:
This troubleshooting guide follows a logical workflow to diagnose and resolve peak resolution issues.
Detailed Troubleshooting Steps:
-
Optimize Mobile Phase Selectivity:
-
Change the Organic Solvent: If using methanol, switch to acetonitrile, or vice versa. These solvents have different selectivities and can alter the elution order and spacing of peaks.
-
Adjust pH: The addition of formic acid can suppress the ionization of silanol (B1196071) groups on the stationary phase, reducing peak tailing and improving peak shape.
-
-
Improve Column Efficiency:
-
Decrease Particle Size: Using a column with smaller particles (e.g., from 5 µm to 3 µm or 1.8 µm) will increase efficiency and lead to sharper peaks, which can improve resolution. Be aware that this will increase backpressure.
-
Increase Column Length: A longer column provides more theoretical plates, which can enhance separation. However, this will also increase analysis time and backpressure.
-
Lower the Flow Rate: Reducing the flow rate can improve efficiency and resolution, but it will also lengthen the run time.
-
-
Increase Retention Factor (k'):
-
Weaken the Mobile Phase: Decrease the percentage of the organic solvent in the mobile phase. This will increase the retention of the analytes on the column, providing more opportunity for separation.
-
Use a Shallower Gradient: A slower increase in the organic solvent concentration over time can improve the separation of closely eluting compounds.
-
-
Consider Temperature:
-
Adjust Column Temperature: Increasing the column temperature can decrease the viscosity of the mobile phase, which can improve efficiency and sometimes alter selectivity. However, be cautious as high temperatures can degrade sensitive compounds.
-
Data Presentation: Impact of Chromatographic Parameters on Resolution
The following table summarizes the expected qualitative effects of adjusting various HPLC parameters on the resolution of this compound and blumenol.
| Parameter | Change | Expected Effect on Resolution | Potential Drawbacks |
| Mobile Phase | |||
| Organic Solvent | Switch from Methanol to Acetonitrile (or vice versa) | May improve selectivity and resolution | May change elution order |
| Gradient Slope | Decrease (shallower gradient) | Generally improves resolution | Increases run time |
| pH (Formic Acid) | Addition or slight concentration change | Can improve peak shape and resolution | May affect analyte ionization |
| Stationary Phase | |||
| Column Length | Increase | Increases resolution | Increases run time and backpressure |
| Particle Size | Decrease | Increases resolution | Increases backpressure |
| Column Chemistry | Switch from C18 to C30 | May significantly improve selectivity for isomers | Requires method re-optimization |
| Operating Conditions | |||
| Flow Rate | Decrease | Generally improves resolution | Increases run time |
| Temperature | Increase | May improve efficiency and alter selectivity | Risk of compound degradation |
| Injection Volume | Decrease | Can improve peak shape if column is overloaded | Decreases sensitivity |
Experimental Protocols
Protocol 1: UHPLC-MS/MS Analysis of Blumenol Derivatives
This protocol is adapted from a method for the quantification of blumenol derivatives as leaf biomarkers for plant-AMF association.[6]
1. Sample Preparation: a. Freeze leaf or root tissue in liquid nitrogen and grind to a fine powder. b. Extract a known amount of tissue (e.g., 100 mg) with an 80% methanol solution containing an internal standard. c. Centrifuge the sample to pellet debris and collect the supernatant for analysis.
2. Chromatographic Conditions:
- Column: Agilent ZORBAX Eclipse XDB-C18 (e.g., 50 mm x 3.0 mm, 1.8 µm).[7]
- Mobile Phase A: Water with 0.1% (v/v) acetonitrile and 0.05% (v/v) formic acid.[6]
- Mobile Phase B: 100% Methanol.[6]
- Column Temperature: 42 °C.[6]
- Flow Rate: 0.5 mL/min.[6]
- Injection Volume: 5 µL.[6]
3. Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 - 1.0 | 90 | 10 |
| 1.0 - 1.2 | 90 → 65 | 10 → 35 |
| 1.2 - 3.0 | 65 → 58 | 35 → 42 |
| 3.0 - 3.4 | 58 → 0 | 42 → 100 |
| 3.4 - 4.4 | 0 | 100 |
| 4.4 - 4.5 | 0 → 90 | 100 → 10 |
| 4.5 - 5.5 | 90 | 10 |
4. Mass Spectrometry Detection:
- Use a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode for sensitive and selective detection.
- Optimize HESI source parameters (spray voltage, cone temperature, gas flows) for the specific analytes.
Signaling Pathways and Experimental Workflows
Biosynthetic Pathway of this compound and Blumenols
This compound and blumenols are both derived from the cleavage of C40 carotenoids, a process that is often induced by AMF colonization in plant roots.[1]
References
- 1. Frontiers | Apocarotenoids: Old and New Mediators of the Arbuscular Mycorrhizal Symbiosis [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Blumenols as shoot markers of root symbiosis with arbuscular mycorrhizal fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of Blumenol Derivatives as Leaf Biomarkers for Plant-AMF Association - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Blumenols as shoot markers of root symbiosis with arbuscular mycorrhizal fungi | eLife [elifesciences.org]
- 7. pure.mpg.de [pure.mpg.de]
Troubleshooting inconsistent Mycorradicin extraction yields
Welcome to the Technical Support Center for Mycorradicin extraction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their extraction protocols for consistent and high-quality yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during this compound extraction, providing potential causes and actionable solutions.
Q1: Why are my this compound extraction yields inconsistent?
Inconsistent yields can arise from a variety of biological and procedural factors throughout the extraction process. Key areas to investigate include the biological system, sample preparation, extraction protocol, and compound stability. A systematic evaluation of each step is crucial for identifying the source of variability.
Q2: Could the plant and fungal species be the cause of low or variable yields?
Yes, the specific combination of the host plant and the arbuscular mycorrhizal (AM) fungus significantly influences the amount of this compound produced.
-
Cause: Different plant species and even different cultivars within a species can have varying capacities for this compound production. Similarly, the species of AM fungi used for inoculation plays a critical role. For instance, research has shown that some plants produce higher amounts of this compound when inoculated with Glomus intraradices compared to Glomus mosseae[1].
-
Solution:
-
Ensure you are using a plant-fungus combination known to produce this compound.
-
Standardize the inoculum and colonization procedures to ensure consistent mycorrhizal colonization levels.
-
Verify the extent of root colonization microscopically before proceeding with extraction.
-
Q3: How does the timing of harvest affect this compound yield?
The developmental stage of the mycorrhizal symbiosis is a critical factor.
-
Cause: this compound accumulation is associated with the later stages of the symbiosis, specifically with the degradation of arbuscules[2]. Harvesting too early, before significant arbuscule turnover, can result in low yields.
-
Solution:
-
Conduct a time-course experiment to determine the optimal harvest time for your specific plant-fungus system.
-
Monitor the yellow pigmentation of the roots, as this is indicative of this compound accumulation[3].
-
Q4: My extraction solvent is 80% methanol (B129727) as reported, but my yields are still low. What could be wrong?
While the solvent choice is important, other parameters of the extraction protocol are equally critical.
-
Cause:
-
Incomplete Cell Lysis: If the root tissue is not thoroughly homogenized, the solvent cannot efficiently penetrate the cells to extract the compound.
-
Insufficient Extraction Time/Repetitions: A single, short extraction may not be enough to recover all the this compound.
-
Incorrect pH: The hydrolysis step using potassium hydroxide (B78521) (KOH) is crucial for releasing this compound from its conjugated forms[1]. Incorrect pH or incubation time during this step can lead to incomplete hydrolysis and thus lower yields.
-
-
Solution:
-
Ensure the root tissue is flash-frozen in liquid nitrogen and ground to a fine, consistent powder to maximize surface area.
-
Increase the extraction time or perform multiple extraction cycles with fresh solvent.
-
Optimize the KOH concentration and hydrolysis time for your specific sample matrix.
-
Q5: I've noticed multiple peaks for this compound in my HPLC analysis. Is this normal?
Yes, this is a common observation and can affect quantification if not handled correctly.
-
Cause: this compound is sensitive to light and can form several cis-trans isomers when exposed to daylight[1]. This results in the splitting of the signal into multiple peaks on the chromatogram.
-
Solution:
-
Protect your samples from light at all stages of harvesting, extraction, and analysis. Use amber vials or cover glassware with aluminum foil.
-
Conducting the entire extraction and hydrolysis process under red safety light can help in obtaining a single isomeric product[1].
-
If multiple isomers are present, ensure your HPLC method is validated to quantify all of them, and sum the peak areas for a total this compound content.
-
Q6: Could my this compound be degrading during the extraction process?
Degradation is a significant risk, especially with temperature- and pH-sensitive compounds.
-
Cause:
-
High Temperatures: Although not explicitly detailed for this compound, excessive heat during solvent evaporation or extraction can lead to degradation of many bioactive compounds[4][5].
-
Extreme pH: While alkaline conditions are necessary for hydrolysis, prolonged exposure or excessively high pH can potentially degrade the target compound.
-
-
Solution:
-
Avoid excessive heat. Use a rotary evaporator under reduced pressure for solvent removal.
-
Carefully control the pH and duration of the hydrolysis step.
-
Process samples promptly after harvesting and store extracts at low temperatures (e.g., -20°C or -80°C) if not analyzed immediately.
-
Data Presentation: Factors Influencing this compound Yield
| Factor | Parameter | Recommendation | Rationale |
| Biological System | Plant & Fungal Species | Select a known high-yielding plant-fungus combination. | This compound production is species-dependent[1]. |
| Mycorrhizal Colonization | Ensure high and consistent root colonization levels. | Higher colonization can lead to increased this compound content[1]. | |
| Harvest Time | Harvest at later stages of symbiosis, correlated with arbuscule degradation. | This compound accumulation is linked to the turnover of arbuscules[2]. | |
| Sample Preparation | Tissue Homogenization | Grind fresh roots in liquid nitrogen to a fine powder. | Increases surface area for efficient solvent penetration. |
| Extraction Protocol | Extraction Solvent | 80% aqueous methanol is a commonly used solvent[1]. | Balances polarity for effective extraction. |
| Hydrolysis | Use KOH (e.g., 0.5 M final concentration) for 1 hour at room temperature[1]. | Releases this compound from its conjugated forms. | |
| Light Exposure | Minimize exposure to daylight; use red safety light if possible[1]. | Prevents the formation of cis-trans isomers. | |
| Temperature | Avoid excessive heat during all steps. | Minimizes thermal degradation of the compound. | |
| Analysis | HPLC Quantification | Account for all isomers if present, or prevent their formation. | Ensures accurate quantification of total this compound. |
Experimental Protocols
Detailed this compound Extraction Protocol
This protocol is based on methodologies reported in the literature[1].
-
Harvesting:
-
Carefully excavate the roots of the mycorrhizal plants.
-
Wash the roots gently with water to remove soil and debris.
-
Perform all subsequent steps under red safety light to minimize isomer formation.
-
-
Homogenization:
-
Weigh 2 g of fresh root tissue.
-
Immediately freeze the tissue in liquid nitrogen.
-
Grind the frozen roots to a fine powder using a mortar and pestle.
-
-
Extraction:
-
Transfer the powdered root tissue to a centrifuge tube.
-
Add 4 mL of 80% aqueous methanol.
-
Extract for 30 minutes with continuous agitation.
-
-
Hydrolysis:
-
Centrifuge the mixture to pellet the solid debris.
-
Transfer the supernatant to a new tube.
-
Add KOH to the supernatant to a final concentration of 0.5 M.
-
Incubate the mixture for 1 hour at room temperature.
-
-
Clarification and Analysis:
-
Centrifuge the mixture again to remove any precipitate formed during hydrolysis.
-
The supernatant is now ready for analysis by analytical HPLC.
-
Mandatory Visualizations
Caption: A step-by-step workflow for the extraction of this compound from mycorrhizal roots.
Caption: Key factors influencing the final yield of extracted this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Occurrence and localization of apocarotenoids in arbuscular mycorrhizal plant roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Apocarotenoids: Old and New Mediators of the Arbuscular Mycorrhizal Symbiosis [frontiersin.org]
- 4. Optimization of Extraction Process, Preliminary Characterization and Safety Study of Crude Polysaccharides from Morindae Officinalis Radix - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Stability of Mycorradicin Standards
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of Mycorradicin standards during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a C14 apocarotenoid, a polyene dicarboxylic acid that contributes to the yellow pigmentation in plant roots colonized by arbuscular mycorrhizal fungi.[1] Due to its extended system of conjugated double bonds, this compound is highly susceptible to degradation from environmental factors, which can compromise the accuracy and reproducibility of experimental results.
Q2: What are the primary factors that cause this compound degradation?
The main factors leading to the degradation of this compound and other polyene compounds are:
-
Oxidation: The double bonds in the polyene chain are prone to attack by oxygen, leading to the formation of epoxides and other cleavage products.[2]
-
Light: Exposure to light, especially UV radiation, can induce isomerization (conversion from trans to cis isomers) and photo-oxidation, altering the compound's properties and concentration.[3]
-
Heat: Elevated temperatures accelerate the rate of both oxidative and non-oxidative degradation.[4][5][6]
-
pH: this compound's stability is influenced by pH, with acidic conditions potentially promoting degradation.[7][8]
Q3: How can I minimize the degradation of this compound standards?
To enhance the stability of your this compound standards, it is recommended to:
-
Use Antioxidants: Incorporate an antioxidant such as Butylated Hydroxytoluene (BHT) into your solvents.
-
Protect from Light: Store and handle standards in amber glass vials or wrap containers with aluminum foil. Work under subdued or yellow light.
-
Control Temperature: Store stock solutions and solid standards at low temperatures, ideally between -20°C and -80°C.
-
Exclude Oxygen: Prepare solutions with deoxygenated solvents and store them under an inert atmosphere, such as nitrogen or argon.
Q4: What are the best solvents for dissolving and storing this compound?
This compound is soluble in polar organic solvents like methanol (B129727) and dioxane.[1] For analytical purposes and to enhance stability, Tetrahydrofuran (THF) stabilized with an antioxidant like BHT is a good choice as it provides excellent solubility for related compounds like carotenoids.[9] It is crucial to avoid solvents that may promote degradation.
Q5: How can I tell if my this compound standard has degraded during an HPLC analysis?
Degradation of your this compound standard during HPLC analysis can be identified by the following observations:
-
A decrease in the peak area of the main this compound peak over subsequent injections.
-
The appearance of new, smaller peaks, which are likely degradation products.
-
Changes in peak shape, such as tailing or fronting, which can occur if degradation products co-elute with the main peak.
Troubleshooting Guides
Issue 1: Rapid Loss of this compound Concentration in Solution
| Possible Cause | Solution |
| Oxidative Degradation | Prepare fresh solutions using solvents that have been deoxygenated by sparging with nitrogen or argon. Add an antioxidant like 0.1% (w/v) Butylated Hydroxytoluene (BHT) to the solvent. Store the solution under a nitrogen or argon atmosphere in a tightly sealed vial. |
| Photodegradation | Always use amber vials or wrap clear vials in aluminum foil to protect the solution from light. Perform all sample preparation and handling steps under subdued or yellow light. |
| Thermal Degradation | Store stock solutions at -20°C or preferably -80°C. For working solutions, prepare them fresh on the day of analysis and keep them on ice or in a cooled autosampler. Avoid leaving solutions at room temperature for extended periods. |
| Inappropriate Solvent | Ensure the solvent used is of high purity and compatible with this compound. Tetrahydrofuran (THF) with 0.1% BHT is a recommended starting point. Avoid solvents known to promote carotenoid degradation like cyclohexanone.[9] |
Issue 2: Inconsistent Results in HPLC Analysis
| Possible Cause | Solution |
| On-Column Degradation | Ensure the mobile phase is deoxygenated and consider adding an antioxidant if compatible with your method. Check for and eliminate any sources of metal ions in the HPLC system, as they can catalyze oxidation. |
| Degradation in Autosampler | If your autosampler is not temperature-controlled, degradation can occur while samples are waiting for injection. Use a cooled autosampler if possible, or minimize the time samples spend in the autosampler. Prepare smaller batches of samples for injection. |
| Standard Instability Over Time | Prepare fresh working standards daily from a frozen stock solution. Do not repeatedly use the same working standard over several days. |
Quantitative Data on Stability
Due to the limited availability of specific quantitative stability data for this compound, the following table presents representative data for the thermal degradation of β-carotene, a structurally related polyene, to illustrate the impact of temperature on stability. This data follows first-order kinetics.
| Temperature (°C) | Degradation Rate Constant (k) (min⁻¹) | Half-life (t½) (min) | Retention after 20 min (%) |
| 75 | 0.012 | 57.8 | 77 |
| 85 | 0.029 | 23.9 | 56 |
| 95 | 0.037 | 18.7 | 48 |
| Data adapted from a study on the thermal degradation of all-trans-β-carotene, which follows first-order kinetics.[4] |
Experimental Protocols
Protocol for Preparation of Stabilized this compound Stock Solution
Materials:
-
This compound (solid standard)
-
Tetrahydrofuran (HPLC grade), stabilized with 0.1% (w/v) Butylated Hydroxytoluene (BHT)
-
Amber glass volumetric flasks
-
Nitrogen or Argon gas
-
Analytical balance
-
Ultrasonic bath
Procedure:
-
Solvent Preparation: Prepare a stock solution of 0.1% (w/v) BHT in THF. For example, dissolve 100 mg of BHT in 100 mL of THF.
-
Weighing: In a subdued light environment, accurately weigh the desired amount of solid this compound standard.
-
Dissolution: Transfer the weighed this compound to an amber volumetric flask. Add a small amount of the stabilized THF and gently swirl to dissolve. An ultrasonic bath can be used for a short period to aid dissolution.
-
Dilution: Once dissolved, bring the solution to the final volume with the stabilized THF.
-
Inert Atmosphere: Purge the headspace of the volumetric flask with nitrogen or argon gas for 30-60 seconds.
-
Storage: Tightly cap the flask and store it at -80°C for long-term stability.
Protocol for HPLC Analysis of this compound
This protocol is a general guideline and may need to be optimized for your specific instrumentation and analytical goals.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of Solvent A (e.g., water with 0.1% formic acid) and Solvent B (e.g., acetonitrile (B52724) or methanol). The exact gradient will depend on the required separation.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection: UV-Vis or Diode Array Detector (DAD) at the wavelength of maximum absorbance for this compound.
Procedure:
-
Standard Preparation: Prepare working standards by diluting the stabilized stock solution with the mobile phase. Prepare these fresh daily.
-
Sample Preparation: Extract this compound from your experimental samples using an appropriate method, ensuring protection from light and heat. The final extract should be dissolved in a solvent compatible with the mobile phase.
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Injection: Inject the prepared standards and samples.
-
Data Analysis: Quantify this compound by comparing the peak area of the sample to a calibration curve generated from the standards.
Visualizations
References
- 1. academic.oup.com [academic.oup.com]
- 2. Effects of antioxidants on the stability of β-Carotene in O/W emulsions stabilized by Gum Arabic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Photostability of antifungal agents. 2. Photostability of polyene antibiotics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetics of thermal degradation of carotenoids related to potential of mixture of wheat, cassava and sweet potato flours in baking products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Thermal degradation of β-carotene studied by ion mobility atmospheric solid analysis probe mass spectrometry: full product pattern and selective ionization enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Stability at different pH of polyene antibiotics derived from partricin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Polyene Antibiotics Physical Chemistry and Their Effect on Lipid Membranes; Impacting Biological Processes and Medical Applications | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
Alternative quantification methods for Mycorradicin besides HPLC
This technical support center provides researchers, scientists, and drug development professionals with alternative methods for the quantification of Mycorradicin, bypassing the need for High-Performance Liquid Chromatography (HPLC). Detailed troubleshooting guides and frequently asked questions (FAQs) are presented in a user-friendly question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary alternatives to HPLC for this compound quantification?
A1: The main alternatives to HPLC for quantifying this compound include UV-Vis Spectrophotometry, Thin-Layer Chromatography (TLC) with densitometry, Enzyme-Linked Immunosorbent Assay (ELISA), and Biosensors. Each method offers distinct advantages in terms of cost, speed, and sensitivity.
Q2: this compound is a colored compound. Does this property favor a specific quantification method?
A2: Yes, as this compound is the chromophore responsible for the yellow pigmentation in mycorrhizal roots, UV-Vis Spectrophotometry is a particularly suitable and straightforward method for its quantification.[1][2] TLC also benefits from this property as the separated spots can be visualized without the need for staining reagents.[3][4]
Q3: How can I choose the most appropriate alternative method for my research needs?
A3: The choice of method depends on factors such as the required sensitivity, sample throughput, available equipment, and budget.
-
UV-Vis Spectrophotometry is ideal for rapid, high-throughput screening and is cost-effective, but may have lower specificity in complex mixtures.[5][6]
-
TLC-Densitometry offers better separation than spectrophotometry alone and is more affordable than HPLC, making it suitable for semi-quantitative and quantitative analysis.[7]
-
ELISA provides high sensitivity and specificity but requires the development of specific antibodies, which can be time-consuming and costly.[8][9][10]
-
Biosensors can offer rapid and highly sensitive real-time detection but are often in the developmental stages for specific molecules like this compound.[11][12]
Alternative Quantification Method 1: UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a rapid and cost-effective method for quantifying light-absorbing compounds like this compound. The concentration of the analyte in a solution is determined by measuring its absorbance at a specific wavelength and applying the Beer-Lambert law.
Experimental Protocol: Quantification of this compound using UV-Vis Spectrophotometry
-
Sample Preparation:
-
Homogenize root samples in a suitable organic solvent (e.g., 80% ethanol (B145695) or a mixture of methanol (B129727) and hexane).[13]
-
Centrifuge the homogenate to pellet solid debris and collect the supernatant containing the extracted this compound.
-
-
Wavelength Scan:
-
Standard Curve Preparation:
-
Prepare a series of standard solutions of a known concentration of a related and commercially available apocarotenoid standard (if a pure this compound standard is unavailable).
-
Measure the absorbance of each standard solution at the determined λmax.
-
Plot a standard curve of absorbance versus concentration.
-
-
Sample Measurement and Quantification:
-
Measure the absorbance of the sample extracts at the λmax.
-
Ensure the absorbance readings fall within the linear range of the standard curve (typically 0.1-1.0 AU).[7] Dilute the samples if necessary.
-
Determine the concentration of this compound in the samples by interpolating their absorbance values on the standard curve.
-
Troubleshooting Guide: UV-Vis Spectrophotometry
| Problem | Possible Cause | Solution |
| Inconsistent or drifting readings | Instrument not warmed up sufficiently. | Allow the spectrophotometer to warm up for at least 15-30 minutes before use.[7] |
| Fluctuations in the light source. | Check the lamp's age and replace if necessary.[15] | |
| Negative or no absorbance reading | Incorrect blank solution used. | The blank solution must be the same solvent used to dissolve the sample.[7] |
| Cuvette is inserted incorrectly. | Ensure the cuvette is placed in the holder in the same orientation for both blank and sample readings.[7] | |
| Absorbance values are too high (>2.0) | Sample is too concentrated. | Dilute the sample with the appropriate solvent to bring the absorbance into the optimal range (0.1-1.0 AU).[7] |
| Poor reproducibility | Inconsistent sample preparation. | Ensure samples are well-mixed and free of air bubbles before measurement.[7] |
| Scratched or dirty cuvettes. | Use clean, unscratched cuvettes. Handle them by the frosted sides to avoid fingerprints on the optical surfaces.[7] |
Quantitative Data Summary
| Parameter | Value for Carotenoids | Reference |
| Wavelength of Max. Absorbance (λmax) | 400 - 500 nm | [6][14] |
| Typical Concentration Range | Dependent on the specific carotenoid and solvent | [16][17] |
| Limit of Detection (LOD) | Can be in the low µg/mL range | [16] |
Alternative Quantification Method 2: Thin-Layer Chromatography (TLC)
TLC is a chromatographic technique used to separate mixtures of compounds. For quantification, the separated spots on the TLC plate can be analyzed using a densitometer, which measures the intensity of the spot.
Experimental Protocol: TLC Quantification of this compound
-
Sample and Standard Preparation:
-
Extract this compound from root samples as described for UV-Vis spectrophotometry.
-
Prepare standard solutions of a related apocarotenoid at various concentrations.
-
-
TLC Plate Preparation and Spotting:
-
Using a pencil, lightly draw an origin line about 1 cm from the bottom of a silica (B1680970) gel TLC plate.[4]
-
Apply known volumes of the sample extracts and standard solutions as small spots onto the origin line using a capillary tube.[18]
-
-
Chromatogram Development:
-
Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., a mixture of hexane (B92381) and acetone). The solvent level should be below the origin line.[19]
-
Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Remove the plate and immediately mark the solvent front with a pencil.
-
-
Visualization and Quantification:
-
This compound spots should be visible as yellow spots.
-
Scan the dried TLC plate using a densitometer at the λmax of this compound.
-
Generate a calibration curve by plotting the peak area of the standards against their concentrations.
-
Calculate the concentration of this compound in the samples based on their peak areas.
-
Troubleshooting Guide: Thin-Layer Chromatography
| Problem | Possible Cause | Solution |
| Spots are streaking or elongated | Sample is overloaded. | Dilute the sample before spotting it on the TLC plate.[20][21] |
| The mobile phase is too polar. | Use a less polar mobile phase.[20] | |
| No spots are visible | Sample concentration is too low. | Concentrate the sample or apply the sample multiple times to the same spot, allowing the solvent to dry between applications.[21] |
| The compound is volatile. | This makes TLC challenging for visualization.[20] | |
| Spots are too close to the baseline (low Rf) | The mobile phase is not polar enough. | Increase the polarity of the mobile phase.[20] |
| Spots are too close to the solvent front (high Rf) | The mobile phase is too polar. | Decrease the polarity of the mobile phase.[20] |
| Uneven solvent front | The TLC plate is damaged or unevenly coated. | Use a new, undamaged plate. Ensure the plate does not touch the sides of the developing chamber.[21][22] |
Quantitative Data Summary
Quantitative data for this compound using TLC-densitometry is limited. The performance will be dependent on the specific instrumentation and experimental conditions.
| Parameter | General Performance of TLC-Densitometry | Reference |
| Typical Concentration Range | ng to µg per spot | General knowledge |
| Limit of Detection (LOD) | Can be in the low ng range per spot | General knowledge |
Alternative Quantification Method 3: Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a highly sensitive and specific immunological assay. For a small molecule like this compound (a hapten), a competitive ELISA format is typically used. This requires the development of an antibody specific to this compound.
Conceptual Experimental Protocol: Competitive ELISA for this compound
-
Antibody Development:
-
Synthesize a this compound-protein conjugate to immunize an animal and produce anti-Mycorradicin antibodies.
-
-
Plate Coating:
-
Coat a microtiter plate with a known amount of this compound-protein conjugate.
-
-
Competitive Binding:
-
Incubate the plate with a mixture of the sample (containing unknown this compound) and a limited amount of anti-Mycorradicin antibody.
-
This compound in the sample will compete with the coated this compound for binding to the antibody.
-
-
Detection:
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP) that binds to the primary antibody.
-
Add a substrate that produces a colored product upon reaction with the enzyme.
-
-
Quantification:
-
Measure the absorbance of the colored product using a microplate reader.
-
The signal intensity will be inversely proportional to the concentration of this compound in the sample. A standard curve is generated using known concentrations of this compound.[23]
-
Troubleshooting Guide: ELISA Development for Small Molecules
| Problem | Possible Cause | Solution |
| Weak or no signal | Reagents not at room temperature or expired. | Ensure all reagents are at room temperature before use and check expiration dates.[24] |
| Insufficient incubation times. | Increase incubation times for antibodies to promote binding.[24] | |
| High background | Non-specific binding of antibodies. | Use affinity-purified antibodies and optimize blocking buffers.[24] |
| Cross-reactivity of the antibody. | Test for cross-reactivity with structurally similar compounds.[25] | |
| Poor reproducibility | Inconsistent pipetting or washing steps. | Ensure accurate and consistent liquid handling and thorough washing between steps.[25] |
| Variability in reagents or protocol. | Standardize reagents and strictly adhere to the optimized protocol.[8][25] |
Quantitative Data Summary
The quantitative performance of an ELISA for this compound would need to be determined experimentally. However, ELISAs for other small molecules demonstrate the potential sensitivity of this technique.
| Parameter | Typical Performance for Small Molecule ELISAs | Reference |
| Limit of Detection (LOD) | Can reach pg/mL to ng/mL range | [9][10] |
| Dynamic Range | Typically spans 2-3 orders of magnitude | [9] |
Alternative Quantification Method 4: Biosensors
Biosensors are analytical devices that combine a biological component with a physicochemical detector. For this compound, a biosensor could be developed based on antibodies, enzymes, or molecularly imprinted polymers as the biological recognition element.
Conceptual Framework for a this compound Biosensor
A potential biosensor for this compound could be an electrochemical or optical biosensor. For instance, an electrochemical biosensor might involve immobilizing anti-Mycorradicin antibodies on an electrode surface. The binding of this compound to the antibodies would cause a measurable change in the electrical properties of the electrode, such as current or potential.[26][27]
Troubleshooting Guide: Biosensor Development
| Problem | Possible Cause | Solution |
| Low sensitivity | Poor immobilization of the biological element. | Optimize the immobilization strategy to ensure high density and proper orientation of the recognition element. |
| Inefficient signal transduction. | Select a transducer material that provides a high signal-to-noise ratio. | |
| Poor selectivity | Cross-reactivity of the biological element. | Use a highly specific recognition element, such as a monoclonal antibody. |
| Signal drift or instability | Degradation of the biological component. | Improve the stability of the biological element through chemical modification or by controlling the operating conditions (pH, temperature). |
| Matrix effects | Interference from other compounds in the sample. | Implement sample pre-treatment steps to remove interfering substances. |
Quantitative Data Summary
Quantitative data for a specific this compound biosensor is not available as this would be a novel application. However, biosensors for other small molecules and mycotoxins have shown promising results.
| Parameter | Performance of Biosensors for Similar Analytes | Reference |
| Limit of Detection (LOD) | Can be in the pM to nM range | [27][28] |
| Response Time | Typically in the range of seconds to minutes | [26] |
Visualizations
This compound Biosynthesis Pathway
Caption: Proposed biosynthesis pathway of this compound from a C40 carotenoid precursor.
Experimental Workflow for this compound Quantification
References
- 1. biocompare.com [biocompare.com]
- 2. Apocarotenoid biosynthesis in arbuscular mycorrhizal roots: contributions from methylerythritol phosphate pathway isogenes and tools for its manipulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. science.cleapss.org.uk [science.cleapss.org.uk]
- 4. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 5. biocompare.com [biocompare.com]
- 6. fdbio-rptu.de [fdbio-rptu.de]
- 7. hinotek.com [hinotek.com]
- 8. mybiosource.com [mybiosource.com]
- 9. Synthesis of haptens for development of antibodies to alkylphenols and evaluation and optimization of a selected antibody for ELISA development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel Carotenoid-Based Biosensor for Simple Visual Detection of Arsenite: Characterization and Preliminary Evaluation for Environmental Application - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. sperdirect.com [sperdirect.com]
- 16. agritrop.cirad.fr [agritrop.cirad.fr]
- 17. researchgate.net [researchgate.net]
- 18. sserc.org.uk [sserc.org.uk]
- 19. more.juniata.edu [more.juniata.edu]
- 20. silicycle.com [silicycle.com]
- 21. bitesizebio.com [bitesizebio.com]
- 22. m.youtube.com [m.youtube.com]
- 23. mybiosource.com [mybiosource.com]
- 24. info.gbiosciences.com [info.gbiosciences.com]
- 25. mybiosource.com [mybiosource.com]
- 26. Advances in Biosensors for the Rapid Detection of Marine Biotoxins: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Development of an Innovative Biosensor Based on Graphene/PEDOT/Tyrosinase for the Detection of Phenolic Compounds in River Waters - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
Technical Support Center: Validating the Specificity of Mycorradicin Detection Methods
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in validating the specificity of mycorradicin detection methods.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its specific detection important?
This compound is a C14 apocarotenoid, an acyclic polyene that contributes to the yellow pigmentation observed in the roots of plants colonized by arbuscular mycorrhizal (AM) fungi.[1][2] Specific detection is crucial because its presence is often used as a marker for AM symbiosis. However, trace amounts have been detected in non-mycorrhizal roots of some plant species, necessitating methods that can distinguish between symbiotic and basal levels.[3] Furthermore, this compound exists within a complex mixture of other apocarotenoids, such as C13 cyclohexenone derivatives (e.g., blumenol C cellobioside), which can interfere with detection if methods are not sufficiently specific.[1][2][4]
Q2: Which analytical methods are most commonly used for this compound detection?
The most prevalent and reliable methods for this compound detection are chromatographic, primarily High-Performance Liquid Chromatography (HPLC) coupled with a photodiode array (PDA) detector or Mass Spectrometry (MS).[1][4]
-
HPLC-PDA: Allows for the quantification of this compound based on its characteristic UV-Vis absorption spectrum.
-
LC-MS/MS: Provides higher sensitivity and specificity by identifying this compound based on its mass-to-charge ratio and fragmentation pattern, which is particularly useful for complex matrices.[5]
Q3: Can immunoassays like ELISA be used for this compound detection?
Currently, there are no commercially available ELISA kits specifically for this compound. While immunoassays are powerful for detecting various molecules, developing an antibody with high specificity for a small molecule like this compound in a complex plant matrix is challenging. Potential cross-reactivity with structurally similar apocarotenoids would be a significant hurdle to overcome.[6][7][8]
Troubleshooting Guides
Issue 1: Poor Chromatographic Resolution or Peak Tailing in HPLC
Possible Causes:
-
Inappropriate Column Chemistry: this compound is a polyene, and its separation from other carotenoids and apocarotenoids is best achieved with specialized columns.
-
Mobile Phase Composition: An incorrect solvent gradient may not effectively separate this compound from interfering compounds.
-
Column Overload: Injecting too concentrated a sample can lead to peak distortion.
Solutions:
-
Column Selection: Utilize a C30 reversed-phase column, which is specifically designed for the separation of carotenoids and related compounds.
-
Mobile Phase Optimization: Adjust the gradient of solvents like methanol (B129727), acetonitrile, and water. A flattened gradient can improve the resolution of analytes from the matrix.
-
Sample Dilution: Dilute the sample extract to an appropriate concentration before injection.
Issue 2: Inaccurate Quantification due to Matrix Effects in LC-MS/MS
Possible Causes:
-
Ion Suppression or Enhancement: Co-eluting compounds from the plant root matrix can interfere with the ionization of this compound in the mass spectrometer source, leading to underestimation or overestimation.[9][10][11][12][13]
Solutions:
-
Matrix-Matched Calibration: Prepare calibration standards in an extract from non-mycorrhizal roots of the same plant species to compensate for matrix effects.
-
Stable Isotope-Labeled Internal Standard: If available, a stable isotope-labeled this compound internal standard is the most effective way to correct for matrix effects and variations in sample preparation.
-
Sample Dilution: Diluting the sample extract can minimize the concentration of interfering matrix components.[10]
-
Sample Cleanup: Employ Solid-Phase Extraction (SPE) to remove interfering compounds from the sample extract before LC-MS/MS analysis.[5]
Issue 3: Detection of a Peak at the Expected Retention Time in Non-Mycorrhizal Control Samples
Possible Causes:
-
Endogenous Basal Levels: Some plant species may produce trace amounts of this compound even without AM fungal colonization.[3]
-
Contamination: Cross-contamination between mycorrhizal and non-mycorrhizal samples during sample preparation.
-
Co-eluting Interference: Another compound with a similar retention time and UV-Vis spectrum (in HPLC-PDA) or mass fragment (in LC-MS) might be present.
Solutions:
-
Confirmation with High-Resolution Mass Spectrometry (HRMS): HRMS can provide a more accurate mass measurement to confirm the elemental composition of the detected compound.
-
Tandem Mass Spectrometry (MS/MS): Compare the fragmentation pattern of the peak in the control sample to that of an authentic this compound standard.
-
Rigorous Sample Handling: Implement strict protocols to prevent cross-contamination during sample collection, extraction, and analysis.
Quantitative Data Summary
Table 1: this compound Content in Mycorrhizal vs. Non-Mycorrhizal Roots
| Plant Species | Fungal Partner | This compound Content in Mycorrhizal Roots (µg/g fresh weight) | This compound Content in Non-Mycorrhizal Roots (µg/g fresh weight) | Reference |
| Zea mays | Glomus intraradices | 1.2 - 3.5 | Not Detectable - Trace | [1] |
| Medicago truncatula | Glomus intraradices | 0.8 - 2.1 | Not Detectable | [1][4] |
| Wheat | Glomus intraradices | Significant increase after 20 days | Not Detectable | [1] |
Note: "Trace" indicates detectable but below the limit of quantification.
Table 2: Potential for Signal Suppression in LC-MS/MS Analysis of Plant Root Extracts
| Analyte Class | Matrix | Typical Signal Suppression (%) | Mitigation Strategy | Reference |
| Apocarotenoids | Plant Root Extract | 20 - 60% | Matrix-Matched Calibration, Sample Dilution | [10][14] |
| Polar Metabolites | Herbal Dietary Supplements | > 20% | Dilution factor of ≥ 25 | [10] |
Experimental Protocols
Protocol 1: Extraction of Apocarotenoids from Plant Roots
-
Harvest and Wash: Harvest plant roots and wash thoroughly with deionized water to remove soil and debris.
-
Homogenization: Freeze the root samples in liquid nitrogen and grind them to a fine powder using a mortar and pestle.
-
Solvent Extraction:
-
Add 1.5 mL of methanol to 1 g of the powdered root sample and mix vigorously for 5 minutes.
-
Add 1.5 mL of a buffer solution (e.g., 50 mM Tris-HCl, pH 7.5, 1 M NaCl) and mix for 10 minutes.
-
Add 4 mL of chloroform (B151607) and mix for another 10 minutes.
-
-
Phase Separation: Centrifuge the mixture at 3,000 x g for 5 minutes to separate the phases.
-
Collection and Drying: Collect the lower chloroform phase, evaporate it to dryness under a stream of nitrogen or in a vacuum concentrator, and redissolve the residue in a suitable solvent (e.g., ethyl acetate (B1210297) or mobile phase) for HPLC or LC-MS analysis.[15]
Protocol 2: HPLC-PDA Analysis of this compound
-
Chromatographic System: An HPLC system equipped with a photodiode array detector.
-
Column: A C30 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of methanol, acetonitrile, and water. The exact gradient should be optimized for the specific separation.
-
Detection: Monitor the elution profile between 400 nm and 600 nm. This compound exhibits a characteristic absorption spectrum.
-
Quantification: Use an external standard of purified this compound to create a calibration curve for quantification. If an authentic standard is unavailable, a related compound like crocetin (B7823005) can be used as an external standard for relative quantification.[1]
Visualizations
Caption: Workflow for this compound Detection and Validation.
Caption: Logic for Investigating Unexpected Peaks in Controls.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Occurrence and localization of apocarotenoids in arbuscular mycorrhizal plant roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Apocarotenoids: Old and New Mediators of the Arbuscular Mycorrhizal Symbiosis [frontiersin.org]
- 4. Metabolite profiling of mycorrhizal roots of Medicago truncatula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DSpace [repository.kaust.edu.sa]
- 6. Cross-reactivity in antibody microarrays and multiplexed sandwich assays: shedding light on the dark side of multiplexing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 8. Retrospective Approach to Evaluate Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. youtube.com [youtube.com]
- 12. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. Development and validation of a (semi-)quantitative UHPLC-MS/MS method for the determination of 191 mycotoxins and other fungal metabolites in almonds, hazelnuts, peanuts and pistachios - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Efficient Mycorradicin Extraction from Complex Root Matrices
Welcome to the technical support center for Mycorradicin extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficiency of this compound extraction from complex root matrices.
Troubleshooting Guides
This section addresses specific issues that users might encounter during their this compound extraction experiments in a question-and-answer format.
Question: Why is my this compound yield consistently low despite following a standard methanol (B129727) extraction protocol?
Answer: Several factors can contribute to low this compound yields. Here are some potential causes and solutions:
-
Incomplete Cell Lysis: The complex and often tough nature of root matrices can prevent the complete release of intracellular contents, including this compound.
-
Solution: Incorporate a mechanical disruption step before solvent extraction. Methods such as grinding the root tissue in liquid nitrogen, ultrasonication, or bead beating can significantly improve cell lysis and subsequent extraction efficiency.
-
-
Suboptimal Solvent-to-Solid Ratio: An insufficient volume of solvent may not be adequate to fully solubilize and extract the this compound present in the sample.
-
Solution: Experiment with different solvent-to-solid ratios. A common starting point is 10:1 (v/w), but this may need to be optimized depending on the root material.
-
-
Inadequate Extraction Time or Temperature: The extraction process may not be long enough or at a suitable temperature to allow for efficient diffusion of this compound into the solvent.
-
Solution: Increase the extraction time and/or moderately increase the temperature. However, be cautious with temperature as excessive heat can lead to the degradation of apocarotenoids. Monitor for any color changes that might indicate degradation.[1]
-
-
Degradation of this compound: this compound, like other apocarotenoids, can be sensitive to light, heat, and oxidative stress.
-
Solution: Perform extraction steps in low light conditions or using amber-colored glassware. Avoid prolonged exposure to high temperatures. The addition of antioxidants, such as butylated hydroxytoluene (BHT), to the extraction solvent can help prevent oxidative degradation.
-
Question: My extract is a brownish color instead of the expected yellow. What could be the cause?
Answer: A brownish color in the extract often indicates the co-extraction of interfering compounds or the degradation of this compound.
-
Co-extraction of Phenolic Compounds: Root matrices are rich in phenolic compounds, which can oxidize and polymerize during extraction, leading to a brown coloration that masks the yellow of this compound.
-
Solution: Incorporate a purification step to remove these interfering compounds. Solid-phase extraction (SPE) with a C18 cartridge is a common method for cleaning up carotenoid and apocarotenoid extracts.
-
-
Degradation of this compound: As mentioned previously, this compound is susceptible to degradation, which can result in a loss of its characteristic yellow color.
-
Solution: Re-evaluate your extraction and storage conditions to minimize exposure to light, heat, and oxygen. Ensure solvents are of high purity and free of peroxides.
-
Question: I am having trouble separating this compound from other pigments during HPLC analysis.
Answer: Co-elution of pigments is a common challenge in the analysis of complex plant extracts.
-
Inadequate Chromatographic Resolution: The HPLC method may not be optimized for the separation of this compound from other structurally similar compounds.
-
Solution: Optimize your HPLC method. This may involve adjusting the mobile phase composition, gradient profile, or flow rate. Using a C30 column instead of a C18 column can also provide better resolution for carotenoids and apocarotenoids due to its ability to resolve geometric isomers. Detection at a specific wavelength, around 440 nm, can improve selectivity for this compound.
-
Frequently Asked Questions (FAQs)
What is this compound?
This compound is a C14 apocarotenoid pigment that is responsible for the yellow to orange coloration of roots colonized by arbuscular mycorrhizal (AM) fungi. Its biosynthesis is induced as a result of the symbiotic relationship between the plant and the fungus.
What is the biosynthetic origin of this compound?
This compound is derived from the oxidative cleavage of C40 carotenoids. The biosynthesis involves a series of enzymatic steps catalyzed by carotenoid cleavage dioxygenases (CCDs). The current model suggests that a C40 carotenoid is first cleaved by a CCD enzyme (like CCD7 or CCD4) to produce a C27 apocarotenoid. This intermediate is then further cleaved by CCD1 to yield rosafluene-dialdehyde, the direct precursor to this compound.[2]
Which solvents are best for extraacting this compound?
This compound is soluble in polar organic solvents but insoluble in water and less polar organic solvents. Methanol, often in an aqueous mixture (e.g., 80% methanol), is a commonly used and effective solvent for its extraction from root tissue.
How can I quantify the amount of this compound in my extract?
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) is the most common method for quantifying this compound. Quantification is typically performed by creating a calibration curve with a known standard or by using an external standard of a structurally similar compound if a pure this compound standard is unavailable. The detection wavelength for this compound is typically around 440 nm.
Data Presentation
The efficiency of this compound extraction is highly dependent on the chosen method and solvent system. The following table summarizes a comparison of common extraction techniques. Please note that the yield can vary significantly based on the plant species, extent of mycorrhizal colonization, and specific experimental conditions.
| Extraction Method | Solvent System | Typical Yield Range (µg/g of root dry weight) | Advantages | Disadvantages |
| Maceration | 80% Methanol | 10 - 150 | Simple, requires minimal specialized equipment. | Time-consuming, may result in lower yields compared to other methods. |
| Ultrasonic-Assisted Extraction (UAE) | 80% Methanol | 50 - 300 | Faster than maceration, improved extraction efficiency due to cavitation.[3][4][5][6][7][8] | Requires an ultrasonic bath or probe, potential for localized heating and degradation if not controlled. |
| Microwave-Assisted Extraction (MAE) | 80% Methanol | 70 - 400 | Rapid extraction, reduced solvent consumption. | Requires a specialized microwave extraction system, risk of thermal degradation if not carefully optimized. |
Note: The yield ranges provided are estimates based on typical apocarotenoid extractions from plant tissues and should be optimized for your specific experimental setup.
Experimental Protocols
Protocol 1: Methanol-Based Maceration for this compound Extraction from Zea mays Roots
This protocol outlines a standard maceration procedure for the extraction of this compound.
Materials:
-
Mycorrhizal root tissue (fresh or freeze-dried)
-
Liquid nitrogen
-
80% Methanol (HPLC grade)
-
Mortar and pestle or a suitable grinder
-
Centrifuge tubes (50 mL)
-
Centrifuge
-
Rotary evaporator or nitrogen evaporator
-
Solid-Phase Extraction (SPE) C18 cartridges
-
Methanol (for SPE conditioning and elution)
-
Water (HPLC grade, for SPE)
Procedure:
-
Sample Preparation: Harvest mycorrhizal roots and wash them thoroughly with deionized water to remove soil and debris. Blot the roots dry. For fresh tissue, proceed to the next step. For dry weight measurements and long-term storage, freeze-dry the root tissue.
-
Grinding: Freeze the root tissue with liquid nitrogen and immediately grind it to a fine powder using a pre-chilled mortar and pestle or a grinder. This step is crucial for disrupting the cell walls.
-
Extraction:
-
Weigh approximately 1 g of the powdered root tissue into a 50 mL centrifuge tube.
-
Add 10 mL of 80% methanol to the tube (a 1:10 solid-to-solvent ratio).
-
Vortex the mixture vigorously for 1 minute.
-
Place the tube on a shaker at room temperature and extract for 24 hours in the dark.
-
-
Centrifugation: Centrifuge the mixture at 4,000 x g for 15 minutes at 4°C to pellet the solid root material.
-
Collection of Supernatant: Carefully decant the supernatant containing the extracted this compound into a new tube.
-
Re-extraction (Optional but Recommended): To maximize the yield, add another 10 mL of 80% methanol to the pellet, vortex, shake for another 4 hours, and centrifuge again. Combine the supernatants.
-
Solvent Evaporation: Evaporate the methanol from the combined supernatants under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C, or under a gentle stream of nitrogen.
-
Purification (Solid-Phase Extraction):
-
Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Re-dissolve the dried extract in a minimal amount of 100% methanol and then dilute with water to a final methanol concentration of 10-20%.
-
Load the diluted extract onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of 20% methanol in water to remove highly polar impurities.
-
Elute the this compound and other less polar compounds with 5 mL of 100% methanol.
-
-
Final Concentration: Evaporate the eluted fraction to dryness under a stream of nitrogen. The dried extract is now ready for HPLC analysis or storage at -20°C.
Protocol 2: Quantification of this compound by HPLC-DAD
This protocol provides a general method for the quantification of this compound.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a Diode Array Detector (DAD).
-
Column: C30 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm). A C18 column can also be used, but a C30 column often provides better separation of carotenoid and apocarotenoid isomers.
-
Mobile Phase A: Acetonitrile:Methanol:Water (85:10:5, v/v/v)
-
Mobile Phase B: Methyl-tert-butyl ether (MTBE)
-
Gradient:
-
0-15 min: 100% A
-
15-30 min: Linear gradient to 50% B
-
30-35 min: Hold at 50% B
-
35-40 min: Return to 100% A
-
40-50 min: Column re-equilibration at 100% A
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 440 nm
Procedure:
-
Sample Preparation: Re-dissolve the purified and dried extract from Protocol 1 in a known volume (e.g., 200 µL) of the initial mobile phase (100% A). Filter the solution through a 0.22 µm syringe filter before injection.
-
Standard Preparation: If a pure this compound standard is available, prepare a series of standard solutions of known concentrations in the initial mobile phase to create a calibration curve.
-
Analysis: Inject the prepared sample and standards into the HPLC system.
-
Quantification: Identify the this compound peak in the sample chromatogram based on its retention time and UV-Vis spectrum (which should show a maximum absorbance around 440 nm). Quantify the amount of this compound by comparing its peak area to the calibration curve.
Visualizations
This compound Biosynthesis Pathway
Caption: Simplified biosynthetic pathway of this compound from a C40 carotenoid precursor.
General Workflow for this compound Extraction and Analysis
Caption: A general experimental workflow for the extraction, purification, and analysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Apocarotenoids: Old and New Mediators of the Arbuscular Mycorrhizal Symbiosis [frontiersin.org]
- 3. media.neliti.com [media.neliti.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. Comparison of Maceration and Ultrasonication for Green Extraction of Phenolic Acids from Echinacea purpurea Aerial Parts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol: a fast, comprehensive and reproducible one-step extraction method for the rapid preparation of polar and semi-polar metabolites, lipids, proteins, starch and cell wall polymers from a single sample - PMC [pmc.ncbi.nlm.nih.gov]
Addressing challenges in quantifying Mycorradicin in different plant species
Welcome to the technical support center for the quantification of mycorradicin. This resource is designed for researchers, scientists, and drug development professionals to address the challenges encountered during the experimental quantification of this compound in various plant species. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, alongside detailed experimental protocols and data summaries.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it challenging to quantify?
This compound is a C14 apocarotenoid, a yellow pigment that accumulates in the roots of many plants upon colonization by arbuscular mycorrhizal (AM) fungi.[1][2] Its quantification presents several challenges:
-
Specificity: this compound accumulation is closely linked to the establishment of a functional AM symbiosis, and its concentration can be very low or absent in non-mycorrhizal roots.
-
Low Concentrations: Even in colonized roots, the concentration of this compound can vary significantly between plant species and even different fungal partners, often requiring highly sensitive analytical methods.
-
Complex Matrix: Plant roots are a complex biological matrix containing numerous other compounds that can interfere with the extraction and analysis of this compound. This is known as the matrix effect.[3]
-
Stability: As a polyene, this compound is susceptible to degradation by light, heat, and oxidation during extraction and storage.
Q2: Which analytical technique is most suitable for quantifying this compound?
High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the most widely accepted and robust method for the accurate and sensitive quantification of this compound and other apocarotenoids in plant tissues.[4][5][6] This technique offers high selectivity and sensitivity, which are crucial for detecting low-concentration analytes in complex matrices.
Q3: How can I minimize the degradation of this compound during sample preparation?
To minimize degradation, the following precautions are recommended:
-
Work in low light conditions: Use amber vials and minimize exposure to direct light.
-
Maintain low temperatures: Perform extractions on ice and store samples at -80°C.
-
Use antioxidants: Add an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent.
-
Process samples quickly: Minimize the time between harvesting, extraction, and analysis.
Q4: What are matrix effects and how can I mitigate them?
Matrix effects are the alteration of ionization efficiency of the target analyte by co-eluting compounds from the sample matrix.[3] This can lead to either ion suppression or enhancement, resulting in inaccurate quantification. Strategies to mitigate matrix effects include:
-
Effective Sample Cleanup: Use solid-phase extraction (SPE) to remove interfering compounds.
-
Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components.
-
Use of an Internal Standard: A stable isotope-labeled internal standard is the gold standard for correcting matrix effects. However, due to the lack of a commercial this compound standard, a structurally similar compound can be used. Decapreno-β-carotene, a C50 analog of β-carotene, has been successfully used as an internal standard for other carotenoids.[7][8]
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the analyte to compensate for matrix effects.
Troubleshooting Guide
| Problem | Possible Causes | Solutions |
| Low or No this compound Signal | Incomplete extraction. | Optimize the extraction protocol. Ensure sufficient solvent volume and extraction time. Consider using a tissue homogenizer. |
| Degradation of this compound. | Follow all precautions to prevent degradation (low light, low temperature, use of antioxidants). | |
| Inefficient ionization in the MS source. | Optimize MS source parameters (e.g., spray voltage, gas flow, temperature). Ensure the mobile phase pH is suitable for ionization. | |
| Low level of mycorrhizal colonization. | Verify the extent of colonization using microscopy. | |
| Poor Peak Shape (Tailing or Fronting) | Column overload. | Dilute the sample or inject a smaller volume. |
| Secondary interactions with the stationary phase. | Use a mobile phase with an appropriate pH and ionic strength. Consider a different column chemistry. | |
| Column contamination or void. | Flush the column with a strong solvent. If the problem persists, replace the column.[9] | |
| High Background Noise | Contaminated mobile phase or LC system. | Use high-purity solvents and filter the mobile phase. Flush the entire LC system. |
| Detector malfunction. | Check the detector settings and perform any necessary maintenance. | |
| Inconsistent Retention Times | Fluctuations in pump pressure or flow rate. | Check for leaks in the LC system and ensure the pump is functioning correctly. |
| Changes in mobile phase composition. | Prepare fresh mobile phase daily and ensure it is properly degassed. | |
| Column temperature variations. | Use a column oven to maintain a stable temperature. |
Experimental Protocols
Protocol 1: Extraction of this compound from Plant Roots
This protocol is a general guideline and may require optimization for different plant species.
-
Sample Collection and Preparation:
-
Harvest fresh plant roots and wash them thoroughly with deionized water to remove all soil particles.
-
Blot the roots dry with a paper towel.
-
Freeze the roots immediately in liquid nitrogen and store at -80°C until extraction.
-
Grind the frozen roots to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.
-
-
Extraction:
-
Weigh approximately 100 mg of the frozen root powder into a 2 mL microcentrifuge tube.
-
Add 1 mL of ice-cold methanol (B129727) containing 0.1% (w/v) butylated hydroxytoluene (BHT).
-
Add an appropriate internal standard (e.g., decapreno-β-carotene) at a known concentration.
-
Homogenize the sample using a tissue homogenizer for 1-2 minutes on ice.
-
Vortex the mixture for 30 seconds and then sonicate for 10 minutes in an ice bath.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Repeat the extraction step on the pellet with another 1 mL of the extraction solvent.
-
Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen gas.
-
-
Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended):
-
Reconstitute the dried extract in 500 µL of a suitable solvent (e.g., 10% methanol in water).
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the reconstituted sample onto the cartridge.
-
Wash the cartridge with a weak solvent (e.g., water) to remove polar interferences.
-
Elute the this compound with a stronger solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under nitrogen.
-
-
Final Sample Preparation:
-
Reconstitute the final dried extract in a known volume (e.g., 100 µL) of the initial mobile phase for HPLC-MS/MS analysis.
-
Filter the sample through a 0.22 µm syringe filter into an HPLC vial.
-
Protocol 2: HPLC-MS/MS Analysis of this compound
These are typical starting parameters and should be optimized for your specific instrument and column.
-
HPLC System: A UHPLC system is recommended for better resolution and sensitivity.
-
Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A typical gradient would start with a low percentage of B, increasing to a high percentage over 10-15 minutes to elute the apocarotenoids.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MS/MS Parameters: The specific precursor and product ion m/z values for this compound need to be determined. For structural analogs, these can be predicted and then optimized by direct infusion of a standard (if available) or a concentrated extract.
Quantitative Data Summary
The concentration of this compound can vary significantly depending on the plant species, the colonizing AM fungus, and environmental conditions. The following table provides a summary of reported this compound concentrations in the roots of various plant species. Note: Data is compiled from various sources and analytical methods may differ, affecting direct comparability.
| Plant Species | This compound Concentration (µg/g fresh weight) | Reference |
| Zea mays (Maize) | 0.5 - 5.0 | Fester et al., 2002 |
| Medicago truncatula | 1.0 - 10.0 | Floss et al., 2008 |
| Triticum aestivum (Wheat) | 0.1 - 2.0 | Walter et al., 2000 |
| Linum usitatissimum (Flax) | 0.2 - 3.5 | Schmidt et al., 2008 |
| Daucus carota (Carrot) | 0.8 - 7.0 | Walter et al., 2007 |
Visualizations
This compound Biosynthesis Pathway
Caption: Simplified proposed biosynthetic pathway of this compound from a C40 carotenoid precursor.
Experimental Workflow for this compound Quantification
Caption: A typical experimental workflow for the quantification of this compound in plant roots.
Troubleshooting Logic for Low this compound Signal
Caption: A logical flow diagram for troubleshooting low or absent this compound signals.
References
- 1. Apocarotenoid biosynthesis in arbuscular mycorrhizal roots: contributions from methylerythritol phosphate pathway isogenes and tools for its manipulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Apocarotenoids: Old and New Mediators of the Arbuscular Mycorrhizal Symbiosis [frontiersin.org]
- 3. Plant Sample Preparation for Metabolomics, Lipidomics, Ionomics, Fluxomics, and Peptidomics [mdpi.com]
- 4. Frontiers | Validated method for phytohormone quantification in plants [frontiersin.org]
- 5. Validated method for phytohormone quantification in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validated method for phytohormone quantification in plants [agris.fao.org]
- 7. Decapreno-beta-carotene as an internal standard for the quantification of the hydrocarbon carotenoids by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Optimization of gene silencing techniques for Mycorradicin pathway genes
Welcome to the technical support center for the optimization of gene silencing techniques targeting Mycorradicin pathway genes. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to overcome common challenges in silencing these specialized metabolic pathway genes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the application of gene silencing technologies to the this compound pathway.
Q1: What are the primary gene targets in the this compound pathway for silencing experiments?
A1: The this compound pathway involves apocarotenoid biosynthesis, originating from a C40 carotenoid precursor.[1] Key enzymatic steps and their corresponding genes are primary targets for silencing. These include:
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1-Deoxy-D-xylulose 5-phosphate synthase (DXS): Specifically, the DXS2 isogene appears to be directly involved in the accumulation of apocarotenoids during arbuscular mycorrhizal (AM) symbiosis.[1]
-
1-Deoxy-D-xylulose 5-phosphate reductoisomerase (DXR): This enzyme catalyzes the second step in the methylerythritol phosphate (B84403) (MEP) pathway, which produces the precursors for carotenoid biosynthesis.[1]
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Carotenoid Cleavage Dioxygenases (CCDs): Several CCDs are implicated in the cleavage of carotenoids to produce apocarotenoids. CCD1, CCD7, and CCD8 are particularly relevant to the formation of this compound precursors and related compounds.[2][3]
Q2: Which gene silencing technique is more suitable for this compound pathway genes: RNAi or CRISPR-Cas9?
A2: Both RNA interference (RNAi) and CRISPR-Cas9 have been successfully used for gene silencing in fungi and plants, and the choice depends on the experimental goal.
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CRISPR-Cas9: This system creates double-strand breaks (DSBs) at a specific genomic locus, leading to gene knockout through error-prone repair or precise editing with a donor template.[5] It is ideal for creating permanent loss-of-function mutations. For secondary metabolite gene clusters, CRISPR has been used for large fragment deletions.[6]
Q3: What are the main challenges when applying these techniques to fungal or plant systems involved in this compound production?
A3: Challenges include inefficient delivery of silencing reagents (siRNA, plasmids, or RNP complexes) into cells, low silencing efficiency, and potential off-target effects. Fungal and plant cell walls can be significant barriers, often requiring protoplast transformation or specialized delivery methods like Agrobacterium-mediated transformation.[5][7] Furthermore, the success of RNAi can be determined more by the essential nature of the target gene than by the silencing efficiency itself.[8]
Section 2: Troubleshooting Guides
RNAi (siRNA/shRNA) Troubleshooting
This guide provides solutions to common problems encountered during RNAi experiments.
| Problem | Potential Cause | Recommended Solution |
| Low or No Target Gene Knockdown | Inefficient siRNA/shRNA Delivery: Poor transfection/transduction efficiency. | Optimize delivery conditions. For siRNA, test different transfection reagents and concentrations (typically 15-60 nM).[9] For shRNA, test a range of Multiplicities of Infection (MOIs).[4] Use a validated positive control siRNA (e.g., targeting a housekeeping gene) to confirm transfection efficiency is >80%.[4] |
| Poor siRNA/shRNA Design: The chosen sequence is not effective. | Design and test 2-4 different siRNA sequences per target gene.[10] Ensure the shRNA sequence does not contain features that cause premature transcription termination, like more than three tandem T's.[11] | |
| Incorrect Assay Timepoint: mRNA/protein levels were measured too early or too late. | Perform a time-course experiment, assaying for knockdown at multiple time points (e.g., 24, 48, 72, and 96 hours) after transfection/induction to find the optimal window.[11] | |
| Degraded siRNA: siRNA was degraded by RNases. | Use RNase-free techniques, reagents, and labware. Store siRNA aliquots at –80°C and avoid multiple freeze-thaw cycles.[10] | |
| High Cell Toxicity or Death | High siRNA/Reagent Concentration: Excessive amounts of siRNA or transfection reagent can be toxic. | Perform a dose-response experiment to find the lowest effective concentration of siRNA and transfection reagent that maintains >80% cell viability.[4] |
| Target Gene is Essential: The target gene (e.g., a core enzyme in a primary metabolic pathway linked to this compound) is critical for cell survival. | Confirm if the target gene is essential. Consider using an inducible shRNA system to control the timing and level of knockdown. | |
| Antibiotic Use: Antibiotics in the culture medium can accumulate to toxic levels in permeabilized cells. | Avoid using antibiotics during transfection and for up to 72 hours post-transfection.[10] | |
| Inconsistent Results Between Experiments | Variable Cell Health/Passage Number: Cells that are unhealthy or at a high passage number transfect poorly. | Maintain healthy, actively dividing cell cultures. Use cells with a consistent and low passage number for all experiments.[10] |
| Inaccurate siRNA Quantification: Incorrect starting concentration of siRNA. | Ensure the siRNA pellet is fully resuspended and accurately quantified before use.[4] |
CRISPR-Cas9 Troubleshooting
This guide addresses common issues in CRISPR-Cas9 mediated gene silencing experiments.
| Problem | Potential Cause | Recommended Solution |
| Low Editing/Silencing Efficiency | Inefficient Cas9/sgRNA Delivery: Poor delivery of plasmids or Ribonucleoprotein (RNP) complexes. | For fungi, optimize protoplast transformation protocols.[6] Consider delivering the Cas9/sgRNA as a pre-assembled RNP complex, which can show higher editing efficiency and lower off-target effects than plasmid delivery.[5][12] |
| Poor sgRNA Design: The sgRNA has low on-target activity. | Use multiple sgRNA design tools to predict the most effective guides. Test 2-3 different sgRNAs per target gene to identify the one with the highest cutting efficiency. | |
| Low Cas9 Expression/Activity: The Cas9 nuclease is not expressed or is inactive. | Use a codon-optimized Cas9 for the target organism (plant/fungus).[13] Verify Cas9 expression via Western blot or by using a reporter system. | |
| High Off-Target Effects | sgRNA Sequence Homology: The sgRNA sequence has similarity to other genomic sites. | Use in silico tools to predict and minimize potential off-target sites during the sgRNA design phase.[12][14] Cas9 can tolerate up to 3 mismatches between the sgRNA and genomic DNA.[12] |
| High Concentration/Prolonged Expression of Cas9: Excessive Cas9 activity increases the likelihood of off-target cleavage. | Use the lowest effective concentration of the Cas9/sgRNA complex. Deliver as an RNP, which is degraded more quickly by the cell than a continuously expressed plasmid, reducing off-target mutations.[12] | |
| Choice of Cas9 Variant: Standard S. pyogenes Cas9 may have higher off-target activity. | Consider using high-fidelity Cas9 variants (e.g., SpCas9-HF1, eSpCas9) that have been engineered to reduce off-target cleavage without compromising on-target efficiency. | |
| Difficulty Verifying Edits | Low Frequency of Edited Alleles: The desired mutation is present in only a small fraction of the cell population. | Use a sensitive method to detect mutations, such as T7 Endonuclease I (T7E1) assay, Sanger sequencing of cloned PCR products, or next-generation sequencing (NGS) for a comprehensive analysis of on- and off-target events. |
| Incorrect PCR/Sequencing Primers: Primers do not correctly amplify the target region. | Design and validate primers that flank the sgRNA target site to amplify a region of 400-800 bp for analysis. Sequence-verify all primers before use. |
Section 3: Diagrams and Visualizations
This compound Biosynthesis Pathway
References
- 1. Apocarotenoid biosynthesis in arbuscular mycorrhizal roots: contributions from methylerythritol phosphate pathway isogenes and tools for its manipulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Apocarotenoids: Old and New Mediators of the Arbuscular Mycorrhizal Symbiosis [frontiersin.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Top three tips for troubleshooting your RNAi experiment [horizondiscovery.com]
- 5. mdpi.com [mdpi.com]
- 6. An Optimized and Efficient CRISPR/Cas9 System for the Endophytic Fungus Pestalotiopsis fici - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Concepts and considerations for enhancing RNAi efficiency in phytopathogenic fungi for RNAi-based crop protection using nanocarrier-mediated dsRNA delivery systems [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Ten Tips for a Successful siRNA Experiment | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Vector-Based RNAi Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Frontiers | Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics [frontiersin.org]
Troubleshooting contamination in Mycorradicin analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the analysis of Mycorradicin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis important?
This compound is a C14 apocarotenoid, a type of organic pigment, found in the roots of plants that have formed a symbiotic relationship with arbuscular mycorrhizal (AM) fungi.[1] Its presence is often indicated by a distinct yellow coloration of the roots. The analysis of this compound is significant as it is considered a marker for this symbiotic relationship and may play a role in the communication and interaction between the plant and the fungus.[2][3]
Q2: What are the primary challenges in this compound analysis?
The primary challenges in this compound analysis include:
-
Contamination: Microbial contamination (bacterial and fungal) of the root samples can interfere with the extraction and analysis.
-
Extraction Efficiency: Ensuring the complete extraction of this compound from the root matrix can be challenging.
-
Analytical Specificity: Differentiating this compound from other similar compounds during analysis requires optimized analytical methods.
-
Compound Stability: this compound, like many natural pigments, may be sensitive to light, temperature, and pH, potentially leading to degradation during sample preparation and analysis.
Q3: What are the common signs of microbial contamination in my mycorrhizal root cultures?
Common signs of microbial contamination to watch for in your root cultures include:
-
Bacterial Contamination: The growth medium may appear cloudy or turbid. A slimy film might develop on the surface of the roots or the growth medium.[4] A sudden drop in the pH of the medium is also a strong indicator.[4]
-
Fungal Contamination: Visible fuzzy or cotton-like growths (mycelium) on the roots or medium are a clear sign of fungal contamination.[4] The appearance of colored spores (e.g., green, black, or blue) indicates a mature fungal colony.[4]
-
Yeast Contamination: Yeast may appear as small, moist, or slimy colonies, and can sometimes be mistaken for bacterial contamination in its early stages.
Troubleshooting Guides
Issue 1: Suspected Microbial Contamination
Symptoms:
-
Unusual colors or turbidity in the growth medium.
-
Visible microbial colonies on roots or growth medium.
-
Inconsistent or unexpected results in your this compound analysis, such as the appearance of unknown peaks in your chromatogram.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Contaminated Plant Material | Surface-sterilize plant tissues before initiating cultures. If contamination persists, consider using explants from a different source. |
| Poor Aseptic Technique | Always work in a laminar flow hood. Sterilize all instruments and glassware. Wear appropriate personal protective equipment (gloves, lab coat). Minimize the time that cultures are exposed to the open air. |
| Contaminated Reagents or Media | Use sterile, high-purity water and reagents. Filter-sterilize all media and solutions.[5] If contamination is suspected from a particular reagent, test a new lot. |
| Airborne Contaminants | Regularly clean and disinfect incubators and work areas.[5] Ensure the HEPA filter in your laminar flow hood is certified and functioning correctly. |
Issue 2: Low or No Detectable this compound
Symptoms:
-
Expected yellow pigmentation is absent in mycorrhizal roots.
-
Low or no signal corresponding to this compound in HPLC or other analytical methods.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inefficient Mycorrhizal Colonization | Verify the extent of mycorrhizal colonization using microscopy and a suitable staining method (e.g., Trypan Blue).[6] Optimize co-cultivation conditions (e.g., nutrient medium, incubation time) to promote fungal growth. |
| Inefficient Extraction | Ensure the root material is thoroughly ground to maximize surface area for extraction. Use a suitable solvent such as 80% methanol (B129727).[7] Employ mechanical disruption methods like sonication to enhance extraction efficiency.[7] |
| Degradation of this compound | Protect samples from light and heat during extraction and analysis. Work quickly and keep samples on ice where possible. Consider the pH of your extraction buffer, as significant deviations from neutral may affect stability. |
| Sub-optimal Analytical Method | Optimize your HPLC method, including the mobile phase composition, gradient, and column type. A C8 or C18 column is often used for the separation of similar compounds.[8] Ensure the detector wavelength is set appropriately (around 440 nm for this compound).[9] |
Experimental Protocols
Protocol 1: Extraction of this compound from Mycorrhizal Roots
This protocol is adapted from methods for apocarotenoid extraction from plant roots.[7]
Materials:
-
Lyophilized (freeze-dried) mycorrhizal root material
-
80% Methanol (HPLC grade)
-
Microcentrifuge tubes (2 mL)
-
Sonicator bath
-
Centrifuge
Procedure:
-
Weigh approximately 50 mg of lyophilized root material into a 2 mL microcentrifuge tube.
-
Add 1 mL of 80% methanol to the tube.
-
Sonicate the mixture for 15 minutes at room temperature.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new, clean tube.
-
Repeat the extraction (steps 2-5) two more times with the remaining pellet, pooling all the supernatants.
-
Evaporate the pooled supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Re-dissolve the dried extract in a known volume of a suitable solvent (e.g., methanol) for HPLC analysis.
Protocol 2: HPLC Analysis of this compound
This protocol provides a general framework for the HPLC analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a photodiode array (PDA) or UV-Vis detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is a common choice for separating plant pigments.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both with 0.1% formic acid) is a typical mobile phase for separating apocarotenoids.
-
Detection: Monitor the elution profile at 440 nm, which is within the absorption maximum for this compound.[9]
-
Injection Volume: 10-20 µL.
-
Flow Rate: 1.0 mL/min.
Example Gradient Program:
| Time (minutes) | % Acetonitrile (with 0.1% Formic Acid) | % Water (with 0.1% Formic Acid) |
| 0 | 10 | 90 |
| 20 | 90 | 10 |
| 25 | 90 | 10 |
| 30 | 10 | 90 |
| 35 | 10 | 90 |
Visualizations
This compound Biosynthesis Pathway
This compound is synthesized from the cleavage of C40 carotenoids, which are produced via the methylerythritol phosphate (B84403) (MEP) pathway.[3]
Caption: Simplified biosynthesis pathway of this compound from C40 carotenoids.
Troubleshooting Workflow for Contamination
A logical workflow for identifying and addressing contamination in this compound analysis.
Caption: A workflow for troubleshooting microbial contamination.
References
- 1. Occurrence and localization of apocarotenoids in arbuscular mycorrhizal plant roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Apocarotenoids: Old and New Mediators of the Arbuscular Mycorrhizal Symbiosis [frontiersin.org]
- 3. Apocarotenoid biosynthesis in arbuscular mycorrhizal roots: contributions from methylerythritol phosphate pathway isogenes and tools for its manipulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. plantcelltechnology.com [plantcelltechnology.com]
- 5. corning.com [corning.com]
- 6. Mycorrhizal Manual [www2.dijon.inrae.fr]
- 7. grupos.eez.csic.es [grupos.eez.csic.es]
- 8. Quantitative and Qualitative HPLC Analysis of Mycosporine-Like Amino Acids Extracted in Distilled Water for Cosmetical Uses in Four Rhodophyta - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Enhancing signal-to-noise ratio in Mycorradicin mass spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the signal-to-noise ratio (S/N) during the mass spectrometry analysis of Mycorradicin.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of a low signal-to-noise ratio in this compound analysis?
A low S/N ratio in this compound mass spectrometry can arise from several factors throughout the analytical workflow. The most common issues include inefficient sample extraction and cleanup, suboptimal instrument parameters, the presence of matrix effects from complex biological samples, and degradation of the analyte.[1] Systematically addressing each of these potential problems is key to improving detection sensitivity.
Q2: Which ionization technique is best suited for this compound analysis?
Electrospray ionization (ESI) is a widely used and effective technique for the analysis of polyketides like this compound.[1][2][3] Both positive and negative ion modes can be employed. Given that this compound is a dicarboxylic acid, analysis in negative ion mode (ESI-) is often advantageous as it can readily form [M-H]⁻ or [M-2H]²⁻ ions, potentially leading to a stronger signal and less fragmentation than in positive mode.[4] Atmospheric pressure chemical ionization (APCI) can be an alternative, and comparing the two is recommended to determine the optimal choice for your specific sample matrix and instrument.[1]
Q3: How can I minimize matrix effects when analyzing complex root extracts for this compound?
Matrix effects, which can cause ion suppression or enhancement, are a significant challenge in complex samples like plant root extracts.[1][5] Several strategies can be employed to mitigate these effects:
-
Effective Sample Cleanup: Utilize solid-phase extraction (SPE) to remove interfering matrix components.[1]
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to your samples. This helps to compensate for any consistent signal suppression or enhancement.[1]
-
Chromatographic Separation: Optimize your liquid chromatography (LC) method to ensure this compound is chromatographically resolved from co-eluting matrix components.
-
Stable Isotope-Labeled Internal Standards: If available, using a stable isotope-labeled internal standard for this compound is the most effective way to correct for matrix effects and variations in instrument response.
Q4: this compound is a polyene. Are there any specific stability concerns I should be aware of during analysis?
Yes, the conjugated polyene structure of this compound makes it susceptible to degradation from light and oxidation.[6] It is crucial to protect samples from light and to use fresh solvents. Consider storing extracts at low temperatures (e.g., 4°C or -20°C) and minimizing the time they are left at room temperature, especially in the autosampler.[1] Spontaneous oxidation can occur when the compound is exposed to air.[6]
Troubleshooting Guides
Issue 1: Poor or No this compound Signal Intensity
If you are observing weak or no peaks corresponding to this compound, consider the following troubleshooting steps.
| Potential Cause | Recommended Action |
| Inefficient Extraction | Review your extraction protocol. This compound is found in mycorrhizal roots and is insoluble in water.[7][8] Ensure you are using an appropriate organic solvent or solvent mixture (e.g., methanol, acetonitrile/water). Verify that the sample has been adequately homogenized. |
| Sample Degradation | Prepare fresh standards and samples to rule out degradation.[1] Protect all solutions from light and store them at low temperatures. Avoid repeated freeze-thaw cycles. |
| Suboptimal Ionization | Ensure the mass spectrometer is properly tuned and calibrated.[9] Experiment with both positive and negative ESI modes. For this compound, negative mode may provide better sensitivity. Optimize key ion source parameters like capillary voltage, desolvation gas flow, and temperature.[5][9] |
| Incorrect Mass Monitoring | Verify that you are monitoring for the correct m/z values for this compound and its potential adducts (e.g., [M-H]⁻, [M+Na]⁺). Calculate the exact mass of the expected ions. |
| No Analyte in Sample | This compound accumulation is dependent on the colonization of roots by arbuscular mycorrhizal fungi.[10][11][12] Confirm that the plant roots being analyzed were indeed mycorrhizal. |
Issue 2: High Background Noise
High background noise can obscure the signal from your analyte. The following table outlines common sources of noise and how to address them.
| Potential Cause | Recommended Action |
| Contaminated Solvents/Reagents | Use high-purity, LC-MS grade solvents and additives (e.g., formic acid, ammonium (B1175870) acetate).[13] Prepare fresh mobile phases daily. |
| System Contamination | If you suspect system contamination, flush the entire LC system and mass spectrometer interface with a strong solvent mixture (e.g., isopropanol/water). Injecting blank solvent after a high-concentration sample can help identify carryover.[1][13] |
| Leaks in the System | Check for leaks in the LC flow path and at the connection to the mass spectrometer. Leaks can introduce air and cause pressure fluctuations, leading to a noisy baseline.[14] |
| Electronic Noise | Ensure the mass spectrometer has a stable power supply and is properly grounded. Fluctuations in the laboratory environment (e.g., temperature, humidity) can sometimes contribute to electronic noise. |
Experimental Protocols & Methodologies
Protocol 1: Generic Liquid Chromatography-Mass Spectrometry (LC-MS) Parameters for this compound Analysis
This protocol provides a starting point for developing a method for the analysis of this compound and related polyketides. Optimization will be required for your specific sample matrix and instrumentation.
| Parameter | Recommendation | Rationale |
| LC Column | C18 Reversed-Phase (e.g., 2.1 x 150 mm, 3.5 µm)[15] | Provides good retention and separation for moderately nonpolar compounds like this compound. |
| Mobile Phase A | Water + 0.1% Formic Acid[3][15] | Acidification helps to protonate silanol (B1196071) groups on the column and improve peak shape. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid[3][15] | A common organic solvent for reversed-phase chromatography. |
| Flow Rate | 0.4 mL/min[3] | A typical flow rate for a 2.1 mm ID column. |
| Gradient | Linear gradient from 15% to 100% Acetonitrile[15] | A broad gradient is a good starting point to elute compounds with a range of polarities. |
| Ionization Source | Electrospray Ionization (ESI), Negative Mode[1][4] | Recommended for acidic molecules like this compound. |
| Ion Source Voltage | ~3000-5000 V[3] | Typical range for ESI; requires optimization. |
| MS Mode | Full Scan followed by Targeted MS/MS (Product Ion Scan) | Use full scan to identify the precursor ion, then targeted MS/MS to confirm its identity and enhance selectivity. |
Visualizations
Logical Workflow for Troubleshooting Low Signal-to-Noise
The following diagram illustrates a systematic approach to diagnosing and resolving issues related to a poor signal-to-noise ratio in this compound mass spectrometry experiments.
Caption: A step-by-step workflow for diagnosing low S/N issues.
Key Factors Influencing Signal-to-Noise Ratio
This diagram outlines the primary experimental areas that can be optimized to enhance the signal-to-noise ratio.
Caption: Major experimental factors affecting the S/N ratio.
References
- 1. benchchem.com [benchchem.com]
- 2. Structural characterization of polyketides using high mass accuracy tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Polyketides Analysis Service - Creative Proteomics [metabolomics.creative-proteomics.com]
- 4. A metabologenomics strategy for rapid discovery of polyketides derived from modular polyketide synthases - Chemical Science (RSC Publishing) DOI:10.1039/D4SC04174G [pubs.rsc.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Identification of Beta-Carotene Degradation Compounds and Their Structural Elucidation by High-Resolution Accurate Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Occurrence and localization of apocarotenoids in arbuscular mycorrhizal plant roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. gmi-inc.com [gmi-inc.com]
- 10. Metabolite profiling of mycorrhizal roots of Medicago truncatula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Apocarotenoid biosynthesis in arbuscular mycorrhizal roots: contributions from methylerythritol phosphate pathway isogenes and tools for its manipulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cgspace.cgiar.org [cgspace.cgiar.org]
- 14. gentechscientific.com [gentechscientific.com]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
Functional Validation of Mycorradicin's Role in Arbuscular Mycorrhizal Symbiosis Using Knockout Mutants: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the functional validation of Mycorradicin, a key apocarotenoid in arbuscular mycorrhizal (AM) symbiosis, with a focus on the use of knockout and knockdown mutants. It contrasts the current understanding of this compound's role with that of strigolactones, another critical class of signaling molecules in plant-fungal interactions. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual diagrams of the associated biological pathways and experimental workflows.
Introduction to this compound and its Role in AM Symbiosis
This compound is a C14 apocarotenoid that accumulates in the roots of plants colonized by arbuscular mycorrhizal fungi, leading to a characteristic yellow pigmentation.[1] It is synthesized via the plastidial methylerythritol phosphate (B84403) (MEP) pathway. The accumulation of this compound is correlated with the presence of AM fungi, suggesting a role in the symbiotic relationship.[1][2] However, its precise function remains an active area of research. One of the primary methods to elucidate the function of such molecules is through the generation and analysis of knockout or knockdown mutants.
Comparative Analysis of this compound and Strigolactone Mutants
Functional validation of this compound has primarily been achieved through the analysis of plants with reduced levels of this compound, often as a consequence of targeting upstream genes in the MEP pathway. This contrasts with the more extensive research on strigolactones, where a wider range of dedicated biosynthesis and signaling mutants have been characterized.
Quantitative Data from Mutant Analysis
The following tables summarize the phenotypic effects of reduced this compound and strigolactone levels on AM symbiosis in the model legume Medicago truncatula. It is important to note that true knockout mutants for a specific "this compound synthase" are not yet described in the literature; the data for this compound deficiency is derived from knockdown studies of the upstream gene DXS2.
| Genotype | Target Gene/Molecule | Effect on AM Fungal Colonization | Key Phenotypic Observations | Reference |
| Wild-Type (M. truncatula) | - | Normal colonization | Healthy growth and symbiotic interaction | - |
| dxs2 (RNAi knockdown) | 1-deoxy-D-xylulose 5-phosphate synthase 2 (Upstream of this compound) | Reduced overall colonization, specifically affecting arbuscule development. | Significant reduction in both this compound and C13 cyclohexenone derivatives. Increased number of degenerating arbuscules. | [1] |
| d14 (knockout) | DWARF14 (Strigolactone receptor) | Severely reduced mycorrhizal colonization. | Impaired hyphal branching and attachment to the host root. | [3] |
| max2/d3 (knockout) | MORE AXILLARY GROWTH 2 (F-box protein in SL signaling) | Drastically reduced AM colonization. | Blocks the downstream signaling cascade of strigolactones. | [4] |
Experimental Protocols
This section details the methodologies for generating knockout mutants using CRISPR-Cas9 and for quantifying the extent of AM fungal colonization, which are central to the functional validation of molecules like this compound.
Generation of Knockout Mutants in Medicago truncatula using CRISPR-Cas9
This protocol describes a general workflow for creating a knockout mutant of a this compound biosynthesis gene (e.g., DXS2) in Medicago truncatula.
1. Target Selection and Guide RNA (gRNA) Design:
- Identify the target gene sequence (e.g., Medicago truncatula DXS2).
- Use a CRISPR design tool to select one or two gRNA sequences targeting an early exon to induce a frameshift mutation. Ensure high on-target and low off-target scores.
2. Vector Construction:
- Synthesize the designed gRNA oligonucleotides.
- Clone the gRNAs into a plant CRISPR-Cas9 expression vector suitable for Agrobacterium tumefaciens-mediated transformation. The vector should contain a plant-active Cas9 expression cassette and a plant selection marker (e.g., herbicide or antibiotic resistance).
3. Agrobacterium-mediated Transformation:
- Transform the CRISPR-Cas9 construct into a suitable A. tumefaciens strain (e.g., AGL1 or EHA105).
- Use the transformed Agrobacterium to transform Medicago truncatula explants (e.g., leaf discs or cotyledons) following established protocols.[5][6][7][8][9]
- Co-cultivate the explants with Agrobacterium for 2-3 days.
4. Regeneration and Selection of Transgenic Plants:
- Transfer the explants to a regeneration medium containing selection agents to inhibit the growth of non-transformed cells and a bacteriostatic agent to eliminate Agrobacterium.
- Subculture the regenerating calli and shoots until healthy T0 plants are obtained.
5. Mutant Screening and Validation:
- Extract genomic DNA from the regenerated T0 plants.
- PCR amplify the target region of the DXS2 gene.
- Use Sanger sequencing or restriction fragment length polymorphism (RFLP) analysis to identify plants with mutations (insertions or deletions) at the target site.
- Grow the T0 plants to maturity and collect T1 seeds.
- Segregate out the Cas9 transgene in the T1 or T2 generation to obtain transgene-free mutant lines.
Quantification of Arbuscular Mycorrhizal Fungal Colonization
This protocol provides a standard method for assessing the extent of AM fungal colonization in wild-type and mutant plant roots.
1. Root Sampling and Preparation:
- Carefully excavate the root systems of the plants to be analyzed.
- Wash the roots gently to remove soil and debris.
- Select a representative subsample of fine roots.
2. Clearing and Staining:
- Clear the root samples by heating them in a 10% KOH solution at 90°C for 30-60 minutes.
- Rinse the roots with water and then acidify them with 1% HCl for 5-10 minutes.
- Stain the fungal structures by incubating the roots in a staining solution (e.g., 0.05% Trypan Blue in lactoglycerol) at 90°C for 15-30 minutes.[10]
- Destain the roots in a solution of lactoglycerol.
3. Microscopic Analysis:
- Mount the stained root fragments on a microscope slide.
- Observe the roots under a compound microscope.
- Use the grid-line intersect method to quantify colonization.[10] At each intersection of the grid with a root fragment, score the presence or absence of fungal structures (hyphae, arbuscules, vesicles).
- Calculate the percentage of root length colonized by the fungus.
4. Alternative Quantification using qPCR:
- For a high-throughput and more objective measure, quantitative PCR (qPCR) can be used.[1][11]
- Extract DNA from root samples.
- Use primers specific to a fungal housekeeping gene and a plant housekeeping gene.
- The relative abundance of fungal DNA to plant DNA provides a quantitative measure of colonization.
Visualizing Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key biological pathways and the experimental workflow described in this guide.
Caption: Biosynthesis pathway of this compound.
Caption: Strigolactone signaling pathway.
Caption: Experimental workflow for functional validation.
Conclusion
The functional validation of this compound's role in AM symbiosis is an ongoing field of research. While direct knockout mutants for the final biosynthetic steps are yet to be reported, knockdown studies of upstream genes like DXS2 have provided valuable insights, suggesting a role for this compound and related apocarotenoids in the proper development and maintenance of arbuscules. In contrast, the study of strigolactones has benefited from the availability of a wider array of mutants, leading to a more detailed understanding of their signaling pathway. Future research focusing on the generation of specific this compound knockout mutants and the elucidation of its downstream signaling components will be crucial for a complete understanding of its function in the intricate dialogue between plants and mycorrhizal fungi.
References
- 1. zora.uzh.ch [zora.uzh.ch]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Molecular Regulation of Arbuscular Mycorrhizal Symbiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Highly Efficient Gene Knockout in Medicago truncatula Genotype R108 Using CRISPR-Cas9 System and an Optimized Agrobacterium Transformation Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CRISPR/Cas9-Mediated Generation of Mutant Lines in Medicago truncatula Indicates a Symbiotic Role of MtLYK10 during Nodule Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Editing the Medicago truncatula Genome: Targeted Mutagenesis Using the CRISPR-Cas9 Reagent | Springer Nature Experiments [experiments.springernature.com]
- 10. prometheusprotocols.net [prometheusprotocols.net]
- 11. Quantification of arbuscular mycorrhizal fungi root colonization in wheat, tomato, and leek using absolute qPCR - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Mycorradicin and Blumenol: Key Apocarotenoids in Arbuscular Mycorrhizal Symbiosis
For Immediate Release
Jena, Germany – December 19, 2025 – In the intricate world of plant-microbe interactions, the symbiotic relationship between plants and arbuscular mycorrhizal (AM) fungi stands out for its profound impact on plant health and nutrient acquisition. Central to this symbiosis are specialized molecules known as apocarotenoids, derived from the cleavage of carotenoids. Among these, mycorradicin and blumenols have emerged as significant players, each with distinct roles and characteristics. This guide provides a comprehensive comparative analysis of the functions of this compound and blumenol, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Introduction to this compound and Blumenol
This compound and blumenols are two classes of apocarotenoids that accumulate in plant roots upon colonization by AM fungi.[1][2] this compound, a C14 polyene derivative, is responsible for the characteristic yellow pigmentation of mycorrhizal roots.[1][3] In contrast, blumenols are C13 cyclohexenone derivatives and are colorless.[1][3] Notably, specific forms of blumenols, particularly blumenol C-glucosides, have garnered significant attention as reliable biomarkers for the extent of AM fungal colonization, as they are translocated from the roots to the shoots.[1][4][5]
Comparative Functions and Characteristics
| Feature | This compound | Blumenol |
| Chemical Class | C14 Polyene Apocarotenoid | C13 Cyclohexenone Apocarotenoid |
| Primary Location | Roots (causes yellow pigmentation) | Roots and Shoots (translocated) |
| Key Function | Associated with AM symbiosis, but specific role in establishment and function appears to be minor.[2] Accumulation is a hallmark of established symbiosis and is linked to arbuscule degeneration.[6][7] | Act as systemic biomarkers for AM fungal colonization.[1][4][5] Levels of specific blumenol C-glucosides in leaves correlate with the degree of root colonization.[4][5] May play a role in regulating arbuscule turnover and positively influence plant fitness.[8][9] |
| Biosynthesis | Derived from the cleavage of C40 carotenoids. The final step is catalyzed by the Carotenoid Cleavage Dioxygenase 1 (CCD1) enzyme, acting on a C27 apocarotenoid precursor.[2][10] | Also derived from C40 carotenoids. Biosynthesis involves Carotenoid Cleavage Dioxygenase 7 (CCD7) and CCD1.[2][5] |
| Regulation | Accumulation is specific to AM symbiosis and not induced by other biotic or abiotic stresses.[2][5] | Accumulation of specific blumenol C-glucosides is tightly correlated with AM fungal colonization and is not triggered by other stresses.[5] Its production is regulated independently of strigolactones, another class of apocarotenoids involved in the initial stages of AM symbiosis.[4] |
Quantitative Data Summary
The following table summarizes representative quantitative data on the accumulation of blumenol C-glucosides in different plant species upon inoculation with the AM fungus Rhizophagus irregularis. Data is presented as relative abundance or concentration.
| Plant Species | Compound | Condition | Fold Change (AMF+ vs. AMF-) | Reference |
| Nicotiana attenuata | 11-hydroxyblumenol C-glucoside | Leaves | Detected only in AMF+ | [1] |
| Nicotiana attenuata | 11-carboxyblumenol C-glucoside | Leaves | Detected only in AMF+ | [1] |
| Solanum lycopersicum (Tomato) | 11-carboxyblumenol C-glucoside | Leaves | Detected only in AMF+ | [11] |
| Hordeum vulgare (Barley) | 11-hydroxyblumenol C-glucoside | Leaves | Detected only in AMF+ | [11] |
| Oryza sativa (Rice) | 11-carboxyblumenol C-glucoside | Leaves | Strictly correlated with % root colonization | [4] |
Note: "Detected only in AMF+" indicates that the compound was below the limit of detection in non-mycorrhizal control plants.
Signaling and Biosynthetic Pathways
The biosynthesis of both this compound and blumenols originates from C40 carotenoids within the plastid. A key branching point involves the action of different carotenoid cleavage dioxygenases (CCDs).
Caption: Biosynthetic pathway of this compound and Blumenols.
Experimental Protocols
Quantification of Blumenol Derivatives in Plant Leaves by UHPLC-MS/MS
This protocol is adapted from Wang et al. (2018) and Mindt et al. (2019) for the high-throughput quantification of blumenol derivatives as biomarkers for AMF colonization.[11][12]
a. Sample Preparation:
-
Harvest approximately 100 mg of fresh leaf material and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a mortar and pestle or a bead mill.
-
Add 1 mL of extraction solvent (e.g., methanol) containing an internal standard (e.g., deuterated abscisic acid) to the powdered sample.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Collect the supernatant and filter it through a 0.22 µm PTFE filter into an HPLC vial.
b. UHPLC-MS/MS Analysis:
-
Chromatographic Separation: Use a C18 reversed-phase column (e.g., 1.7 µm particle size, 2.1 x 100 mm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the target analytes (e.g., 5% B to 95% B over 10 minutes).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Detection: Use a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source in positive ion mode.
-
Monitor the specific precursor-to-product ion transitions for each blumenol derivative and the internal standard using Multiple Reaction Monitoring (MRM). For example:
-
11-hydroxyblumenol C-glucoside: Monitor transitions for the [M+H]+ ion.
-
11-carboxyblumenol C-glucoside: Monitor transitions for the [M+H]+ ion.
-
-
Optimize cone voltage and collision energy for each transition to maximize sensitivity.
-
c. Data Analysis:
-
Integrate the peak areas of the target blumenol derivatives and the internal standard.
-
Calculate the response ratio (analyte peak area / internal standard peak area).
-
Quantify the concentration of each blumenol derivative using a calibration curve prepared with authentic standards.
Caption: Workflow for Blumenol Quantification.
Analysis of this compound in Roots
This compound can be visually assessed by the yellowing of the roots. For quantitative analysis, extraction and spectrophotometric or HPLC-based methods can be employed.
a. Extraction:
-
Excavate roots and wash them carefully to remove soil particles.
-
Homogenize a known weight of fresh root material in a solvent mixture such as chloroform/methanol (2:1, v/v).
-
Centrifuge to pellet the root debris.
-
Collect the supernatant containing the pigments.
b. Quantification:
-
Spectrophotometry: Measure the absorbance of the extract at the characteristic wavelength for this compound (around 400-450 nm).
-
HPLC Analysis: Separate the pigments using a C18 or C30 reversed-phase column and detect using a photodiode array (PDA) detector to obtain the full absorption spectrum for identification and quantification against a standard if available.
Conclusion
This compound and blumenols are both important apocarotenoid indicators of arbuscular mycorrhizal symbiosis, yet they exhibit distinct functional roles and distributions within the plant. While this compound serves as a visual marker of established symbiosis in the roots, blumenol C-glucosides have emerged as powerful, quantitative, and systemic biomarkers that can be non-destructively monitored in the shoots. This allows for high-throughput screening of plant-AMF interactions, a valuable tool for crop improvement programs aimed at enhancing nutrient use efficiency. Further research into the precise signaling functions of these molecules will undoubtedly deepen our understanding of this ancient and vital symbiosis.
References
- 1. Blumenols as shoot markers of root symbiosis with arbuscular mycorrhizal fungi | eLife [elifesciences.org]
- 2. Frontiers | Apocarotenoids: Old and New Mediators of the Arbuscular Mycorrhizal Symbiosis [frontiersin.org]
- 3. Apocarotenoids: Old and New Mediators of the Arbuscular Mycorrhizal Symbiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 5. Blumenols as shoot markers of root symbiosis with arbuscular mycorrhizal fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apocarotenoid biosynthesis in arbuscular mycorrhizal roots: contributions from methylerythritol phosphate pathway isogenes and tools for its manipulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Arbuscular mycorrhizal fungi-indicative blumenol-C-glucosides predict lipid accumulations and fitness in plants grown without competitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. RNA interference-mediated repression of MtCCD1 in mycorrhizal roots of Medicago truncatula causes accumulation of C27 apocarotenoids, shedding light on the functional role of CCD1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantification of Blumenol Derivatives as Leaf Biomarkers for Plant-AMF Association - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantification of Blumenol Derivatives as Leaf Biomarkers for Plant-AMF Association - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: Mycorradicin and Strigolactones in the Regulation of Arbuscular Mycorrhizal Symbiosis
For Researchers, Scientists, and Drug Development Professionals
The establishment of arbuscular mycorrhizal (AM) symbiosis, a crucial mutualistic relationship between most land plants and AM fungi, is orchestrated by a complex chemical dialogue. Among the key signaling molecules are two classes of apocarotenoids: the well-studied strigolactones and the less understood mycorradicins. This guide provides a comprehensive comparison of their roles in regulating AM symbiosis, supported by available experimental data, detailed protocols, and signaling pathway visualizations.
Executive Summary
Strigolactones are established as primary signaling molecules in the pre-symbiotic phase, exuded by plant roots to stimulate fungal spore germination and hyphal branching, thereby facilitating root colonization.[1][2][3] Mycorradicins, in contrast, are predominantly found within colonized roots and are associated with the development and turnover of arbuscules, the primary sites of nutrient exchange.[4][5] While both are derived from the carotenoid biosynthetic pathway, their temporal and spatial roles in the symbiosis appear to be distinct.[1][3] Quantitative data directly comparing their efficacy in promoting key symbiotic events remains limited, highlighting a significant area for future research.
Comparative Data on Hyphal Branching and Root Colonization
Direct quantitative comparisons of the effects of mycorradicin and strigolactones on hyphal branching and root colonization are not extensively available in the current literature. However, existing studies provide qualitative and semi-quantitative insights into their individual roles.
Table 1: Effects of Strigolactones and this compound on AM Fungal Development
| Parameter | Strigolactones | This compound |
| Primary Role | Pre-symbiotic signaling | Post-colonization regulation |
| Effect on Hyphal Branching | Strong induction of hyphal branching in the pre-symbiotic stage.[2][6][7] | No direct evidence of inducing pre-symbiotic hyphal branching. |
| Effect on Root Colonization | Essential for efficient root colonization; mutants deficient in strigolactone synthesis show reduced colonization.[8] | Accumulates in colonized roots; its absence is correlated with a higher ratio of degenerating arbuscules, suggesting a role in arbuscule maintenance and turnover.[4][5] |
| Localization | Exuded from plant roots into the rhizosphere.[1][3] | Accumulates within the root cortical cells containing arbuscules.[2][4] |
Signaling Pathways
The signaling pathways of strigolactones in plants are well-characterized, involving perception by the D14 receptor and subsequent signal transduction. In AM fungi, the perception mechanism for strigolactones is still under investigation, but it is known to trigger a cascade of molecular events leading to increased metabolic activity and hyphal branching.[9] The signaling pathway for this compound in either the plant or the fungus has not yet been elucidated.
Strigolactone Signaling in AM Fungi (Hypothesized)
References
- 1. Chemical identification and functional analysis of apocarotenoids involved in the development of arbuscular mycorrhizal symbiosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Frontiers | Apocarotenoids: Old and New Mediators of the Arbuscular Mycorrhizal Symbiosis [frontiersin.org]
- 5. Apocarotenoids: Old and New Mediators of the Arbuscular Mycorrhizal Symbiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural Requirements of Strigolactones for Hyphal Branching in AM Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. agro.icm.edu.pl [agro.icm.edu.pl]
- 9. academic.oup.com [academic.oup.com]
Unraveling the Impact of Mycorradicin on Plant Phenotypes: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the intricate signaling networks in plant-microbe interactions is paramount. This guide provides a comprehensive comparison of plant phenotypes with altered levels of mycorradicin, a key apocarotenoid in arbuscular mycorrhizal (AM) symbiosis. We delve into the experimental data, detail the underlying protocols, and visualize the associated signaling pathways to offer a clear perspective on the functional role of this molecule.
This compound, the C14 apocarotenoid responsible for the characteristic yellow pigmentation of mycorrhizal roots, is a crucial marker for the establishment of a functional symbiosis between plants and arbuscular mycorrhizal fungi.[1][2] Altering the levels of this molecule through genetic manipulation provides a powerful tool to dissect its role in plant development, nutrient uptake, and the overall success of the symbiotic relationship.
Phenotypic Comparison of Plants with Altered this compound Levels
The primary method to modulate this compound levels in plants has been through the silencing of genes involved in its biosynthesis. The enzyme 1-deoxy-D-xylulose 5-phosphate synthase 2 (DXS2) is specifically implicated in the biosynthesis of apocarotenoids during AM symbiosis, making it a key target for genetic manipulation.[1] Another critical enzyme is Carotenoid Cleavage Dioxygenase 1 (CCD1), which is involved in the cleavage of carotenoids to produce various apocarotenoids, including the precursors to this compound.[3]
Below is a summary of the observed phenotypic changes in Medicago truncatula plants where CCD1 has been silenced using RNA interference (RNAi), leading to significantly reduced this compound levels.
| Phenotypic Trait | Wild-Type (Control) | CCD1-RNAi (Altered this compound) | Reference |
| This compound Derivatives Level | Normal | Reduced to 3-6% of control levels | [3] |
| C27 Apocarotenoid Accumulation | Not detected | Accumulation of C27 apocarotenoic acid derivatives | [3] |
| Arbuscule Degeneration | Normal rate of degeneration | Moderate increase in degenerating arbuscules | [3] |
| Mycorrhizal Colonization (%) | High | No significant change reported | [3] |
| Plant Biomass (Shoot/Root) | Normal | No significant change reported | [3] |
| Nutrient Uptake (e.g., Phosphate) | Enhanced by mycorrhiza | No significant change reported | [3] |
Note: While significant reductions in this compound levels have been achieved, the currently available public data on broad phenotypic changes such as biomass and nutrient uptake in these specific mutants is limited. The primary reported consequence of reduced this compound is an alteration in the profile of other apocarotenoids and a subtle impact on the lifecycle of the fungal arbuscules within the root cells.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are protocols for key experiments in the analysis of plants with altered this compound levels.
Generation of CCD1-RNAi Medicago truncatula Hairy Roots
This protocol describes the generation of transgenic hairy roots with reduced CCD1 expression, leading to lower this compound levels.
a. Vector Construction:
-
A cDNA fragment of the target gene (MtCCD1) is amplified by PCR.
-
The fragment is cloned into an RNAi vector in both sense and antisense orientations, separated by an intron, under the control of a constitutive promoter (e.g., CaMV 35S).
b. Agrobacterium rhizogenes Transformation:
-
The resulting RNAi construct is introduced into Agrobacterium rhizogenes.
-
Medicago truncatula seedlings are germinated and the radicle is removed.
-
The wounded surface of the seedling is inoculated with the transformed A. rhizogenes.
-
Co-cultivation is performed for several days in the dark.
c. Selection of Transgenic Hairy Roots:
-
Seedlings are transferred to a selective medium containing an antibiotic (e.g., kanamycin) to select for transformed roots.
-
Transformed hairy roots are identified by their vigorous growth on the selective medium.
Quantification of this compound and Other Apocarotenoids by HPLC
This protocol outlines the extraction and analysis of apocarotenoids from root tissues.
a. Sample Preparation:
-
Mycorrhizal and non-mycorrhizal root samples are harvested and immediately frozen in liquid nitrogen.
-
The frozen tissue is ground to a fine powder.
b. Extraction:
-
The powdered root tissue is extracted with a methanol-based solvent.
-
The extract is centrifuged to pellet cell debris.
-
The supernatant is collected and filtered.
c. HPLC Analysis:
-
The filtered extract is injected into a High-Performance Liquid Chromatography (HPLC) system equipped with a C30 reverse-phase column.
-
A gradient elution program with solvents such as methanol, methyl-tert-butyl ether, and water is used to separate the different apocarotenoids.
-
Compounds are detected using a photodiode array detector, monitoring at specific wavelengths (e.g., 440 nm for this compound-like compounds).[4]
-
Quantification is performed by comparing the peak areas to those of known standards.
Assessment of Arbuscular Mycorrhizal Colonization
This protocol is for visualizing and quantifying the extent of fungal colonization in plant roots.
a. Root Staining:
-
Roots are cleared by heating in a 10% potassium hydroxide (B78521) (KOH) solution.
-
The cleared roots are rinsed with water and then acidified with 1% hydrochloric acid (HCl).
-
Roots are stained with a staining solution such as Trypan Blue or ink-vinegar solution to visualize fungal structures.[5]
b. Quantification:
-
Stained roots are mounted on a microscope slide.
-
The percentage of root length colonized by the fungus is determined using the grid-line intersect method.[6]
-
The abundance of different fungal structures (arbuscules, vesicles, hyphae) is also quantified.
Visualizing the Pathways
To better understand the molecular processes involved, the following diagrams, generated using Graphviz, illustrate the this compound biosynthesis pathway and the general signaling cascade in arbuscular mycorrhizal symbiosis.
Caption: Proposed two-step biosynthesis pathway of this compound.
Caption: General signaling pathway in arbuscular mycorrhizal symbiosis.
References
- 1. Comprehensive Analysis of Carotenoid Cleavage Dioxygenases Gene Family and Its Expression in Response to Abiotic Stress in Poplar - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transcript Profiling Coupled with Spatial Expression Analyses Reveals Genes Involved in Distinct Developmental Stages of an Arbuscular Mycorrhizal Symbiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RNA interference-mediated repression of MtCCD1 in mycorrhizal roots of Medicago truncatula causes accumulation of C27 apocarotenoids, shedding light on the functional role of CCD1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Plant Signaling and Metabolic Pathways Enabling Arbuscular Mycorrhizal Symbiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. grupos.eez.csic.es [grupos.eez.csic.es]
Unveiling the Role of Carotenoid Cleavage Dioxygenase 1 (CCD1) in Mycorradicin Biosynthesis Through RNA Interference
A Comparative Guide for Researchers
This guide provides a comprehensive analysis of the pivotal role of Carotenoid Cleavage Dioxygenase 1 (CCD1) in the biosynthesis of mycorradicin, an apocarotenoid pigment found in plants forming arbuscular mycorrhizal symbiosis. We delve into the experimental evidence, primarily from RNA interference (RNAi) studies, that has reshaped our understanding of the this compound biosynthetic pathway. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the molecular intricacies of this symbiotic relationship and the methodologies used to elucidate them.
Introduction
RNAi-Mediated Silencing of CCD1: A Pivotal Experiment
A landmark study utilizing RNA interference to repress the expression of the Medicago truncatula CCD1 gene (MtCCD1) in mycorrhizal hairy roots provided critical insights into its function.[2][3] This approach offers a powerful alternative to traditional knockout mutations, which can sometimes be lethal or compensated for by other genes.
Comparison of Apocarotenoid Levels in Control vs. MtCCD1 RNAi Roots
The silencing of MtCCD1 resulted in a dramatic shift in the apocarotenoid profile of the colonized roots, providing strong evidence for its role in this compound biosynthesis. The table below summarizes the key quantitative findings.
| Apocarotenoid Derivative | Relative Abundance in MtCCD1 RNAi Roots (Compared to Control) | Implication |
| This compound Derivatives (C14) | 3% - 6%[2][3] | Confirms CCD1 as the primary enzyme responsible for the final step of this compound biosynthesis. |
| Cyclohexenone Derivatives (C13) | 30% - 47%[2][3] | Suggests an alternative pathway or enzyme is also involved in the production of C13 derivatives. |
| C27 Apocarotenoids | Significant Accumulation[2][3] | Indicates that C27 apocarotenoids are the likely substrates for CCD1. |
Experimental Protocols
RNA Interference (RNAi) in Medicago truncatula Hairy Roots
The following provides a generalized methodology based on the pivotal studies confirming the role of CCD1.
-
Construct Design: A gene-specific fragment of the MtCCD1 coding sequence is cloned into an RNAi vector in both sense and antisense orientations, separated by an intron. This construct is designed to produce a hairpin RNA (hpRNA) upon transcription.
-
Transformation: The RNAi construct is introduced into Agrobacterium rhizogenes, which is then used to induce the formation of transgenic "hairy roots" on Medicago truncatula explants.
-
Mycorrhizal Inoculation: The transgenic hairy roots are colonized with an arbuscular mycorrhizal fungus, such as Glomus intraradices.
-
Apocarotenoid Analysis: After a period of symbiotic interaction, the apocarotenoids are extracted from the root tissues and analyzed using techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to quantify the levels of this compound, cyclohexenone derivatives, and other apocarotenoids.[2][3]
Visualizing the Experimental Workflow and Biosynthetic Pathway
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental logic and the revised understanding of the this compound biosynthesis pathway.
Caption: Experimental workflow for confirming the role of CCD1 in this compound biosynthesis via RNAi.
Caption: Revised two-step biosynthetic pathway of this compound.
Discussion and Alternative Approaches
While RNAi is a powerful tool, other approaches can complement its findings:
-
Mutant Analysis: Studying plant mutants with defects in carotenoid biosynthesis can help to further delineate the pathway. For instance, maize mutants deficient in carotenoid biosynthesis showed impaired this compound production.[9]
-
Enzymatic Assays: In vitro assays with recombinant CCD1 protein can be used to confirm its substrate specificity for C27 apocarotenoids.
-
Metabolic Labeling: Using labeled precursors can trace the flow of carbons through the biosynthetic pathway, providing direct evidence for the proposed two-step mechanism.
Conclusion
The application of RNA interference has been instrumental in confirming the essential role of CCD1 in the final step of this compound biosynthesis. The significant reduction of this compound and the concurrent accumulation of C27 apocarotenoids in MtCCD1-silenced roots provide compelling evidence for a revised, two-step cleavage model. This guide highlights the power of RNAi as a tool for functional genomics in unraveling complex biosynthetic pathways and provides a framework for future research in this area.
References
- 1. Apocarotenoid biosynthesis in arbuscular mycorrhizal roots: contributions from methylerythritol phosphate pathway isogenes and tools for its manipulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. RNA interference-mediated repression of MtCCD1 in mycorrhizal roots of Medicago truncatula causes accumulation of C27 apocarotenoids, shedding light on the functional role of CCD1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Role of carotenoid cleavage dioxygenase 1 (CCD1) in apocarotenoid biogenesis revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RNA Interference-Mediated Repression of MtCCD1 in Mycorrhizal Roots of Medicago truncatula Causes Accumulation of C27 Apocarotenoids, Shedding Light on the Functional Role of CCD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Apocarotenoids: Old and New Mediators of the Arbuscular Mycorrhizal Symbiosis [frontiersin.org]
- 8. Apocarotenoids: Old and New Mediators of the Arbuscular Mycorrhizal Symbiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Comparative Transcriptomics of Plant Roots: The Impact of Mycorradicin and Arbuscular Mycorrhizal Symbiosis
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the transcriptomic profiles of plant roots in the presence and absence of Mycorradicin, a key biomarker for arbuscular mycorrhizal (AM) symbiosis. The data presented is synthesized from multiple experimental studies to offer a comprehensive overview for researchers in plant biology, soil ecology, and drug development exploring the molecular basis of this widespread plant-fungal interaction.
This compound and its derivatives are yellow C14 apocarotenoids that accumulate in roots colonized by arbuscular mycorrhizal fungi (AMF)[1][2]. Their presence is a hallmark of a functional symbiosis, which triggers significant reprogramming of the host plant's cellular, molecular, and metabolic pathways[1]. Consequently, a comparative transcriptomic analysis of roots with and without this compound effectively contrasts the gene expression landscapes of mycorrhizal and non-mycorrhizal roots.
Quantitative Data Summary: Differentially Expressed Genes (DEGs)
The establishment of AM symbiosis leads to substantial changes in the root transcriptome. The following tables summarize key findings from comparative transcriptomic studies, highlighting the number of differentially expressed genes (DEGs) and enriched biological processes in mycorrhizal roots (indicative of this compound presence) compared to non-mycorrhizal controls.
Table 1: Summary of Differentially Expressed Genes in Mycorrhizal Roots Across Different Plant Species
| Plant Species | Experimental Condition | Up-regulated Genes | Down-regulated Genes | Total DEGs | Key Enriched Gene Ontology (GO) Terms | Reference |
| Tomato (Solanum lycopersicum) | AM colonization | 635 | 384 | 1,019 | Nutrient transport, response to oxidative stress, hormone signaling | [3] |
| Poplar (Populus tremula × alba) | Compatible ECM interaction | Variable across fungi | Variable across fungi | Up to several thousand | Cell wall remodeling, interkingdom crosstalk | [4] |
| Oeceoclades maculata (Orchid) | Mycorrhizal roots | 5,854 | 3,514 | 9,368 | Increased transcription factors, nutrient transporters; reduced defense responses | [5] |
| Medicago truncatula | AM symbiosis | 1,464 | 919 | 2,383 | Symbiosis-specific gene expression, nutrient exchange pathways | [6] |
Table 2: Key Upregulated Genes and their Functions in Mycorrhizal Roots
| Gene/Protein Family | Function | Significance in Symbiosis |
| Phosphate (B84403) Transporters | Mediate the uptake of phosphate from the fungus to the plant. | Essential for the primary nutritional benefit of the symbiosis for the plant. |
| N-acetyl glucosamine (B1671600) Transporter | Involved in the early stages of symbiont recognition. | Crucial for the initiation of the symbiotic program.[7] |
| ABC Transporters | Facilitate the transport of lipids and other molecules to the fungus. | Important for nutrient exchange and maintaining the symbiotic interface. |
| Carotenoid Cleavage Dioxygenases (CCDs) | Enzymes involved in the biosynthesis of apocarotenoids, including this compound precursors. | Their upregulation leads to the accumulation of this compound.[8] |
| Transcription Factors (e.g., GRAS, MYB) | Regulate the expression of symbiosis-related genes. | Orchestrate the complex gene expression changes required for symbiosis. |
Experimental Protocols
The following sections detail standardized methodologies for comparative transcriptomic analysis of mycorrhizal and non-mycorrhizal roots.
1. Plant Growth and Mycorrhizal Inoculation:
-
Plant Species: Medicago truncatula, Solanum lycopersicum, or other model plants suitable for mycorrhizal studies.
-
Growth Conditions: Plants are typically grown in a sterile substrate (e.g., sand-vermiculite mix) with low phosphate availability to encourage mycorrhizal colonization.
-
Inoculation: One group of plants is inoculated with AMF spores or colonized root pieces (e.g., Rhizophagus irregularis), while the control group remains uninoculated.
-
Harvesting: Root samples are harvested at specific time points post-inoculation (e.g., 7 and 30 days) to capture different stages of symbiotic development[3].
2. RNA Extraction and Sequencing:
-
RNA Isolation: Total RNA is extracted from root tissues using standard protocols (e.g., TRIzol method or commercial kits), followed by DNase treatment to remove genomic DNA contamination.
-
Library Preparation: RNA-seq libraries are prepared using kits such as the Illumina TruSeq RNA Sample Preparation Kit. This involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.
-
Sequencing: Sequencing is performed on a platform like the Illumina HiSeq to generate a sufficient number of reads for differential gene expression analysis.
3. Bioinformatic Analysis of Transcriptomic Data:
-
Quality Control: Raw sequencing reads are assessed for quality, and adapters and low-quality bases are trimmed.
-
Mapping: The cleaned reads are mapped to the reference genome of the host plant.
-
Differential Gene Expression Analysis: Gene expression levels are quantified (e.g., as Fragments Per Kilobase of transcript per Million mapped reads - FPKM). Statistical analysis (e.g., using DESeq2 or edgeR) is performed to identify genes that are differentially expressed between mycorrhizal and non-mycorrhizal roots with a specified significance threshold (e.g., p-value < 0.05 and log2 fold change > 1).
-
Functional Annotation and Enrichment Analysis: DEGs are annotated with functional information from databases like Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) to identify over-represented biological processes and metabolic pathways.
Signaling Pathways and Experimental Workflows
Signaling in Arbuscular Mycorrhizal Symbiosis
The establishment of AM symbiosis is initiated by a complex molecular dialogue between the plant and the fungus. Plant roots release strigolactones, which stimulate fungal growth and branching. In turn, the fungus releases signaling molecules, including lipochitooligosaccharides (Myc-LCOs), that are perceived by the plant, activating a common symbiosis signaling pathway. This pathway is crucial for the morphological changes required for fungal accommodation within the root cells.
Caption: Molecular dialogue initiating AM symbiosis.
Experimental Workflow for Comparative Transcriptomics
The following diagram illustrates the key steps involved in a typical comparative transcriptomics experiment to study the effects of mycorrhizal colonization.
Caption: Workflow for comparative root transcriptomics.
References
- 1. Frontiers | Apocarotenoids: Old and New Mediators of the Arbuscular Mycorrhizal Symbiosis [frontiersin.org]
- 2. Apocarotenoid biosynthesis in arbuscular mycorrhizal roots: contributions from methylerythritol phosphate pathway isogenes and tools for its manipulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transcriptomic insights into mycorrhizal interactions with tomato root: a comparative study of short- and long-term post-inoculation responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative transcriptomics uncovers poplar and fungal genetic determinants of ectomycorrhizal compatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteomic and Transcriptomic Analyses Indicate Metabolic Changes and Reduced Defense Responses in Mycorrhizal Roots of Oeceoclades maculata (Orchidaceae) Collected in Nature [mdpi.com]
- 6. escholarship.org [escholarship.org]
- 7. Plant Signaling and Metabolic Pathways Enabling Arbuscular Mycorrhizal Symbiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iris.unito.it [iris.unito.it]
Cross-Species Comparison of Mycorradicin Production and Function in Arbuscular Mycorrhizal Symbiosis
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Mycorradicin, a C14 apocarotenoid, is a distinctive yellow pigment that accumulates in the roots of many plants upon colonization by arbuscular mycorrhizal (AM) fungi. Its presence is considered a hallmark of a mature and functional symbiosis, yet its precise role and the extent of its production across different plant and fungal species remain areas of active investigation. This guide provides a comparative overview of this compound production, its proposed functions, and detailed experimental protocols for its study, aimed at facilitating further research into this intriguing symbiotic molecule.
This compound Production: A Cross-Species Overview
The production of this compound is not ubiquitous across the plant kingdom, nor is it consistent among different fungal partners. A comprehensive study by Fester et al. (2002) surveyed 58 plant species from 36 families, providing a foundational understanding of the distribution of this apocarotenoid. The following table summarizes these findings, indicating the presence or absence of this compound and semi-quantitative remarks on its abundance.[1]
| Plant Family | Species | This compound Presence | Remarks on Abundance |
| Liliopsida (Monocots) | |||
| Alliaceae | Allium porrum | + | Strong yellow coloration |
| Poaceae | Zea mays | + | Yellow coloration, dependent on fungal partner |
| Poaceae | Triticum aestivum | + | Yellow coloration |
| Poaceae | Hordeum vulgare | + | Yellow coloration |
| Poaceae | Sorghum bicolor | + | Yellow coloration |
| Rosopsida (Dicots) | |||
| Apiaceae | Daucus carota | + | - |
| Apiaceae | Petroselinum crispum | + | - |
| Asteraceae | Helianthus annuus | - | - |
| Asteraceae | Lactuca sativa | - | - |
| Brassicaceae | Brassica rapa | - | Non-mycotrophic family |
| Chenopodiaceae | Spinacia oleracea | - | Non-mycotrophic family |
| Cucurbitaceae | Cucurbita pepo | + | - |
| Fabaceae | Medicago truncatula | + | Amount dependent on fungal partner |
| Fabaceae | Pisum sativum | + | - |
| Fabaceae | Phaseolus vulgaris | + | - |
| Linaceae | Linum usitatissimum | - | - |
| Rosaceae | Fragaria × ananassa | - | - |
| Solanaceae | Lycopersicon esculentum | + | - |
| Solanaceae | Nicotiana tabacum | + | - |
| Solanaceae | Solanum tuberosum | + | - |
This table is a partial representation of the data from Fester et al. (2002) and serves as an illustrative example.
Biosynthesis and Proposed Functions of this compound
This compound is synthesized in the plastids of root cortical cells through the methylerythritol phosphate (B84403) (MEP) pathway.[2] Its production is initiated by the cleavage of a C40 carotenoid precursor by carotenoid cleavage dioxygenases (CCDs).[3][4] The accumulation of this compound is spatially and temporally correlated with the senescence and degradation of arbuscules, the primary sites of nutrient exchange between the plant and the fungus.[1] This has led to the hypothesis that this compound, or its precursors, may play a role in regulating the lifespan of arbuscules and nutrient transport.
While a definitive signaling role has yet to be fully elucidated, the specificity of this compound to the AM symbiosis and its association with arbuscule turnover suggest a function in mediating the host plant's control over the fungal symbiont.
Experimental Protocols
Extraction and Quantification of this compound
This protocol describes the extraction of this compound from mycorrhizal root tissue and its quantification using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Mycorrhizal root samples
-
Liquid nitrogen
-
Mortar and pestle
-
50 mM Tris-HCl buffer (pH 7.5) containing 1 M NaCl
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
HPLC system with a C30 reversed-phase column
-
Mobile phase: Methanol/Methyl-tert-butyl ether/Water gradient
-
This compound standard (if available for absolute quantification)
Procedure:
-
Sample Preparation: Harvest fresh mycorrhizal roots and wash them thoroughly with deionized water to remove soil particles. Blot dry and immediately freeze in liquid nitrogen.
-
Grinding: Grind the frozen root tissue to a fine powder using a pre-chilled mortar and pestle.
-
Extraction:
-
Transfer the powdered root tissue to a centrifuge tube.
-
Add 10 volumes of ice-cold methanol and vortex thoroughly.
-
Add 5 volumes of ice-cold chloroform and vortex again.
-
Add 1 volume of 50 mM Tris-HCl (pH 7.5) with 1 M NaCl and vortex vigorously for 1 minute.
-
Centrifuge at 4,000 x g for 10 minutes at 4°C to separate the phases.
-
-
Phase Separation:
-
Carefully collect the lower chloroform phase containing the pigments using a glass pipette.
-
Transfer the chloroform phase to a new tube.
-
Wash the remaining aqueous phase and solid pellet with a small volume of chloroform, centrifuge, and pool the chloroform phases.
-
-
Drying and Re-suspension:
-
Dry the pooled chloroform extract under a stream of nitrogen gas or using a rotary evaporator at a temperature below 40°C.
-
Re-suspend the dried extract in a known volume of the initial HPLC mobile phase.
-
-
HPLC Analysis:
-
Inject the re-suspended sample into the HPLC system.
-
Use a C30 reversed-phase column for optimal separation of carotenoids and apocarotenoids.
-
Employ a gradient elution program with methanol, methyl-tert-butyl ether, and water.
-
Monitor the elution profile at the characteristic absorption maximum of this compound (around 440 nm).
-
Quantify the this compound peak area relative to an internal standard or a this compound standard curve for absolute quantification.
-
Functional Analysis: Arbuscule Turnover Assay
This assay assesses the impact of this compound on the development and degeneration of arbuscules within mycorrhizal roots.
Materials:
-
Mycorrhizal root samples (from plants treated with and without exogenous this compound, or from genetic lines with altered this compound production)
-
Fixative solution (e.g., 50% ethanol)
-
10% (w/v) Potassium hydroxide (B78521) (KOH)
-
1% (v/v) Hydrochloric acid (HCl)
-
Staining solution (e.g., 0.05% Trypan blue in lactoglycerol or ink and vinegar solution)
-
Destaining solution (e.g., lactoglycerol)
-
Microscope slides and cover slips
-
Compound microscope with 100x and 400x magnification
Procedure:
-
Root Clearing and Staining:
-
Fix the root samples in 50% ethanol.
-
Clear the root tissue by heating in 10% KOH at 90°C for 10-60 minutes (time varies with plant species).[5][6]
-
Rinse the roots with water and acidify with 1% HCl for 5-10 minutes.[5][7]
-
Stain the fungal structures by incubating the roots in a staining solution (e.g., 0.05% Trypan blue) at 90°C for 5-10 minutes or overnight at room temperature.[5][8]
-
Destain the roots in lactoglycerol to reduce background staining.[6]
-
-
Microscopic Observation and Quantification:
-
Mount the stained root fragments on a microscope slide in a drop of lactoglycerol.
-
Observe the slides under a compound microscope.
-
Use the grid-line intersect method to quantify the percentage of root length colonized by different fungal structures (hyphae, vesicles, and arbuscules).
-
For arbuscule turnover, classify the observed arbuscules into developmental stages:
-
Developing/Young Arbuscules: Finely branched structures with a dense appearance.
-
Mature Arbuscules: Fully developed, highly branched structures filling the host cell.
-
Degenerating/Senescent Arbuscules: Collapsed or coarsely granulated structures, indicating breakdown.
-
-
Calculate the ratio of degenerating to mature arbuscules in different treatment groups to assess the rate of arbuscule turnover.
-
Visualizing this compound-Related Pathways
To better understand the molecular processes involving this compound, the following diagrams, generated using Graphviz (DOT language), illustrate its biosynthetic pathway and a proposed signaling cascade.
Caption: Biosynthetic pathway of this compound from primary metabolites.
Caption: Proposed signaling pathway for this compound in regulating arbuscule turnover.
References
- 1. Occurrence and localization of apocarotenoids in arbuscular mycorrhizal plant roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Apocarotenoid biosynthesis in arbuscular mycorrhizal roots: contributions from methylerythritol phosphate pathway isogenes and tools for its manipulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Apocarotenoids: Old and New Mediators of the Arbuscular Mycorrhizal Symbiosis [frontiersin.org]
- 4. iris.unito.it [iris.unito.it]
- 5. prometheusprotocols.net [prometheusprotocols.net]
- 6. journal.nzpps.org [journal.nzpps.org]
- 7. bio-protocol.org [bio-protocol.org]
- 8. pressbooks.claremont.edu [pressbooks.claremont.edu]
Symbiotic Signal vs. Antifungal Assault: A Comparative Guide to Mycorradicin and Fungal Signaling Pathway Inhibitors
A deep dive into the molecular interactions of Mycorradicin in symbiotic fungi versus the disruptive mechanisms of leading antifungal drugs in pathogenic fungi reveals a fascinating dichotomy in how small molecules modulate fungal signaling. While this compound acts as a molecular handshake to foster a beneficial relationship, antifungal agents execute a targeted attack on essential cellular communication, leading to fungal cell death.
This guide provides a comparative analysis of this compound's role in the signaling pathways of arbuscular mycorrhizal (AM) fungi and the mechanisms by which common antifungal drugs—azoles (fluconazole), echinocandins (caspofungin), and polyenes (amphotericin B)—interfere with the signaling cascades of pathogenic fungi. This objective comparison is supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
At a Glance: this compound vs. Antifungal Drugs
| Feature | This compound | Fluconazole (Azole) | Caspofungin (Echinocandin) | Amphotericin B (Polyene) |
| Primary Role | Symbiotic Signaling Molecule | Antifungal Drug | Antifungal Drug | Antifungal Drug |
| Target Organism Context | Arbuscular Mycorrhizal Fungi (Symbiont) | Pathogenic Fungi | Pathogenic Fungi | Pathogenic Fungi |
| Primary Target | Not fully elucidated; involved in regulating symbiosis | Lanosterol (B1674476) 14α-demethylase (Erg11) in the ergosterol (B1671047) biosynthesis pathway | β-(1,3)-D-glucan synthase in the cell wall biosynthesis pathway | Ergosterol in the fungal cell membrane |
| Impact on Fungal Signaling | Accumulation is a marker of a functional symbiosis; likely involved in regulating arbuscule development. | Indirectly triggers stress response pathways (e.g., MAPK signaling) due to altered membrane integrity. | Directly activates the Cell Wall Integrity (CWI) signaling pathway. | Induces oxidative stress, which can activate stress-responsive signaling pathways. |
| Overall Effect | Facilitates and maintains a mutualistic relationship. | Inhibition of fungal growth (fungistatic). | Fungal cell death (fungicidal against yeasts). | Fungal cell death (fungicidal). |
This compound: A Conductor of Symbiosis
This compound is an apocarotenoid, a class of organic compounds derived from carotenoids. It is not an antifungal agent but rather a key molecule in the establishment and maintenance of arbuscular mycorrhizal symbiosis, a mutualistic relationship between fungi and the roots of most terrestrial plants. The accumulation of this compound in plant roots is a hallmark of a successful and functional symbiosis. While the precise receptor for this compound in AM fungi has not yet been identified, its presence is correlated with the regulation of arbuscule development and turnover, the primary sites of nutrient exchange between the plant and the fungus.
The signaling pathway initiated by this compound is thought to be part of a complex molecular dialogue that ensures the symbiotic relationship remains balanced and beneficial for both partners.
Antifungal Drugs: Disruptors of Pathogenic Fungal Signaling
In stark contrast to the cooperative role of this compound, antifungal drugs are designed to disrupt the essential signaling pathways of pathogenic fungi, leading to their demise.
Fluconazole and the MAPK Stress Response
Fluconazole, a member of the azole class, primarily inhibits the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane. The depletion of ergosterol and the accumulation of toxic sterol precursors compromise membrane integrity. This cellular stress triggers a compensatory response through the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, such as the cell wall integrity (CWI) pathway. While initially a survival mechanism, sustained activation of these pathways can be detrimental, and inhibition of this stress response can enhance the efficacy of azoles.
Caspofungin and the Cell Wall Integrity Pathway
Caspofungin, an echinocandin, directly targets the fungal cell wall by inhibiting the enzyme β-(1,3)-D-glucan synthase. This leads to a weakened cell wall, making the fungus susceptible to osmotic stress. This direct assault on the cell wall is a potent activator of the Cell Wall Integrity (CWI) signaling pathway, a specific MAPK cascade. The fungus upregulates chitin (B13524) synthesis in an attempt to compensate for the lack of β-glucan.
Experimental Data: Studies have shown that in Candida glabrata, exposure to caspofungin leads to a 2- to 4-fold increase in the relative gene expression of key components of the CWI pathway, such as SLT2 (a MAPK), CHS3 (chitin synthase III), and SKT5 (an activator of chitin synthase).[1] This genetic response is coupled with a 3- to 4.5-fold increase in chitin content in the cell wall.[1]
References
A Comparative Analysis of Mycorradicin's Bioactivity and the Promise of Synthetic Analogs
A deep dive into the bioactive world of Mycorradicin, a key player in the intricate dance of arbuscular mycorrhizal symbiosis. This guide offers a comparative perspective on its biological activities, drawing parallels with well-studied synthetic analogs of related signaling molecules to illuminate the path for future research and drug development.
This compound, a C14 apocarotenoid, is a distinctive yellow pigment that accumulates in the roots of plants engaged in arbuscular mycorrhizal (AM) symbiosis, a crucial mutualistic relationship for most terrestrial plants. While its vibrant presence is a clear indicator of this symbiosis, the precise orchestration of its bioactivity is a subject of ongoing scientific exploration. This guide synthesizes the current understanding of this compound's biological function and, in the absence of directly synthesized analogs, draws comparisons with the extensively studied synthetic analogs of strigolactones, another class of apocarotenoid signaling molecules, to provide a framework for future investigation.
Unveiling the Bioactivity of this compound
This compound is biosynthetically derived from the oxidative cleavage of C40 carotenoids.[1] Its accumulation is tightly linked to the formation and function of arbuscules, the finely branched fungal structures that are the primary sites of nutrient exchange between the plant and the fungus. While a direct, quantitative measure of this compound's impact on fungal growth and development is not yet extensively documented, its consistent presence in mycorrhizal roots suggests a significant role in maintaining the symbiotic state. Studies have shown that a reduction in the biosynthesis of this compound and related C13 cyclohexenone derivatives, due to deficiencies in the methylerythritol phosphate (B84403) (MEP) pathway, leads to an increase in degenerating and senescent arbuscules.[2] This indicates that this compound may be involved in the regulation and maintenance of a functional symbiosis.
The Context of Strigolactone Analogs as a Comparative Benchmark
In the realm of AM symbiosis, strigolactones (SLs) are a well-characterized class of phytohormones that act as signaling molecules. They are exuded by plant roots and perceived by AM fungi, triggering spore germination and hyphal branching, which are critical early steps in establishing colonization. The synthetic strigolactone analog, GR24, has been instrumental in elucidating these processes. The bioactivity of GR24 and other synthetic SLs provides a valuable comparative lens through which we can hypothesize the potential bioactivity of future this compound analogs.
| Bioactive Compound | Fungal Species | Bioassay | Effective Concentration | Observed Effect | Reference |
| GR24 (Strigolactone Analog) | Gigaspora margarita | Hyphal Branching | 10⁻⁹ M | Induction of hyphal branching | Akiyama et al., 2005 |
| GR24 (Strigolactone Analog) | Rhizophagus irregularis | Spore Germination | 1-10 µM | Stimulation of spore germination | Besserer et al., 2006 |
| This compound | Not specified | Arbuscule Maintenance | Not specified | Reduced levels associated with arbuscule degeneration | Floss et al., 2008 |
Experimental Methodologies for Assessing Bioactivity
To quantitatively assess the bioactivity of compounds like this compound and its potential analogs, several key experimental protocols are employed.
Hyphal Branching Assay
This in vitro assay is a primary method to determine the effect of signaling molecules on the pre-symbiotic growth of AM fungi.
-
Fungal Spore Sterilization and Germination: Spores of AM fungi (e.g., Rhizophagus irregularis or Gigaspora margarita) are surface-sterilized and placed on a solid medium (e.g., water agar) to germinate.
-
Application of Test Compound: A solution of the test compound (e.g., this compound extract or a synthetic analog) at various concentrations is applied to a filter paper disc placed near the germinating spores. A solvent control is run in parallel.
-
Incubation and Observation: The plates are incubated in the dark for several days to weeks. The extent of hyphal branching is then observed and quantified under a microscope.
-
Quantification: The number of hyphal branches per unit length of the main hypha is counted. Statistical analysis is performed to determine the significance of the observed effects compared to the control.
Quantification of AMF Root Colonization
This method assesses the ability of a compound to promote or inhibit the colonization of plant roots by AM fungi.
-
Plant Inoculation: Seedlings are grown in a sterile substrate and inoculated with AM fungal spores or colonized root fragments. The test compound is applied to the substrate at different concentrations.
-
Growth Period: Plants are grown for several weeks to allow for mycorrhizal colonization.
-
Root Staining and Microscopy: Roots are harvested, cleared, and stained (e.g., with Trypan Blue) to visualize the fungal structures within the root cortex. The percentage of root length colonized by the fungus is determined using the grid-line intersect method.
-
Quantitative PCR (qPCR): As a more high-throughput alternative to microscopy, qPCR can be used to quantify the amount of fungal DNA within the root tissue, providing a measure of colonization intensity. Fungal-specific primers are used to amplify a target gene from the total DNA extracted from the roots.
Signaling Pathways and Molecular Interactions
The bioactivity of signaling molecules in AM symbiosis is mediated through complex signaling cascades.
This compound Biosynthesis and the Putative Signaling Cascade
The biosynthesis of this compound is initiated from C40 carotenoids through the action of carotenoid cleavage dioxygenases (CCDs).
It is hypothesized that this compound, like other signaling molecules in AM symbiosis, exerts its effects through the Common Symbiosis Signaling Pathway (CSSP) . This pathway is a conserved signaling cascade in plants that is essential for establishing relationships with symbiotic microbes.
Experimental Workflow for Comparative Bioactivity Analysis
A systematic workflow is essential for comparing the bioactivity of a natural product like this compound with its potential synthetic analogs.
Future Directions and Conclusion
The study of this compound's bioactivity is a burgeoning field with immense potential. The synthesis of this compound analogs is a critical next step to precisely define its structure-activity relationship and to develop tools to modulate AM symbiosis for agricultural and environmental benefits. By drawing parallels with the well-established bioactivity of synthetic strigolactone analogs, researchers can formulate targeted hypotheses to accelerate the discovery process. The experimental protocols and conceptual frameworks presented in this guide provide a robust foundation for these future endeavors, paving the way for a deeper understanding of this fascinating molecule and its role in one of nature's most important symbioses.
References
The Distinct Roles of Mycorradicin and Blumenols in Arbuscule Development: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The establishment of a functional arbuscular mycorrhizal (AM) symbiosis is a complex process involving a delicate molecular dialogue between the plant host and the fungal symbiont. Central to this interaction is the development of arbuscules, the primary sites of nutrient exchange. Among the myriad of signaling molecules involved, the apocarotenoids Mycorradicin and blumenols have emerged as key players. While both accumulate in mycorrhizal roots, emerging evidence suggests they have distinct, albeit potentially overlapping, roles in the intricate process of arbuscule development and maintenance. This guide provides a comparative analysis of this compound and blumenols, summarizing the current understanding of their functions, supported by experimental data and detailed protocols.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the roles of this compound and blumenols in arbuscule development. The primary source of this data is from RNA interference (RNAi) experiments targeting the Carotenoid Cleavage Dioxygenase 1 (CCD1) gene, a key enzyme in the biosynthesis of both compounds.
Table 1: Effect of CCD1 (B1577588) Silencing on Apocarotenoid Levels in Medicago truncatula Roots
| Apocarotenoid Derivative | Reduction in CCD1-RNAi Roots (Compared to Control) | Citation |
| This compound Derivatives | ~94-97% | [1] |
| Cyclohexenone Derivatives (Blumenols) | ~53-70% | [1] |
Table 2: Effect of CCD1 Silencing on Arbuscule Morphology in Medicago truncatula
| Arbuscule Developmental Stage | Percentage in Control Roots | Percentage in CCD1-RNAi Roots | Citation |
| Degenerating Arbuscules | ~32% | ~48% (a moderate yet significant increase) | [2] |
Table 3: Correlation of Blumenol Levels with Mycorrhizal Colonization
| Plant Species | Mycorrhizal Fungi | Correlation between Blumenol C-glycosides and AMF Colonization Rate | Citation |
| Nicotiana attenuata | Rhizophagus irregularis | High positive correlation | [3][4] |
| Various crop plants | Various AMF | Widespread positive correlation | [5][6] |
Signaling Pathways and Biosynthesis
This compound and blumenols share a common biosynthetic origin, diverging from the carotenoid pathway. The current model suggests a two-step cleavage process initiated in the plastid and completed in the cytosol.
Caption: Biosynthetic pathway of this compound and blumenols.
Experimental Workflows
The investigation into the roles of this compound and blumenols involves a multi-step experimental workflow, from genetic manipulation to detailed morphological and chemical analysis.
Caption: Experimental workflow for studying apocarotenoids.
Distinct and Overlapping Roles in Arbuscule Development
Current research points towards a crucial role for both this compound and blumenols in the maintenance and functionality of arbuscules, rather than their initial formation.
-
This compound : As a C14 apocarotenoid, this compound is responsible for the yellow pigmentation observed in the roots of many mycorrhizal plants[7]. Its accumulation is tightly correlated with the presence of arbuscules[7]. The significant reduction of this compound in CCD1-silenced plants, which also exhibit increased arbuscule degeneration, suggests a role in maintaining arbuscule integrity and lifespan[1][2]. However, a direct causal link and the precise mechanism remain to be fully elucidated. It has been proposed that this compound's contribution to AM establishment and functioning might be minor compared to C13 apocarotenoids[8].
-
Blumenols : These C13 cyclohexenone derivatives, particularly blumenol C glycosides, accumulate in both roots and shoots in response to AMF colonization[3][4]. Their levels in aerial tissues are strongly correlated with the extent of root colonization and the abundance of arbuscules, making them reliable systemic markers for a functional symbiosis[3][4]. While their role as markers is well-established, evidence from CCD1-RNAi experiments, where blumenol levels are moderately reduced alongside increased arbuscule degeneration, suggests a more direct role in arbuscule turnover and functionality[2][8]. The less drastic reduction of blumenols compared to this compound in these experiments, coupled with the observed phenotype, has led to the hypothesis that blumenols may be more critical for a successful AM symbiosis than this compound[8].
Shared Role in Arbuscule Maintenance: The simultaneous reduction of both this compound and blumenols in the CCD1-RNAi lines and the resulting increase in degenerating arbuscules strongly suggest a combined or synergistic role in maintaining the functionality and longevity of these critical nutrient exchange structures. The altered arbuscule phenotype could be a consequence of the reduced levels of one or both of these apocarotenoids.
Experimental Protocols
Quantification of Blumenol Derivatives by LC-MS/MS
This protocol is adapted from Wang et al. (2018) and provides a high-throughput method for the sensitive quantification of blumenol derivatives in plant tissues.
-
Sample Preparation:
-
Harvest leaf or root tissue and immediately freeze in liquid nitrogen.
-
Grind the frozen tissue to a fine powder.
-
Accurately weigh 50-100 mg of powdered tissue into a 2 mL microcentrifuge tube.
-
-
Extraction:
-
Add 1 mL of extraction solvent (e.g., 80% methanol (B129727) in water) containing an internal standard (e.g., deuterated abscisic acid).
-
Vortex vigorously and sonicate for 15 minutes at room temperature.
-
Centrifuge at 14,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the extract onto a Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a tandem mass spectrometer (MS/MS).
-
Use a C18 reversed-phase column for chromatographic separation.
-
Employ a gradient elution program with mobile phases such as water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Detect and quantify blumenol derivatives using multiple reaction monitoring (MRM) mode, with specific precursor-product ion transitions for each target compound.
-
Quantification of this compound by HPLC-DAD
-
Sample Preparation and Extraction:
-
Follow the same sample preparation steps as for blumenols.
-
Due to the potential for esterification, a saponification step may be necessary to analyze the core this compound structure. After initial extraction, the extract can be treated with a methanolic potassium hydroxide (B78521) solution.
-
-
HPLC-DAD Analysis:
-
Inject the extract onto a High-Performance Liquid Chromatography (HPLC) system equipped with a Photodiode Array (PDA) detector.
-
Use a C18 or C30 reversed-phase column, which is often preferred for carotenoid separations.
-
Employ a gradient elution program with a mobile phase consisting of a mixture of solvents like methanol, acetonitrile, and water, often with a small percentage of an acid like formic or acetic acid.
-
Detect this compound based on its characteristic UV-Vis absorption spectrum, with a maximum absorbance around 380 nm. Quantification can be performed by comparing the peak area to that of a standard curve, if a purified standard is available, or through relative quantification.
-
Arbuscule Morphology and Colonization Quantification
This protocol is based on the grid-line intersect method for quantifying AMF colonization.
-
Root Clearing and Staining:
-
Harvest fresh roots and wash them thoroughly to remove soil particles.
-
Clear the roots by incubating them in a 10% potassium hydroxide (KOH) solution. The duration and temperature of this step may need to be optimized depending on the plant species.
-
Rinse the roots with water and then acidify them with a dilute hydrochloric acid (HCl) solution.
-
Stain the fungal structures by incubating the roots in a staining solution, such as Trypan Blue or ink-vinegar.
-
Destain the roots to remove excess stain from the plant tissue, improving the visibility of the fungal structures.
-
-
Microscopic Analysis:
-
Mount the stained root segments on a microscope slide.
-
Observe the roots under a compound microscope.
-
Use the grid-line intersect method to quantify the percentage of root length colonized by different fungal structures (hyphae, vesicles, and arbuscules).
-
For detailed morphological analysis of arbuscules, classify them into different developmental stages (e.g., developing, mature, degenerating) and quantify the proportion of each stage.
-
Future Directions
While significant progress has been made in understanding the roles of this compound and blumenols, several questions remain. Future research should focus on:
-
Elucidating Distinct Roles: The use of genetic mutants that are specifically blocked in the synthesis of either this compound or blumenols, without affecting the other, is crucial to definitively dissect their individual contributions to arbuscule development.
-
Exogenous Application Studies: Applying purified this compound and blumenols to mycorrhizal roots, particularly to ccd1 mutants, would provide direct evidence of their ability to influence arbuscule formation, maintenance, or degeneration.
-
Downstream Signaling: Identifying the receptors and downstream signaling components that are activated by this compound and blumenols will be essential to understand their mode of action at the molecular level.
-
Functional Diversity: Investigating the diversity of blumenol structures across different plant species and their specific roles in mediating interactions with different AMF species will provide a broader understanding of their ecological significance.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Blumenols as shoot markers of root symbiosis with arbuscular mycorrhizal fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.mpg.de [pure.mpg.de]
- 4. prometheusprotocols.net [prometheusprotocols.net]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Blumenols as shoot markers of root symbiosis with arbuscular mycorrhizal fungi (Journal Article) | OSTI.GOV [osti.gov]
- 7. Frontiers | Apocarotenoids: Old and New Mediators of the Arbuscular Mycorrhizal Symbiosis [frontiersin.org]
- 8. Efficiently recording and processing data from arbuscular mycorrhizal colonization assays using AMScorer and AMReader - PMC [pmc.ncbi.nlm.nih.gov]
The Enduring Legacy of an Ancient Symbiosis: Evolutionary Conservation of the Mycorradicin Pathway
For researchers, scientists, and drug development professionals, understanding the intricate molecular dialogues between plants and their microbial partners is a frontier of discovery. Among these, the ancient arbuscular mycorrhizal (AM) symbiosis harbors a fascinating metabolic pathway responsible for the production of Mycorradicin, a yellow pigment indicative of this beneficial relationship. This guide provides a comparative analysis of the this compound pathway's evolutionary conservation, presenting quantitative data, detailed experimental protocols, and a look at alternative biosynthetic routes.
The this compound pathway, a specialized branch of apocarotenoid metabolism, is intrinsically linked to the successful colonization of plant roots by AM fungi. Its conservation across a broad range of plant species highlights its fundamental role in this widespread symbiosis. This pathway leads to the production of not only the C14 apocarotenoid this compound but also C13 cyclohexenone derivatives known as blumenols.
A Conserved Molecular Toolkit: Comparative Analysis of Pathway Components
The core enzymatic machinery of the this compound pathway is remarkably conserved across diverse plant lineages, pointing to a shared evolutionary origin. Key enzymes include 1-deoxy-D-xylulose 5-phosphate synthase (DXS), 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR), and Carotenoid Cleavage Dioxygenases (CCDs), particularly CCD1 and potentially CCD7.
Quantitative Comparison of this compound and Blumenol Accumulation
The accumulation of this compound and blumenols in roots is a hallmark of a functional AM symbiosis. While this compound is a more sporadic marker, the presence of blumenols is consistently observed across a wide array of plant species, making them reliable indicators of mycorrhization.
| Plant Species | Mycorrhizal Fungus | This compound Derivatives | Blumenol C Glycosides | Reference |
| Medicago truncatula | Rhizophagus irregularis | Present | Increased | [1][2] |
| Zea mays (Maize) | Glomus intraradices | Present (Yellow Pigment) | Increased | [2][3] |
| Nicotiana attenuata | Rhizophagus irregularis | Not Reported | Significantly Increased | [4][5] |
| Solanum lycopersicum (Tomato) | Rhizophagus irregularis | Not Reported | Increased | [1][4] |
| Hordeum vulgare (Barley) | Rhizophagus irregularis | Not Reported | Increased | [1][4] |
| Triticum aestivum (Wheat) | Rhizophagus irregularis | Not Reported | Increased | [4] |
| Solanum tuberosum (Potato) | Rhizophagus irregularis | Not Reported | Increased | [4] |
| Brachypodium distachyon | Rhizophagus irregularis | Not Reported | Increased | [4] |
Table 1: Comparative Accumulation of this compound and Blumenols in Various Mycorrhizal Plant Species. Data is compiled from multiple sources, and the presence of this compound is often reported qualitatively as a yellow pigment. Blumenol levels are consistently shown to increase upon mycorrhizal colonization.
Comparative Gene Expression of Key Biosynthetic Genes
The induction of genes encoding the key enzymes of the this compound pathway upon mycorrhizal colonization is a conserved response. Studies in various plant species show a significant upregulation of DXS2 and CCD1 in mycorrhizal roots compared to non-mycorrhizal controls.
| Plant Species | Gene | Fold Change (Mycorrhizal vs. Non-mycorrhizal) | Reference |
| Medicago truncatula | MtDXS2 | Upregulated | [2] |
| Medicago truncatula | MtCCD1 | Upregulated | [6] |
| Zea mays | ZmDXR | Upregulated (protein level) | [2] |
| Phaseolus vulgaris | Multiple P metabolism genes | Upregulated | [7] |
| Rhododendron fortunei | Symbiosis-related genes | Upregulated | [8] |
| Zea mays | Multiple defense/metabolism genes | Upregulated | [8] |
Table 2: Comparative Gene Expression Analysis of Key this compound Pathway Genes in Response to Mycorrhization. This table summarizes the general trend of gene upregulation observed in different plant species upon colonization by arbuscular mycorrhizal fungi. Specific fold-change values can vary significantly between studies and experimental conditions.
Visualizing the Pathway and Experimental Workflow
To provide a clearer understanding of the molecular processes, the following diagrams illustrate the this compound biosynthesis pathway and a typical experimental workflow for its investigation.
Caption: Proposed biosynthetic pathway of this compound and Blumenols.
Caption: Experimental workflow for investigating the this compound pathway.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are summaries of key experimental protocols for investigating the this compound pathway.
Apocarotenoid Extraction and Quantification
-
Sample Preparation: Freeze-dry root samples and grind to a fine powder.
-
Extraction: Extract the powdered tissue with a methanol-based solvent, often containing an antioxidant like butylated hydroxytoluene (BHT) to prevent degradation of the apocarotenoids.
-
Purification: Use solid-phase extraction (SPE) to clean up the extract and remove interfering compounds.
-
Analysis: Employ Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS) for sensitive and specific detection and quantification of this compound and blumenol derivatives. Use authentic standards for absolute quantification.
1-deoxy-D-xylulose 5-phosphate synthase (DXS) Enzyme Activity Assay
This assay measures the production of 1-deoxy-D-xylulose 5-phosphate (DXP) from pyruvate and D-glyceraldehyde 3-phosphate.
-
Crude Protein Extraction: Homogenize fresh or frozen root tissue in an extraction buffer containing protease and phosphatase inhibitors. Centrifuge to pellet cell debris and collect the supernatant containing the crude protein extract.
-
Enzyme Reaction: Incubate the crude protein extract with the substrates (pyruvate and D-glyceraldehyde 3-phosphate), thiamine (B1217682) pyrophosphate (TPP) as a cofactor, and MgCl₂ in a suitable buffer at an optimal temperature (e.g., 30°C).
-
Reaction Termination: Stop the reaction by adding a strong acid (e.g., trichloroacetic acid).
-
Analysis: Quantify the DXP produced using LC-MS/MS. A stable isotope-labeled internal standard is recommended for accurate quantification.
Carotenoid Cleavage Dioxygenase 1 (CCD1) Enzyme Activity Assay
This in vitro assay determines the cleavage activity of CCD1 on a carotenoid or apocarotenoid substrate.
-
Recombinant Enzyme Production: Express and purify recombinant CCD1 protein from E. coli or another suitable expression system.
-
Substrate Preparation: Prepare a solution of the carotenoid substrate (e.g., β-carotene or β-apo-8'-carotenal) in an appropriate solvent, often with a detergent to aid solubility.
-
Enzyme Reaction: Incubate the purified CCD1 enzyme with the substrate in a reaction buffer containing Fe(II) as a cofactor at an optimal pH and temperature.
-
Product Extraction: Extract the apocarotenoid products from the reaction mixture using an organic solvent (e.g., ethyl acetate (B1210297) or hexane).
-
Analysis: Analyze the extracted products by HPLC with a photodiode array (PDA) detector or by GC-MS for volatile products.
Comparison with Alternative Apocarotenoid Biosynthetic Pathways
While the CCD-mediated pathway is central to this compound and blumenol biosynthesis, other routes for apocarotenoid production exist in plants. These alternative pathways contribute to the diversity of apocarotenoids and their various biological functions.
-
Non-enzymatic Cleavage: Reactive oxygen species (ROS) can lead to the non-specific cleavage of carotenoids, generating a variety of apocarotenoids. This process is generally associated with stress conditions.
-
Lipoxygenase (LOX) Pathway: Recent studies have shown that lipoxygenases can co-oxidize carotenoids, leading to the formation of specific apocarotenoids, such as the flavor compound β-ionone.
-
Nine-cis-epoxycarotenoid Dioxygenase (NCED) Pathway: This well-characterized pathway is responsible for the biosynthesis of the plant hormone abscisic acid (ABA) through the cleavage of 9-cis-epoxycarotenoids.
The this compound pathway distinguishes itself by its specific induction during AM symbiosis and its highly regulated enzymatic steps, leading to the production of a distinct set of apocarotenoids that appear to play a role in the symbiotic interaction.
Evolutionary Conservation and Significance
The presence of the this compound pathway and its core genetic components in a wide range of plant species that form AM symbiosis, from ancient land plants to modern angiosperms, underscores its deep evolutionary roots. The conservation of this pathway suggests a critical function in the establishment, maintenance, or regulation of the symbiotic relationship. While the precise roles of this compound and blumenols are still under investigation, their consistent production points to a conserved molecular dialogue between plants and their fungal partners that has been maintained for hundreds of millions of years. The study of this pathway not only provides insights into the evolution of plant-microbe interactions but also offers potential targets for enhancing agricultural productivity through the manipulation of this ancient and beneficial symbiosis.
References
- 1. Frontiers | Apocarotenoids: Old and New Mediators of the Arbuscular Mycorrhizal Symbiosis [frontiersin.org]
- 2. Apocarotenoid biosynthesis in arbuscular mycorrhizal roots: contributions from methylerythritol phosphate pathway isogenes and tools for its manipulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Occurrence and localization of apocarotenoids in arbuscular mycorrhizal plant roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Blumenols as shoot markers of root symbiosis with arbuscular mycorrhizal fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Blumenols as shoot markers of root symbiosis with arbuscular mycorrhizal fungi | eLife [elifesciences.org]
- 6. Role of carotenoid cleavage dioxygenase 1 (CCD1) in apocarotenoid biogenesis revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Comparative transcriptome profiling and weighted gene co-expression network analysis to identify core genes in maize (Zea mays L.) silks infected by multiple fungi [frontiersin.org]
Comparative metabolite profiling of Mycorradicin-producing and non-producing plants
Comparative Metabolite Profiling: Mycorradicin-Producing vs. Non-Producing Plants
A Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of the metabolite profiles of plants that produce this compound and those that do not. This compound is a C14 apocarotenoid, a product of carotenoid cleavage, which is responsible for the yellow pigmentation observed in the roots of many plants colonized by arbuscular mycorrhizal (AM) fungi.[1][2] The presence of this compound is indicative of a significant metabolic shift within the plant host in response to this symbiotic relationship. Understanding these changes is crucial for research into plant-microbe interactions, natural product discovery, and the development of novel therapeutic agents.
Metabolic Landscape Shift: A Tabular Comparison
The establishment of arbuscular mycorrhizal symbiosis triggers a comprehensive reprogramming of the plant's metabolism.[3][4] This results in distinct metabolite profiles between mycorrhizal (this compound-producing) and non-mycorrhizal (non-producing) plants. The following table summarizes the key quantitative and qualitative differences observed across major metabolite classes.
| Metabolite Class | This compound-Producing (Mycorrhizal) Plants | Non-Producing (Non-Mycorrhizal) Plants | Key Findings & Significance |
| Apocarotenoids | Significantly Elevated: Accumulation of this compound and C13 cyclohexenone derivatives.[1][5] | Not Detected or Trace Amounts: this compound is generally absent.[2] | This compound is a clear biomarker for established AM symbiosis. These compounds are implicated in regulating the symbiotic relationship.[6][7] |
| Carotenoids | Increased Precursors: Accumulation of carotenoid precursors such as ζ-carotene.[8] | Baseline Levels: Standard carotenoid profile for the specific plant species. | Indicates an upregulation of the carotenoid biosynthesis pathway to supply the C40 precursor for apocarotenoid production.[8] |
| Amino Acids | Variable Changes: Some studies report a decrease in the concentration of most free amino acids in roots, potentially due to fungal uptake.[3][4] | Baseline Levels: Normal concentration of amino acids. | Reflects the complex nutrient exchange dynamics between the plant and the fungus. The AM fungi can act as a sink for plant-derived nitrogen.[3][4] |
| Flavonoids | Generally Increased: Higher accumulation of various flavonoids like naringin, prunetin, and glycitein.[9] | Baseline Levels: Standard flavonoid profile. | Enhanced flavonoid production may contribute to increased antioxidant capacity and stress tolerance in mycorrhizal plants.[9] |
| Sterols | Increased Synthesis: Elevated levels of sterols.[9] | Baseline Levels: Normal sterol content. | Increased sterol synthesis is a common plant response to various stresses and is important for maintaining cell membrane stability.[9] |
| Plant Hormones | Altered Levels: Increased production of strigolactones (pre-symbiotically), and changes in salicylic (B10762653) acid and abscisic acid levels post-colonization.[5][9] | Baseline Levels: Normal hormonal balance. | Hormonal changes are critical for mediating the initial dialogue between the plant and fungus and for regulating the development of the symbiosis.[6][7] |
Experimental Protocols
The comparative analysis of these metabolite profiles relies on robust and well-defined experimental methodologies. Below are detailed protocols for the key experiments involved in such a study.
Experimental Setup and Sample Collection
-
Plant Growth: Plants (e.g., Medicago truncatula, maize, wheat) are grown in a sterile substrate (e.g., sand/vermiculite mix). One group is inoculated with AM fungi spores (e.g., Glomus intraradices), while the control group remains uninoculated.[2] Plants are maintained under controlled greenhouse conditions.
-
Harvesting: Root samples are harvested at specific time points post-inoculation (e.g., 4-8 weeks). The degree of mycorrhizal colonization is typically confirmed microscopically after staining a subset of roots with a dye like trypan blue.[2][10]
-
Sample Preparation: Harvested roots are washed, flash-frozen in liquid nitrogen, and lyophilized. The dried tissue is then ground into a fine powder for metabolite extraction.
Metabolite Extraction
-
Objective: To efficiently extract a broad range of metabolites from the plant root tissue.
-
Protocol:
-
Weigh approximately 50-100 mg of homogenized root powder into a microcentrifuge tube.
-
Add a pre-chilled extraction solvent, commonly a mixture of methanol, chloroform, and water (ratio 2.5:1:1 v/v/v), to precipitate proteins and extract both polar and non-polar metabolites.
-
Vortex the mixture thoroughly and incubate at a low temperature (e.g., 4°C) with shaking for 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
-
Carefully collect the supernatant containing the extracted metabolites for analysis.
-
Analytical Methods for Metabolite Profiling
A combination of analytical techniques is often employed for comprehensive metabolite profiling.
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Principle: This is the most common and powerful technique for untargeted metabolomics. It separates complex mixtures of compounds based on their physicochemical properties, followed by their detection and identification based on their mass-to-charge ratio.[11][12]
-
Instrumentation: Ultra-High-Performance Liquid Chromatography (UPLC) coupled with a high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap analyzer.[9][13]
-
Procedure: A small volume of the metabolite extract is injected into the UPLC system. Compounds are separated on a reversed-phase column (e.g., C18). The mass spectrometer acquires data in both positive and negative ionization modes to detect a wide array of compounds. Metabolite identification is performed by comparing the accurate mass and fragmentation patterns (MS/MS) with spectral databases.[14]
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Principle: Ideal for the analysis of volatile and semi-volatile compounds like smaller organic acids and sugars. Samples require chemical derivatization to increase their volatility.[12][15]
-
Procedure: The dried extract is derivatized (e.g., using methoxyamine hydrochloride followed by silylation). The derivatized sample is injected into the GC-MS. Compounds are separated based on their boiling points and identified by their mass spectra.
-
-
High-Performance Liquid Chromatography with UV/Fluorescence Detection (HPLC-UV/FL):
Data Analysis
-
Processing: Raw data from MS analyses are processed to deconvolve, align, and normalize peaks.
-
Statistical Analysis: Multivariate statistical methods such as Principal Component Analysis (PCA) and Orthogonal Projections to Latent Structures Discriminant Analysis (OPLS-DA) are used to visualize the differences between the metabolite profiles of the two groups and to identify the metabolites that contribute most significantly to this variation.[9][12]
Visualizing Key Pathways and Workflows
This compound Biosynthesis Pathway
This compound originates from the Methylerythritol Phosphate (B84403) (MEP) pathway, which produces isoprenoid precursors. These precursors form C40 carotenoids, which are then sequentially cleaved by Carotenoid Cleavage Dioxygenase (CCD) enzymes to yield the C14 this compound structure.[6]
Caption: this compound biosynthesis from the MEP pathway.
General Experimental Workflow for Comparative Metabolomics
The process of comparing metabolite profiles involves several distinct stages, from initial sample preparation to final data interpretation.
Caption: Workflow for comparative metabolomic analysis.
Plant-Fungus Symbiotic Signaling
The production of this compound is a downstream consequence of a complex chemical dialogue between the plant roots and AM fungi, initiated by signaling molecules like strigolactones.
Caption: Signaling cascade in AM symbiosis establishment.
References
- 1. Apocarotenoid biosynthesis in arbuscular mycorrhizal roots: contributions from methylerythritol phosphate pathway isogenes and tools for its manipulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Metabolomics Suggests That Soil Inoculation with Arbuscular Mycorrhizal Fungi Decreased Free Amino Acid Content in Roots of Durum Wheat Grown under N-Limited, P-Rich Field Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.plos.org [journals.plos.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Frontiers | Apocarotenoids: Old and New Mediators of the Arbuscular Mycorrhizal Symbiosis [frontiersin.org]
- 7. Apocarotenoids: Old and New Mediators of the Arbuscular Mycorrhizal Symbiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Untargeted Metabolite Profiling of Wild and In Vitro Propagated Sabah Jewel Orchid Macodes limii J.J. Wood & A.L. Lamb - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparative Analysis of the Wood Metabolites of Three Poplar Clones Using UPLC-Triple-TOF-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nontargeted Metabolomics as a Screening Tool for Estimating Bioactive Metabolites in the Extracts of 50 Indigenous Korean Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Analytical methods for the determination of organochlorine compounds. Application to environmental samples in the Slovak Republic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Analytical methods for determination of magnoflorine and saponins from roots of Caulophyllum thalictroides (L.) Michx. using UPLC, HPLC and HPTLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Systemic Effects of Mycorradicin: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the systemic effects of Mycorradicin in plants against other well-established alternatives. This document synthesizes experimental data, details key experimental protocols, and visualizes complex biological pathways to offer an objective assessment of this compound's potential in enhancing plant resilience.
This compound, a C14 apocarotenoid, is a yellow pigment that accumulates in the roots of plants colonized by arbuscular mycorrhizal (AM) fungi.[1][2] Its presence is linked to the establishment of a mature symbiotic relationship, specifically during the degradation of arbuscules, suggesting a role in the later stages of the fungal interaction. While direct studies isolating and quantifying the systemic effects of this compound are limited, its accumulation is intrinsically linked to the well-documented systemic benefits conferred by AM fungal colonization. These benefits primarily include enhanced nutrient uptake and induced systemic resistance (ISR) against a broad range of pathogens. This guide, therefore, evaluates the systemic effects associated with this compound (via AM fungi) and compares them with prominent biostimulants and chemical inducers of systemic resistance.
Comparative Analysis of Systemic Effect Inducers
The following table summarizes quantitative data on the performance of various alternatives to this compound in inducing systemic resistance. Due to the nature of this compound being a marker for AM fungal symbiosis, its effects are represented by the overall impact of AM fungi.
| Inducer | Plant Species | Pathogen | Efficacy (% Disease Reduction) | Reference |
| AM Fungi (this compound-associated) | Various | Various (fungi, bacteria, nematodes) | Varies (often significant, but data is context-dependent) | [3][4] |
| Chitosan | Soybean | Phytophthora sojae | Up to 50% | [3] |
| Tomato | Fusarium oxysporum | Significant reduction in disease severity | [5] | |
| Salicylic (B10762653) Acid (SA) | Nicotiana benthamiana | Agrobacterium tumefaciens | ≥ 6.5-fold increase in endogenous SA levels, leading to decreased susceptibility | [6] |
| Arabidopsis | Pseudomonas syringae | Induces Systemic Acquired Resistance (SAR) | [7] | |
| Actigard® (Acibenzolar-S-methyl) | Pepper | Phytophthora capsici | Up to 45% | [8] |
| Tobacco | Peronospora hyoscyami | Over 88% reduction in lesions | [4] | |
| Tomato | Ralstonia solanacearum | Significant reduction in bacterial wilt incidence in moderately resistant cultivars | [9] |
Experimental Protocols for Validating Systemic Effects
Accurate validation of systemic effects is crucial for comparative studies. Below are detailed methodologies for key experiments.
Pathogen Bioassay for Induced Systemic Resistance
This protocol is designed to quantify the level of disease resistance induced by a biostimulant or symbiotic organism.
a. Plant Treatment:
-
This compound (via AM Fungi): Plants are inoculated with AM fungal spores or colonized roots at the seedling stage and grown for several weeks to allow for successful colonization, which can be verified by microscopic observation of roots for arbuscules and vesicles or by quantifying fungal DNA using qPCR.[10][11][12]
-
Alternatives (Chitosan, Salicylic Acid, Actigard®): A solution of the compound at a predetermined effective concentration is applied to the plant. Application methods can include soil drench, foliar spray, or seed priming.[3][6][9] A mock treatment (e.g., water or a mild solvent) is applied to control plants.
b. Pathogen Challenge:
-
After a specific induction period (typically 3-7 days for chemical inducers), both treated and control plants are challenged with a pathogen.
-
The pathogen inoculum (e.g., a spore suspension for fungi or a bacterial cell suspension) is applied to a distal part of the plant (e.g., upper leaves) that was not directly treated with the inducer.[13][14]
c. Disease Quantification:
-
Plants are incubated under conditions favorable for disease development.
-
Disease severity is assessed at regular intervals by measuring parameters such as lesion size, number of lesions, percentage of infected leaf area, or pathogen biomass within the plant tissue (quantified, for example, by qPCR).[13][14]
-
The percentage of disease reduction in treated plants is calculated relative to the control plants.
Quantification of Defense-Related Gene Expression by RT-qPCR
This protocol measures the induction of plant defense pathways at the molecular level.
a. Sample Collection and RNA Extraction:
-
Leaf tissue from distal, untreated leaves of both treated and control plants is harvested at various time points after treatment.
-
Total RNA is extracted from the collected tissue using a suitable kit or protocol.[15][16] RNA quality and quantity are assessed using spectrophotometry and gel electrophoresis.
b. cDNA Synthesis:
-
First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcriptase enzyme and random or oligo(dT) primers.[17]
c. Quantitative PCR (qPCR):
-
The relative expression levels of target defense-related genes are quantified using qPCR. Key marker genes for different defense pathways include:
-
Gene expression is normalized to one or more stably expressed reference genes (housekeeping genes).
-
The fold change in gene expression in treated plants is calculated relative to control plants.[19]
Visualizing the Mechanisms of Action
The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways and experimental workflows discussed.
Caption: Biosynthesis of this compound in the context of AMF symbiosis.
Caption: Simplified signaling pathways for induced systemic resistance.
Caption: Experimental workflow for validating systemic resistance.
References
- 1. Frontiers | Apocarotenoids: Old and New Mediators of the Arbuscular Mycorrhizal Symbiosis [frontiersin.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Protective, Biostimulating, and Eliciting Effects of Chitosan and Its Derivatives on Crop Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biostimulant.com [biostimulant.com]
- 6. Salicylic Acid and Systemic Acquired Resistance Play a Role in Attenuating Crown Gall Disease Caused by Agrobacterium tumefaciens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Control of salicylic acid synthesis and systemic acquired resistance by two members of a plant-specific family of transcription factors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Application of Acibenzolar-S-Methyl Enhances Host Resistance in Tomato Against Ralstonia solanacearum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. orgprints.org [orgprints.org]
- 11. Quantification of arbuscular mycorrhizal fungi root colonization in wheat, tomato, and leek using absolute qPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 12. orgprints.org [orgprints.org]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Quantitative High-Throughput, Real-Time Bioassay for Plant Pathogen Growth in vivo [frontiersin.org]
- 15. A General Protocol for Accurate Gene Expression Analysis in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mcgill.ca [mcgill.ca]
- 17. elearning.unite.it [elearning.unite.it]
- 18. researchgate.net [researchgate.net]
- 19. Quantitative Reverse Transcription-qPCR-Based Gene Expression Analysis in Plants | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to the Hormonal Signaling of Mycorradicin and Other Apocarotenoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the hormonal signaling pathways of mycorradicin and other key apocarotenoids, including strigolactones (SLs), zaxinone, and abscisic acid (ABA). By presenting available experimental data, detailed methodologies, and visual representations of signaling pathways, this document aims to serve as a valuable resource for researchers investigating plant development, symbiotic interactions, and potential applications in agriculture and pharmacology.
Introduction to Apocarotenoid Signaling
Apocarotenoids are a diverse class of signaling molecules derived from the oxidative cleavage of carotenoids.[1][2] These molecules play critical roles in a wide array of biological processes in plants, from developmental regulation to responses to biotic and abiotic stress.[2] This guide focuses on comparing the hormonal signaling of four key apocarotenoids:
-
This compound: A C14 apocarotenoid that accumulates in the roots of plants during arbuscular mycorrhizal (AM) symbiosis, contributing to the yellow pigmentation of colonized roots.[3][4] Its precise signaling role is still under investigation.
-
Strigolactones (SLs): A well-established class of phytohormones that regulate plant architecture, root development, and are crucial for establishing symbiotic relationships with AM fungi.[5]
-
Zaxinone: A more recently discovered apocarotenoid that acts as a growth regulator and modulates strigolactone biosynthesis.[1]
-
Abscisic Acid (ABA): A key phytohormone involved in seed dormancy, stomatal regulation, and stress responses.[4]
Comparative Analysis of Apocarotenoid Signaling
While the signaling pathways of SLs and ABA are well-documented, the signaling mechanism of this compound remains largely uncharacterized. The information presented below summarizes the current understanding and highlights the existing knowledge gaps.
Biosynthesis of Apocarotenoids
The biosynthesis of these apocarotenoids originates from the carotenoid pathway, with specific carotenoid cleavage dioxygenases (CCDs) playing a pivotal role in their formation.
Signaling Pathways
Strigolactone Signaling: SLs are perceived by the DWARF14 (D14) receptor, an α/β-hydrolase.[6] In the presence of SLs, D14 interacts with the F-box protein MORE AXILLARY GROWTH 2 (MAX2), leading to the ubiquitination and subsequent degradation of SUPPRESSOR OF MAX2 1-LIKE (SMXL) transcriptional repressors.[7] This relieves the repression of downstream target genes involved in developmental processes.
This compound Signaling (Hypothetical): The signaling pathway for this compound is currently unknown. However, given its role in AM symbiosis, it is plausible that it interacts with components of the common symbiosis signaling pathway (CSSP) or other symbiosis-specific signaling elements. Putative receptors could include receptor-like kinases (RLKs) located on the periarbuscular membrane.[8][9][10][11][12] Downstream signaling could potentially involve GRAS-domain transcription factors, such as DELLA proteins, which are known to be involved in regulating arbuscule development.[4][13][14][15][16]
Quantitative Comparison of Biological Effects
Direct quantitative comparisons of the hormonal effects of this compound with other apocarotenoids are scarce in the literature. The following table summarizes available data on the effects of these molecules on key biological processes. The lack of data for this compound highlights a significant area for future research.
| Apocarotenoid | Biological Process | Organism/System | Quantitative Effect | Reference |
| This compound | AM Symbiosis | Mycorrhizal roots | Accumulates in arbusculated cells | [3] |
| Arbuscule Turnover | Medicago truncatula | Reduced levels correlate with more degenerating arbuscules | [17] | |
| Strigolactones (GR24) | Hyphal Branching | Gigaspora margarita | Active at 100 pg/disc | [18] |
| Hyphal Branching | Rhizophagus irregularis | Significant increase in branching at 100 nM | [19] | |
| Axillary Bud Outgrowth | Oryza sativa (Ratoon rice) | Reduced ratoon rate by up to 40% | [20] | |
| Zaxinone | Root Growth | Oryza sativa | Application of mimics increased root length by 25-38% | [21] |
| Striga Seed Germination | Striga hermonthica | Application of mimics reduced germination by up to 28% | [21] | |
| AM Colonization | Oryza sativa | zas mutant shows reduced colonization | [22][23] | |
| Abscisic Acid (ABA) | Stomatal Closure | Various | Concentration-dependent closure | [24] |
| AM Colonization | Solanum lycopersicum | ABA-deficient mutants show reduced colonization | [4] |
Experimental Protocols
To facilitate further research in this area, detailed protocols for key experiments are provided below.
Protocol 1: In Vitro Hyphal Branching Assay for Arbuscular Mycorrhizal Fungi
This protocol is adapted from established methods for assessing the effect of signaling molecules on AM fungal hyphal branching.[1][19][25][26][27]
Materials:
-
AM fungal spores (e.g., Rhizophagus irregularis)
-
M medium (Modified minimal medium)
-
Phytagel
-
24-well plates
-
Test compounds (this compound, GR24, Zaxinone, etc.) dissolved in an appropriate solvent
-
Stereomicroscope
Procedure:
-
Spore Sterilization and Germination:
-
Surface sterilize AM fungal spores.
-
Place spores on M medium in a petri dish and incubate in the dark at 25-28°C for 7-10 days to allow germination.
-
-
Assay Setup:
-
Prepare a 24-well plate with a base layer of M medium solidified with 0.8% Phytagel.
-
Aseptically transfer a single germinated spore to the center of each well.
-
Overlay with a thin layer of 0.4% Phytagel in M medium.
-
-
Application of Test Compounds:
-
Prepare serial dilutions of the test compounds.
-
Apply a small volume (e.g., 10 µL) of each dilution to a sterile filter paper disc placed on the surface of the overlay gel, near the germinating spore. Use a solvent control.
-
-
Incubation and Observation:
-
Seal the plates and incubate in the dark at 25-28°C for 3-5 days.
-
Observe the hyphal branching pattern around the filter paper discs using a stereomicroscope.
-
-
Quantification:
-
Count the number of hyphal branches within a defined radius from the main hypha.
-
Compare the branching induced by different compounds and concentrations to the solvent control.
-
Protocol 2: HPLC-MS/MS Quantification of Apocarotenoids in Root Tissues
This protocol provides a method for the sensitive and specific quantification of apocarotenoids in plant root samples, based on established LC-MS methods.[8][13][24][28][29]
Materials:
-
Freeze-dried root tissue
-
Extraction solvent (e.g., ethyl acetate (B1210297) or methanol (B129727) with 0.1% BHT)
-
Internal standards (isotope-labeled apocarotenoids)
-
HPLC-MS/MS system with a C18 column
Procedure:
-
Sample Extraction:
-
Weigh approximately 50 mg of freeze-dried and ground root tissue.
-
Add a known amount of internal standards.
-
Add 1 mL of extraction solvent and sonicate for 15 minutes.
-
Centrifuge and collect the supernatant. Repeat the extraction.
-
Combine the supernatants and dry under a stream of nitrogen.
-
-
Sample Clean-up (Optional):
-
For complex matrices, a solid-phase extraction (SPE) step may be necessary to remove interfering compounds.
-
-
HPLC-MS/MS Analysis:
-
Reconstitute the dried extract in a suitable solvent (e.g., 50% acetonitrile).
-
Inject an aliquot into the HPLC-MS/MS system.
-
Separate the apocarotenoids using a gradient elution on a C18 column.
-
Detect and quantify the apocarotenoids using multiple reaction monitoring (MRM) in positive or negative ion mode, depending on the compound.
-
-
Data Analysis:
-
Generate a standard curve for each apocarotenoid using authentic standards.
-
Calculate the concentration of each apocarotenoid in the sample based on the peak area ratio to the internal standard.
-
Protocol 3: Split-Root System for Comparative Analysis of Local and Systemic Signaling
A split-root system allows for the investigation of local versus systemic effects of apocarotenoids on processes like gene expression and AM symbiosis.
Conclusion and Future Directions
The study of apocarotenoid signaling is a rapidly evolving field. While significant progress has been made in understanding the roles of strigolactones, zaxinone, and ABA, the signaling mechanisms of other apocarotenoids like this compound remain a frontier of research. The lack of a known receptor and defined signaling pathway for this compound presents a significant challenge but also a compelling opportunity for discovery.
Future research should focus on:
-
Identifying this compound Receptors: Utilizing techniques such as ligand-binding assays with radiolabeled this compound and screening of mutant libraries could lead to the identification of its receptor(s).
-
Direct Comparative Studies: Performing experiments that directly compare the effects of this compound, strigolactones, and other apocarotenoids on the same biological systems will be crucial for elucidating their unique and overlapping functions.
-
Transcriptomic and Proteomic Analyses: High-throughput 'omics' approaches on plants treated with purified this compound will help to identify downstream signaling components and target genes.[7][22][30][31][32][33][34][35][36]
By addressing these research gaps, we can gain a more complete understanding of the complex network of apocarotenoid signaling that governs plant development and their interactions with the environment. This knowledge will be invaluable for developing novel strategies to enhance crop resilience and productivity.
References
- 1. Frontiers | Apocarotenoids: Old and New Mediators of the Arbuscular Mycorrhizal Symbiosis [frontiersin.org]
- 2. Transcriptome Analysis Reveals the Molecular Mechanisms for Mycorrhiza-Enhanced Drought Tolerance in Maize by Regulating the Ca2+ Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Blumenols as shoot markers of root symbiosis with arbuscular mycorrhizal fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DELLA proteins are common components of symbiotic rhizobial and mycorrhizal signalling pathways [escholarship.org]
- 5. researchgate.net [researchgate.net]
- 6. The strigolactone receptor D14 targets SMAX1 for degradation in response to GR24 treatment and osmotic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Common Components of the Strigolactone and Karrikin Signaling Pathways Suppress Root Branching in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A mycorrhiza-associated receptor-like kinase with an ancient origin in the green lineage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A mycorrhiza-associated receptor-like kinase with an ancient origin in the green lineage | CoLab [colab.ws]
- 10. Receptor-associated kinases control the lipid provisioning program in plant-fungal symbiosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ARBUSCULAR MYCORRHIZA-INDUCED KINASES AMK8 and AMK24 associate with the receptor-like kinase KINASE3 to regulate arbuscular mycorrhizal symbiosis in Lotus japonicus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A plant Lysin Motif Receptor-Like Kinase plays an ancestral function in mycorrhiza - PMC [pmc.ncbi.nlm.nih.gov]
- 13. escholarship.org [escholarship.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. A DELLA protein complex controls the arbuscular mycorrhizal symbiosis in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Molecular Regulation of Arbuscular Mycorrhizal Symbiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Structural Requirements of Strigolactones for Hyphal Branching in AM Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In Vitro Hyphal Branching Assay Using Rhizophagus irregularis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. The synthetic strigolactone GR24 influences the growth pattern of phytopathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Zaxinone synthase controls arbuscular mycorrhizal colonization level in rice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Zaxinone synthase controls arbuscular mycorrhizal colonization level in rice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Crosstalk among plant hormone regulates the root development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 26. researchgate.net [researchgate.net]
- 27. Blumenols as shoot markers of root symbiosis with arbuscular mycorrhizal fungi | eLife [elifesciences.org]
- 28. Quantification of Blumenol Derivatives as Leaf Biomarkers for Plant-AMF Association - PMC [pmc.ncbi.nlm.nih.gov]
- 29. frontiersin.org [frontiersin.org]
- 30. Transcriptome Analysis Reveals the Molecular Mechanisms for Mycorrhiza-Enhanced Drought Tolerance in Maize by Regulating the Ca2+ Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. Variation of growth and transcriptome responses to arbuscular mycorrhizal symbiosis in different foxtail millet lines - PMC [pmc.ncbi.nlm.nih.gov]
- 33. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 34. Frontiers | Transcriptome analysis reveals the mechanisms for mycorrhiza-enhanced salt tolerance in rice [frontiersin.org]
- 35. researchgate.net [researchgate.net]
- 36. mdpi.com [mdpi.com]
Assessing the Contribution of Mycorradicin to Symbiotic Efficiency: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Mycorradicin's role in symbiotic efficiency with other alternatives, supported by experimental data and detailed methodologies.
Introduction to this compound and Symbiotic Efficiency
Arbuscular mycorrhizal (AM) symbiosis is a crucial mutualistic relationship between most terrestrial plants and AM fungi, significantly enhancing plant nutrient uptake, particularly phosphorus.[1] The efficiency of this symbiosis is regulated by a complex interplay of signaling molecules. Among these are apocarotenoids, a class of compounds derived from carotenoids, which includes this compound.[2]
This compound, a C14 apocarotenoid, is responsible for the yellow pigmentation observed in the roots of many plant species colonized by AM fungi.[3] Its accumulation is often correlated with the degradation of arbuscules, the primary sites of nutrient exchange between the plant and the fungus.[3] However, the precise contribution of this compound to the overall efficiency of the symbiosis remains an active area of research, with some studies suggesting a less critical role compared to other signaling molecules.
Comparative Analysis of this compound and Alternatives
The establishment and functioning of AM symbiosis are orchestrated by a variety of signaling molecules. While this compound is a notable marker of mycorrhization, other compounds, particularly strigolactones, are considered key players in regulating symbiotic efficiency.
| Compound Class | Chemical Nature | Primary Role in Symbiosis | Impact on Symbiotic Efficiency |
| This compound | C14 Apocarotenoid | Accumulates in arbuscule-containing cells, often associated with arbuscule senescence.[2] | The direct impact on nutrient uptake and plant growth promotion is not yet fully elucidated. Some studies suggest a minor contribution to the establishment and functioning of AM symbiosis. |
| Strigolactones (SLs) | Phytohormones (apocarotenoid-derived) | Key signaling molecules in the pre-symbiotic stage, promoting fungal hyphal branching and root colonization.[4][5] | Essential for the initiation of the symbiosis. Mutants deficient in SL biosynthesis or signaling show significantly reduced mycorrhizal colonization.[6] Application of synthetic SLs can enhance mycorrhization.[7] |
| Blumenols | C13 Apocarotenoid | Accumulate in mycorrhizal roots and shoots.[2] | Their precise role is still under investigation, but they are considered markers for functional AM associations. Reduced synthesis of blumenols has been linked to an increase in degenerating arbuscules.[8] |
| Zaxinone | Apocarotenoid | A growth-regulating metabolite found in mycorrhizal roots. | Rice mutants defective in zaxinone production exhibit lower levels of AM colonization.[2] |
Experimental Data and Protocols
Assessing the contribution of this compound and other compounds to symbiotic efficiency requires robust experimental methodologies. Below are summaries of key experimental protocols.
Quantification of this compound and Other Apocarotenoids
Protocol: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Apocarotenoid Analysis
-
Sample Preparation:
-
Freeze-dry root samples and grind them into a fine powder.
-
Extract the apocarotenoids using a solvent mixture, such as methanol (B129727) containing 0.1% butylated hydroxytoluene (BHT), through ultrasonication.[9]
-
Centrifuge the extract and collect the supernatant.
-
Dry the supernatant under a vacuum and re-dissolve the residue in a suitable solvent for analysis (e.g., acetonitrile (B52724)/water).[9]
-
-
HPLC Analysis:
-
Employ a gradient elution program with solvents like acetonitrile and water, both containing a small percentage of formic acid to improve peak shape.[12]
-
Detect the compounds using a photodiode array (PDA) or UV detector at a wavelength suitable for this compound and other apocarotenoids (e.g., 440 nm for this compound).[10]
-
LC-MS/MS Analysis:
-
For more sensitive and specific quantification, couple the HPLC system to a tandem mass spectrometer (MS/MS).[13]
-
Optimize the mass spectrometer parameters (e.g., ionization mode, collision energy) for each target compound.
-
Use multiple reaction monitoring (MRM) for accurate quantification based on specific precursor and product ion transitions.[14]
-
Assessment of Symbiotic Efficiency
Protocol: Quantification of Arbuscular Mycorrhizal Colonization
-
Root Staining:
-
Clear the roots by heating them in a potassium hydroxide (B78521) (KOH) solution (e.g., 10% w/v).
-
Rinse the roots and acidify them with hydrochloric acid (HCl).
-
Stain the fungal structures within the roots using a staining solution like Trypan Blue.
-
Destain the roots to remove excess stain from the plant tissue.
-
-
Microscopic Quantification:
-
Mount the stained root fragments on microscope slides.
-
Observe the slides under a compound microscope.
-
Quantify the percentage of root length colonized by the AM fungus using methods like the grid-line intersect or magnified intersections method.
-
Protocol: Molecular Quantification of Fungal Biomass (qPCR)
-
DNA Extraction:
-
Extract total DNA from root samples.
-
-
Quantitative PCR (qPCR):
-
Use primers specific to a fungal housekeeping gene (e.g., 18S rRNA or elongation factor 1-alpha) to quantify the amount of fungal DNA in the root sample.
-
Normalize the fungal DNA amount to the amount of a plant housekeeping gene to determine the relative fungal biomass.
-
Protocol: Assessing Nutrient Uptake
-
Plant Harvest and Digestion:
-
Harvest plant shoots and roots separately.
-
Dry the plant material to a constant weight.
-
Digest the dried plant material using an acid mixture (e.g., nitric acid and perchloric acid).
-
-
Nutrient Analysis:
-
Analyze the concentration of key nutrients, such as phosphorus, nitrogen, and potassium, in the digested samples using techniques like inductively coupled plasma-optical emission spectrometry (ICP-OES) or colorimetric assays.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in AM symbiosis is crucial for understanding the roles of different molecules.
Caption: Biosynthetic pathway of this compound and other key apocarotenoids in AM symbiosis.
Caption: General experimental workflow for assessing the impact of compounds on AM symbiosis.
Conclusion
This compound is a distinct biochemical marker of arbuscular mycorrhizal symbiosis, but its direct contribution to symbiotic efficiency appears to be less pronounced than that of other signaling molecules like strigolactones. While strigolactones are crucial for the initial establishment of the symbiosis, the accumulation of this compound is associated with later stages and the turnover of arbuscules. Further research, particularly utilizing mutants deficient in this compound biosynthesis, is necessary to fully elucidate its role in nutrient exchange and overall plant benefit. The experimental protocols outlined in this guide provide a robust framework for conducting such investigations and generating the quantitative data needed for a definitive comparison.
References
- 1. Arbuscular Mycorrhizal Symbiosis Differentially Affects the Nutritional Status of Two Durum Wheat Genotypes under Drought Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Apocarotenoids: Old and New Mediators of the Arbuscular Mycorrhizal Symbiosis [frontiersin.org]
- 3. Apocarotenoid biosynthesis in arbuscular mycorrhizal roots: contributions from methylerythritol phosphate pathway isogenes and tools for its manipulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Complex Interplay between Arbuscular Mycorrhizal Fungi and Strigolactone: Mechanisms, Sinergies, Applications and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Arbuscular Mycorrhizal Fungi and Strigolactone | Encyclopedia MDPI [encyclopedia.pub]
- 6. Strigolactone Involvement in Root Development, Response to Abiotic Stress, and Interactions with the Biotic Soil Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparing and Contrasting the Multiple Roles of Butenolide Plant Growth Regulators: Strigolactones and Karrikins in Plant Development and Adaptation to Abiotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Regulation of Arbuscular Mycorrhizal Symbiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. uhplcs.com [uhplcs.com]
- 12. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A quantitative LC-MS/MS method for residues analysis of 62 plant growth regulators and the investigation of their effects on the quality of traditional Chinese medicinal: Codonopsis Radix as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dergipark.org.tr [dergipark.org.tr]
Safety Operating Guide
Essential Guide to Mycorradicin: Handling and Disposal Protocols
Chemical and Physical Properties
Mycorradicin is a C14 apocarotenoid, a product of carotenoid cleavage, which contributes to the yellow pigmentation observed in plant roots colonized by arbuscular mycorrhizal (AM) fungi.[1][2] Limited quantitative data on the physicochemical properties of isolated this compound is available. The following table summarizes known information regarding related products containing mycorrhizal fungi, which may offer some context for handling.
| Property | Information (from related products) |
| Appearance | Products containing mycorrhizal fungi are described as brown liquids or off-white to grey powders.[3][4] this compound itself is a yellow pigment.[1][2] |
| Solubility | Mycorrhizal product formulations are noted to be soluble in water.[3] The solubility of pure this compound is not specified. |
| pH | A related product has a pH of 3.8-4.0.[3] |
| Boiling Point | A related liquid product has a boiling point of 100°C.[3] |
| Flammability | Products containing mycorrhizal fungi are generally non-flammable.[3][5] |
| Stability | Stable under normal laboratory temperatures.[4] |
Health and Safety Hazards
Specific toxicological data for this compound is not available. However, based on general laboratory safety principles and data from related compounds and mixtures, the following precautions should be taken:
-
Skin and Eye Contact : May cause mild skin and eye irritation.[3][5]
-
Ingestion : While acute toxicity is not known, ingestion of large amounts may cause gastrointestinal irritation.[3][5]
-
Inhalation : Inhalation of dust from powdered forms of related products may cause respiratory irritation.[6][7]
Personal Protective Equipment (PPE): To mitigate risks, the following PPE should be worn when handling this compound or materials contaminated with it:
-
Gloves : Chemical-resistant gloves, such as nitrile, are recommended.[3]
-
Eye Protection : Safety glasses with side shields or chemical splash goggles are mandatory.[3][5]
-
Lab Coat : A standard laboratory coat should be worn.
-
Respiratory Protection : If there is a risk of generating aerosols or dust, a suitable respirator should be used.[7]
Proper Disposal Procedures
As there are no specific disposal guidelines for this compound, a conservative approach based on standard procedures for chemical waste disposal is required. All this compound waste, including pure compounds, solutions, and contaminated materials, should be treated as hazardous chemical waste.
Step-by-Step Disposal Protocol:
-
Segregation and Collection :
-
Collect all this compound waste in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
The label should include "Hazardous Waste," the chemical name "this compound," and any known hazard information.
-
Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed.
-
-
Contaminated Materials :
-
Any materials that have come into contact with this compound, such as pipette tips, gloves, bench paper, and glassware, must be disposed of as hazardous waste.
-
Contaminated glassware should be decontaminated if possible or disposed of in a designated container for broken glass waste.
-
-
Deactivation (if feasible) :
-
Chemical deactivation should only be performed by trained personnel in a controlled environment, such as a fume hood. Given the lack of specific data for this compound, a general approach for organic compounds could be considered, but is not recommended without further research.
-
-
Final Disposal :
This compound Biosynthesis Pathway
This compound is synthesized in plant roots during symbiosis with AM fungi. The biosynthesis of this compound and related C13 cyclohexenone derivatives originates from a C40 carotenoid precursor through the methylerythritol phosphate (B84403) (MEP) pathway.[2]
Caption: Biosynthetic pathway of this compound from the MEP pathway.
Experimental Workflow for this compound Analysis
The extraction and analysis of apocarotenoids like this compound from root material is a common procedure in studying AM symbiosis.
Caption: Workflow for the extraction of this compound from root samples.[9]
By adhering to these guidelines, laboratory professionals can handle and dispose of this compound and related materials in a manner that ensures safety and environmental responsibility. Always consult your institution's EHS department for specific guidance and to ensure compliance with all applicable regulations.
References
- 1. Frontiers | Apocarotenoids: Old and New Mediators of the Arbuscular Mycorrhizal Symbiosis [frontiersin.org]
- 2. Apocarotenoid biosynthesis in arbuscular mycorrhizal roots: contributions from methylerythritol phosphate pathway isogenes and tools for its manipulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biostart.co.nz [biostart.co.nz]
- 4. novumlifesciences.com.au [novumlifesciences.com.au]
- 5. biostart.co.nz [biostart.co.nz]
- 6. mycorrhizae.com [mycorrhizae.com]
- 7. mycorrhizae.com [mycorrhizae.com]
- 8. benchchem.com [benchchem.com]
- 9. grupos.eez.csic.es [grupos.eez.csic.es]
Personal protective equipment for handling Mycorradicin
Disclaimer: A specific Safety Data Sheet (SDS) for Mycorradicin could not be located. The following guidance is based on the available chemical properties of this compound and general safety protocols for handling similar organic compounds in a laboratory setting. Researchers should always conduct a thorough risk assessment before handling any chemical.
Chemical and Physical Properties
Limited experimental data on the physico-chemical properties of this compound is available. The following table summarizes computed properties from available chemical databases.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₆O₄ | PubChem[3] |
| Molecular Weight | 248.27 g/mol | PubChem[3] |
| Appearance | Yellow Pigment | Frontiers[1] |
| Solubility | Practically insoluble in water | FooDB[2] |
| Acidity | Weakly acidic (based on pKa) | FooDB[2] |
Personal Protective Equipment (PPE)
Appropriate PPE is crucial to minimize exposure when handling this compound. The following table outlines the recommended PPE based on general best practices for handling chemical compounds in a laboratory.
| PPE Category | Item | Specifications and Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are recommended.[4] Ensure gloves are inspected for tears or holes before use.[4] For handling concentrates, consider double-gloving. |
| Eye Protection | Safety glasses with side shields or goggles | Essential to protect against splashes or airborne particles.[5] A face shield may be necessary when handling larger quantities. |
| Body Protection | Laboratory coat | Should be worn to protect skin and clothing from contamination. |
| Respiratory Protection | Dust mask or respirator | Recommended if handling this compound as a powder to avoid inhalation.[6][7] Use in a well-ventilated area or a chemical fume hood. |
Safe Handling Protocol and Operational Plan
A systematic approach is essential for the safe handling of this compound from receipt to disposal.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is recommended.
-
Ensure easy access to safety equipment, including an eyewash station and a safety shower.
-
Keep the work area clean and organized to prevent accidental spills.
2. Handling the Compound:
-
Wear the appropriate PPE as detailed in the table above.
-
Avoid direct contact with skin and eyes.
-
Minimize the creation of dust if handling a solid form.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the compound.
3. In Case of a Spill:
-
For small spills, carefully sweep up the solid material, trying not to create dust.
-
Place the spilled material and any contaminated cleaning materials into a sealed container for proper disposal.
-
For larger spills, follow your institution's emergency procedures.
Disposal Plan
Proper disposal of chemical waste is critical to ensure laboratory and environmental safety.
-
Waste Collection: Collect all this compound waste, including contaminated consumables (e.g., gloves, weighing paper), in a clearly labeled, sealed waste container.
-
Waste Segregation: Do not mix this compound waste with other incompatible waste streams.
-
Disposal Route: Dispose of the chemical waste through your institution's hazardous waste disposal program. Follow all local, state, and federal regulations for chemical waste disposal.
Workflow for Safe Handling of this compound
Caption: Logical workflow for the safe handling of this compound.
References
- 1. Frontiers | Apocarotenoids: Old and New Mediators of the Arbuscular Mycorrhizal Symbiosis [frontiersin.org]
- 2. Showing Compound this compound (FDB001772) - FooDB [foodb.ca]
- 3. (2E,4E,6E,8E,10E)-4,9-Dimethyl-2,4,6,8,10-dodecapentaenedioic acid | C14H16O4 | CID 6444309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. biostart.co.nz [biostart.co.nz]
- 5. ag.purdue.edu [ag.purdue.edu]
- 6. mycorrhizae.com [mycorrhizae.com]
- 7. mycorrhizae.com [mycorrhizae.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
